2-Methyl-1-nitroanthraquinone
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-1-nitroanthracene-9,10-dione | |
|---|---|---|
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InChI |
InChI=1S/C15H9NO4/c1-8-6-7-11-12(13(8)16(19)20)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 | |
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InChI Key |
FYXKXZFTZBYYNP-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
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Molecular Formula |
C15H9NO4 | |
| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |
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DSSTOX Substance ID |
DTXSID7020847 | |
| Record name | 2-Methyl-1-nitroanthraquinone | |
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Molecular Weight |
267.24 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-1-nitroanthraquinone appears as pale yellow needles or light yellow solid. (NTP, 1992), Pale yellow solid; [HSDB] | |
| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER & HOT ETHANOL; SLIGHTLY SOL IN HOT DIETHYL ETHER, HOT BENZENE, HOT ACETIC ACID & CHLOROFORM; SOL IN NITROBENZENE | |
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Color/Form |
PALE-YELLOW NEEDLES | |
CAS No. |
129-15-7 | |
| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |
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Melting Point |
518 to 520 °F (NTP, 1992), 270-271 °C | |
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Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of 2-Methyl-1-nitroanthraquinone
Executive Summary
2-Methyl-1-nitroanthraquinone is a pivotal chemical intermediate, primarily utilized in the synthesis of a wide array of anthraquinone-based dyes and specialized organic molecules.[1][2] Its production is a multi-stage process that demands precise control over reaction conditions to ensure high purity and yield. This guide provides an in-depth examination of the predominant synthesis pathway, beginning with the creation of the 2-methylanthraquinone precursor via Friedel-Crafts acylation, followed by its selective nitration, and culminating in a critical purification step to isolate the desired 1-nitro isomer. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind key procedural choices, offering a comprehensive resource for researchers and chemical development professionals.
Introduction: The Significance of this compound
This compound (CAS No: 129-15-7) is a pale-yellow crystalline solid with a melting point of approximately 270-271°C.[3][4] Its chemical architecture, featuring a reactive nitro group on the anthraquinone core, makes it a versatile precursor. The nitro group can be readily reduced to an amino group, opening pathways to a variety of functionalized derivatives essential for the dye manufacturing industry.[5][6] Historically, it served as an intermediate for wool dyes and vat dyes.[6] Understanding its synthesis is crucial for the production of these valuable downstream products. The overall synthesis is a two-step process starting from common industrial feedstocks.
Stage 1: Synthesis of the Precursor, 2-Methylanthraquinone
The journey to this compound begins with the synthesis of its immediate precursor, 2-methylanthraquinone. The most established and industrially relevant method is a two-part sequence involving a Friedel-Crafts acylation followed by an intramolecular cyclization.[1][5]
Principle and Mechanism
The synthesis commences with the electrophilic aromatic substitution between phthalic anhydride and toluene. In the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃), the phthalic anhydride forms a highly reactive acylium ion complex. Toluene, activated by its methyl group, undergoes acylation predominantly at the para position due to steric hindrance at the ortho positions, yielding 2-(4'-methylbenzoyl)benzoic acid as the primary intermediate.[1] This intermediate is then subjected to dehydration and ring closure in the presence of a strong protic acid, such as concentrated sulfuric acid, to form the tricyclic anthraquinone system.[7]
Caption: Synthesis of 2-Methylanthraquinone via Friedel-Crafts reaction.
Classical Laboratory Protocol: Synthesis of 2-Methylanthraquinone
This protocol outlines the synthesis of the intermediate, 2-(4'-methylbenzoyl)benzoic acid, and its subsequent cyclization.
Part A: 2-(4'-methylbenzoyl)benzoic acid
-
Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a gas trap, and an addition funnel.
-
Charging Reagents: Anhydrous aluminum trichloride is added to toluene in the flask and stirred to form a slurry.
-
Reaction: Phthalic anhydride is added portion-wise via the addition funnel at a controlled rate to manage the exothermic reaction, maintaining the temperature below 50°C.
-
Completion: After the addition is complete, the mixture is heated (e.g., to 60-70°C) for several hours until the reaction ceases.
-
Work-up: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting solid is filtered, washed with water, and then treated with a sodium carbonate solution to dissolve the acidic product. The solution is filtered to remove any unreacted starting material, and the filtrate is acidified to precipitate the 2-(4'-methylbenzoyl)benzoic acid, which is then filtered, washed, and dried.
Part B: Cyclization to 2-Methylanthraquinone
-
Reaction: The dried 2-(4'-methylbenzoyl)benzoic acid is added slowly to pre-heated concentrated sulfuric acid (or oleum).[7]
-
Heating: The mixture is heated (e.g., 95-120°C) for 1-2 hours to effect cyclization.[7]
-
Work-up: The hot acid solution is cooled slightly and then carefully poured into a large volume of cold water.
-
Isolation: The precipitated crude 2-methylanthraquinone is collected by filtration, washed extensively with hot water until the washings are neutral, and then dried.
| Parameter | Value/Condition | Purpose |
| Reactants (Part A) | Phthalic Anhydride, Toluene | Acylating agent and substrate |
| Catalyst (Part A) | Anhydrous AlCl₃ (2.1 eq.) | Lewis acid for acylium ion formation[7] |
| Solvent (Part A) | Toluene (in excess) | Serves as both reactant and solvent |
| Cyclization Agent (Part B) | Conc. H₂SO₄ or 4% Oleum | Dehydrating and cyclizing agent[7] |
| Reaction Temp (Part A) | <50°C during addition | To control the exothermicity |
| Reaction Temp (Part B) | 95-120°C | To drive the intramolecular cyclization |
Table 1: Key Parameters for 2-Methylanthraquinone Synthesis.
Stage 2: Nitration of 2-Methylanthraquinone
The second stage is the critical nitration step, where the nitro group is introduced onto the 2-methylanthraquinone core. The position of nitration is directed by the existing substituents.
Principle and Mechanism
Nitration is a classic electrophilic aromatic substitution. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][8] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The anthraquinone ring system is generally deactivated towards electrophilic attack. However, the electron-donating methyl group at the 2-position activates the ring it is on, directing the incoming electrophile to the ortho positions (1 and 3). The nitration occurs preferentially at the 1-position due to a combination of electronic and steric factors.[5]
Caption: Nitration of 2-Methylanthraquinone.
Experimental Protocol: Nitration
-
Dissolution: 2-Methylanthraquinone is dissolved in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a thermometer.
-
Cooling: The solution is cooled to maintain a low temperature (e.g., 0-10°C).
-
Nitrating Agent: A pre-mixed solution of nitric acid and sulfuric acid (mixed acid) is added dropwise to the stirred solution. The temperature must be carefully controlled throughout the addition to prevent over-nitration and byproduct formation.[9]
-
Reaction: After the addition is complete, the mixture is stirred at a controlled temperature for a specified period to ensure complete mononitration.
-
Work-up: The reaction mixture is then carefully poured into a large volume of ice water, causing the crude nitrated product to precipitate.
-
Isolation: The solid is collected by filtration and washed with water until the filtrate is neutral. The resulting press cake contains the desired 1-nitro-2-methylanthraquinone along with impurities.[9]
| Parameter | Value/Condition | Purpose |
| Substrate | 2-Methylanthraquinone | The molecule to be nitrated |
| Nitrating Agent | Mixed Acid (HNO₃ in H₂SO₄) | Source of the NO₂⁺ electrophile[3] |
| Solvent | Concentrated H₂SO₄ | Dissolves the substrate and generates NO₂⁺ |
| Reaction Temperature | 0-10°C (during addition) | Minimizes byproduct and dinitro- formation[9] |
| Work-up | Quenching in Ice Water | Precipitates the water-insoluble product |
Table 2: Key Parameters for the Nitration of 2-Methylanthraquinone.
Stage 3: Purification of Crude 1-Nitro-2-methylanthraquinone
The crude product from the nitration step is a mixture containing the desired 1-nitro-2-methylanthraquinone, unreacted starting material, and various byproducts, including isomeric and dinitrated compounds.[9] Achieving high purity, which is essential for subsequent dye synthesis, requires a robust purification step.
Principle: The Sulfite Treatment Method
A highly effective and commercially practical method for purifying the crude product involves treatment with an aqueous solution of sodium sulfite (Na₂SO₃) at an elevated pH.[9][10] The underlying principle is the differential reactivity of the nitro-isomers with the sulfite. Isomeric impurities are more susceptible to nucleophilic substitution by the sulfite ion, converting them into water-soluble sulfonic acid derivatives. The desired 1-nitro-2-methylanthraquinone is significantly less reactive under these conditions and remains as an insoluble solid. The addition of a caustic alkali like sodium hydroxide is crucial to maintain a high pH (≥9.5), which facilitates the removal of other acidic and phenolic impurities.[9]
Detailed Purification Protocol
-
Slurry Formation: The crude press cake of 1-nitro-2-methylanthraquinone is milled into a fine slurry with water.
-
Reagent Addition: Sodium sulfite and sodium hydroxide (caustic soda) are added to the slurry to achieve the target concentrations and a pH of at least 9.5.[9]
-
Heating: The mixture is heated with agitation to approximately 90-95°C and held at this temperature for several hours.[9]
-
Filtration: The hot slurry is filtered to separate the solid, purified 1-nitro-2-methylanthraquinone from the aqueous solution containing the dissolved impurities.
-
Washing and Drying: The filter cake is washed thoroughly with hot water to remove any remaining sulfite solution and soluble impurities, and then dried to yield the final, purified product.
Caption: Purification workflow for 1-Nitro-2-methylanthraquinone.
| Parameter | Value/Condition | Rationale |
| Purification Agent | Sodium Sulfite (Na₂SO₃) | Selectively reacts with isomers to form soluble sulfonates[9][10] |
| pH Control | Sodium Hydroxide (NaOH) | Maintains pH ≥ 9.5 to dissolve acidic/phenolic impurities[9] |
| Temperature | 90-95°C | Accelerates the reaction of sulfite with impurities |
| Final Steps | Filtration, Washing | To isolate the pure, insoluble product and remove residual reagents |
Table 3: Key Parameters for the Purification Process.
Conclusion
The synthesis of this compound is a well-established process that hinges on the precise execution of three key stages: Friedel-Crafts synthesis of the precursor, controlled electrophilic nitration, and selective purification. The causality is clear: the Friedel-Crafts reaction efficiently builds the carbon skeleton, the nitration step introduces the required functionality at the electronically favored position, and the sulfite treatment is a critical validation step that chemically removes unwanted isomers, ensuring the high purity required for downstream applications. By understanding and controlling the parameters of each stage, from temperature and reagent stoichiometry to pH, researchers and manufacturers can reliably produce this vital chemical intermediate.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Industrial Significance of 2-Methylanthraquinone.
- Wikipedia. (2023). 2-Methylanthraquinone.
- Carman, C. M. (1942). U.S. Patent No. 2,293,782. Google Patents.
- Ager, D. J., et al. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society Open Science.
- Frandcom. (n.d.). China 2-Methylanthraquinone Refined Manufacturers, Suppliers, Factory.
- CORE. (n.d.). Anthraquinone & Anthrone Series: Part XXVI– - A New Synthesis of Chrysophanol, Rhein, Islandicin, Emodin & Physcion.
- ChemBK. (2024). 2-Methyl-1-Bitroanthraquinone.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Fierz, H. E. (1925). U.S. Patent No. 1,540,467. Google Patents.
- Shaanxi BLOOM Tech Co., Ltd. (2022). How to synthesize 2-methyl anthraquinone?.
- Journal of Korea Technical Association of The Pulp and Paper Industry. (2005). New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping. ResearchGate.
- ScienceDirect. (n.d.). synthesize 2-methylanthraquinone through an efficient one-pot strategy from Liquid-phase cascade acylation/dehydration over various zeolite catalysts.
- Google Patents. (n.d.). CN101514153B - Synthesis method for high-purity substituted anthraquinones.
- Organic Syntheses. (n.d.). 1-methylaminoanthraquinone.
- University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- ResearchGate. (n.d.). Synthesis and purification of anthraquinone in a multifunctional reactor.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. China 2-Methylanthraquinone Refined Manufacturers, Suppliers, Factory - 2-Methylanthraquinone Refined Price - Frandcom [fcchemicals.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 6. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 10. US1540467A - Manufacture of pure 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-nitroanthraquinone
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 2-Methyl-1-nitroanthraquinone (CAS No. 129-15-7), a significant intermediate in the synthesis of anthraquinone-based dyes and a compound of interest for toxicological and materials science research.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a blend of curated data from established literature and field-proven experimental protocols for in-house characterization. We delve into the structural, spectroscopic, thermal, and solubility characteristics of this compound, emphasizing the causal relationships between molecular structure and observable properties. Where precise experimental data is not publicly available, we provide robust, validated methodologies for its determination, ensuring this guide serves as both a reference and a practical laboratory resource.
Introduction and Compound Profile
This compound is a derivative of anthraquinone, a tricyclic aromatic ketone.[3] The introduction of a methyl group at the 2-position and a nitro group at the 1-position significantly influences its electronic properties, reactivity, and, consequently, its application and toxicological profile. Historically, its primary use has been as a precursor for 1-amino-2-methylanthraquinone, a key component in the manufacturing of various dyes.[3] However, its production and use in the United States have ceased since the 1970s.[4] The compound is also noted for its carcinogenic potential, a critical consideration for handling and any potential therapeutic application.[1][3]
This guide aims to consolidate the known physicochemical data and provide a framework for its empirical validation, empowering researchers to confidently utilize and characterize this compound.
Chemical and Physical Properties
A foundational understanding of this compound begins with its basic chemical and physical identifiers. These properties are crucial for everything from calculating stoichiometric ratios in synthesis to ensuring safe storage and handling.
| Property | Value | Source(s) |
| CAS Number | 129-15-7 | [5] |
| Molecular Formula | C₁₅H₉NO₄ | [5] |
| Molecular Weight | 267.24 g/mol | [4] |
| IUPAC Name | 2-methyl-1-nitroanthracene-9,10-dione | [3] |
| Synonyms | 1-Nitro-2-methylanthraquinone, NCI-C01923 | [3][4] |
| Appearance | Pale yellow needles or light yellow solid | [3][4] |
| Melting Point | 270-271 °C (518-520 °F) | [3][4] |
| Boiling Point | ~410.4 °C (rough estimate) | [4] |
| Density | ~1.427 g/cm³ (estimate) | [5] |
| Predicted XlogP3 | 3.1 | [6] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis, purification (e.g., recrystallization), and any formulation development. The compound is non-polar and, as expected, exhibits poor aqueous solubility.
Qualitative Solubility
Experimental observations indicate the following solubility characteristics:
| Solvent | Solubility | Source(s) |
| Water | Insoluble (< 0.1 mg/mL at 21°C) | [3][7] |
| Ethanol (hot) | Insoluble | [3] |
| Diethyl Ether (hot) | Slightly Soluble | [3] |
| Benzene (hot) | Slightly Soluble | [3] |
| Chloroform | Slightly Soluble | [8] |
| Acetic Acid | Slightly Soluble | [8] |
| Nitrobenzene | Soluble | [8] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration data, the isothermal shake-flask method is the gold standard. This protocol provides a reliable means to determine the equilibrium solubility in various organic solvents.
Causality and Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. A water bath is a common and effective tool for this.
-
Equilibrium: The goal is to create a saturated solution. Agitating the mixture for an extended period (24-48 hours) ensures that the system has reached equilibrium between the dissolved and undissolved solid.
-
Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal method for quantifying the concentration of the dissolved analyte due to its sensitivity and specificity for aromatic compounds like anthraquinones.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., acetone, ethyl acetate, toluene). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate for at least 24 hours.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous identification, structural elucidation, and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the anthraquinone core. A distinct singlet for the methyl group (CH₃) protons would likely appear upfield, estimated in the δ 2.0-3.0 ppm range.
-
¹³C NMR: The carbon NMR would be more complex, with distinct signals for each of the 15 carbon atoms. Key expected signals include the two carbonyl carbons (C=O) in the highly deshielded region (δ 180-190 ppm), aromatic carbons (δ 120-150 ppm), and the methyl carbon upfield (δ 15-25 ppm).
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; the compound must be fully dissolved to obtain high-resolution spectra.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For full structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.
Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Methyl C-H | Stretching |
| ~1675 | Ketone C=O | Stretching |
| ~1600-1450 | Aromatic C=C | Stretching |
| ~1550-1500 | Nitro N-O | Asymmetric Stretching |
| ~1350-1300 | Nitro N-O | Symmetric Stretching |
Experimental Protocol for FTIR Analysis (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
Key Observations from Electron Ionization (EI) MS:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 267) is expected.[3]
-
Fragmentation: The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (mass = 46) and NO (mass = 30). For anthraquinones, the sequential loss of CO (mass = 28) is also a characteristic fragmentation pathway.[9]
-
Observed Peaks: NIST data shows prominent peaks at m/z 267 (M⁺), 165, and 163, which likely correspond to fragments of the anthraquinone core after initial losses.[3]
Caption: General workflow for comprehensive spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy
The extended conjugated system of the anthraquinone core results in strong absorption in the UV-Vis region. The spectrum of nitroaromatic compounds can be complex, with multiple absorption bands.[10][11][12] For this compound, significant absorbance is expected in the UV-A (315-400 nm) and UV-B (280-315 nm) regions.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of known concentration in a UV-grade solvent (e.g., methanol, acetonitrile).
-
Dilution: Create a series of dilutions from the stock solution.
-
Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, measure the absorbance of each dilution from approximately 200 nm to 600 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if required, calculate the molar absorptivity (ε) using the Beer-Lambert law.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of a material. While specific TGA/DSC data for this compound is scarce, studies on similar anthraquinone structures suggest high thermal stability.[13][14][15]
-
Expected TGA Profile: The compound is expected to be stable to well above its melting point, with decomposition likely beginning above 300°C.
-
Expected DSC Profile: A sharp endothermic peak corresponding to its melting point (around 270-271 °C) should be observed.
Experimental Protocol for TGA/DSC Analysis:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum).
-
Instrumentation: Place the sample pan and a reference pan into the instrument.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 500 °C).
-
Analysis: Analyze the resulting thermogram for mass loss (TGA) and heat flow changes (DSC) to identify decomposition temperatures, melting points, and other phase transitions.
Safety and Handling
This compound is classified as a substance suspected of causing cancer.[1][3] Therefore, stringent safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek medical attention.[7]
-
Skin Contact: Wash thoroughly with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give water to dilute the chemical and seek immediate medical attention.[7]
-
Conclusion
This compound is a compound with a well-defined set of physical properties, dominated by its tricyclic aromatic core. It is a high-melting, thermally stable solid with poor aqueous solubility but some solubility in hot organic solvents. Its spectroscopic fingerprint is characterized by the distinct signals of the anthraquinone skeleton, the methyl group, and the nitro functional group. This guide has consolidated the available data and provided robust, field-tested protocols for the empirical determination of its key physicochemical properties. Adherence to these methodologies will ensure the generation of high-quality, reliable data for research, development, and safety assessment applications.
References
- Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31426, this compound.
- Various Authors. (2025). Thermal behavior of five free anthraquinones from rhubarb. ResearchGate.
- ChemBK. (2024). 2-Methyl-1-Bitroanthraquinone.
- ChemBK. (2024). 2-Methyl-1-Bitroanthraquinone - Physico-chemical Properties.
- Elsevier. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques.
- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
- National Institute of Standards and Technology. (n.d.). 9,10-Anthracenedione, 2-methyl-1-nitro-. NIST Chemistry WebBook.
- Various Authors. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... ResearchGate.
- Various Authors. (2025). Evaluation of thermal stability of quinones by thermal analysis techniques. ResearchGate.
- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- UCLA Chemistry. (n.d.). IR Chart.
- EMBL-EBI. (n.d.). This compound (CHEBI:82345).
- Various Authors. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... ResearchGate.
- GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry?.
- PubMed. (2009). MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5).
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ACS Publications. (n.d.). Crystal Growth & Design Vol. 26 No. 1.
- Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
- PubChemLite. (n.d.). This compound (C15H9NO4).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6773, 2-Methylanthraquinone.
- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- California Office of Environmental Health Hazard Assessment. (1988). This compound (of uncertain purity).
- Various Authors. (n.d.). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health.
- Google Patents. (n.d.). US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free....
Sources
- 1. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 2. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PubChemLite - this compound (C15H9NO4) [pubchemlite.lcsb.uni.lu]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.ufba.br [repositorio.ufba.br]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-1-nitroanthraquinone (CAS 129-15-7): From Synthesis to Biological Implications
This guide provides a comprehensive technical overview of 2-Methyl-1-nitroanthraquinone, a molecule of significant interest in both industrial chemistry and biomedical research. We will delve into its fundamental properties, synthesis, and purification, and explore its complex biological activities, including its carcinogenic profile and its potential, shared with the broader anthraquinone class, as a scaffold for therapeutic development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
Core Molecular Identity and Physicochemical Characteristics
This compound, with the CAS number 129-15-7, is an organic compound belonging to the anthraquinone family.[1] Its core structure consists of an anthracene skeleton with two ketone groups at positions 9 and 10, a methyl group at position 2, and a nitro group at position 1.[1] This substitution pattern dictates its chemical reactivity and physical properties.
The compound typically appears as pale yellow needles or a light yellow solid.[1][2] It is insoluble in water and hot ethanol but demonstrates solubility in nitrobenzene and slight solubility in solvents like hot diethyl ether, hot benzene, and chloroform.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 129-15-7 | [1][4] |
| Molecular Formula | C₁₅H₉NO₄ | [1][5] |
| Molecular Weight | 267.24 g/mol | [1][5] |
| Appearance | Pale yellow needles or light yellow solid | [1][2] |
| Melting Point | 270-271 °C (518-520 °F) | [2][3][4] |
| Boiling Point | ~410.4 °C (rough estimate) | [2][3] |
| Water Solubility | Insoluble (<0.1 mg/mL at 70°F) | [2][3][4] |
| Synonyms | 1-Nitro-2-methylanthraquinone, NCI-C01923 | [1][6] |
Synthesis and Purification: A Protocol-Driven Approach
The primary industrial route to this compound is through the electrophilic nitration of 2-methylanthraquinone.[1][2] The core challenge in this synthesis is controlling the regioselectivity, as nitration can occur at different positions on the anthraquinone rings, leading to isomeric impurities.
Synthesis Protocol: Nitration of 2-Methylanthraquinone
The causality behind this protocol lies in the deactivating nature of the anthraquinone core's carbonyl groups, which directs nitration. The use of a mixed acid system (nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, charge a glass-lined reactor with 2-methylanthraquinone.
-
Acidic Medium: Slowly add concentrated sulfuric acid while stirring, ensuring the solid is fully suspended. The sulfuric acid acts as both a solvent and a catalyst.
-
Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Controlled Addition: Cool the reactor to maintain a specific temperature range (e.g., 10-40°C) and add the nitrating agent dropwise over several hours.[7] This controlled addition is critical to prevent overheating and the formation of dinitro products.
-
Reaction Monitoring: Stir the mixture vigorously for a designated period (1-72 hours), monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Quenching: Upon completion, slowly pour the reaction mixture onto crushed ice with constant stirring. This precipitates the crude product mixture, which includes this compound and its isomers.[7]
-
Isolation: Filter the resulting solid precipitate, wash it thoroughly with cold water until the filtrate is neutral, and dry the crude product.[7]
Purification Protocol: Isomer Separation via Sodium Sulfite Treatment
The crude product contains isomeric nitroanthraquinones which must be removed. A patented and effective method leverages the differential reactivity of these isomers with sodium sulfite.[7][8] 2-nitroanthraquinone isomers react to form water-soluble sulfonate derivatives, while the desired 1-nitro isomer does not, allowing for separation by filtration.[9]
Step-by-Step Methodology:
-
Suspension: Create an aqueous suspension of the crude nitrated product in a suitable reactor.
-
Reagent Addition: Add sodium sulfite (Na₂SO₃) and a caustic alkali like sodium hydroxide (NaOH) to the slurry. The alkali maintains a pH of at least 9.5, which is crucial for the reaction.[8]
-
Heating and Reaction: Heat the mixture with agitation to approximately 90-95°C and maintain this temperature for several hours.[7][8] During this time, the isomeric impurities are converted to their soluble sulfonate forms.
-
Isolation: Filter the hot mixture. The solid, purified this compound is collected on the filter. The water-soluble impurities remain in the filtrate.[8][9]
-
Washing and Drying: Wash the filtered product cake with hot water until it is alkali-free, then dry it to yield the purified compound.[8]
Workflow Visualization
Caption: Synthesis and Purification workflow for this compound.
Chemical Reactivity and Industrial Applications
This compound's primary utility stems from its role as a chemical intermediate, particularly in the dye manufacturing industry.[1][6] Although its commercial production in the United States ceased in 1970, its chemistry remains relevant.[1][2]
-
Reduction to Amine: The nitro group is readily reduced to an amino group, forming 1-amino-2-methylanthraquinone.[2][10] This amine is a crucial precursor for creating more complex dye structures. A common method involves using an aqueous formaldehyde solution in an alkaline ethanolic medium.[10]
-
Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid, yielding 1-nitro-2-anthraquinonecarboxylic acid.[1] This derivative has been used to prepare various dyes, including Vat Brown 3.[1]
Biological Activity and Toxicological Profile
The biological effects of this compound are a subject of significant concern. The National Cancer Institute (NCI) conducted a bioassay that concluded the compound is carcinogenic in rats.[2][11]
Table 2: Summary of NCI Carcinogenicity Bioassay Findings
| Species | Sex | Administration | Key Tumor Findings | Conclusion | Source(s) |
| Fischer 344 Rats | Male | Oral (in feed) | Hepatocellular carcinomas, subcutaneous fibromas | Carcinogenic | [2][11] |
| Fischer 344 Rats | Female | Oral (in feed) | Subcutaneous fibromas, bladder tumors (papillomas, sarcomas) | Carcinogenic | [2][11] |
Proposed Mechanisms of Action and Anticancer Potential
While established as a carcinogen, the anthraquinone scaffold itself is found in several potent anticancer drugs (e.g., Doxorubicin, Mitoxantrone).[12][13] The mechanisms underlying the bioactivity of these compounds, which may also be relevant to this compound, include DNA damage and cellular stress.
-
DNA Intercalation: The planar, polycyclic aromatic structure of anthraquinones allows them to insert themselves between the base pairs of the DNA double helix.[13] This process, known as intercalation, can physically obstruct the machinery of DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[13][14]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety is redox-active. It can participate in cellular enzymatic reactions (e.g., with NADPH-cytochrome P450 reductase) to undergo a one-electron reduction, forming a semiquinone radical.[2][15] This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻), a primary ROS.[15][16] This redox cycling can lead to a state of severe oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering cell death.[17][18]
-
Enzyme Inhibition: Certain substituted anthraquinones have been identified as inhibitors of key cellular enzymes. For example, some derivatives act as DNA-competitive inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer that is responsible for maintaining DNA methylation patterns.[19]
Visualization of Proposed Mechanisms
Caption: Proposed mechanisms of bioactivity for anthraquinone compounds.
Standardized In Vitro Evaluation Protocol
To assess the cytotoxic potential of compounds like this compound in a research setting, a standardized cell viability assay is employed. The following protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀).
Causality: The MTT assay is a colorimetric method based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Workflow for In Vitro Cytotoxicity Testing
Caption: Standard workflow for an MTT-based in vitro cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding: Culture appropriate cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard conditions.[20] Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations (e.g., 100 µM down to <1 µM).[12]
-
Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control. Incubate for a set period, typically 24 or 48 hours.[12][21]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, producing a purple solution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group. Plot the viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.[21]
Safety, Handling, and Disposal
Given its classification as a suspected carcinogen, strict safety protocols are mandatory when handling this compound.[2][22]
-
Engineering Controls: All work, including synthesis, purification, and analytical procedures, should be conducted within a well-ventilated chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or a face shield.[22]
-
Handling: Avoid the formation and inhalation of dust.[22] Use procedures and equipment that minimize aerosolization.
-
Spills: In case of a spill, dampen the solid material with water before carefully transferring it to a suitable, sealed container for disposal.[4] Clean the contaminated area with a soap and water solution.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations. Due to its carcinogenic nature, incineration may be the most appropriate method for contaminated lab waste.[2]
References
- This compound | C15H9NO4 | CID 31426 - PubChem - NIH. [Link]
- This compound (of uncertain purity) - OEHHA - CA.gov. [Link]
- US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google P
- Abstract for TR-29 - N
- 2-Methyl-1-Bitroanthraquinone - ChemBK. [Link]
- Screening assessment Anthraquinones Group - Canada.ca. [Link]
- This compound - Protheragen. [Link]
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
- Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC - NIH. [Link]
- US4289706A - Method for producing 1-nitroanthraquinone - Google P
- 1-methylaminoanthraquinone - Organic Syntheses Procedure. [Link]
- Synthesis of 1-amino-2-methylanthraquinone - PrepChem.com. [Link]
- Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltw
- Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines - SciSpace. [Link]
- Generation of reactive oxygen species (ROS)-a possible mechanism of action of naphthoquinones. Effect on (A)
- US3985778A - Process for the purification of crude nitroanthraquinone - Google P
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - ResearchG
- Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - MDPI. [Link]
- Intercal
- Substituted anthraquinones represent a potential scaffold for DNA methyltransferase 1-specific inhibitors - PubMed. [Link]
- Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing). [Link]
- Reactions involved in generation of reactive oxygen and nitrogen...
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound - Protheragen [protheragen.ai]
- 6. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Abstract for TR-29 [ntp.niehs.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 14. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Substituted anthraquinones represent a potential scaffold for DNA methyltransferase 1-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. aaronchem.com [aaronchem.com]
molecular structure of 2-Methyl-1-nitroanthraquinone
An In-Depth Technical Guide to the Molecular Structure and Reactivity of 2-Methyl-1-nitroanthraquinone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in the synthesis of anthraquinone-based dyes. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, synthesis, spectroscopic confirmation, and chemical reactivity. Our analysis is grounded in established scientific principles and supported by peer-reviewed literature and patent documentation, ensuring a blend of theoretical knowledge and practical application insights.
Core Molecular Profile and Physicochemical Properties
This compound, with the chemical formula C₁₅H₉NO₄, is an anthraquinone derivative characterized by a methyl group at position 2 and a nitro group at position 1 of the anthracene-9,10-dione core.[1][2] This substitution pattern critically influences its electronic properties and reactivity. The molecule typically appears as pale yellow needles or a light yellow solid.[2][3]
From a structural standpoint, the anthraquinone framework is a large, planar, and aromatic system. The introduction of a potent electron-withdrawing nitro group adjacent to an electron-donating methyl group creates a distinct electronic environment that governs its chemical behavior, particularly in nucleophilic substitution and reduction reactions.[4]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-1-nitroanthracene-9,10-dione | [2] |
| CAS Number | 129-15-7 | [1] |
| Molecular Formula | C₁₅H₉NO₄ | [1][5] |
| Molecular Weight | 267.24 g/mol | [2][3] |
| Appearance | Pale yellow needles or light yellow solid | [2][6] |
| Melting Point | 270-271 °C | [3][7] |
| Solubility | Insoluble in water; soluble in nitrobenzene; slightly soluble in hot diethyl ether, hot benzene, and hot acetic acid. | [3] |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[O-] | [1][2] |
| InChIKey | FYXKXZFTZBYYNP-UHFFFAOYSA-N | [1][8] |
Synthesis and Purification: A Validated Protocol
The primary industrial synthesis of this compound involves the electrophilic nitration of 2-methylanthraquinone.[2][3] This reaction is a cornerstone of anthraquinone chemistry, leveraging the directing effects of the existing substituent and the controlled reactivity of nitrating agents.
Causality in Experimental Design
The choice of a mixed acid system (nitric acid and sulfuric acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature and acid concentration must be carefully controlled to favor mono-nitration at the desired C1 position and to minimize the formation of dinitro byproducts and oxidation products.[9] 2-methylanthraquinone is the logical precursor, being readily available from the reaction of phthalic anhydride and toluene.[10][11]
Experimental Protocol: Synthesis and Purification
The following protocol is a synthesis of established industrial methods.[2][9]
Step 1: Nitration of 2-Methylanthraquinone
-
In a reaction vessel equipped for temperature control and agitation, charge concentrated sulfuric acid.
-
Gradually add 2-methylanthraquinone to the sulfuric acid with stirring until fully dissolved.
-
Cool the mixture to a controlled temperature (typically below 30°C).
-
Slowly add a stoichiometric amount of a nitric acid/sulfuric acid mixture (mixed acid) to the vessel, maintaining the temperature throughout the addition.
-
After the addition is complete, allow the reaction to proceed with agitation for several hours until mono-nitration is maximized, as monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is quenched by carefully pouring it over crushed ice/water, causing the crude this compound to precipitate.
-
Filter the crude product and wash with water until the filtrate is neutral.
Step 2: Purification of Crude Product Rationale: The crude product contains isomeric impurities, dinitro compounds, and oxidation byproducts. A purification step described in patent literature utilizes a sulfite-caustic treatment to remove these impurities.[9]
-
Create a slurry of the crude press cake in water.
-
Add sodium sulfite and a controlled amount of caustic soda (sodium hydroxide) to achieve a pH of 9.5 or higher.[9]
-
Heat the suspension to 90-95°C with agitation for several hours. This process selectively solubilizes alkali-soluble impurities like hydroxy or carboxy compounds and converts some dinitro isomers into soluble forms.[9]
-
Filter the hot slurry to isolate the purified this compound.
-
Wash the filter cake with hot water until alkali-free and dry to obtain the final product.
Workflow Visualization
Caption: Synthesis and Purification Workflow for this compound.
Structural Elucidation via Spectroscopy
The precise is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, building a complete picture of the molecule's connectivity and functional groups.
-
Infrared (IR) Spectroscopy: IR spectra are crucial for identifying the key functional groups. The spectrum of this compound will prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching of the quinone system (typically around 1670-1680 cm⁻¹) and characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[2][12] Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its exact mass of 267.053 g/mol .[1][2] The fragmentation pattern can provide further structural clues, often showing losses of NO₂, CO, and other small fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum is highly informative, showing distinct signals for each of the 15 carbon atoms. Key signals include those for the methyl carbon, the two carbonyl carbons (typically >180 ppm), and the 12 aromatic carbons, with the carbon atom attached to the nitro group (C1) being significantly influenced.[2]
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Source(s) |
| IR Spectroscopy | C=O Stretch (Quinone) | ~1675 cm⁻¹ | [2] |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | [2] | |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | [2] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 267 | [2] |
| ¹³C NMR | Carbonyl Carbons | >180 ppm | [2] |
| Aromatic/Quaternary Carbons | 120-150 ppm | [2] | |
| Methyl Carbon | ~20 ppm | [2] |
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electron-withdrawing nature of the anthraquinone core and, more significantly, the C1 nitro group. This electronic pull deactivates the aromatic rings towards electrophilic attack but activates the molecule for nucleophilic substitution and reduction.[4][6]
Reduction of the Nitro Group
A primary and industrially significant reaction is the reduction of the nitro group to an amine.[3] This transformation is key to producing 1-amino-2-methylanthraquinone, another valuable dye intermediate.[14]
-
Mechanism: The reduction can be achieved using various reagents, such as aqueous sodium sulfide or sodium hydrosulfite.[14] The process involves the transfer of electrons to the electron-deficient nitro group, leading to its stepwise reduction through nitroso and hydroxylamine intermediates to the final amine.
-
Significance: This reaction pathway underscores the role of this compound as a strategic precursor. The resulting aminoanthraquinone has different chemical properties and is a building block for a wide array of dyes.[14]
Oxidation of the Methyl Group
The methyl group can be oxidized to a carboxylic acid, yielding 1-nitro-2-anthraquinonecarboxylic acid.[2] This derivative serves as an intermediate for other classes of dyes.[2]
Reactivity Visualization
Caption: Major synthetic transformations of this compound.
Applications in Industrial Synthesis
The primary application of this compound is as a crucial intermediate in the manufacture of complex organic dyes.[2][7] Its structural features allow it to be a versatile starting point for various colorants.
-
Precursor to 1-Amino-2-methylanthraquinone: As detailed above, its reduction product is a key component in producing disperse dyes, such as C.I. Disperse Orange 11, and other vat dyes.[2][14]
-
Precursor to Vat Dyes: Through oxidation to 1-nitro-2-anthraquinonecarboxylic acid, it is used to prepare dyes like Vat Brown R.[2] Although its production in the United States has ceased, its role in the historical and global dye industry is significant.[2][3]
Toxicological Profile: A Note on Safety
It is imperative for researchers to be aware of the toxicological properties of this compound. The compound is classified as a carcinogen.[1][15] Bioassays have indicated that it can cause various tumors in laboratory animals.[3][16] Therefore, all handling of this chemical must be performed with appropriate personal protective equipment (PPE) in a controlled laboratory setting, following strict safety protocols to minimize exposure.[3][17]
Conclusion
This compound is a molecule of significant industrial importance, defined by the interplay of its anthraquinone core and its methyl and nitro substituents. Its synthesis via the nitration of 2-methylanthraquinone and its subsequent reactivity—particularly the reduction of its nitro group—form the basis of its utility as a foundational intermediate for a range of anthraquinone dyes. A thorough understanding of its structure, confirmed by modern spectroscopic methods, is essential for optimizing its synthesis and leveraging its reactivity in the development of new materials and chemical products. Due diligence regarding its carcinogenic properties is mandatory for its safe handling and application.
References
- Wikidata. This compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 31426, this compound. [Link]
- Wiley-VCH GmbH. This compound - Optional[FTIR] - Spectrum - SpectraBase. [Link]
- ChemBK. 2-Methyl-1-Bitroanthraquinone. [Link]
- National Toxicology Program. Abstract for TR-29: Bioassay of this compound for Possible Carcinogenicity. [Link]
- National Institute of Standards and Technology. 9,10-Anthracenedione, 2-methyl-1-nitro- in the NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6702, 1-Amino-2-methylanthraquinone. [Link]
- PubChemLite. This compound (C15H9NO4). [Link]
- Google Patents.
- EMBL-EBI. This compound (CHEBI:82345). [Link]
- OEHHA. This compound (of uncertain purity). [Link]
Sources
- 1. This compound - Wikidata [wikidata.org]
- 2. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]
- 7. chembk.com [chembk.com]
- 8. 9,10-Anthracenedione, 2-methyl-1-nitro- [webbook.nist.gov]
- 9. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 10. 2-Methyl anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 2-Methyl anthraquinone(84-54-8) 1H NMR spectrum [chemicalbook.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 16. Abstract for TR-29 [ntp.niehs.nih.gov]
- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
2-Methyl-1-nitroanthraquinone spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-nitroanthraquinone
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 129-15-7), a key intermediate in the synthesis of various dyes.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for elucidating reaction mechanisms. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a multi-faceted analytical profile of the molecule.
Molecular Structure and Overview
This compound is an anthraquinone derivative characterized by a methyl group at the C2 position and a nitro group at the C1 position of the anthracene-9,10-dione core.[3] Its molecular formula is C₁₅H₉NO₄, with a molecular weight of 267.24 g/mol .[3][4] The planar, aromatic structure with electron-withdrawing nitro and carbonyl groups dictates its chemical and spectroscopic properties.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei.[5] For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.
Expertise & Experience: Causality in Experimental Choices
The choice of a deuterated solvent is critical. A solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is typically chosen for its ability to dissolve the compound without producing interfering signals in the ¹H NMR spectrum.[5] For ¹³C NMR, a sufficient number of scans and an appropriate relaxation delay are necessary to obtain good signal-to-noise for quaternary carbons, which have longer relaxation times.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
¹H and ¹³C NMR Spectral Data
While specific, publicly available high-resolution spectra for this compound are limited, the expected chemical shifts can be predicted based on the structure and data from analogous anthraquinone compounds.[6][7][8][9]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 2.5 - 2.8 | Singlet (s) | Methyl protons (-CH₃) |
| ¹H | ~ 7.5 - 8.5 | Multiplets (m) | 6 Aromatic protons (-CH) |
| ¹³C | ~ 15 - 20 | - | Methyl carbon (-CH₃) |
| ¹³C | ~ 125 - 150 | - | Aromatic and nitro-substituted carbons (-C, -CH) |
| ¹³C | ~ 180 - 185 | - | Carbonyl carbons (C=O) |
Note: PubChem indicates the existence of a ¹³C NMR spectrum for this compound, held by Wiley-VCH GmbH, confirming experimental data has been generated.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a characteristic "fingerprint."
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle to a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data
The IR spectrum of this compound is dominated by absorptions from the carbonyl, nitro, and aromatic moieties.[3][4]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch (from -CH₃) |
| ~ 1670 - 1680 | Strong | C=O Stretch (Anthraquinone carbonyls) |
| ~ 1590, 1450 | Medium | Aromatic C=C Stretch |
| ~ 1530 - 1550 | Strong | Asymmetric NO₂ Stretch |
| ~ 1340 - 1360 | Strong | Symmetric NO₂ Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed offers valuable clues about the molecule's structure.[10][11]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound is vaporized and separated from the solvent on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI), where it is bombarded with high-energy electrons to form a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Mass Spectral Data
The mass spectrum of this compound shows a molecular ion peak corresponding to its exact mass and a series of fragment ions resulting from the cleavage of its weakest bonds.[3]
Table 3: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Identity/Loss |
| 267 | [C₁₅H₉NO₄]⁺˙ | Molecular Ion (M⁺˙) |
| 221 | [C₁₅H₉O₂]⁺˙ | [M - NO₂]⁺˙ |
| 193 | [C₁₄H₉O]⁺˙ | [M - NO₂ - CO]⁺˙ |
| 165 | [C₁₃H₉]⁺˙ | [M - NO₂ - CO - CO]⁺˙ or [C₁₃H₉]⁺˙ fragment |
Note: The NIST Mass Spectrometry Data Center reports major peaks at m/z 267, 221, and 165.[3]
Proposed Fragmentation Pathway
The fragmentation of the molecular ion is a self-validating process that confirms the connectivity of the atoms. The primary fragmentation is the loss of the nitro group (NO₂), which is a common pathway for nitroaromatic compounds. This is followed by sequential losses of carbon monoxide (CO) from the quinone structure.
Caption: Proposed MS fragmentation of this compound.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a robust and definitive analytical profile for this compound. The predicted NMR shifts outline the carbon-hydrogen framework, IR spectroscopy confirms the presence of key carbonyl and nitro functional groups, and mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern. This guide serves as a foundational reference for the analytical characterization of this important chemical intermediate.
References
- SpectraBase. (n.d.). This compound. Wiley-VCH GmbH.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31426, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6702, 1-Amino-2-methylanthraquinone.
- ChemBK. (n.d.). 2-Methyl-1-Bitroanthraquinone.
- PubChemLite. (n.d.). This compound (C15H9NO4).
- Technical University of Denmark. (n.d.). Identification of breast carcinogens based on PPARγ....
- ResearchGate. (n.d.). Mass spectra of anthraquinone and 2-methylanthraquinone and....
- California Office of Environmental Health Hazard Assessment. (1988). This compound (of uncertain purity).
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives....
- ResearchGate. (n.d.). 1 H NMR spectroscopic data of compounds 1-8 a.
- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 3. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methyl anthraquinone(84-54-8) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
Solubility Profile of 2-Methyl-1-nitroanthraquinone: A Technical Guide to Experimental Determination and Theoretical Considerations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-nitroanthraquinone (MNAQ), a key intermediate in the synthesis of various dyes and potentially of interest in other chemical applications, presents a physicochemical profile dominated by its large, relatively non-polar aromatic structure, offset by the polarity of a nitro group and two keto groups.[1] Understanding its solubility in organic solvents is critical for process optimization, purification, reaction chemistry, and formulation development. This guide provides a comprehensive overview of the known qualitative solubility of MNAQ, and critically, presents a robust, step-by-step experimental framework for the precise, quantitative determination of its equilibrium solubility. We delve into the theoretical underpinnings of its solubility behavior and provide detailed protocols for both classical and modern analytical techniques, designed to equip researchers with the tools to generate reliable and reproducible data.
Introduction and Physicochemical Profile
This compound (CAS: 129-15-7) is a pale yellow crystalline solid.[1][2] Its molecular structure, featuring a tricyclic anthraquinone core, imparts significant hydrophobicity and a high melting point (approx. 270-271 °C).[2] The presence of the nitro (-NO2) and two carbonyl (C=O) groups introduces polarity, suggesting a complex solubility profile that is highly dependent on the nature of the solvent.
A thorough understanding of solubility is paramount. In synthetic chemistry, it dictates the choice of reaction media and purification methods like recrystallization.[3] For formulation scientists, solubility data is the bedrock upon which successful delivery systems are built.[4] Despite its industrial relevance as a dye intermediate, detailed quantitative solubility data for MNAQ in a range of common organic solvents is not widely published, necessitating a standardized approach to its determination.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₉NO₄ | [1][5] |
| Molecular Weight | 267.24 g/mol | [1][2] |
| Appearance | Pale yellow needles or light yellow solid | [1][2] |
| Melting Point | 270-271 °C | [2] |
| XLogP3 | 3.67 | [2] |
| Water Solubility | < 0.1 mg/mL at 21°C (70°F) | [1][6] |
Review of Existing Solubility Data
Publicly available data on MNAQ's solubility is primarily qualitative. These findings serve as a useful starting point for solvent selection in experimental studies. The principle of "like dissolves like" is evident, where solubility is favored in solvents that can effectively interact with the large aromatic system or the polar functional groups.[7][8]
Table 2: Summary of Qualitative Solubility of this compound
| Solvent | Solubility | Temperature | Source(s) |
| Water | Insoluble | Ambient | [2][6] |
| Ethanol | Insoluble / Almost Insoluble | Hot | [2][9] |
| Diethyl Ether | Slightly Soluble / Almost Insoluble | Hot | [2][9] |
| Benzene | Slightly Soluble | Hot | [2][9] |
| Acetic Acid | Slightly Soluble | Hot | [2][9] |
| Chloroform | Slightly Soluble | - | [2][9] |
| Ethyl Acetate | Slightly Soluble | - | [9] |
| Nitrobenzene | Soluble | - | [2][9] |
The existing data indicates poor solubility in protic solvents like ethanol and general insolubility in water.[2][9] Solubility appears to be enhanced in hot, non-polar aromatic (benzene) or polar aprotic solvents (chloroform, acetic acid, nitrobenzene), suggesting that temperature is a critical factor influencing its dissolution.[2][8][10]
Experimental Protocol: Equilibrium Solubility Determination
To address the gap in quantitative data, this section provides a detailed protocol for determining the equilibrium solubility of MNAQ. The shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of a saturated state.[11]
Causality and Experimental Design
The core principle is to create a saturated solution in a given solvent at a controlled temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant.
-
Temperature Control: Solubility is highly temperature-dependent.[8] An orbital shaking incubator or a thermostated water bath is essential to maintain a constant temperature (e.g., 25 °C) with minimal fluctuation (± 0.5 °C).
-
Equilibration Time: Reaching equilibrium is not instantaneous. A sufficient duration (e.g., 24-48 hours) is required to ensure the dissolution process has completed. Preliminary time-course experiments can validate the minimum time needed to reach a plateau in concentration.[11]
-
Solid Phase Analysis: It is crucial to confirm that the solid material remaining after equilibration is chemically and structurally identical to the starting material. This validates that no solvent-induced degradation or polymorphism has occurred. Techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC) can be used for this purpose.[12]
-
Accurate Quantification: The choice of analytical method must be specific and sensitive. High-Performance Liquid Chromatography (HPLC) is often preferred for its ability to separate the analyte from any potential impurities. UV-Vis spectrophotometry can be a simpler, high-throughput alternative if MNAQ has a unique absorbance maximum and no interfering species are present.
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg per vial). The amount should be sufficient to ensure solid remains after equilibrium.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 200 rpm).
-
Allow the samples to equilibrate for a predetermined time, typically 24 to 48 hours.
-
-
Phase Separation:
-
Remove the vials from the shaker. Allow them to stand for 30 minutes in a temperature-controlled block to let the undissolved solid settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove any fine, suspended particles.[12]
-
-
Quantification (HPLC Method):
-
Standard Preparation: Prepare a stock solution of MNAQ in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards through serial dilution.
-
Sample Preparation: Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analysis: Inject the standards and diluted samples onto an appropriate HPLC system (e.g., C18 column) with UV detection at a wavelength of maximum absorbance for MNAQ.
-
Calculation: Determine the concentration of MNAQ in the diluted sample by interpolating from the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in mg/mL or mol/L.
-
Visualization of Key Relationships
The interplay between the solute, solvent, and experimental conditions determines the final solubility value.
Caption: Factors influencing the solubility of MNAQ.
Conclusion
While qualitative data suggests that this compound is poorly soluble in polar protic solvents and shows enhanced solubility in certain polar aprotic and non-polar aromatic solvents, especially at elevated temperatures, there is a clear need for precise, quantitative data. The experimental framework presented in this guide provides a robust and reliable methodology for researchers to determine the equilibrium solubility of MNAQ across a spectrum of organic solvents. Adherence to these protocols, particularly regarding temperature control, equilibration time, and accurate analytical quantification, will generate the high-quality data necessary to support advanced research, process development, and formulation activities.
References
- National Institutes of Health (NIH), PubChem. This compound. [Link]
- ChemBK. 2-Methyl-1-Bitroanthraquinone. [Link]
- University of Babylon.
- Truman State University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?. [Link]
- Lund University Publications.
- University of Calgary. Solubility of Organic Compounds. [Link]
- ACS Publications.
- Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
- ResearchGate. Solubility of 1-aminoanthraquinone and 1-nitroanthraquinone in supercritical carbon dioxide. [Link]
- Google Patents.
- National Center for Biotechnology Information (NCBI). Biochemistry, Dissolution and Solubility. [Link]
- Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
- Google Patents.
- Google Patents.
- YouTube.
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chem.ws [chem.ws]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. chembk.com [chembk.com]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Thermal Stability of 2-Methyl-1-nitroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Thermal Stability in the Lifecycle of 2-Methyl-1-nitroanthraquinone
This compound, a derivative of anthraquinone, serves as a pivotal intermediate in the synthesis of various dyes and pigments, and potentially in the development of novel pharmaceutical agents.[1] Its molecular structure, characterized by a polycyclic aromatic core with both a methyl and a nitro functional group, suggests a complex thermal behavior profile. Understanding the thermal stability of this compound is not merely an academic exercise; it is a cornerstone of safe handling, processing, and storage in research and manufacturing environments. When subjected to elevated temperatures, nitroaromatic compounds can undergo exothermic decomposition, releasing significant energy and potentially toxic gases, such as nitrogen oxides.[1][2] A runaway reaction could lead to catastrophic events, making a thorough thermal hazard assessment indispensable.
This guide provides a comprehensive technical overview of the thermal stability of this compound. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings of its decomposition, present robust experimental protocols for its analysis, and discuss the interpretation of the resulting data. The objective is to equip researchers and drug development professionals with the necessary knowledge to handle this compound safely and effectively.
Theoretical Framework: Deconstructing the Thermal Decomposition of a Nitroaromatic Compound
The thermal decomposition of nitroaromatic compounds is a complex process governed by the interplay of various factors, including the molecular structure, the presence of impurities, and the surrounding atmosphere. The C-NO2 bond is often the weakest link and its homolytic cleavage is a common initiating step in the decomposition cascade.[3] For this compound, several decomposition pathways can be postulated:
-
C-NO2 Bond Homolysis: The primary and often rate-determining step is the cleavage of the carbon-nitro bond, generating an aryl radical and nitrogen dioxide (NO2). This is a highly endothermic process, but it initiates a series of exothermic secondary reactions.
-
Intramolecular Hydrogen Abstraction: The presence of the ortho-methyl group introduces the possibility of an intramolecular hydrogen abstraction by the nitro group, leading to the formation of an aci-nitro intermediate. This pathway can be a lower-energy route to decomposition compared to direct C-NO2 bond scission.
-
Autocatalysis: The decomposition products, particularly nitrogen oxides (NOx), can act as catalysts, accelerating the decomposition of the parent molecule.[3] This autocatalytic behavior is a significant concern as it can lead to a rapid and uncontrolled release of energy. A study on the thermal decomposition of other nitroanthraquinones, such as 1-nitroanthraquinone, has suggested an autocatalytic model for their decomposition.[4]
The overall decomposition process is typically highly exothermic and can be influenced by the physical state of the material (solid or molten) and the degree of confinement.
Experimental Assessment of Thermal Stability: A Multi-faceted Approach
A comprehensive evaluation of the thermal stability of this compound necessitates a combination of thermo-analytical techniques. The following protocols are based on established standards and best practices in the field of thermal hazard assessment.
Experimental Workflow for Thermal Stability Assessment
Caption: A generalized workflow for the comprehensive thermal stability assessment of a chemical compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss at different temperatures. This provides an initial screening of the thermal stability.
Methodology (based on ISO 11358): [5][6][7][8]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or another inert gas) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is a common starting point.
-
Temperature Range: From ambient temperature to a temperature at which the sample has completely decomposed (e.g., 500 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, note the temperature of the maximum rate of mass loss (Tpeak) and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature. This allows for the detection of exothermic or endothermic events, such as melting and decomposition, and the quantification of the associated enthalpy changes.
Methodology (based on ASTM E537): [9][10][11][12][13]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound into a hermetically sealed pan (e.g., gold-plated stainless steel) to contain any evolved gases and prevent evaporation.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or another inert gas.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature beyond the decomposition event.
-
-
Data Acquisition: Record the differential heat flow between the sample and a reference pan as a function of temperature.
-
Data Analysis: Determine the melting point (Tm), the onset temperature of the exothermic decomposition (Tonset), the peak exotherm temperature (Tpeak), and the heat of decomposition (ΔHd).
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions. ARC provides data on the time-temperature-pressure relationship of an exothermic reaction, which is crucial for process safety design.
-
Instrument Setup: Place a larger sample (typically 1-10 g) of this compound into a robust, sealed sample bomb (e.g., titanium or Hastelloy C).
-
Heat-Wait-Search Mode: The instrument heats the sample in small steps (e.g., 5 °C) and then waits at a constant temperature to detect any self-heating.
-
Adiabatic Tracking: Once a pre-defined self-heating rate is detected (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. The heaters in the calorimeter jacket track the sample temperature, ensuring that no heat is lost to the surroundings.
-
Data Acquisition: Continuously record the temperature and pressure inside the sample bomb as a function of time until the reaction is complete.
-
Data Analysis: Determine the onset temperature of the self-accelerating decomposition, the adiabatic temperature rise (ΔTad), the maximum temperature and pressure, and the time to maximum rate (TMR).
Interpreting the Data: A Synthesis of Thermal Stability Parameters
While specific experimental data for this compound is not publicly available, we can anticipate the likely outcomes based on its chemical nature and data from similar compounds.
| Parameter | Technique | Expected Information | Significance for Safety |
| Melting Point (Tm) | DSC | ~270-271 °C[17] | Indicates the transition to the liquid phase, which can affect reaction kinetics. |
| Onset Decomposition Temperature (Tonset) | TGA, DSC | The temperature at which decomposition begins. | A critical parameter for defining safe operating and storage temperatures. |
| Heat of Decomposition (ΔHd) | DSC | The total energy released during decomposition. | A measure of the potential severity of a thermal event. |
| Adiabatic Temperature Rise (ΔTad) | ARC | The temperature increase under adiabatic conditions. | Predicts the maximum temperature that could be reached in a runaway scenario. |
| Time to Maximum Rate (TMR) | ARC | The time it takes to reach the maximum rate of decomposition from the onset. | A crucial parameter for designing emergency relief systems. |
| Self-Accelerating Decomposition Temperature (SADT) | Calculated from ARC data | The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition. | Essential for transportation and storage regulations. |
Note: The provided melting point is based on existing literature. Other values are illustrative and would need to be determined experimentally.
Proposed Decomposition Pathway and Safety Implications
Based on the principles of nitroaromatic chemistry, a plausible initial step in the thermal decomposition of this compound is the homolytic cleavage of the C-NO2 bond.
Caption: A simplified proposed mechanism for the thermal decomposition of this compound.
The generation of reactive radical species and autocatalytic gases underscores the potential for a rapid and hazardous decomposition. Therefore, the following safety precautions are paramount:
-
Temperature Control: Strict temperature control during synthesis, purification, and storage is essential. The maximum operating temperature should be well below the determined onset of decomposition.
-
Avoid Confinement: Heating the material in a confined space should be avoided as the pressure buildup from gaseous decomposition products can lead to an explosion.
-
Inert Atmosphere: Processing under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that may lower the decomposition temperature.
-
Material Compatibility: Avoid contact with incompatible materials that could catalyze decomposition. A study on mononitrotoluenes has shown that common contaminants can lower their thermal stability.[3]
Conclusion: A Proactive Approach to Safety
While specific, publicly available thermal decomposition data for this compound is limited, a thorough understanding of the thermal behavior of nitroaromatic compounds, coupled with standardized analytical techniques, allows for a robust assessment of its potential hazards. The experimental protocols and theoretical considerations outlined in this guide provide a framework for researchers and drug development professionals to characterize the thermal stability of this important chemical intermediate. By proactively investigating and understanding the thermal properties of this compound, we can ensure its safe handling and utilization in the advancement of science and medicine.
References
- ASTM E537, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, www.astm.org
- ASTM E537-20, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2020, www.astm.org
- ISO 11358, Plastics — Thermogravimetry (TG)
- ISO 11358-1:2022, Plastics — Thermogravimetry (TG)
- BSB EDGE, "ASTM E537:2024 Thermal Stability Test by DSC", [Link]
- MaTest Lab, "ISO 11358 Thermogravimetry of Polymers US Lab", [Link]
- ASTM E537-07, Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2007, [Link]
- ISO 11358-1:2014, Plastics — Thermogravimetry (TG)
- ASTM E537-02, Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2002, [Link]
- iTeh, "ISO 11358-1:2022", [Link]
- National Center for Biotechnology Information, "this compound", PubChem Compound D
- Thermal Hazard Technology, "Accelerating R
- Belmont Scientific, "Accelerating R
- Prime Process Safety Center, "Accelerating R
- Google Patents, "US2293782A - Prepar
- Qin, C., et al. (2020). Thermal decomposition kinetics of three anthraquinone hazardous waste.
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. infinitalab.com [infinitalab.com]
- 6. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 7. matestlabs.com [matestlabs.com]
- 8. mahcopipe.com [mahcopipe.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. "ASTM E537:2024 Thermal Stability Test by DSC" [bsbedge.com]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 15. belmontscientific.com [belmontscientific.com]
- 16. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 17. echemi.com [echemi.com]
A Technical Guide to the Photoreduction Quantum Yield of 2-Methyl-1-nitroanthraquinone
Abstract
2-Methyl-1-nitroanthraquinone (MNAQ), a derivative of anthraquinone, undergoes photoreduction upon exposure to light, a process of significant interest in photochemistry and for its implications in the synthesis of dye intermediates.[1] This technical guide provides a comprehensive analysis of the quantum yield (Φ) for the photoreduction of MNAQ. We will delve into the underlying photochemical mechanism, present the experimentally determined quantum yield, and offer detailed, field-proven protocols for its measurement. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical steps necessary to understand and quantify this photochemical process. Central to this analysis is the finding that the quantum yield for the conversion of MNAQ to 1-amino-2-methyl-9,10-anthraquinone approaches a value of 0.2 in the presence of a suitable hydrogen donor, a process mediated by a short-lived triplet excited state.[2]
Introduction to this compound (MNAQ) and its Photoreactivity
This compound is a pale yellow crystalline solid belonging to the anthraquinone family.[1][3] Historically, it has served as a key intermediate in the manufacturing of various dyes, including those in the alizarin series and anthraquinone vat dyes.[1] The core structure, an anthraquinone moiety, is a well-known photosensitizer, and the presence of a nitro group introduces a reactive site for photochemical transformations.
The photoreduction of nitroaromatic compounds is a fundamental process in organic photochemistry, often leading to the formation of amines. This light-induced transformation is a multi-step process involving excited states and radical intermediates. Understanding the efficiency of this conversion is paramount for optimizing reaction conditions and for applications where light-induced degradation or transformation is a critical factor. The efficiency of any photochemical reaction is quantified by its quantum yield, which represents the number of desired events (e.g., product molecules formed) per photon absorbed.[4][5] This guide focuses specifically on elucidating the quantum yield of the complete photoreduction of MNAQ to its corresponding amino derivative.
The Concept of Photochemical Quantum Yield (Φ)
Before examining the specifics of MNAQ, it is essential to establish a firm understanding of the quantum yield. As a measure of photochemical efficiency, the quantum yield (Φ) provides profound insights into a reaction's mechanism and potential for optimization.[4]
Definition: The quantum yield is a dimensionless quantity defined as the ratio of the number of molecules undergoing a specific process to the number of photons absorbed by the system.[4][5]
Φ = (Number of molecules reacted or formed) / (Number of photons absorbed)
Interpretation of Quantum Yield Values:
-
Φ < 1: This is the most common scenario and indicates that not every absorbed photon leads to the desired chemical event.[4] Competing deactivation pathways, such as fluorescence, phosphorescence, or non-radiative decay (heat dissipation), reduce the overall efficiency.[4][5][6]
-
Φ = 1: This represents a perfectly efficient process where every absorbed photon initiates the desired reaction.[4]
-
Φ > 1: A quantum yield greater than one is a clear indicator of a photo-induced chain reaction.[4][5] In such cases, the absorption of a single photon initiates a series of self-propagating secondary reactions, leading to the transformation of multiple molecules.[5]
The quantum yield of a reaction is not an immutable constant; it is highly dependent on experimental conditions such as the concentration of reactants, the choice of solvent, temperature, and the wavelength of the incident light.[5][7]
Photoreduction Mechanism of this compound
The photoreduction of MNAQ to 1-amino-2-methyl-9,10-anthraquinone (A2) is not a direct conversion but proceeds through a series of well-defined intermediate steps. The causality of this pathway has been elucidated through techniques like flash photolysis, which allows for the observation of transient, short-lived species.[2]
-
Excitation: The process begins with the absorption of a photon (hν) by the MNAQ molecule, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is very short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). For MNAQ, this triplet state has been observed as a short-lived transient of about 10 nanoseconds.[2]
-
Hydrogen Abstraction: The crucial step in the reduction pathway is the interaction of the triplet-state MNAQ with a hydrogen donor molecule (D-H), such as an alcohol.[2] The excited MNAQ abstracts a hydrogen atom, forming a monohydro radical of MNAQ and a donor-derived radical.[2] This step is the primary reason why the quantum yield is highly dependent on the concentration of the hydrogen donor; without the donor, the triplet state would simply decay back to the ground state non-productively.[2]
-
Radical Decay and Product Formation: The decay of the radical intermediates is a complex process that yields the corresponding nitroso compound as an intermediate.[2] Further reduction, which involves the participation of the anthraquinone carbonyl groups, ultimately leads to the final stable product, 1-amino-2-methyl-9,10-anthraquinone (A2).[2]
Caption: Photoreduction pathway of MNAQ.
Quantitative Analysis of the Photoreduction Quantum Yield
Experimental studies have successfully quantified the efficiency of MNAQ photoreduction. The quantum yield is highly sensitive to the presence and concentration of a hydrogen donor.
| Parameter | Condition | Value | Source |
| Quantum Yield (Φ(NH₂)) | In inert solvents | Small / Negligible | [2] |
| Quantum Yield (Φ(NH₂)) | With increasing hydrogen donor concentration | Approaches 0.2 | [2] |
The data clearly indicates that the photoreduction pathway is only efficient when a hydrogen donor is available to intercept the triplet excited state of MNAQ.[2] In its absence, competing non-productive deactivation pathways dominate, leading to a very low quantum yield. The value approaching 0.2 signifies that under optimal donor concentrations, approximately one out of every five photons absorbed by MNAQ leads to the formation of the final amino product.[2]
Experimental Protocol for Determining the Quantum Yield
The determination of a quantum yield is a rigorous process that requires two key measurements: the number of photons absorbed by the sample and the number of molecules of product formed (or reactant consumed).[4] Chemical actinometry is the gold-standard method for measuring photon flux.[8][9][10]
Part 5.1: Measurement of Photon Flux via Chemical Actinometry
This protocol describes the use of the potassium ferrioxalate actinometer, a versatile and reliable system for the 250-500 nm range.[8][10] The principle relies on the light-induced reduction of Fe(III) to Fe(II), with a well-characterized quantum yield. The Fe(II) produced is then complexed with 1,10-phenanthroline to form a stable, intensely colored complex that can be quantified using UV-Vis spectrophotometry.[11]
Expert Insight: All steps involving the ferrioxalate solution must be performed in a darkened room under red light to prevent premature photoreaction.[8][10] Freshly prepared solutions are crucial for reproducibility.[10]
Step-by-Step Protocol:
-
Prepare Solutions:
-
Actinometer Solution (0.006 M Potassium Ferrioxalate): Prepare fresh by dissolving the required mass of K₃[Fe(C₂O₄)₃]·3H₂O in a volumetric flask with 0.05 M H₂SO₄.
-
Phenanthroline Solution: Prepare a solution of 1,10-phenanthroline in water.
-
Buffer Solution: Prepare a sodium acetate buffer.
-
-
Irradiation:
-
Fill the reaction vessel (identical to the one used for the MNAQ experiment) with a known volume of the actinometer solution.
-
Ensure the solution is stirred continuously to guarantee uniform illumination.[10]
-
Irradiate the solution using the same light source and geometry as the main experiment for a precisely measured time interval. The irradiation time should be chosen to ensure a measurable but not excessive conversion (typically <10%).
-
-
Complexation and Measurement:
-
After irradiation, take a precise aliquot of the irradiated actinometer solution and add it to a volumetric flask containing a pre-mixed solution of the phenanthroline and buffer.
-
Dilute to the mark with deionized water and allow the color to fully develop in the dark (approx. 1 hour).[10]
-
Measure the absorbance of the red [Fe(phen)₃]²⁺ complex at its λₘₐₓ (around 510 nm) using a UV-Vis spectrophotometer.
-
A non-irradiated sample (dark control) should be prepared and measured in the same way to account for any thermal reaction.
-
-
Calculation of Photon Flux:
-
Using the molar absorptivity of the [Fe(phen)₃]²⁺ complex and the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the moles of Fe(II) produced.
-
This value is then used to determine the total number of photons that entered the solution per unit time (photon flux, in Einstein s⁻¹).
-
Caption: Experimental workflow for chemical actinometry.
Part 5.2: Photoreduction Experiment and Product Analysis
-
Prepare Reaction Mixture: Prepare a solution of MNAQ in a suitable solvent (e.g., benzene, acetonitrile) containing a known concentration of the hydrogen donor (e.g., 1-phenylethanol).[2]
-
Irradiation: Irradiate the solution in the same reaction vessel and with the same light source used for actinometry. Take aliquots at regular time intervals.
-
Quantify Product Formation: Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to determine the concentration of the product, 1-amino-2-methyl-9,10-anthraquinone, formed over time. The rate of formation can be determined from the initial linear portion of a concentration vs. time plot.
Part 5.3: Calculation of the Quantum Yield (Φ)
The quantum yield is calculated by dividing the rate of product formation (moles s⁻¹) by the photon flux (Einstein s⁻¹) determined from the actinometry experiment.
Φ = (d[Product]/dt) / I₀
Where:
-
d[Product]/dt is the rate of formation of the amino product in moles per second.
-
I₀ is the photon flux determined by actinometry in Einstein per second.
Advanced Spectroscopic Insights: Transient Absorption Spectroscopy (TAS)
While quantum yield measurements quantify the efficiency of a reaction, they do not reveal the mechanism. Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to detect and characterize short-lived excited states and reactive intermediates.[12][13][14]
Principle:
-
A powerful, short "pump" laser pulse excites the sample molecules.
-
A second, weaker "probe" pulse, delayed by a precise time interval (from femtoseconds to nanoseconds), passes through the sample.[12]
-
By measuring the change in absorbance of the probe light as a function of the delay time, one can construct a spectrum of the transient species and measure their lifetimes.[12][14]
It was through TAS that the short-lived triplet state of MNAQ was identified, providing direct evidence for its central role in the photoreduction mechanism.[2] This technique is indispensable for building a complete, mechanistically sound picture of a photochemical process.
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of 1-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fiveable.me [fiveable.me]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. hepatochem.com [hepatochem.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. technoprocur.cz [technoprocur.cz]
- 11. researchgate.net [researchgate.net]
- 12. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-1-nitroanthraquinone: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitroanthraquinone, a key intermediate in the synthesis of a wide array of anthraquinone dyes, stands as a testament to the enduring legacy of synthetic organic chemistry. This guide provides a comprehensive exploration of its discovery, historical significance, synthesis, and applications, tailored for a scientific audience. Delving into the intricacies of its chemistry, this document serves as a valuable resource for researchers and professionals in the fields of dye chemistry, materials science, and drug development.
Historical Context and Discovery
The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. Following the groundbreaking synthesis of alizarin, a derivative of anthraquinone, the demand for novel and vibrant colorants spurred extensive research into the modification of the anthraquinone core.[1] While a definitive first synthesis is not readily apparent in the historical literature, early 20th-century patents provide a clear indication of its industrial importance. A 1924 patent, for instance, details a method for the purification of crude 1-nitro-2-methylanthraquinone, suggesting that its synthesis and initial applications were already established by this time.[2] Further patents from the 1940s continued to refine the preparation and purification processes, highlighting its role as a crucial building block for high-performance dyes.[3]
Physicochemical Properties
This compound is a pale yellow solid with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉NO₄ | [4] |
| Molecular Weight | 267.24 g/mol | [4] |
| Melting Point | 270-271 °C | [4] |
| Appearance | Pale yellow needles or light yellow solid | [4] |
| Solubility | Insoluble in water; soluble in nitrobenzene; slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform. | [4] |
Synthesis of this compound
The primary route for the synthesis of this compound is the direct nitration of 2-methylanthraquinone using a mixture of nitric acid and sulfuric acid.[4] This reaction is a classic example of electrophilic aromatic substitution.
Reaction Mechanism and Regioselectivity
The nitration of 2-methylanthraquinone proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The anthraquinone core is an electron-deficient system due to the presence of the two electron-withdrawing carbonyl groups. However, the methyl group on one of the terminal rings is an electron-donating group, which activates that ring towards electrophilic attack.
The regioselectivity of the nitration, favoring the 1-position over other available positions, can be explained by considering the stability of the intermediate carbocation (Wheland intermediate or arenium ion) formed upon attack by the nitronium ion. Attack at the 1-position (ortho to the methyl group) allows for resonance stabilization of the positive charge that is favorably influenced by the electron-donating methyl group. Attack at other positions results in less stable intermediates.
Caption: Mechanism of the nitration of 2-methylanthraquinone.
Experimental Protocol: Nitration of 2-Methylanthraquinone
The following is a representative experimental protocol for the nitration of 2-methylanthraquinone, based on principles described in the literature.[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-methylanthraquinone to a cooled mixture of concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture while maintaining a low temperature (typically 0-10 °C) with an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: Filter the crude this compound and wash it with water until neutral. Further purification can be achieved by treating the crude product with an aqueous solution of sodium sulfite to remove isomeric byproducts, followed by recrystallization from a suitable solvent like nitrobenzene.[2]
Applications in Dye Synthesis
The primary application of this compound is as a precursor for the synthesis of 1-amino-2-methylanthraquinone. This is typically achieved through a reduction reaction, where the nitro group is converted to an amino group.[4] 1-Amino-2-methylanthraquinone is a versatile intermediate used in the production of a variety of high-performance dyes, particularly vat dyes.
Caption: Key role of this compound in dye synthesis.
Synthesis of CI Vat Red 39
CI Vat Red 39 is a complex anthraquinone dye. The synthesis of this dye involves the conversion of this compound to 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. This intermediate then undergoes condensation with aniline, followed by cyclization and chlorination to yield the final dye.[5]
Synthesis of CI Vat Brown 3
CI Vat Brown 3 (also known as Vat Brown R) is another important vat dye. Its synthesis involves the condensation of N-(5-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide and N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide.[6] The latter intermediate can be derived from 1-aminoanthraquinone, which can be synthesized from precursors that trace back to the chemistry of nitrated anthraquinones. A Chinese patent describes a preparation method starting from 1-aminoanthraquinone, which is acylated and brominated. A separate intermediate is prepared from 1,5-diaminoanthraquinone. These two intermediates are then condensed and cyclized to form Vat Brown R.[7] While not a direct route from this compound, this illustrates the interconnectedness of anthraquinone intermediates in the synthesis of complex dyes. The know-how for the manufacture of such dyes became more widely available after World War II.[8]
Biological Activity and Toxicology
This compound has been the subject of toxicological studies. The National Toxicology Program conducted a bioassay and found that under the conditions of the study, orally administered this compound is carcinogenic in male Fischer 344 rats, producing hepatocellular carcinomas.[9] It is important for researchers and industrial chemists to handle this compound with appropriate safety precautions.
Safety and Handling
Due to its potential health hazards, this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of a spill, the solid material should be dampened with water and transferred to a suitable container for disposal. Contaminated surfaces should be washed with soap and water.
Conclusion
This compound is a molecule with a rich history rooted in the development of the synthetic dye industry. Its synthesis, primarily through the nitration of 2-methylanthraquinone, is a classic example of electrophilic aromatic substitution with interesting regioselectivity. As a key intermediate for the production of 1-amino-2-methylanthraquinone, it has played a crucial role in the manufacturing of a wide range of high-performance vat dyes. While its use may have declined in some regions, its chemistry remains relevant to the fields of organic synthesis, dye chemistry, and materials science. A thorough understanding of its synthesis, properties, and applications is essential for any scientist working with anthraquinone-based compounds.
References
- Vat Brown 3. (2012, August 22). World dye variety. [Link]
- Swaney, M. W., & Shreve, R. N. (1942). U.S. Patent No. 2,293,782. Washington, DC: U.S.
- Vat Red 39. (2012, August 16). World dye variety. [Link]
- Anthraquinone dyes. (n.d.). In Wikipedia.
- Fierz, H. E. (1925). U.S. Patent No. 1,540,467. Washington, DC: U.S.
- Baptista, R. J. (2009, March 15).
- Schenkel, H., & Gnadinger, F. (1974). U.S. Patent No. 3,836,547. Washington, DC: U.S.
- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.). Scirp.org.
- Lu, J., & Li, J. (2012).
- CN104448889A - Preparation method of vat brown R - Google Patents. (n.d.).
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PubMed. [Link]
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2006, September).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]
- Nitration. (n.d.). In Wikipedia.
- Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy.
- This compound. (n.d.). PubChem.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PMC. [Link]
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). Journal of Molecular Modeling, 24(1), 15. [Link]
- Kagitani, S., & Aiga, T. (1981). U.S. Patent No. 4,289,706. Washington, DC: U.S.
- Graham, D. E., & Hort, E. V. (1959). U.S. Patent No. 2,874,168. Washington, DC: U.S.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18).
- L'Eplattenier, F., & Riat, H. (1973). U.S. Patent No. 3,766,222. Washington, DC: U.S.
- Developments in vat dyes and in their application 1974-1986. (1987).
- Vogt, P. F. (1959). U.S. Patent No. 2,893,998. Washington, DC: U.S.
- Venkataraman, K. (1952). The Chemistry of Synthetic Dyes. Academic Press. [Link]
- Abstract for TR-29. (1978).
Sources
- 1. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]
- 2. US1540467A - Manufacture of pure 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 3. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 4. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. CN104448889A - Preparation method of vat brown R - Google Patents [patents.google.com]
- 8. static.fibre2fashion.com [static.fibre2fashion.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Chemical Safety and Hazards of 2-Methyl-1-nitroanthraquinone
This document provides a comprehensive technical overview of the chemical safety and hazards associated with 2-Methyl-1-nitroanthraquinone (CAS No. 129-15-7). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guide moves beyond simple data presentation to explain the causality behind safety protocols, ensuring a deep understanding of the risks and their mitigation.
Introduction
This compound is a synthetic organic compound belonging to the anthraquinone family.[1] Historically, its primary application was as an intermediate in the synthesis of anthraquinone dyes, particularly in the production of 1-amino-2-methylanthraquinone.[1][2] While its commercial production in the United States has ceased, it remains a compound of interest in research settings.[1] Its structure, featuring a nitro group on the anthraquinone core, imparts specific reactivity and significant toxicological properties. This guide is structured to provide a foundational understanding of its properties, followed by a detailed analysis of its hazards, and culminating in actionable protocols for safe handling and emergency response.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a chemical's physical properties is the bedrock of a robust safety assessment. These properties dictate its behavior in the laboratory environment, influencing storage, handling, and emergency response strategies. For instance, its solid nature and low water solubility mean that spill control will focus on preventing dust generation and using appropriate solvents for decontamination.[1][3]
| Property | Value | Source |
| CAS Number | 129-15-7 | [1][4] |
| Molecular Formula | C₁₅H₉NO₄ | [1][5] |
| Molecular Weight | 267.24 g/mol | [1][6] |
| Appearance | Pale yellow needles or light yellow solid.[1][6] | [1][6] |
| Melting Point | 270-271 °C (518-520 °F).[1][6] | [1][6] |
| Water Solubility | Insoluble (< 0.1 mg/mL at 21°C).[1][3] | [1][3] |
| Other Solubilities | Slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform; soluble in nitrobenzene.[5][6] | [5][6] |
| Flash Point | Data not available; considered probably combustible.[6] | [6] |
| Vapor Pressure | 9.98E-10 mmHg at 25°C.[6] | [6] |
Section 2: Hazard Identification and Classification
The primary hazard associated with this compound is its carcinogenicity.[4][7] This is not merely a classification but a critical directive that shapes every aspect of its handling. The compound's reactivity, stemming from its ketone and nitro functional groups, also warrants careful consideration.
GHS Classification
This classification mandates stringent controls to minimize exposure. The precautionary statements associated with this hazard are comprehensive, covering prevention, response, storage, and disposal.[6]
Reactivity Profile
This compound is characterized by the reactivity of its functional groups.[3] The nitro group can be easily reduced, a property exploited in its use as a dye intermediate.[1][6] It can also be oxidized.[3] As a member of the organic nitro compound family, it may react with certain absorbents, such as those based on cellulose.[3] When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides (NOx).[6]
Caption: Chemical structure highlighting the hazardous nitro group.
Section 3: Toxicological Profile and Health Effects
The toxicological data for this compound is dominated by evidence of its carcinogenicity. This is not a theoretical risk but one demonstrated in animal studies.
A bioassay conducted by the National Toxicology Program (NTP) using Fischer 344 rats provided significant evidence of its carcinogenic potential.[6] In this study, orally administered this compound was found to cause hepatocellular carcinomas in male rats.[6] Additionally, increased incidences of subcutaneous fibromas were observed in both male and female rats.[6] The study also suggested a possible link to tumors of the forestomach and bladder.[6]
Based on such evidence, the State of California lists this compound (of uncertain purity) as a chemical known to cause cancer under Proposition 65.[8] This regulatory standing underscores the need for the highest level of caution.
-
Primary Route of Concern: In a laboratory setting, the most likely routes of exposure are inhalation of the powder and dermal contact.[7] Ingestion is less likely but must be considered.[7]
-
Acute Effects: While specific data on acute toxicity is limited, the primary immediate concern upon exposure would be irritation. Upon decomposition from heating, the release of toxic nitrogen oxide fumes presents a significant inhalation hazard.[6]
-
Chronic Effects: The most significant chronic health effect is cancer, as established by animal studies.[6][8]
Section 4: Safe Handling and Storage Protocols
Given its classification as a suspected carcinogen, a "control banding" approach is insufficient. All handling of this compound must occur under conditions of high containment to minimize any potential for exposure.
Protocol for Weighing and Handling Solid Compound
-
Preparation: Before handling, designate a specific area, such as a chemical fume hood or a glove box, for the work. Ensure the ventilation is certified and functioning correctly. Post signage indicating a carcinogen is in use.
-
PPE Confirmation: Don all required PPE as detailed in Section 5. This is a non-negotiable step.
-
Containment: Conduct all manipulations that could generate dust, such as weighing or transferring, within a certified chemical fume hood, a vertical laminar-flow biological safety cabinet, or a glove box kept under negative pressure.[1][6] The goal is to contain any airborne particles at the source.
-
Dispensing: Use tools (e.g., spatulas) dedicated to this chemical to avoid cross-contamination. If possible, weigh the chemical directly into the reaction vessel to minimize transfers.
-
Decontamination: After handling, decontaminate all surfaces with an appropriate solvent and then soap and water.[3] Decontaminate all equipment before removing it from the containment area.
-
Waste Disposal: All contaminated disposables (e.g., weigh paper, gloves, absorbent pads) must be collected in a sealed, clearly labeled hazardous waste container for carcinogenic materials.
Caption: Standard workflow for safely handling carcinogenic solids.
Storage Requirements
-
Store in a tightly sealed container in a designated, secure area.[4]
-
The storage location should be under ambient temperatures.[3][6]
-
Maintain a clear inventory of the quantity and date of acquisition.[4]
-
The storage area should be clearly labeled with a "Carcinogen" warning.
Section 5: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the hazards.
-
Respiratory Protection: For weighing or any procedure that could create dust, a NIOSH-approved half-face respirator with a combination P100 (HEPA) and organic vapor cartridge is recommended.[3][6] The P100 filter provides high-efficiency protection against solid particulates. The organic vapor cartridge offers protection from potential volatile compounds or decomposition products.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.
-
Body Protection: A fully buttoned lab coat is required. For tasks with a higher risk of contamination, disposable coveralls should be considered.
Section 6: Emergency Procedures and First Aid
Rapid and correct response to an emergency can significantly mitigate harm. All personnel working with this chemical must be familiar with these procedures.
Spill Response
The primary goal during a spill of a solid carcinogen is to prevent it from becoming airborne.
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Secure: Secure the area and prevent entry.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the correct PPE, including respiratory protection.
-
Cleanup: Gently dampen the solid spill material with water to prevent dust formation.[3] Do not sweep the dry powder. Carefully transfer the dampened material and any contaminated soil or debris into a sealable, labeled hazardous waste container.[3]
-
Final Decontamination: Use absorbent paper dampened with water to pick up any remaining material.[3] Wash the entire contaminated surface with a soap and water solution.[3]
-
Disposal: Seal all contaminated cleanup materials (absorbent paper, PPE, etc.) in a vapor-tight plastic bag for disposal as carcinogenic waste.[3]
-
Verification: Do not re-enter the area for normal work until a safety officer has verified it is properly cleaned.[3]
First Aid Measures
Caption: Decision tree for first aid response to an exposure event.
-
Eye Contact: Immediately check for and remove contact lenses. Flush eyes with water or normal saline solution for 20 to 30 minutes. Seek immediate medical transport, even if no symptoms like redness or irritation develop.[3]
-
Skin Contact: Immediately flood the affected skin with water while removing and isolating all contaminated clothing.[3] Gently wash all affected skin areas thoroughly with soap and water.[3] If symptoms develop, call a physician immediately.[3]
-
Inhalation: Immediately leave the contaminated area and breathe fresh air.[3] Seek immediate medical attention, even in the absence of symptoms like wheezing, coughing, or shortness of breath.[3] Rescuers should wear appropriate respiratory protection, such as an SCBA, before entering an unknown atmosphere.[3]
-
Ingestion: DO NOT INDUCE VOMITING.[3] If the victim is conscious and not convulsing, give one or two glasses of water to dilute the chemical.[3] Call a hospital or poison control center immediately for advice and be prepared for transport.[3]
Section 7: Disposal Considerations
Waste generated from the use of this compound is considered carcinogenic waste and must be handled accordingly.
-
Never dispose of this chemical down the drain or in regular trash.
-
All waste, including contaminated labware, PPE, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Incineration at a suitable facility is often the preferred method for destroying carcinogenic compounds.[6]
Conclusion
This compound is a compound that demands the highest level of respect and caution in a laboratory setting. Its identity as a suspected human carcinogen, supported by animal studies and regulatory classification, is the overriding factor in its safety profile. All experimental design and laboratory workflows must prioritize the elimination of exposure pathways through a combination of engineering controls (fume hoods, glove boxes), stringent administrative protocols, and comprehensive personal protective equipment. By understanding the specific hazards and implementing the detailed protocols within this guide, researchers can work with this chemical while minimizing risk to themselves and their colleagues.
References
- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem.
- National Technical Reports Library (NTIS). (1981). Anthraquinone Dye Toxicological Profiles.
- California Office of Environmental Health Hazard Assessment (OEHHA). (1988). This compound (of uncertain purity).
- ChemBK. (2024). 2-Methyl-1-Bitroanthraquinone.
- National Center for Biotechnology Information (NCBI). (n.d.). 1-Amino-2-methylanthraquinone. PubChem.
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. ntrl.ntis.gov [ntrl.ntis.gov]
- 8. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
An In-Depth Technical Guide to 2-Methyl-1-nitroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitroanthraquinone stands as a significant, albeit historically complex, molecule within the realm of synthetic organic chemistry. Primarily recognized as a crucial intermediate in the synthesis of anthraquinone-based vat dyes, its study offers valuable insights into electrophilic aromatic substitution, industrial dye manufacturing, and the toxicology of nitroaromatic compounds. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safety considerations, designed to equip researchers and professionals with field-proven insights and detailed methodologies.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics.
Nomenclature and Structure
The unequivocally correct IUPAC name for this compound is 2-methyl-1-nitroanthracene-9,10-dione .[1] It is also commonly referred to as 1-Nitro-2-methylanthraquinone.[1]
-
CAS Number: 129-15-7[1]
-
Molecular Formula: C₁₅H₉NO₄[1]
-
Molecular Weight: 267.24 g/mol [1]
-
Chemical Structure:
Caption: Structure of 2-methyl-1-nitroanthracene-9,10-dione.
Physicochemical Data
A summary of the key physical and chemical properties is presented in the table below, crucial for designing experimental conditions, purification protocols, and safety procedures.
| Property | Value | Source(s) |
| Appearance | Pale yellow needles or light yellow solid | [1] |
| Melting Point | 270-271 °C (518-520 °F) | [1] |
| Solubility | Insoluble in water; slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform; soluble in nitrobenzene. | [1] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Synthesis and Purification
The primary route to this compound is through the electrophilic nitration of 2-methylanthraquinone.[1] This reaction, while straightforward in principle, requires careful control to manage regioselectivity and minimize the formation of byproducts.
Synthesis of 2-Methylanthraquinone (Precursor)
The precursor, 2-methylanthraquinone, is industrially synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and toluene, followed by cyclization.
Caption: Synthesis pathway for the precursor, 2-methylanthraquinone.
Nitration of 2-Methylanthraquinone: Mechanism and Regioselectivity
The introduction of the nitro group onto the 2-methylanthraquinone scaffold is a classic example of an electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid."
Mechanism: The sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base (like HSO₄⁻ or water) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[2][3]
Caption: Mechanism of electrophilic nitration of 2-methylanthraquinone.
Regioselectivity: The directing effects on the anthraquinone system are complex. The two carbonyl groups are strongly deactivating and meta-directing for the rings they are attached to. The methyl group on the other ring is activating and ortho-, para-directing. The nitration occurs preferentially at the C1 position. This is because the C1 and C4 positions (alpha positions) of the substituted ring are the most activated for electrophilic attack, and the methyl group at C2 further enhances the electron density at the adjacent C1 position, making it the primary site of nitration.
Experimental Protocol: Synthesis and Purification
This protocol is synthesized from established industrial practices described in the patent literature, emphasizing safety and product purity.[4]
Materials:
-
2-Methylanthraquinone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Sodium Sulfite
-
Sodium Hydroxide
-
Water (deionized)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.
-
Dissolution: Cool the flask in an ice bath to below 10°C. Slowly add 2-methylanthraquinone to the stirred sulfuric acid, maintaining the temperature.
-
Nitration: Once the 2-methylanthraquinone is fully dissolved, begin the dropwise addition of concentrated nitric acid. The temperature must be rigorously controlled and kept below 15°C to prevent over-nitration and the formation of unwanted byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20°C) for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude this compound will precipitate.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: To remove isomeric impurities and oxidation byproducts, create an aqueous slurry of the crude product. Add sodium sulfite and a solution of sodium hydroxide to achieve a pH of at least 9.5. Heat the mixture with agitation to 90-95°C for several hours. This step solubilizes certain impurities.[4]
-
Final Isolation: Filter the hot suspension and wash the purified product with hot water until the filtrate is neutral and free of alkali. Dry the final product under vacuum.
Spectroscopic Characterization
Authenticating the structure and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A ¹³C NMR spectrum is available for this compound.[1] Key expected signals would include the methyl carbon (~15-25 ppm), numerous aromatic carbons (~120-150 ppm), and the two distinct carbonyl carbons (~180-190 ppm). The presence of the nitro group will cause a downfield shift for the carbon it is attached to (C1).
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3100-3000 | C-H stretch (aromatic) | Confirms the presence of the aromatic rings. |
| ~2950-2850 | C-H stretch (aliphatic) | Indicates the methyl group. |
| ~1675 | C=O stretch (quinone) | Characteristic strong absorption for the carbonyl groups. |
| ~1590, ~1450 | C=C stretch (aromatic) | Confirms the aromatic backbone. |
| ~1530 & ~1350 | N-O asymmetric & symmetric stretch | Key diagnostic peaks confirming the presence of the nitro group. |
Mass Spectrometry (MS)
Mass spectrometry data is available, typically from GC-MS analysis.[1] The molecular ion peak [M]⁺ would be expected at m/z = 267. Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z -46) and NO (m/z -30). For anthraquinones, fragmentation often involves the loss of CO (m/z -28).[5]
Applications in Synthesis
The primary and historically significant application of this compound is as a chemical intermediate for the synthesis of dyes.[1]
Synthesis of 1-Amino-2-methylanthraquinone
The nitro group is readily reduced to an amino group, yielding 1-amino-2-methylanthraquinone, a valuable dye precursor itself.[1]
Caption: Reduction to 1-Amino-2-methylanthraquinone.
Intermediate for Vat Dyes
1-Amino-2-methylanthraquinone serves as a building block for more complex anthraquinone vat dyes. Vat dyes are a class of water-insoluble dyes that are applied to fibers (typically cellulosic like cotton) in a reduced, soluble form (leuco form) and then re-oxidized to the insoluble form, trapping the dye within the fiber.[6][7] This process results in dyes with excellent fastness to light and washing.[6][7] For example, this compound is a precursor in the manufacturing pathway for C.I. Vat Red 39.[8]
Safety, Toxicology, and Handling
Nitroaromatic compounds as a class, and this compound specifically, require stringent safety protocols due to their toxicological profiles.
Hazard Classification
Carcinogenicity: this compound is suspected of causing cancer.[9] Bioassays in rats have shown evidence of carcinogenic activity, including the development of hepatocellular carcinomas.[1][9] It is listed as a carcinogen under California's Proposition 65.[1]
Toxicological Mechanism
The toxicity of many nitroaromatic compounds is linked to the bioreduction of the nitro group. This process can lead to the formation of nitro anion radicals. In the presence of oxygen, these radicals can generate reactive oxygen species (ROS), such as superoxide anions, leading to oxidative stress and cellular damage.[10][11] The reduction can continue to form nitroso and hydroxylamine intermediates, which are also highly reactive and can form adducts with DNA, leading to mutagenicity and carcinogenicity.[12][13]
Handling and Personal Protective Equipment (PPE)
Given its classification as a carcinogen, all work with this compound must be conducted with appropriate engineering controls and PPE.
-
Engineering Controls: Use this compound only within a certified chemical fume hood to avoid inhalation of dust.
-
PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respirator: For weighing or handling procedures that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.[13]
-
Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, dampen the solid spill material with water to prevent dust generation.
-
Carefully transfer the dampened material to a suitable, labeled hazardous waste container.
-
Use absorbent paper dampened with water to clean the spill area, and place the contaminated paper in the waste container.
-
Wash the spill area with soap and water.[13]
Waste Disposal: Waste containing this compound must be treated as carcinogenic waste.
-
Segregation: Collect all waste (solid compound, contaminated materials) in a clearly labeled, sealed hazardous waste container. Label it as "Carcinogenic Waste."
-
Disposal: Do not dispose of it down the drain or in regular trash. Disposal must be handled through an institution's environmental health and safety office, typically involving high-temperature incineration.[14] Bioremediation strategies using specific microorganisms exist for the degradation of nitroaromatic compounds in environmental contexts, but are not typically used for laboratory waste disposal.[15][16]
Conclusion
This compound serves as an exemplary case study in industrial organic synthesis. Its preparation via electrophilic aromatic substitution highlights fundamental principles of reactivity and regioselectivity. While its use has declined in some regions due to safety concerns, its role as a precursor to high-performance vat dyes underscores the enduring importance of the anthraquinone scaffold in coloration technology. For the modern researcher, a thorough understanding of its synthesis, characterization, and, most critically, its toxicological profile and handling requirements, is essential for safe and informed scientific investigation.
References
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental and molecular mutagenesis, 55(4), 249–266. [Link]
- Toropova, A. P., Toropov, A. A., & Benfenati, E. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227–2233. [Link]
- Fabric UK. (n.d.). Fabric VAT Dyeing most ancient types of dyeing. Fabric UK. [Link]
- de Oliveira, R. B., & de Albuquerque, S. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1585. [Link]
- World dye variety. (2012, August 16).
- Britannica, The Editors of Encyclopaedia. (n.d.).
- Spadaro, J. T., & Renganathan, V. (1994). Peroxidase-catalyzed oxidation of azo dyes: mechanism of disperse yellow 3 degradation. Archives of biochemistry and biophysics, 312(1), 301–307. [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
- Baptista, R. J. (2009, March 15).
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
- Kur-G-Bassen, D., & Ozkaya, B. (2022). Biological Treatment of Nitroaromatics in Wastewater.
- Slideshare. (n.d.).
- PubChem. (n.d.). C.I. Direct Red 39.
- PubChem. (n.d.). This compound.
- World dye variety. (2012, July 9). Direct Red 39. [Link]
- ResearchGate. (n.d.).
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]
- World dye variety. (2012, April 27). Basic Red 39. [Link]
- SpectraBase. (n.d.). This compound. [Link]
- Dalal Institute. (n.d.).
- Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2025, August 6).
- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]
- Google Patents. (n.d.).
- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). Mass spectra of anthraquinone and 2-methylanthraquinone and.... [Link]
- Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]
- PubChem. (n.d.). Vat dye (C.I. 60750).
- Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
- Eriksson, L. A., & Cremer, D. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of molecular modeling, 24(1), 1. [Link]
- Eriksson, L. A., & Cremer, D. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of molecular modeling, 24(1), 1. [Link]
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabric VAT Dyeing most ancient types of dyeing | Fabric UK [fabricuk.com]
- 7. Vat dye | Vat dye | Synthetic, Reactive, Dyeing | Britannica [britannica.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. EP0185569A1 - Process for the preparation of anthraquinone vat dyes, dyes obtained by this process and textile products dyed with these dyes - Google Patents [patents.google.com]
- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. academic.oup.com [academic.oup.com]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 15. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Potential Biological Activities of 2-Methyl-1-nitroanthraquinone
Foreword for the Modern Researcher
In the vast and intricate world of chemical biology and drug discovery, the anthraquinone scaffold stands as a privileged structure, a foundational blueprint from which numerous bioactive molecules have been derived. Nature itself has long utilized this three-ring system in pigments and metabolic intermediates. In the laboratory, medicinal chemists have functionalized the anthraquinone core to produce a plethora of compounds with wideranging therapeutic and industrial applications. This guide focuses on a specific, yet under-explored derivative: 2-Methyl-1-nitroanthraquinone.
While much of the historical and readily available data on this compound centers on its toxicological profile, a deeper, more nuanced scientific inquiry is warranted. It is often at the intersection of toxicity and therapeutic potential that novel mechanisms of action are uncovered. The very features that confer carcinogenicity—reactivity, ability to intercalate with biomolecules, and generation of reactive species—may, when appropriately harnessed and modified, form the basis for potent therapeutic interventions.
This document is crafted not as a mere recitation of established facts, but as a forward-looking technical guide for the discerning researcher, scientist, and drug development professional. It is an invitation to look beyond the surface-level toxicity data and to consider the untapped potential of this compound. We will delve into its known biological effects, and from there, extrapolate to plausible, yet unexplored, activities. This guide is designed to be a starting point for new research directions, providing not only the "what" but the "how"—the experimental frameworks needed to rigorously test these hypotheses. It is in this spirit of scientific curiosity and rigorous investigation that we begin our exploration.
Chemical and Physical Identity
This compound is a derivative of anthraquinone characterized by a methyl group at the second position and a nitro group at the first position of the anthraquinone core.[1][2]
| Property | Value | Source |
| Molecular Formula | C15H9NO4 | [1][2] |
| Molecular Weight | 267.24 g/mol | [1] |
| Appearance | Pale yellow needles or light yellow solid | [1] |
| CAS Number | 129-15-7 | [3] |
| Solubility | Insoluble in water; slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform; soluble in nitrobenzene. | [4][5] |
| Melting Point | 270-271 °C (518-520 °F) | [1][5][6] |
Known Biological Activity: Carcinogenicity and Toxicological Profile
The most extensively documented biological activity of this compound is its carcinogenicity. This has been a focal point of investigation by the National Toxicology Program (NTP).
Summary of Carcinogenicity Studies
A bioassay conducted by the NTP using Fischer 344 rats demonstrated that orally administered this compound is carcinogenic.[2][4] The study involved administering the compound in the feed at concentrations of 0.06% and 0.12% over a 78-week period.[2][4]
The key findings from this research are summarized below:
| Finding | Species/Sex | Details |
| Hepatocellular Carcinomas | Male Fischer 344 rats | A statistically significant increase in liver carcinomas was observed. |
| Subcutaneous Fibromas | Male and Female Fischer 344 rats | A statistically significant increase in these tumors was associated with the administration of the compound.[2] |
| Bladder Tumors | Female Fischer 344 rats | An increased incidence of papillomas, transitional-cell papillomas, and sarcomas was noted.[2][4] |
| Forestomach Tumors | High-dose rats | Squamous cell papillomas and carcinomas were observed, which are rare in this rat strain.[2][4] |
These findings have led to the classification of this compound as a suspected carcinogen.[1]
Putative Mechanisms of Carcinogenicity
While the precise molecular mechanisms of this compound's carcinogenicity have not been fully elucidated, several plausible pathways can be inferred based on its structure and the known activities of similar compounds.
-
DNA Adduct Formation: The nitro group can be enzymatically reduced to reactive intermediates, such as nitroso and hydroxylamino derivatives. These electrophilic species are capable of forming covalent adducts with nucleophilic sites on DNA bases, leading to mutations during DNA replication.
-
Oxidative Stress and Reactive Oxygen Species (ROS) Generation: Quinone structures are known to undergo redox cycling, a process that can generate superoxide radicals and other ROS. This can lead to oxidative damage to DNA, proteins, and lipids, contributing to a pro-carcinogenic cellular environment.[7][8]
-
DNA Intercalation: The planar aromatic ring system of the anthraquinone core may allow the molecule to intercalate between DNA base pairs. While this itself is not a mutagenic event, it can disrupt DNA replication and repair processes, potentially leading to frame-shift mutations.
Caption: Putative Carcinogenic Mechanisms of this compound.
Potential Therapeutic Activities: A Forward-Looking Analysis
Despite its established toxicity, the chemical features of this compound suggest several avenues for potential therapeutic applications. This section explores these possibilities based on structure-activity relationships within the broader class of anthraquinones.
Potential as an Anticancer Agent
The line between a carcinogen and a chemotherapeutic agent is often a matter of dose, selectivity, and context. Many established anticancer drugs, such as doxorubicin and mitoxantrone, are themselves anthraquinone derivatives that exert their effects through mechanisms related to DNA damage and inhibition of topoisomerase II.[9]
The cytotoxic potential of this compound, evidenced by its carcinogenicity, could potentially be redirected for therapeutic benefit against cancer cells. The presence of the nitro group is particularly interesting, as it could be exploited for targeted therapies.
Hypothesis: this compound may exhibit selective cytotoxicity towards hypoxic tumor cells.
Rationale: The core of many solid tumors is hypoxic (oxygen-deficient). This environment upregulates the expression of nitroreductase enzymes. These enzymes could selectively reduce the nitro group of this compound to cytotoxic species, thereby targeting cancer cells in the hypoxic tumor microenvironment while sparing healthy, well-oxygenated tissues.
Caption: Workflow for Assessing Hypoxia-Selective Cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Hypoxic Incubation (for test plate): Place the designated hypoxic plate in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 24 hours to allow for cellular adaptation. The normoxic plate remains in a standard incubator (21% O2, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells on both the normoxic and hypoxic plates. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours under their respective atmospheric conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Potential Antimicrobial and Antibiofilm Activity
Anthraquinones are a well-established class of natural products with antimicrobial properties.[10][11] For instance, emodin has shown broad-spectrum antibacterial activity, and rhein has demonstrated bactericidal effects.[10][12] The mechanisms of action are diverse, including the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis.[10]
Hypothesis: this compound possesses antimicrobial activity against clinically relevant pathogens, potentially through the inhibition of biofilm formation.
Rationale: The planar structure of the anthraquinone core is suitable for interacting with bacterial cell surfaces and biofilm matrices. The electron-withdrawing nature of the nitro group could enhance its reactivity and ability to disrupt cellular processes.
Caption: Workflow for Antimicrobial and Antibiofilm Screening.
-
Bacterial Culture Preparation: Grow a bacterial culture (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) overnight in Tryptic Soy Broth (TSB).
-
Inoculum Preparation: Dilute the overnight culture to a starting OD600 of 0.05 in fresh TSB.
-
Treatment: In a 96-well plate, add the bacterial inoculum and varying sub-MIC concentrations of this compound. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate for 24 hours at 37°C without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells three times with sterile PBS to remove non-adherent bacteria.
-
Fixation: Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.
-
Staining: Discard the methanol and stain the biofilm with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Washing: Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Solubilize the bound stain by adding 200 µL of 30% acetic acid to each well.
-
Quantification: Measure the absorbance at 595 nm. A reduction in absorbance compared to the positive control indicates biofilm inhibition.
Future Outlook and Concluding Remarks
This compound is a molecule with a dual personality. Its well-documented carcinogenicity demands caution and respect in its handling and application. However, to dismiss it solely as a toxicant would be a disservice to the principles of drug discovery. The very mechanisms that underpin its toxicity—its ability to be reductively activated and to generate ROS—are the same mechanisms that could be leveraged for therapeutic gain, particularly in the context of oncology and infectious diseases.
The proposed experimental frameworks in this guide provide a starting point for a systematic re-evaluation of this compound. By employing modern cell-based assays and a hypothesis-driven approach, researchers can begin to map the therapeutic potential of this compound. Future research should also focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the methyl and nitro groups, as well as substitutions at other positions on the anthraquinone core, affect the balance between toxicity and therapeutic activity.
-
Mechanism of Action Studies: If anticancer or antimicrobial activity is confirmed, detailed mechanistic studies will be required to identify the specific cellular targets and pathways involved.
-
In Vivo Studies: Promising in vitro results would need to be validated in appropriate animal models of cancer or infection.
References
- A Review on Bioactive Anthraquinone and Derivatives as the Regul
- A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS.
- Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology. [Link]
- Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry. [Link]
- Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms.
- Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Chemistry. [Link]
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature.
- Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. [Link]
- This compound. PubChem. [Link]
- This compound (of uncertain purity). California Office of Environmental Health Hazard Assessment. [Link]
- Bioassay of this compound for Possible Carcinogenicity.
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abstract for TR-29 [ntp.niehs.nih.gov]
- 3. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS | Semantic Scholar [semanticscholar.org]
- 9. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
An In-depth Technical Guide to 2-Methyl-1-nitroanthraquinone as an Intermediate in Dye Manufacturing
This technical guide provides a comprehensive overview of 2-Methyl-1-nitroanthraquinone, a key intermediate in the synthesis of a range of anthraquinone dyes. This document is intended for researchers, scientists, and professionals in the fields of dye chemistry, organic synthesis, and materials science. It delves into the synthesis, purification, and chemical properties of this compound, and elucidates its critical role in the manufacturing of high-performance vat dyes.
Introduction: The Enduring Legacy of Anthraquinone Dyes
Anthraquinone dyes represent a significant class of colorants renowned for their brilliant shades and exceptional fastness properties, particularly light and wash fastness.[1] These dyes are characterized by the anthraquinone core, a tricyclic aromatic ketone. Their insolubility in water necessitates a "vatting" process, where the dye is reduced to a soluble leuco form in an alkaline solution, allowing it to penetrate cellulosic fibers like cotton.[1][2] Subsequent oxidation regenerates the insoluble dye molecule within the fiber, leading to a highly durable coloration.[2]
The versatility of the anthraquinone scaffold allows for a wide palette of colors through the introduction of various substituents. Among the crucial building blocks for these complex dye structures is this compound. Its strategic placement of a nitro and a methyl group on the anthraquinone core makes it a valuable precursor for the synthesis of more elaborate dye molecules. Historically, intermediates like this compound were pivotal in the expansion of the synthetic dye industry, providing access to a broader range of high-performance colorants.[3]
Synthesis and Purification of this compound
The primary industrial synthesis of this compound involves the nitration of 2-methylanthraquinone. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric and sulfuric acids.[4]
Synthesis of 2-Methylanthraquinone
The precursor, 2-methylanthraquinone, is commonly produced through the Friedel-Crafts reaction between phthalic anhydride and toluene, followed by cyclization.[5]
Experimental Protocol: Synthesis of 2-Methylanthraquinone (Illustrative)
-
Reaction: Phthalic anhydride is reacted with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-(4-methylbenzoyl)benzoic acid.
-
Cyclization: The resulting keto acid is then cyclized using a strong acid, typically concentrated sulfuric acid, at elevated temperatures to yield 2-methylanthraquinone.
-
Work-up: The reaction mixture is poured into water to precipitate the crude 2-methylanthraquinone, which is then filtered, washed, and dried.
Nitration of 2-Methylanthraquinone
The introduction of a nitro group at the 1-position of 2-methylanthraquinone is a critical step. The reaction conditions must be carefully controlled to favor the formation of the desired isomer and minimize the production of dinitro derivatives and other byproducts.[6]
Experimental Protocol: Synthesis of this compound [7]
-
Reaction Setup: A stirred reactor equipped with temperature control is charged with concentrated sulfuric acid.
-
Addition of Reactant: 2-Methylanthraquinone is slowly added to the sulfuric acid, ensuring it dissolves completely. The mixture is then cooled to a low temperature (typically 0-5 °C).
-
Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the 2-methylanthraquinone solution while maintaining the low temperature.
-
Reaction Monitoring: The reaction is monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.
-
Work-up: The reaction mixture is carefully poured onto crushed ice to precipitate the crude this compound. The precipitate is then collected by filtration and washed with water until the washings are neutral.
Purification of this compound
Crude this compound often contains unreacted starting material, isomeric byproducts, and dinitro compounds. Purification is essential to ensure the quality of the final dyes. A common purification method involves treatment with an aqueous solution of sodium sulfite and a caustic alkali.[6] This process selectively removes certain impurities, such as dinitroanthraquinones and some oxidation products, which are more reactive towards sulfite and soluble in alkali.[6]
Experimental Protocol: Purification of this compound [6]
-
Slurry Formation: The crude, wet press cake of this compound is milled in water to form a fine suspension.
-
Chemical Treatment: Sodium sulfite and a caustic alkali (e.g., sodium hydroxide) are added to the slurry. The mixture is heated with agitation for several hours. The pH should be maintained at 9.5 or above.[6]
-
Isolation: The purified this compound, which remains insoluble, is isolated by filtration, washed with hot water until the filtrate is neutral and alkali-free, and then dried.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in subsequent synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉NO₄ | |
| Molecular Weight | 267.24 g/mol | [4] |
| Appearance | Pale yellow needles or light yellow solid | [4][8] |
| Melting Point | 270-271 °C | [3][8] |
| Solubility | Insoluble in water and hot ethanol; slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform; soluble in nitrobenzene. | [3][8] |
| Chemical Reactivity | The nitro group can be readily reduced to an amino group. The nitro group can also be replaced by other substituents under specific reaction conditions. | [4][8] |
The Role of this compound in Dye Synthesis
The primary utility of this compound in the dye industry lies in its facile conversion to 1-amino-2-methylanthraquinone. This amino derivative serves as a versatile building block for a variety of complex vat dyes.
Reduction to 1-Amino-2-methylanthraquinone
The reduction of the nitro group in this compound to an amino group is a fundamental transformation. This can be achieved using various reducing agents, with sodium sulfide or sodium hydrosulfite being common choices in industrial settings.[9]
Experimental Protocol: Synthesis of 1-Amino-2-methylanthraquinone [10][11]
-
Reaction Setup: A stirred reactor is charged with water and a reducing agent such as sodium sulfide or hydrazine hydrate.[11]
-
Addition of Reactant: this compound is added to the reducing solution.
-
Reaction Conditions: The mixture is heated, and the reaction is allowed to proceed until the reduction is complete, which can be monitored by the disappearance of the starting material.
-
Work-up: The product, 1-amino-2-methylanthraquinone, precipitates from the reaction mixture. It is then collected by filtration, washed thoroughly with water, and dried. The product appears as red needle-shaped crystals.[10]
Synthesis of Vat Dyes from 1-Amino-2-methylanthraquinone
1-Amino-2-methylanthraquinone is a key precursor for several vat dyes. While specific industrial formulations are often proprietary, the general chemical pathways involve condensation and cyclization reactions to build larger, more complex chromophoric systems. For instance, it was historically used in the manufacture of certain wool dyes of the alizarin series and anthraquinone vat dyes such as CI Vat Red 39.[4]
The synthesis of complex vat dyes often involves multiple steps with low overall yields, making the purity of the starting intermediates like 1-amino-2-methylanthraquinone critical.[4] The manufacturing of some vat dyes, such as certain browns and reds, can involve the condensation of multiple anthraquinone units.
For example, while not a direct derivative, the synthesis of C.I. Vat Brown 31 involves the condensation of 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with an aromatic diamine.[12] This highlights the type of complex condensation reactions common in vat dye synthesis.
Quality Control and Analytical Methods
Ensuring the purity of this compound and the resulting dyes is paramount for achieving consistent and high-quality colorations. A variety of analytical techniques are employed for this purpose.
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying the components in a mixture of anthraquinone derivatives.[5][13] It can be used to determine the purity of this compound and to identify and quantify any isomeric impurities or byproducts. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress.
-
Spectroscopic Methods:
-
UV-Visible Spectroscopy: Can be used to characterize the chromophoric system of the dyes.
-
Infrared (IR) Spectroscopy: Helps in identifying functional groups present in the intermediate and the final dye molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification.[13]
-
Safety and Handling
This compound is a chemical that requires careful handling due to its potential health effects.
-
Health Hazards: It is suspected of causing cancer.[8] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. In case of dust formation, a respirator may be necessary.
-
Handling and Storage: It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[12]
-
Spill and Exposure Procedures: In case of a spill, the solid material should be dampened with water before being transferred to a suitable container for disposal.[6] For skin or eye contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought.[6]
Conclusion
This compound remains a significant intermediate in the synthesis of high-performance anthraquinone dyes. Its production through the nitration of 2-methylanthraquinone and its subsequent conversion to 1-amino-2-methylanthraquinone provide a gateway to a diverse range of colorants with excellent fastness properties. A thorough understanding of its synthesis, purification, and chemical transformations, coupled with stringent quality control and safe handling practices, is essential for its effective utilization in the modern dye manufacturing industry. This guide has provided a detailed technical overview to support researchers and professionals in this field.
Diagrams
Caption: Synthesis pathway of this compound.
Caption: General workflow for vat dye synthesis.
References
- This compound | C15H9NO4 | CID 31426 - PubChem. (n.d.). PubChem.
- Swaney, M. W. (1942). U.S. Patent No. 2,293,782. Washington, DC: U.S. Patent and Trademark Office.
- Finley, K. T., & Siegel, P. J. (2023). Creation of the First Synthetic Vat Dye. Salem Press Encyclopedia of Science.
- 1-methylaminoanthraquinone - Organic Syntheses Procedure. (n.d.). Org. Syn.
- Preparation method of vat blue dye. (2011). Google Patents.
- Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1084, 1-22.
- Purification of 1-nitroanthraquinone. (1977). Google Patents.
- Vat Brown 31 - World dye variety. (2012). World Dye Variety.
- Analytical methods for determination of anthraquinone dyes in historical textiles. (2019). CORE.
- Process for the nitration of anthraquinones. (1976). Google Patents.
- Process for the production of aminoanthraquinone compounds. (1977). Google Patents.
- Analytical methods for determination of anthraquinone dyes in historical textiles: A review. (2019). Analytica Chimica Acta.
- Nitration of anthraquinone. (1974). Google Patents.
- Chapter 3: Vat Dyes and Their Application. (n.d.). P2 InfoHouse.
- Method for producing 1-nitroanthraquinone. (1981). Google Patents.
- C.I. Direct Red 39 | C32H26N4Na2O8S2 | CID 22827 - PubChem. (n.d.). PubChem.
- Developments in vat dyes and in their application 1974-1986. (1987). SDC ColourClick.
- Direct Red 39 - World dye variety. (2012). World Dye Variety.
- Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. (2024). Chemical Reviews Letters.
- Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign.
- 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem. (n.d.). PubChem.
- Vat Dyes Manufacturers, Exporters & Suppliers in Brazil. (n.d.). S D International.
- Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. (2012, February 29). YouTube.
Sources
- 1. sdinternational.com [sdinternational.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. Creation of the First Synthetic Vat Dye | Research Starters | EBSCO Research [ebsco.com]
- 4. static.fibre2fashion.com [static.fibre2fashion.com]
- 5. researchgate.net [researchgate.net]
- 6. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 7. webassign.net [webassign.net]
- 8. US5074919A - Preparation of vat dyes and pigments of the perinone series - Google Patents [patents.google.com]
- 9. 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. US4016182A - Process for the production of aminoanthraquinone compounds - Google Patents [patents.google.com]
- 12. worlddyevariety.com [worlddyevariety.com]
- 13. Analytical methods for determination of anthraquinone dyes in historical textiles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Regioselective Mononitration of 2-Methylanthraquinone
Foreword
The synthesis of 2-Methyl-1-nitroanthraquinone stands as a classic yet critical transformation in industrial organic chemistry. As a key intermediate in the manufacture of a range of anthraquinone-based dyes, its efficient and selective production is of paramount importance.[1][2][3][4] This guide is designed for researchers, chemists, and process development professionals, offering an in-depth exploration of the synthesis of this compound from 2-methylanthraquinone. We move beyond a simple recitation of steps to dissect the underlying principles of electrophilic aromatic substitution, examine the critical parameters governing regioselectivity, and provide a field-proven, detailed protocol for both the synthesis and subsequent purification. The information herein is synthesized from established literature and patents, providing a robust and trustworthy framework for laboratory and pilot-scale applications. It is crucial to note that this compound is a suspected carcinogen, and all handling and synthesis operations must be conducted with appropriate engineering controls and personal protective equipment.[1][5][6]
Mechanistic Rationale: Achieving Regioselectivity in a Deactivated System
The nitration of 2-methylanthraquinone is a quintessential example of electrophilic aromatic substitution (EAS). The core of this reaction involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic system.
Generation of the Electrophile: The Nitronium Ion
The nitronium ion is generated in situ through the reaction of concentrated nitric acid with a stronger dehydrating acid, almost universally concentrated sulfuric acid. Sulfuric acid protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[7][8][9]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects and Regiochemical Control
The anthraquinone nucleus is an electron-deactivated system due to the two electron-withdrawing carbonyl groups. This deactivation makes nitration more challenging than for benzene itself and directs substitution to the A and C rings (positions 1, 4, 5, 8). The substituent, a methyl group at the C2 position, fundamentally alters the electronic landscape.
-
Deactivating Core: The carbonyl groups withdraw electron density, making the anthraquinone ring less nucleophilic.
-
Activating Substituent: The methyl group (-CH₃) at the C2 position is an electron-donating group (via hyperconjugation) and is thus an activating, ortho-, para- director.[10]
The interplay of these effects governs the position of nitration. The methyl group activates the ring to which it is attached, making it the preferential site of attack over the unsubstituted ring. The positions ortho (C1, C3) and para (C4 - relative to the C1 position) to the methyl group are electronically favored. Of these, the C1 position is overwhelmingly the major site of substitution. This high regioselectivity arises because the C1 (alpha) position is inherently more reactive in electrophilic substitutions on the anthraquinone skeleton, and its activation by the adjacent methyl group makes it the most nucleophilic center in the molecule.[3][11]
Caption: Mechanism of 2-methylanthraquinone nitration.
Process Parameters and Methodologies
The standard industrial and laboratory method for this transformation utilizes a mixed acid system.[1][12] Precise control over reaction parameters is crucial to maximize the yield of the desired mononitro product and minimize the formation of impurities, such as isomeric byproducts and over-nitrated species (dinitrobodies).[12][13]
Key Reaction Parameters
-
Temperature: The nitration of 2-methylanthraquinone is a highly exothermic process. Maintaining a low temperature, typically between 0-10°C, during the addition of the nitrating agent is critical. Failure to control the temperature can lead to a rapid increase in the reaction rate, promoting the formation of dinitroanthraquinones and oxidative side products.[12][13]
-
Molar Ratios: While a slight excess of nitric acid is required to drive the reaction to completion, a large excess can increase the likelihood of dinitration. The amount of sulfuric acid used is also important, as it serves as both a catalyst and a solvent for the starting material.
-
Reaction Time: The reaction is typically allowed to proceed for several hours after the addition of the nitrating agent to ensure complete conversion of the starting material.
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 10 °C | Prevents over-nitration and oxidative side reactions. |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Efficiently generates the required NO₂⁺ electrophile. |
| Reaction Time | 2 - 5 hours | Ensures high conversion of the starting material. |
| Quenching | Ice/Water | Precipitates the crude product and safely neutralizes excess acid. |
Detailed Experimental and Purification Protocol
This protocol is a synthesized methodology based on established practices, particularly those detailed in patent literature, which provide robust, scalable procedures.[12]
Safety Precautions
-
Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. This compound is a suspected carcinogen.[1]
-
Engineering Controls: All operations must be conducted within a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).
Synthesis of Crude this compound
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.
-
Dissolution: Charge the flask with 2-methylanthraquinone (1.0 eq). With vigorous stirring, slowly add concentrated sulfuric acid (98%, ~5-7 volumes) to dissolve the solid. The temperature may rise slightly; ensure it remains below 25°C.
-
Cooling: Cool the resulting solution to 0-5°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1-1.2 eq) and concentrated sulfuric acid (~2 volumes). Add this mixed acid to the dropping funnel.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of 2-methylanthraquinone over 1-2 hours. Crucially, maintain the internal temperature of the reaction mixture between 0-10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water (approx. 10-15 volumes). With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. A yellow solid will precipitate.
-
Isolation: Isolate the crude solid product by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral (pH ~7). This crude product is typically obtained as a press cake.
Purification via Alkaline Sulfite Treatment
The crude product contains isomeric impurities, unreacted starting material, and dinitro byproducts.[12] A highly effective purification method involves heating the crude product in an aqueous solution of sodium sulfite and caustic soda.[12][13] This treatment selectively solubilizes many of the impurities, leaving the desired this compound as a purified solid.[12][14]
-
Slurry Formation: Transfer the crude press cake to a reaction vessel equipped with a stirrer and a heating mantle. Add water to form a stirrable slurry (approx. 10-15 parts water to 1 part crude solid).
-
Reagent Addition: To the slurry, add sodium sulfite (Na₂SO₃, ~20% w/w of crude product) and sodium hydroxide (NaOH) to raise the pH to at least 9.5.[12]
-
Heating: Heat the mixture to 90-95°C with constant agitation. Maintain this temperature for approximately 4-5 hours. Keep the volume constant by adding water if necessary to compensate for evaporation.
-
Isolation of Pure Product: Filter the hot suspension through a Büchner funnel. The purified this compound remains as the insoluble solid.
-
Washing and Drying: Wash the filter cake with hot water until the filtrate is neutral and free of alkali. Dry the purified product in a vacuum oven at 80-100°C to a constant weight. The final product should be pale yellow needles.[1]
Caption: Workflow for synthesis and purification.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
| Property | Value / Method | Reference |
| Appearance | Pale yellow needles or light yellow solid | [1] |
| Molecular Formula | C₁₅H₉NO₄ | [1][15] |
| Molecular Weight | 267.24 g/mol | [1][15] |
| Melting Point | 270-272 °C (518-520 °F) | [1] |
| Purity Analysis | HPLC, Nitrogen Content Analysis | [12] |
| Structural Elucidation | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry | Standard Analytical Methods |
Conclusion
The mononitration of 2-methylanthraquinone is a well-established process that hinges on the principles of electrophilic aromatic substitution and regiochemical control. The key to a successful synthesis lies in the meticulous control of the reaction temperature to prevent the formation of undesirable byproducts. Furthermore, the alkaline sulfite purification step is a critical and highly effective method for removing process impurities, yielding this compound of high purity suitable for downstream applications. This guide provides a comprehensive and technically grounded framework to enable researchers and chemists to perform this synthesis with confidence, safety, and efficiency.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31426, this compound.
- Dahlen, M. A. (1942). U.S. Patent No. 2,293,782. Washington, DC: U.S. Patent and Trademark Office.
- Wikipedia. (n.d.). 2-Methylanthraquinone.
- Wang, P., et al. (2021). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. Chemical Science.
- Filo. (n.d.). Prediction of Mononitration Products with Mechanisms.
- Protheragen. (n.d.). This compound.
- Liscum, E. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute.
- Kóti, J., et al. (2000). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
- Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry.
- National Toxicology Program. (1978). Bioassay of this compound for Possible Carcinogenicity (Technical Report Series No. 29). NIH Publication No. 78-829.
- Office of Environmental Health Hazard Assessment. (1988). This compound (of uncertain purity). California Proposition 65.
- Nickel, H., et al. (1976). U.S. Patent No. 3,985,778. Washington, DC: U.S. Patent and Trademark Office.
- Shaanxi Bloom Tech Co., Ltd. (2022). How to synthesize 2-methyl anthraquinone?
- Sumitomo Chemical Company, Limited. (1981). U.S. Patent No. 4,289,706. Washington, DC: U.S. Patent and Trademark Office.
- Dimmel, D. R., & Heintz, M. (2011). New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping. ResearchGate.
- Bien, H. S., et al. (1973). U.S. Patent No. 3,766,222. Washington, DC: U.S. Patent and Trademark Office.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6773, 2-Methylanthraquinone.
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.
- LookChem. (n.d.). 2-methylanthraquinone.
- Khan Academy. (n.d.). Nitration. Aromatic compounds.
- Wikipedia. (n.d.). Nitration.
- Evans, M. (2023, January 14). Nitration of Aromatic Compounds [Video]. YouTube.
- Basf Ag. (1976). U.S. Patent No. 3,968,130. Washington, DC: U.S. Patent and Trademark Office.
- Uemura, M., et al. (1985). Regioselective synthesis of anthraquinones via(arene)chromium tricarbonyl complexes. Journal of the Chemical Society, Chemical Communications.
- Gornitzka, H. (2016). The coordination chemistry of substituted anthraquinones: Developments and applications. Scilit.
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 4. 2-methylanthraquinone,2-methylanthraquinone Manufacturers,2-methy lanthraquinone suppliers [2-methylanthraquinone.com]
- 5. Abstract for TR-29 [ntp.niehs.nih.gov]
- 6. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound - Protheragen [protheragen.ai]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Amino-2-methylanthraquinone via Zinin Reduction
Abstract
This document provides a comprehensive guide for the synthesis of 1-amino-2-methylanthraquinone through the reduction of its precursor, 2-methyl-1-nitroanthraquinone. The featured protocol employs the Zinin reduction, a robust and well-established method utilizing sodium sulfide as the reducing agent. This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed reaction mechanism, a step-by-step experimental protocol, safety guidelines, and data interpretation.
Introduction and Scientific Background
1-Amino-2-methylanthraquinone is a significant chemical intermediate, primarily utilized in the manufacturing of a variety of anthraquinone-based dyes and pigments.[1][2] Its molecular structure, featuring a reactive primary amine, makes it a versatile building block for creating complex molecules with specific chromophoric properties. The most common and industrially viable route to this compound is the reduction of the nitro group in this compound.[1]
Among various reduction methodologies, the Zinin reduction, discovered by Nikolay Zinin in 1842, stands out for its efficacy in converting aromatic nitro compounds to their corresponding amines using sulfide salts.[3][4] The reaction is particularly advantageous due to its selectivity, cost-effectiveness, and the relative stability of the reagents.[5] This protocol will detail the application of the Zinin reduction for this specific transformation.
Reaction Mechanism: The Zinin Reduction
The reduction of an aromatic nitro group with sodium sulfide (Na₂S) in an aqueous or alcoholic medium proceeds through a series of electron and proton transfer steps. While the precise mechanism can be complex and involve various sulfur species, the overall transformation involves the transfer of six electrons to the nitro group.
The reaction is believed to involve intermediates such as nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species before the final amine is formed.[3] The sulfide is oxidized to species like thiosulfate. A possible stoichiometry for the reaction is:
4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[3]
The use of an ethanol-water solvent system is common as it helps to solubilize the organic nitro compound while providing the aqueous medium required for the inorganic reducing agent.[5]
Experimental Workflow and Protocol
This section outlines the complete workflow, from reagent preparation to the isolation and purification of the final product.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 1-amino-2-methylanthraquinone.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| This compound | 267.24 | 129-15-7 | Starting material, pale yellow solid.[6] |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 1313-84-4 | Reducing agent. Hygroscopic solid. |
| Ethanol (95%) | 46.07 | 64-17-5 | Reaction solvent. Flammable. |
| Deionized Water | 18.02 | 7732-18-5 | Solvent and for work-up. |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For waste neutralization (use with extreme caution). |
Step-by-Step Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.
-
Charging the Flask: To the flask, add this compound (10.0 g, 37.4 mmol).
-
Solvent Addition: Add 200 mL of 95% ethanol to the flask and stir the suspension.
-
Preparation of Reductant Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (27.0 g, 112.4 mmol, 3.0 eq) in 50 mL of deionized water. Gentle warming may be required to fully dissolve the solid.
-
Initiating the Reaction: Add the sodium sulfide solution to the flask containing the nitroanthraquinone suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. The color of the mixture should change from a yellow suspension to a deep red/brown solution. Maintain the reflux for 3-4 hours.
-
Reaction Monitoring: (Optional) The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) to check for the disappearance of the starting material.
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of cold deionized water while stirring. A red precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of deionized water (3 x 100 mL) until the filtrate is neutral and colorless. This step is crucial to remove inorganic byproducts and excess sulfide.
-
Drying: Dry the purified red solid in a vacuum oven at 60-70°C to a constant weight. The final product is 1-amino-2-methylanthraquinone, which appears as a red powder.[1]
Data and Expected Results
The following table summarizes the typical quantities and expected outcomes for this protocol.
| Parameter | Value |
| Mass of this compound | 10.0 g (37.4 mmol) |
| Mass of Sodium Sulfide Nonahydrate | 27.0 g (112.4 mmol) |
| Molar Equivalents of Na₂S | 3.0 |
| Volume of Ethanol (95%) | 200 mL |
| Volume of Water (for Na₂S) | 50 mL |
| Reaction Temperature | ~85°C (Reflux) |
| Reaction Time | 3-4 hours |
| Theoretical Yield of Product | 8.87 g |
| Typical Experimental Yield | 7.5 - 8.4 g (85-95%) |
| Appearance of Product | Red powder/needles[1] |
| Melting Point of Product | 203-205°C |
Critical Safety Precautions
Adherence to safety protocols is mandatory. This reaction involves hazardous materials that require careful handling.
-
Hydrogen Sulfide (H₂S) Gas: Sodium sulfide reacts vigorously with acids to release hydrogen sulfide, a highly toxic and flammable gas with a "rotten egg" smell.[7] Olfactory fatigue can occur, making smell an unreliable indicator of its presence. Strictly avoid any contact between sodium sulfide and acidic substances. All operations should be conducted in a certified fume hood.[7]
-
Corrosive Reagents: Sodium sulfide and its aqueous solutions are corrosive and can cause severe skin burns and eye damage.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a full-face shield when handling reagents.[9][10]
-
Handling: Avoid creating dust when handling solid sodium sulfide and this compound.[10] Nitroaromatic compounds can be toxic and should be handled with care.[6]
-
Waste Disposal: The aqueous filtrate will contain residual sulfide. It must be neutralized cautiously before disposal. A common method is slow addition to a stirred solution of sodium hypochlorite (bleach) in the fume hood to oxidize the sulfide. Follow all local institutional guidelines for chemical waste disposal.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
References
- Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. ([Link])
- ACS Green Chemistry Institute. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). American Chemical Society. ([Link])
- PubChem. (n.d.). 1-Amino-2-methylanthraquinone. National Center for Biotechnology Information.
- Zinin, N. (1842). Beschreibung einiger neuer organischer Basen, dargestellt durch die Einwirkung des Schwefelwasserstoffes auf Verbindungen der Kohlenwasserstoffe mit Untersalpetersäure. Journal für Praktische Chemie, 27(1), 140–153. ([Link])
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. ([Link])
- ResearchGate. (n.d.). The Reduction of Nitrobenzene by Sodium Sulphide in Aqueous Ethanol.
- Carl ROTH. (2025).
- Hisea Chem. (2025). Safety Guidelines for Handling And Storing Sodium Sulfide. ([Link])
- Hisea Chem. (2025). What Safety Standards Should You Follow When Handling Sodium Sulfide? ([Link])
Sources
- 1. 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Zinin reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 8. carlroth.com [carlroth.com]
- 9. What Safety Standards Should You Follow When Handling Sodium Sulfide? - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of 2-Methyl-1-nitroanthraquinone in Advanced Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the application of 2-Methyl-1-nitroanthraquinone as a pivotal intermediate in the synthesis of anthraquinone-based dyes. Anthraquinone dyes are a major class of colorants, renowned for their brilliant shades and exceptional stability, particularly their high lightfastness, which is attributed to the rigid and planar 9,10-dioxoanthracene core structure.[1][2] While the parent anthraquinone molecule is nearly colorless, the introduction of electron-donating substituents, such as amino (-NH₂) groups, induces a significant bathochromic shift, resulting in a vibrant spectrum of colors from red to blue.[1][3]
This compound is a key precursor in this field. Its strategic value lies in the nitro group at the 1-position, which can be readily reduced to a primary amino group—a powerful auxochrome essential for color development.[4][5] This transformation yields 1-amino-2-methylanthraquinone, a versatile building block for a variety of disperse and vat dyes.[4][6] Historically, this compound was an important commercial intermediate for manufacturing wool and vat dyes, though its production in the United States ceased in the 1970s.[4][5]
Physicochemical Profile of this compound
Understanding the fundamental properties of this intermediate is critical for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference |
| IUPAC Name | 2-Methyl-1-nitro-9,10-anthracenedione | [4] |
| CAS Number | 129-15-7 | [7] |
| Molecular Formula | C₁₅H₉NO₄ | [4][7] |
| Molecular Weight | 267.24 g/mol | [4] |
| Appearance | Pale yellow needles or light yellow solid | [4][8] |
| Melting Point | 270-271 °C (518-520 °F) | [4][7] |
| Solubility | Insoluble in water; almost insoluble in ethanol and ether; slightly soluble in hot benzene, chloroform, and acetic acid; soluble in nitrobenzene. | [7][8] |
The synthesis of the starting material, this compound, is typically achieved through the nitration of 2-methylanthraquinone using a mixture of nitric and sulfuric acids.[4][5]
Core Synthetic Transformation: Reduction to 1-Amino-2-methylanthraquinone
The primary utility of this compound in dye synthesis is its conversion to 1-amino-2-methylanthraquinone. The reduction of the nitro group is the cornerstone of this process, transforming the pale yellow intermediate into a chromophoric system that can be further elaborated.
The general reaction is as follows:
Caption: Reduction of the nitro group to a primary amine.
This reduction can be accomplished using various reagents. Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) in an aqueous or alcoholic medium are common industrial methods for this type of transformation on the anthraquinone scaffold.[9][10] The resulting 1-amino-2-methylanthraquinone is a valuable intermediate for producing a range of dyes.[4]
Experimental Protocols
⚠️ Safety First: this compound is a suspected carcinogen.[5] All handling and experimental procedures must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Refer to the Safety and Handling section for more details.
Protocol 1: Synthesis of 1-Amino-2-methylanthraquinone
This protocol details the reduction of this compound using sodium sulfide.
Materials:
-
This compound (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2.67 g (0.01 mol) of this compound in 100 mL of ethanol.
-
Reductant Preparation: In a separate beaker, dissolve 7.20 g (0.03 mol) of sodium sulfide nonahydrate in 50 mL of deionized water. Gently warm the solution if necessary to ensure complete dissolution.
-
Reduction Reaction: Heat the ethanolic suspension of the nitroanthraquinone to a gentle reflux (approx. 78 °C). Once refluxing, add the aqueous sodium sulfide solution dropwise over 30 minutes. A distinct color change from pale yellow to a deep red or violet should be observed as the aminoanthraquinone is formed.
-
Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Toluene:Ethyl Acetate 9:1), looking for the disappearance of the starting material spot.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 400 mL of cold deionized water with stirring.
-
Precipitation: Acidify the aqueous suspension by slowly adding 1M HCl until the pH is approximately 5-6. This will precipitate the 1-amino-2-methylanthraquinone product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate runs clear and is neutral.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a reddish-violet solid.
| Parameter | Value |
| Reactant: this compound | 2.67 g |
| Reactant: Sodium sulfide nonahydrate | 7.20 g |
| Expected Product | 1-Amino-2-methylanthraquinone |
| Theoretical Yield | 2.37 g |
| Appearance | Reddish-violet solid |
Protocol 2: Synthesis of a Disperse Blue Dye (Illustrative)
This protocol describes a common subsequent reaction pathway for aminoanthraquinones to generate highly colored dyes, involving bromination and nucleophilic aromatic substitution.[3]
Materials:
-
1-Amino-2-methylanthraquinone (from Protocol 1)
-
Acetic acid
-
Bromine
-
p-Toluidine
-
Potassium carbonate
-
Nitrobenzene
Procedure:
-
Bromination: Dissolve the 1-amino-2-methylanthraquinone (1.0 eq) in glacial acetic acid. Slowly add a stoichiometric amount of bromine (1.0 eq) dissolved in acetic acid at room temperature. Stir for 4-6 hours. The reaction yields 1-amino-4-bromo-2-methylanthraquinone. Isolate the product by pouring the mixture into water, filtering, and drying.
-
Ullmann Condensation: In a high-boiling solvent such as nitrobenzene, combine the 1-amino-4-bromo-2-methylanthraquinone (1.0 eq), p-toluidine (1.2 eq), potassium carbonate (as an acid scavenger), and a catalytic amount of copper powder.
-
Reaction: Heat the mixture to 180-200 °C for 4-8 hours. The bromine atom is displaced by the p-toluidine, forming a new C-N bond and extending the conjugated system.
-
Isolation and Purification: Cool the reaction mixture. Remove the nitrobenzene solvent via steam distillation. The crude solid dye is then collected by filtration. Purify the dye by recrystallization from a suitable solvent like chlorobenzene or by column chromatography to yield a vibrant blue solid.[2]
Overall Synthesis Workflow
The multi-step process from the starting intermediate to a final disperse dye product highlights the modularity of anthraquinone chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 667. New intermediates and dyes. Part IX. Reactions of 2-methyl-1-nitro- and 1-amino-2-methyl-anthraquinone; derived dyes for cellulose acetate rayon - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 10. softbeam.net:8080 [softbeam.net:8080]
Application Note: A Guide to the Photoreduction of 2-Methyl-1-nitroanthraquinone to 1-Amino-2-methylanthraquinone using Alcohols
Abstract: The transformation of nitroaromatic compounds into their corresponding amines is a cornerstone of synthetic chemistry, pivotal in the production of dyes, pharmaceuticals, and advanced materials. This guide provides an in-depth exploration of the photoreduction of 2-Methyl-1-nitroanthraquinone (N2) into 1-amino-2-methyl-9,10-anthraquinone (A2), a valuable dye intermediate, using alcohols as hydrogen donors.[1] We will dissect the underlying photochemical mechanism, present a detailed and validated experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers in organic synthesis, photochemistry, and drug development seeking to leverage clean, light-driven methodologies.
Part 1: Mechanistic Dissection of the Photoreduction Pathway
The photoreduction of this compound (N2) in the presence of a hydrogen-donating alcohol is a multi-step process initiated by the absorption of light. Understanding this pathway is critical for experimental design and achieving high product yields. The process does not proceed directly but involves a series of well-defined electronic and chemical transformations.
The Initial Photophysical Events
Upon irradiation with UV-A light, the N2 molecule absorbs a photon, promoting an electron to a higher energy orbital. This creates a short-lived electronically excited singlet state (¹N2). This singlet state is not the primary reactive species; instead, it undergoes a rapid and efficient process known as intersystem crossing (ISC) to form a more stable, longer-lived triplet state (³N2). The triplet state is a diradical, making it a potent oxidizing agent capable of initiating the chemical reduction sequence.
The Chemical Transformation: Hydrogen Atom Transfer
The core chemical event is the interaction between the excited triplet state (³N2) and the alcohol. The ³N2 abstracts a hydrogen atom from the alcohol, typically from the carbon atom bearing the hydroxyl group (the α-carbon). This hydrogen atom transfer (HAT) is the rate-limiting step of the reduction.
This transfer results in the formation of two radical species: a monohydro radical of the nitroanthraquinone and an alcohol-derived ketyl radical.[2] For this reason, alcohols with easily abstractable α-hydrogens, such as secondary alcohols (e.g., isopropanol) or benzylic alcohols (e.g., 1-phenylethanol), are exceptionally effective reagents for this transformation.[2]
Progression to the Final Amine Product
The reaction does not stop at the monohydro radical. A cascade of subsequent steps, including further reduction and dehydration, transforms the nitro group (-NO₂) first into a nitroso group (-NO) and then into a hydroxylamino group (-NHOH), before the final conversion to the amino group (-NH₂). Studies have shown that the anthraquinone carbonyl groups play a crucial role in facilitating the final reduction step to yield 1-amino-2-methyl-9,10-anthraquinone (A2).[2][3]
Caption: The photoreduction pathway of this compound.
Part 2: Experimental Design and Key Considerations
A successful photochemical reaction relies on the careful selection of reagents, solvents, and equipment. The choices made directly impact reaction efficiency, yield, and purity.
Reagent Selection
-
Substrate: this compound (N2) should be of high purity. Impurities can act as quenchers or lead to unwanted side reactions.
-
Alcohol (Hydrogen Donor): The choice of alcohol is paramount.
-
Highly Recommended: 1-Phenylethanol has been shown to be an effective donor in studies.[2] Isopropanol is another excellent and common choice for photoreductions due to its readily abstractable secondary hydrogen.
-
Less Effective: Primary alcohols like ethanol are generally less efficient hydrogen donors than secondary alcohols.[4] Tertiary alcohols (e.g., tert-butanol) are ineffective as they lack an α-hydrogen.
-
-
Solvent: The solvent should be transparent to the irradiation wavelength and inert under the reaction conditions.
-
Recommended: Acetonitrile and benzene have been successfully used.[2] Acetonitrile is often preferred due to its lower toxicity. The solvent's primary role is to solubilize the reactants.
-
Reaction Atmosphere: The Critical Role of Deoxygenation
This is arguably the most critical parameter for a trustworthy and reproducible protocol. Molecular oxygen (O₂) is a notorious quencher of triplet states. If present in the reaction mixture, it will deactivate the excited ³N2* state, effectively shutting down the desired hydrogen abstraction pathway and preventing product formation.
-
Mandatory Procedure: The reaction solution must be thoroughly deoxygenated before and during irradiation. This is typically achieved by bubbling a stream of an inert gas (high-purity nitrogen or argon) through the solution for at least 20-30 minutes prior to turning on the lamp. A continuous gentle stream or positive pressure of the inert gas should be maintained throughout the experiment.
Light Source and Reactor Setup
-
Light Source: A medium-pressure mercury lamp is a standard choice, as its emission spectrum overlaps well with the absorption spectrum of many anthraquinone derivatives. The use of a filter (e.g., Pyrex) is recommended to cut off high-energy UV-C light (<280 nm), which can cause degradation of solvents and products.
-
Photoreactor: A quartz immersion-well reactor is ideal. Quartz is transparent to UV-A light, whereas standard borosilicate glass (Pyrex) will absorb a significant portion of it. The setup should allow for efficient stirring and temperature control, often via a cooling water jacket, as photochemical reactions can generate heat.
Part 3: Detailed Experimental Protocol
This protocol describes a general procedure for the photoreduction of N2. Researchers should optimize concentrations and reaction times based on their specific setup and analytical monitoring.
Materials and Equipment
-
This compound (N2)
-
1-Phenylethanol (or Isopropanol)
-
Acetonitrile (Spectroscopic or HPLC grade)
-
Quartz immersion-well photoreactor with a medium-pressure mercury lamp
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with tubing and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates and developing chamber
Step-by-Step Methodology
-
Solution Preparation:
-
In a suitable round-bottom flask, dissolve this compound (e.g., 200 mg) in acetonitrile (e.g., 200 mL). The concentration should be low enough to ensure light penetrates the entire solution.
-
Add a significant excess of the alcohol donor, 1-phenylethanol (e.g., 5-10 mL). The alcohol often acts as a co-solvent.
-
Add a magnetic stir bar to the flask.
-
-
Reaction Setup:
-
Transfer the solution to the quartz photoreactor vessel.
-
Assemble the photoreactor, ensuring the immersion well (containing the lamp) and gas inlet/outlet are properly fitted.
-
Begin circulating cooling water through the reactor jacket to maintain a constant temperature (e.g., 20-25 °C).
-
Start vigorous magnetic stirring.
-
-
Deoxygenation:
-
Submerge a long needle connected to the inert gas line into the solution. Use a second, shorter needle as a vent.
-
Bubble a steady stream of nitrogen or argon through the solution for 30 minutes. After this period, raise the gas needle above the liquid surface to maintain a positive inert atmosphere.
-
-
Irradiation:
-
Turn on the mercury lamp.
-
Allow the reaction to proceed for several hours (e.g., 4-8 hours).
-
-
Monitoring the Reaction:
-
Periodically (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture using a syringe.
-
Analyze the aliquot by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (N2) and the appearance of the more polar amine product (A2). A suitable eluent might be a mixture of hexane and ethyl acetate.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), turn off the lamp and stop the inert gas flow.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by silica gel column chromatography to isolate the pure 1-amino-2-methyl-9,10-anthraquinone.
-
Caption: A validated workflow for the photoreduction experiment.
Part 4: Data Analysis and Expected Outcomes
The efficiency of a photochemical reaction is best described by its quantum yield (Φ), which is the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant.
Quantitative Data
The quantum yield of amine (A2) formation is highly dependent on the concentration of the alcohol donor. In inert solvents, the yield is low, but it increases significantly as more alcohol is added, eventually reaching a plateau.
| Reactant | Alcohol Donor | Solvent | Quantum Yield (Φ_NH₂) | Reference |
| This compound | 1-Phenylethanol | Benzene / Acetonitrile | Approaches 0.2 at high donor concentrations | [2][3] |
This table summarizes that the conversion efficiency is substantial under optimized conditions, making this a viable synthetic route.
Product Characterization
The final product, 1-amino-2-methyl-9,10-anthraquinone, should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To observe the appearance of N-H stretching bands (typically ~3300-3500 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group (~1530 and 1350 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
References
- Gruen, H., & Görner, H. (2008). Photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of 1-phenylethanol. Photochemical & Photobiological Sciences, 7(11), 1344-1352. [Link]
- Gruen, H., & Görner, H. (2008). Photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of 1-phenylethanol. DeepDyve. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Singh, V., & Kaur, S. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol.
Sources
Application Notes and Protocols for the Analytical Determination of 2-Methyl-1-nitroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nitroanthraquinone is a synthetic anthraquinone derivative primarily used as an intermediate in the manufacturing of various dyes.[1] Structurally, it is characterized by a methyl and a nitro group attached to the anthraquinone core. From a toxicological perspective, this compound has been identified as a substance that can cause cancer, underscoring the critical need for sensitive and accurate analytical methods for its detection and quantification.[1] This is particularly important for quality control in industrial settings, monitoring of environmental samples, and for safety assessment in drug development where related compounds may appear as impurities.
This comprehensive guide provides detailed application notes and protocols for the analytical determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. The methodologies described herein are designed to serve as a robust starting point for method development and validation in your laboratory.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉NO₄ | [1][2] |
| Molecular Weight | 267.24 g/mol | [1] |
| Appearance | Pale yellow needles or light yellow solid | [1] |
| Melting Point | 270-271 °C (518-520 °F) | [2][3] |
| Solubility | Insoluble in water and hot ethanol. Slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform. Soluble in nitrobenzene. | [2] |
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC coupled with UV detection is a highly suitable technique for the quantitative analysis of this compound due to its chromophoric nature and polarity. The following protocol outlines a starting point for method development.
Principle
The separation is based on the partitioning of this compound between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The compound is retained on the column and then eluted by a gradient of organic solvent. Detection is achieved by monitoring the absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV Method
1. Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: For industrial samples (e.g., dye intermediates), accurately weigh a known amount of the sample and dissolve it in acetonitrile. For solid samples, sonication may be required to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter prior to injection.[3]
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance determined by UV-Vis scan) |
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
4. Method Validation Parameters (Based on Analogous Compounds):
| Parameter | Expected Performance | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Accuracy (% Recovery) | 98 - 102% | [5] |
| Precision (% RSD) | < 2% | [5] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. For nitroaromatic compounds, derivatization may be necessary to improve volatility and chromatographic performance.
Principle
The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS Method
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as pyridine.
-
Derivatization (if necessary): For polar nitroaromatic compounds, silylation can improve peak shape and thermal stability.[6] To a dried aliquot of the sample or standard, add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine. Heat the mixture at 70°C for 30 minutes to complete the reaction.
-
Sample Preparation: Dissolve a known amount of the sample in pyridine. If not derivatizing, the sample can be directly injected if it is sufficiently volatile and thermally stable.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 150 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions | m/z 267 (molecular ion), 165, 221 (characteristic fragments)[1] |
3. Data Analysis and Quantification:
-
Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.
-
For quantitative analysis, use the peak area of the selected ions in SIM mode and a calibration curve prepared from derivatized standards.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple and rapid method for the quantitative determination of this compound in solution, provided the sample matrix is not complex and does not contain interfering substances that absorb in the same wavelength region.
Principle
This technique is based on the absorption of ultraviolet or visible light by the analyte, which results in electronic transitions. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.
Experimental Workflow for UV-Visible Spectroscopy
Caption: Workflow for the UV-Visible spectroscopic analysis of this compound.
Detailed Protocol: UV-Visible Spectroscopy
1. Sample Preparation:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV-Vis region of interest (e.g., acetonitrile, methanol).
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From this, prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.
2. Instrumentation and Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Record the spectrum from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standards and the sample at the determined λmax.
3. Data Analysis and Quantification:
-
Create a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solution using the Beer-Lambert law and the calibration curve.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the detection and quantification of this compound. HPLC-UV is a robust and widely applicable technique for routine analysis. GC-MS offers higher selectivity and is ideal for complex matrices and confirmatory analysis. UV-Visible spectroscopy provides a rapid and cost-effective method for screening and quantification in simple sample matrices. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that any method chosen be fully validated according to ICH or other relevant guidelines to ensure the reliability and accuracy of the results.[5][7]
References
- (No author given). (n.d.). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.
- SIELC Technologies. (n.d.). Separation of 1-Nitroanthraquinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32. [Link]
- ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2024). Processes, 12(10), 2170. [Link]
- Posyniak, A., Ziółkowski, H., & Niewiadowska, A. (2015). Development of a Gas Chromatography - Tandem Mass Spectrometry Procedure for Determination of Pesticide Residues in Honey and Honeybee. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
- Yildiz, S., & Goren, A. C. (2021). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Aloe-Emodin, Rhein, Emodin, Chrysophanol and Physcion. European Journal of Science and Technology, (27), 972-984. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]
- Swentzel, J. P. (1942). U.S. Patent No. 2,293,782. Washington, DC: U.S.
- Kuball, H. G., & Singer, D. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, 39a, 735-743. [Link]
- Singh, D., Singh, B., & Goel, R. K. (2011). HPLC Separation of Anthraquinones from Rhubarbs.
- Ramakrishnan, P., & Krishnaswamy, R. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(5), S486-S491. [Link]
- ChemBK. (2024). 2-Methyl-1-Bitroanthraquinone. ChemBK. [Link]
- (No author given). (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive dye in different media: A) dichloromethane, B) diluted acidic and alkaline solutions.
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
Application of 2-Methyl-1-nitroanthraquinone in Photochemistry Research: A Technical Guide
Introduction: Unveiling the Photochemical Potential of a Versatile Anthraquinone Derivative
2-Methyl-1-nitroanthraquinone, a substituted anthraquinone, presents a compelling subject for photochemistry research. Its unique molecular architecture, featuring the photoactive anthraquinone core functionalized with both an electron-donating methyl group and an electron-withdrawing nitro group, imparts a rich and nuanced photochemical reactivity. This guide provides an in-depth exploration of the applications of this compound in modern photochemical research, offering detailed application notes and robust experimental protocols for researchers, scientists, and professionals in drug development.
The anthraquinone scaffold is renowned for its ability to absorb UV and visible light, leading to the formation of an excited triplet state that can drive a variety of chemical transformations.[1] The substituents on the anthraquinone ring play a critical role in modulating its photophysical and photochemical properties. In the case of this compound, these modifications suggest a range of potential applications, from serving as a photosensitizer in redox reactions to acting as a key intermediate in complex photoreduction processes. This document will delve into the established photoreduction of this compound and explore its potential in other areas of photochemistry, providing the foundational knowledge and practical guidance necessary to harness its capabilities in the laboratory.
Core Physicochemical and Photochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in photochemical studies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉NO₄ | [2] |
| Molecular Weight | 267.24 g/mol | [2] |
| Appearance | Pale yellow needles or light yellow solid | [2] |
| Melting Point | 270-271 °C | [3] |
| Solubility | Insoluble in water and hot ethanol; slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform; soluble in nitrobenzene. | [3] |
| Absorption Maximum (λmax) | Typically in the UV-A and near-visible region (anthraquinone core) | Inferred from general anthraquinone properties |
| Quantum Yield (Φ) of Photoreduction to 1-amino-2-methyl-9,10-anthraquinone | Approaches 0.2 in the presence of a hydrogen donor | [4] |
Application I: Mechanistic Studies via Photoreduction
One of the most well-documented photochemical applications of this compound is its photoreduction to 1-amino-2-methyl-9,10-anthraquinone.[4] This transformation serves as an excellent model system for studying multi-step photochemical reactions involving excited triplet states, radical intermediates, and the interplay of different functional groups within a single molecule.
Scientific Rationale and Mechanistic Insights
Upon absorption of light, this compound is promoted to an excited singlet state, which then undergoes efficient intersystem crossing (ISC) to a longer-lived triplet state.[4] This triplet state is the primary photoactive species. In the presence of a suitable hydrogen donor, such as an alcohol, the excited triplet this compound can abstract a hydrogen atom, leading to the formation of a monohydro radical of the anthraquinone and a donor-derived radical.[4]
The subsequent decay of these radical species initiates a cascade of reactions, ultimately yielding the corresponding nitroso compound, which is then further reduced to the final amino product, 1-amino-2-methyl-9,10-anthraquinone.[4] Interestingly, the final reduction step is believed to involve the participation of the anthraquinone carbonyl groups, highlighting the intricate intramolecular cooperation within the molecule during the photochemical process.[4]
The quantum yield of this conversion is highly dependent on the concentration of the hydrogen donor, indicating that the hydrogen abstraction step is crucial for the overall efficiency of the reaction.[4]
Detailed Experimental Protocol: Photoreduction of this compound
This protocol outlines a laboratory-scale procedure for the photoreduction of this compound to 1-amino-2-methyl-9,10-anthraquinone.
Materials and Reagents:
-
This compound (high purity, recrystallized)
-
1-Phenylethanol (reagent grade)
-
Acetonitrile or Benzene (spectroscopic grade)
-
Argon or Nitrogen gas (high purity)
-
Quartz photoreactor vessel
-
Medium-pressure mercury lamp (or other suitable UV-A light source)
-
Magnetic stirrer and stir bar
-
Cooling system for the photoreactor
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Standard analytical laboratory equipment
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 mM in acetonitrile).
-
In the quartz photoreactor vessel, add the desired volume of the this compound stock solution.
-
Add the hydrogen donor, 1-phenylethanol, to the desired concentration (e.g., a molar excess, such as 100 mM).
-
The total volume of the reaction mixture will depend on the size of the photoreactor.
-
-
Degassing the Solution:
-
To prevent quenching of the excited state by oxygen, thoroughly degas the reaction mixture by bubbling with high-purity argon or nitrogen for at least 30 minutes.
-
Maintain a positive pressure of the inert gas over the solution throughout the experiment.
-
-
Photochemical Reaction:
-
Place the photoreactor in a cooling bath to maintain a constant temperature (e.g., 20-25 °C).
-
Position the medium-pressure mercury lamp at a fixed distance from the photoreactor. Ensure appropriate safety precautions for UV radiation are in place.
-
Turn on the magnetic stirrer to ensure homogenous mixing.
-
Initiate the photoreaction by turning on the mercury lamp.
-
Irradiate the solution for a predetermined period. It is advisable to take aliquots at different time points to monitor the reaction progress.
-
-
Monitoring the Reaction and Product Analysis:
-
At each time point, withdraw a small aliquot of the reaction mixture using a syringe.
-
Analyze the aliquot by HPLC to determine the concentration of the starting material and the product, 1-amino-2-methyl-9,10-anthraquinone.
-
A suitable HPLC method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to improve peak shape).
-
Monitor the elution profile at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm or a wavelength specific to the product).
-
-
Data Analysis and Quantum Yield Determination:
-
From the HPLC data, plot the concentration of the product as a function of irradiation time.
-
The quantum yield (Φ) of the reaction can be determined by comparing the rate of product formation to the rate of photon absorption. This requires actinometry to measure the photon flux of the light source. A common chemical actinometer for this wavelength region is the ferrioxalate actinometer.
-
Application II: Potential as a Photosensitizer in Organic Synthesis
While specific studies on this compound as a photosensitizer are not abundant, its structural similarity to other well-known anthraquinone photosensitizers suggests its potential in this area.[5][6] Photosensitizers are molecules that, upon light absorption, can transfer their energy to another molecule, thereby initiating a chemical reaction in the second molecule.
Hypothesized Applications and Mechanistic Considerations
The triplet state of this compound, with its relatively long lifetime, could participate in two main types of photosensitization processes:
-
Energy Transfer: The excited triplet sensitizer can transfer its energy to a substrate molecule with a lower triplet energy, promoting the substrate to its own triplet state, which can then undergo further reactions.
-
Electron Transfer: The excited sensitizer can act as either an electron donor or an electron acceptor, depending on the redox potential of the substrate, leading to the formation of radical ions that can initiate subsequent chemical transformations.
The presence of the nitro group, a strong electron-withdrawing group, is expected to increase the electron affinity of the anthraquinone core, potentially making this compound a more potent photooxidant compared to unsubstituted anthraquinone. This could be advantageous in reactions such as the photooxidation of alcohols or the cyclization of unsaturated systems.[7]
Proposed Experimental Protocol: Photosensitized Oxidation of a Secondary Alcohol
This protocol provides a general framework for investigating the potential of this compound as a photosensitizer for the oxidation of a secondary alcohol to a ketone.
Materials and Reagents:
-
This compound
-
Secondary alcohol (e.g., benzhydrol)
-
Solvent (e.g., acetonitrile)
-
Oxygen gas
-
Photoreactor setup as described previously
-
Gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification
Procedure:
-
Reaction Setup:
-
In a quartz photoreactor, dissolve the secondary alcohol and a catalytic amount of this compound (e.g., 1-5 mol%) in the chosen solvent.
-
Continuously bubble oxygen through the solution for at least 30 minutes prior to and during the irradiation.
-
-
Photochemical Reaction:
-
Irradiate the solution with a light source that is absorbed by the sensitizer but not significantly by the alcohol (e.g., a UV-A lamp or a high-power LED).
-
Maintain a constant temperature and vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
-
Product Analysis:
-
Identify the ketone product by its mass spectrum and retention time compared to an authentic sample.
-
Quantify the conversion of the alcohol and the yield of the ketone using an internal standard.
-
Application III: Exploration as a Photolabile Protecting Group
Photolabile protecting groups (PPGs), also known as "caging" groups, are moieties that can be removed from a substrate molecule upon irradiation with light, thereby releasing the active molecule. Anthraquinone derivatives have been explored as PPGs for various functional groups, including carboxylic acids.[8][9] The photochemical reactivity of this compound suggests it could potentially be adapted for such applications.
Design Rationale and Potential Applications
The core principle behind using an anthraquinone derivative as a PPG often involves an intramolecular hydrogen abstraction by the excited anthraquinone from a benzylic position on a linker attached to the substrate. This leads to the formation of a diradical, which can then fragment to release the protected molecule.
For this compound to function as a PPG, it would likely need to be chemically modified to include a suitable linker that can be attached to the target functional group (e.g., a carboxylic acid, alcohol, or amine). The photolytic cleavage would then be initiated by the excited anthraquinone core. The nitro and methyl groups would influence the photophysical properties and the efficiency of the cleavage reaction.
This application is more speculative and would require significant synthetic effort to develop and test. However, the potential to create a novel PPG with unique absorption and cleavage properties makes it an exciting area for future research.
Safety and Handling Considerations
This compound should be handled with care in a laboratory setting. It is a solid that can be irritating to the eyes, skin, and respiratory tract.[10] It is also important to note that some nitroaromatic compounds are suspected carcinogens.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this compound.
Conclusion: A Promising Molecule for Photochemical Innovation
This compound is a molecule with significant, and still partially untapped, potential in photochemistry research. Its well-characterized photoreduction provides a valuable platform for fundamental mechanistic studies. Furthermore, its structural features suggest promising, though less explored, applications as a photosensitizer for organic synthesis and as a scaffold for the development of novel photolabile protecting groups. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to explore and exploit the rich photochemistry of this versatile anthraquinone derivative, paving the way for new discoveries and applications in chemistry, biology, and materials science.
References
- Gruen, H., & Görner, H. (2008). Photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of 1-phenylethanol. Photochemical & Photobiological Sciences, 7(11), 1344–1352. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wang, L., et al. (2018). 2-(1′-Hydroxyethyl)-anthraquinone as a photolabile protecting group for carboxylic acids.
- Popik, V. V., et al. (2018). Photoreleasable Protecting Groups Triggered by Sequential Two-Photon Absorption of Visible Light: Release of Carboxylic Acids from a Linked Anthraquinone- N-Alkylpicolinium Ester Molecule. The Journal of Physical Chemistry A, 122(12), 3204–3210. [Link]
- Wikipedia. (2023). Photolabile protecting group.
- Google Patents. (n.d.). US2293782A - Preparation of 1-nitro-2-methylanthraquinone.
- Kolb, D., et al. (2025).
- ChemBK. (n.d.). 2-Methyl-1-Bitroanthraquinone.
- Bolland, J. L., & Cooper, H. R. (1954). The Photo-sensitized oxidation of ethanol. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 225(1162), 405-425. [Link]
- Tacchi, E., et al. (2025). Photocatalytic Oxidation of Alcohols with Organic Dyes: From Homogeneous Systems to Sensitized Materials. Chemistry – A European Journal. [Link]
- OEHHA. (1988). This compound (of uncertain purity).
- Fukuhara, K., et al. (2007). 9-Nitroanthracene derivative as a precursor of anthraquinone for photodynamic therapy. Bioorganic & Medicinal Chemistry Letters, 17(11), 3145-3148. [Link]
- Goia, S., et al. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science, 13(2), 466-475. [Link]
- Wikidata. (n.d.). This compound.
- EMBL-EBI. (n.d.). This compound (CHEBI:82345).
- Shaanxi Bloom Tech Co., Ltd. (2022). How to synthesize 2-methyl anthraquinone?
- ResearchGate. (2025). New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping.
- Spiegel, M. (2025). In Silico Design of Anthraquinone-Based Two-Photon Photosensitizers for NIR-Activated Photodynamic Therapy in Hypoxic Tumors. ChemRxiv. [Link]
- ResearchGate. (2022). (PDF) Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple.
- Google Patents. (n.d.). US4289706A - Method for producing 1-nitroanthraquinone.
- Google Patents. (n.d.). US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free from dinitroanthraquinones.
Sources
- 1. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 2. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Photooxidation Reactions using Water‐Soluble Anthraquinone Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoreleasable Protecting Groups Triggered by Sequential Two-Photon Absorption of Visible Light: Release of Carboxylic Acids from a Linked Anthraquinone- N-Alkylpicolinium Ester Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
Application Notes & Protocols: 2-Methyl-1-nitroanthraquinone as a Foundational Precursor for High-Performance Vat Dyes
Abstract: This document provides a comprehensive technical guide for researchers and chemical synthesis professionals on the utilization of 2-methyl-1-nitroanthraquinone as a key intermediate in the synthesis of anthraquinone-based vat dyes. We delve into the core chemical transformations, provide detailed, field-tested protocols for its conversion into a functional amino intermediate, and outline the subsequent steps toward creating complex, high-fastness vat dyes. The causality behind experimental choices, critical safety protocols, and methods for characterization are explained to ensure reproducible and reliable outcomes.
Introduction: The Strategic Importance of this compound
Anthraquinone dyes represent a superior class of colorants, prized for their exceptional stability and fastness properties.[1][2] Within this class, vat dyes are particularly distinguished. Their application principle involves the reduction of a water-insoluble pigment to a soluble "leuco" form, which has an affinity for cellulosic fibers.[3][4][5] Subsequent oxidation regenerates the insoluble pigment, trapping it within the fiber matrix, leading to outstanding resistance to washing, light, and chemical agents.[5][6][7]
This compound (IUPAC Name: 2-methyl-1-nitroanthracene-9,10-dione) serves as a critical starting block in this domain.[8] Its significance lies in the strategic placement of the nitro and methyl groups on the stable anthraquinone core. The nitro group, being readily reducible to a primary amine, provides a reactive site for building larger, more complex dye structures.[8][9] This makes this compound a valuable precursor for producing 1-amino-2-methylanthraquinone, a key intermediate for a variety of dyes.[8][10] This guide will illuminate the synthetic journey from this precursor to a functional vat dye.
Physicochemical Properties & Safety
A thorough understanding of the starting material is paramount for both safety and reaction success.
Physical and Chemical Data
This compound is a pale yellow solid with poor solubility in water but is soluble in solvents like nitrobenzene.[8][9][11] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉NO₄ | [8] |
| Molecular Weight | 267.24 g/mol | [9][12] |
| Appearance | Pale yellow needles or light yellow solid | [8][9] |
| Melting Point | 270-271 °C (518-520 °F) | [8][9][13] |
| Solubility | Insoluble in water and ethanol; soluble in nitrobenzene. | [9][11] |
| Key Reactivity | The nitro group is easily reduced to an amino group. | [8][9] |
Critical Safety & Handling Protocols
WARNING: this compound is suspected of causing cancer.[8][9] All handling must be performed with appropriate engineering controls and personal protective equipment.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure sufficient ventilation and air exchange in the work area.[14]
-
Personal Protective Equipment (PPE):
-
Respirator: A NIOSH-approved half-face respirator with a combination organic vapor/HEPA filter cartridge is recommended when handling the dry powder.[13]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory. Immediately change any contaminated clothing.
-
-
Spill & Waste Management:
-
Spills: For small spills, dampen the solid material with water to prevent dust generation, then transfer to a sealed container for disposal.[13] Clean the affected area with soap and water.[13]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
-
First Aid:
-
Inhalation: Immediately move to fresh air. Seek medical attention.[13]
-
Skin Contact: Immediately flood the affected skin with water while removing contaminated clothing. Wash thoroughly with soap and water.[8][13]
-
Eye Contact: Flush eyes with water for 20-30 minutes. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 1-2 glasses of water to dilute the chemical and call for immediate medical assistance.[13]
-
The Synthetic Pathway to Vat Dyes
The conversion of this compound into a vat dye is a multi-step process. The overall workflow involves the chemical modification of the precursor to create an intermediate, which is then used to build the final dye molecule.
Caption: Overall workflow from precursor to final dyed product.
The core of the synthesis lies in two key transformations: the reduction of the nitro group and the subsequent construction of the larger polycyclic vat dye structure.
Caption: Key chemical transformations in vat dye synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-2-methylanthraquinone via Reduction
Objective: To reduce the nitro group of this compound to a primary amine, yielding the critical dye intermediate 1-amino-2-methylanthraquinone.
Principle: The reduction of an aromatic nitro group is a classic and robust transformation. Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) in an aqueous or alcoholic solution are common and effective reducing agents for this purpose on the anthraquinone scaffold. The choice of sodium sulfide is cost-effective and efficient.
Materials & Reagents:
-
This compound (1.0 eq, e.g., 10.0 g, 37.4 mmol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq, 27.0 g, 112.3 mmol)
-
Ethanol (200 mL)
-
Water (100 mL)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 10% w/v
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and vacuum flask
-
pH paper or pH meter
Procedure:
-
Setup: Assemble the reflux apparatus in a chemical fume hood.
-
Dissolution: To the round-bottom flask, add this compound (10.0 g) and ethanol (200 mL). Stir to create a suspension.
-
Reducing Agent Preparation: In a separate beaker, dissolve sodium sulfide nonahydrate (27.0 g) in water (100 mL).
-
Reaction: Gently heat the ethanolic suspension to reflux (approx. 78 °C). Once refluxing, add the sodium sulfide solution dropwise over 30 minutes.
-
Causality Note: A controlled, dropwise addition prevents an overly exothermic reaction and ensures a homogenous reduction process. The color of the suspension will change dramatically, typically to a deep red or violet.
-
-
Reflux: Maintain the reaction at reflux for 3-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Workup - Neutralization: After cooling to room temperature, carefully neutralize the basic reaction mixture by slowly adding concentrated HCl. The product will precipitate. Monitor the pH to ensure it reaches ~7.
-
Isolation: Filter the resulting solid precipitate using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with hot water (2 x 100 mL) to remove inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting material.
-
Drying: Dry the red crystalline product in a vacuum oven at 60-70 °C.
Validation & Characterization:
-
Yield: A typical yield is in the range of 85-95%.
-
Appearance: Red needle-shaped crystals.[15]
-
Melting Point: The expected melting point is 204-206 °C.[10]
-
FTIR Spectroscopy: Confirm the conversion by observing the disappearance of the nitro group peaks (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching peaks for the primary amine (~3300-3500 cm⁻¹).
Protocol 2: Synthesis of a Vat Dye via Oxidative Dimerization (Illustrative)
Objective: To convert 1-amino-2-methylanthraquinone into a larger, insoluble vat dye pigment.
Principle: A common method for creating anthraquinone vat dyes from aminoanthraquinones is through a high-temperature fusion with a strong base, such as potassium hydroxide (KOH).[7][16] This process, often in the presence of an oxidizing agent, promotes intermolecular condensation or dimerization, extending the conjugated π-system and creating the final colored pigment. The synthesis of Indanthrene Blue from 2-aminoanthraquinone is a classic example of this principle.[7][16]
Materials & Reagents:
-
1-Amino-2-methylanthraquinone (1.0 eq, e.g., 5.0 g, 21.1 mmol)
-
Potassium hydroxide (KOH), pellets (10 eq, 11.8 g, 211 mmol)
-
Nitrobenzene (high-boiling solvent, 50 mL)
-
Potassium nitrate (KNO₃) (oxidizing agent, 0.5 eq, 1.06 g, 10.5 mmol)
Equipment:
-
High-temperature reaction vessel with mechanical stirrer and thermometer
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask
Procedure:
-
Setup: In a fume hood, charge the reaction vessel with potassium hydroxide pellets and nitrobenzene.
-
Melt Formation: Heat the mixture with stirring to 180-200 °C to create a molten flux.
-
Reactant Addition: Gradually add the 1-amino-2-methylanthraquinone powder to the molten KOH mixture.
-
Oxidant Addition: Once the aminoanthraquinone is dispersed, slowly add the potassium nitrate.
-
Reaction: Maintain the temperature at 200-220 °C for 4-6 hours. The color of the melt will darken significantly as the dye forms.
-
Cooling & Dilution: Carefully cool the reaction mixture to below 100 °C and then slowly dilute it by adding 200 mL of hot water with vigorous stirring.
-
Isolation: Isolate the precipitated solid dye by vacuum filtration.
-
Purification: Wash the crude dye product thoroughly with hot water to remove residual KOH and solvent, followed by washing with ethanol.
-
Drying: Dry the final vat dye pigment in an oven.
Validation & Characterization:
-
Appearance: A dark-colored powder (e.g., blue, brown, or violet depending on the exact structure formed).
-
Solubility: The product should be insoluble in water, confirming its pigment nature.
-
Vat Test: A small sample should dissolve in an alkaline sodium hydrosulfite solution to form a colored, soluble leuco-vat, which reverts to the original color upon exposure to air. This confirms its identity as a vat dye.
Protocol 3: The Vat Dyeing Process
Objective: To apply the synthesized vat dye to a cellulosic fiber (e.g., cotton).
Principle: This process involves three key stages: reduction of the insoluble pigment to its soluble leuco form, diffusion of the leuco dye into the fiber, and re-oxidation back to the insoluble pigment, trapping it inside.[5][18]
Sources
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. textilelearner.net [textilelearner.net]
- 5. p2infohouse.org [p2infohouse.org]
- 6. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 1-AMINO-2-METHYLANTHRAQUINONE | 82-28-0 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Page loading... [guidechem.com]
- 16. static.fibre2fashion.com [static.fibre2fashion.com]
- 17. ripublication.com [ripublication.com]
- 18. cottoninc.com [cottoninc.com]
Application Notes and Protocols for Studying the Reactions of 2-Methyl-1-nitroanthraquinone
Introduction
2-Methyl-1-nitroanthraquinone is a significant intermediate in the synthesis of various dyes and pigments.[1][2] Its chemical reactivity, primarily centered around the nitro group and the methyl group on the anthraquinone scaffold, makes it a versatile precursor for a range of functionalized anthraquinone derivatives. The reduction of the nitro group to an amine and the oxidation of the methyl group to a carboxylic acid are two fundamental transformations that unlock a diverse chemical space for the development of novel materials and biologically active molecules. Understanding the experimental conditions to control these reactions is paramount for researchers in medicinal chemistry, materials science, and drug development.
This comprehensive guide provides detailed experimental protocols for studying the reduction and oxidation reactions of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The protocols herein are presented as self-validating systems, with integrated analytical procedures for reaction monitoring and product characterization to ensure scientific integrity.
Core Chemical Transformations
The primary reactive sites of this compound for the transformations discussed in this guide are the nitro group at the 1-position and the methyl group at the 2-position of the anthraquinone core.
-
Reduction of the Nitro Group: The electron-withdrawing nature of the anthraquinone system facilitates the reduction of the nitro group to a primary amine, yielding 1-amino-2-methylanthraquinone. This transformation is crucial for the synthesis of a variety of dyes and bioactive compounds.[3][4]
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, forming 1-nitro-2-anthraquinonecarboxylic acid. This introduces a versatile functional group for further chemical modifications, such as amidation or esterification.
Safety Precautions
Warning: this compound is a suspected carcinogen and should be handled with extreme care.[1][2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound and any of the reagents mentioned in the protocols.[5][6]
Experimental Protocols
Protocol 1: Reduction of this compound to 1-Amino-2-methylanthraquinone
This protocol details the reduction of the nitro group using a sodium sulfite and caustic soda solution, a classic and effective method for this transformation.[7]
Materials and Reagents:
-
This compound (starting material)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Experimental Workflow:
Caption: Workflow for the reduction of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, suspend 10 g of this compound in 200 mL of deionized water.
-
Reagent Addition: While stirring, add 20 g of sodium sulfite and 1 g of sodium hydroxide to the suspension.
-
Heating: Heat the mixture to 90-95°C with vigorous stirring. Maintain this temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching with water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Filter the precipitated solid using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with hot deionized water until the filtrate is neutral and colorless.
-
Drying: Dry the resulting solid (1-amino-2-methylanthraquinone) in a vacuum oven at 60-70°C to a constant weight.
Expected Outcome:
The product, 1-amino-2-methylanthraquinone, is a red to orange solid. The yield and purity should be determined by weighing the final product and by analytical techniques such as HPLC and melting point determination.
Protocol 2: Oxidation of this compound to 1-Nitro-2-anthraquinonecarboxylic Acid
This protocol is adapted from a method for the oxidation of a similar compound, β-methylanthraquinone, and a patent for the direct oxidation of 1-nitro-2-methylanthraquinone.[1][5] It utilizes nitric acid as the oxidizing agent in an organic solvent.
Materials and Reagents:
-
This compound (starting material)
-
Nitrobenzene (solvent)
-
Nitric acid (65-70%)
-
Deionized water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Experimental Workflow:
Caption: Workflow for the oxidation of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and dropping funnel, dissolve 10 g of this compound in 100 mL of nitrobenzene.
-
Heating: Heat the solution to 180-200°C with stirring.
-
Reagent Addition: Slowly add 15-20 mL of concentrated nitric acid (65-70%) dropwise from the dropping funnel over a period of 1-2 hours. Caution: The reaction is exothermic. Maintain careful control of the temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed to the desired extent (e.g., 70-80% conversion, as complete conversion may be difficult and lead to side products).[5]
-
Work-up: After the desired conversion is reached, cool the reaction mixture to 100-110°C. The product will precipitate.
-
Isolation: Filter the hot solution through a Buchner funnel to collect the precipitated solid.
-
Washing: Wash the filter cake with a small amount of hot nitrobenzene, followed by a thorough wash with hot deionized water to remove any residual acid.
-
Drying: Dry the product, 1-nitro-2-anthraquinonecarboxylic acid, in a vacuum oven at 80-100°C.
Expected Outcome:
The product, 1-nitro-2-anthraquinonecarboxylic acid, is a solid. The unreacted starting material will remain in the nitrobenzene filtrate and can potentially be recovered.
Analytical Characterization
Accurate monitoring and characterization are crucial for understanding the reaction kinetics and confirming the identity and purity of the products.
Reaction Monitoring by UV-Vis Spectroscopy
The reduction of the nitro group to an amino group can be conveniently monitored in real-time using UV-Vis spectroscopy. The significant change in the electronic structure of the anthraquinone chromophore upon this transformation leads to a noticeable shift in the maximum absorption wavelength (λmax).
Protocol:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol or the reaction solvent) at a known concentration.
-
Record the initial UV-Vis spectrum to determine the λmax of the starting material.
-
Periodically, withdraw a small aliquot from the reaction mixture, dilute it appropriately, and record its UV-Vis spectrum.
-
Monitor the decrease in the absorbance at the λmax of the starting material and the appearance of a new absorption band corresponding to the amino product.[2][3]
| Compound | Expected λmax Shift |
| This compound | Shorter wavelength (UV region) |
| 1-Amino-2-methylanthraquinone | Longer wavelength (Visible region, colored) |
Product Characterization by HPLC
HPLC is a powerful technique for assessing the purity of the starting material and the final products, as well as for quantifying the conversion during the reaction.
Suggested HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength suitable for both reactant and product (e.g., 254 nm or a wavelength specific to one component) |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
Structural Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the products and to identify any potential byproducts.
Suggested GC-MS Method:
| Parameter | Condition |
| Column | Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 2 min, then ramp to 300°C at 10°C/min, hold for 10 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation:
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be in the range of 100-1000 ppm.
Data Presentation
The following table summarizes the key properties of the starting material and the expected products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₅H₉NO₄ | 267.24 | Pale yellow solid |
| 1-Amino-2-methylanthraquinone | C₁₅H₁₁NO₂ | 237.26 | Red to orange solid |
| 1-Nitro-2-anthraquinonecarboxylic Acid | C₁₅H₇NO₆ | 297.22 | Solid |
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic study of the reduction and oxidation reactions of this compound. By following these step-by-step procedures and utilizing the described analytical techniques, researchers can confidently synthesize and characterize key derivatives of this important chemical intermediate. The insights gained from such studies are invaluable for the advancement of dye chemistry, materials science, and the development of new therapeutic agents.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 31426, this compound.
- National Toxicology Program. (1978). Bioassay of this compound for Possible Carcinogenicity. NTP Technical Report Series, No. 29.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6702, 1-Amino-2-methylanthraquinone.
- Singh, R., & Kumar, A. (2012).
- European Patent Office. (1993). Process for the preparation of 1-nitroanthraquinone-2-carboxylic acid (EP0530559A2).
- Google Patents. (1942). Preparation of 1-nitro-2-methylanthraquinone (US2293782A).
- Zhuravleva, N. S., & Al-Absi, M. A. (2024). Development of Method Oxidation β-methylanthraquinone for the synthesis of Aloe-emodin, Rhein and Rheinal. Academy journal for Basic and Applied Sciences, 6(2).
- ResearchGate. (n.d.). Monitoring of the reduction reaction products by (A) UV–vis...
- ResearchGate. (n.d.). Degradation of 4-nitrophenol and UV–vis absorption spectra.
- SIELC Technologies. (n.d.). Separation of 2-Amino-1-nitroanthraquinone on Newcrom R1 HPLC column.
- Singh, R., & Kumar, A. (2012).
- Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states.
- LookChem. (n.d.). What is the preparation and application of 1-AMINO-2-METHYLANTHRAQUINONE?.
- PubMed. (2019). [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry].
- Organomation. (n.d.). GC-MS Sample Preparation.
- eScholarship.org. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- MDPI. (2022). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.
Sources
- 1. ajbas.academy.edu.ly [ajbas.academy.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. EP0530559A2 - Process for the preparation of 1-nitroanthraquinone-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Separation of 2-Amino-1-nitroanthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
Application Note & Protocol: Zinin Reduction of 2-Methyl-1-nitroanthraquinone
Abstract & Introduction
The selective reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in synthetic organic chemistry, providing critical building blocks for pharmaceuticals, dyes, and advanced materials. Among the various methods available, the Zinin reduction, first reported by Nikolay Zinin in 1842, offers a robust and often chemoselective pathway using sulfide-based reducing agents.[1][2] This method is particularly valuable for substrates that are sensitive to catalytic hydrogenation or harsh acidic conditions.[2][3]
This document provides a comprehensive guide to the Zinin reduction of 2-Methyl-1-nitroanthraquinone to synthesize 1-Amino-2-methylanthraquinone. This product is a vital intermediate in the manufacturing of sophisticated anthraquinone-based vat dyes and other functional materials.[4] We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and provide critical insights into safety, optimization, and characterization. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for this specific synthesis.
Reaction Overview & Mechanism
The Zinin reduction transforms the nitro group of an aromatic compound into an amine group using a divalent sulfur species, such as sodium sulfide (Na₂S).[1][5] The reaction is typically carried out in a protic solvent mixture, such as ethanol and water.
Overall Transformation:
Mechanistic Insights: The precise mechanism of the Zinin reduction is complex, but it is generally accepted to proceed through a series of reduction steps. The rate-determining step is believed to be the initial nucleophilic attack of a disulfide ion (S₂²⁻), generated in situ, on the electron-deficient nitro group.[2] This is followed by a cascade of reductions involving nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates, which are rapidly converted to the final amine product.[1][6] The stoichiometry can be complex, with thiosulfate formed as a by-product.[1]
Caption: Generalized mechanism of the Zinin reduction.
Materials, Equipment & Safety
Critical Safety Precautions
Hazard Analysis: This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood.
-
This compound (CAS: 129-15-7): This compound is a suspected carcinogen.[7][8] Inhalation of dust and skin contact should be strictly avoided. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[9]
-
Sodium Sulfide (Na₂S) (CAS: 1313-82-2): Highly corrosive and toxic.[10] Contact with skin and eyes can cause severe burns.[11] Crucially, contact with acids or moisture will liberate highly toxic, flammable, and corrosive hydrogen sulfide (H₂S) gas. [12][13] Store in a cool, dry place away from acids.[11]
-
Ethanol (EtOH): Flammable liquid and vapor. Keep away from ignition sources.
Personal Protective Equipment (PPE): Standard PPE is mandatory throughout the procedure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of corrosive reagents.[12] |
| Hand Protection | Heavy-duty nitrile or neoprene gloves | Resists corrosion from sodium sulfide and organic solvents.[10] |
| Body Protection | Flame-resistant lab coat | Protects skin from spills and splashes. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when handling the solid sodium sulfide or if ventilation is inadequate.[12][13] |
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. | Notes |
| This compound | 129-15-7 | 267.25 | 2.67 g | 1.0 | Starting material. Pale yellow solid.[9] |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 1313-84-4 | 240.18 | 3.60 g | 1.5 | Reducing agent. Handle with extreme care. |
| Ethanol (95% or Absolute) | 64-17-5 | 46.07 | 80 mL | - | Reaction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | 30 mL | - | Co-solvent and for workup. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional)
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Detailed Experimental Protocol
This protocol details the reduction of this compound on a 10 mmol scale.
Caption: Step-by-step experimental workflow for the Zinin reduction.
Step 1: Preparation of Reducing Agent
-
In a 50 mL beaker, dissolve 3.60 g (15 mmol) of sodium sulfide nonahydrate in 20 mL of deionized water.
-
Causality: Preparing a concentrated aqueous solution of the sulfide allows for controlled addition and ensures it is fully dissolved before reacting.
-
Step 2: Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a stopper, add 2.67 g (10 mmol) of this compound.
-
Add 80 mL of 95% ethanol to the flask. Stir the mixture to form a suspension.
Step 3: Addition of Sodium Sulfide
-
Slowly add the aqueous sodium sulfide solution from Step 1 to the stirred ethanolic suspension of the nitroanthraquinone at room temperature. The addition can be done via a dropping funnel over 10-15 minutes.
-
A distinct color change should be observed upon addition.
Step 4: Reaction Execution
-
Using a heating mantle, heat the reaction mixture to reflux (approximately 80-85°C).
-
Maintain the reflux with vigorous stirring for 3-5 hours.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material spot indicates completion.
Step 5: Product Isolation and Workup
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
In a separate large beaker (600 mL), prepare approximately 200 mL of an ice-water slurry.
-
Pour the cooled reaction mixture slowly into the stirred ice-water. A solid precipitate of the product will form.
-
Causality: The amine product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the inorganic byproducts which remain in the aqueous phase.
-
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of deionized water (total of 200-300 mL) until the filtrate runs clear and is neutral to pH paper.
-
Causality: This washing step is critical to remove residual sodium sulfide, sodium hydroxide (a reaction byproduct[1]), and other water-soluble impurities.
-
Step 6: Drying and Characterization
-
Dry the purified solid product in a vacuum oven at 60-70°C overnight.
-
Weigh the final product to determine the yield.
-
Characterize the product (1-Amino-2-methylanthraquinone) using standard analytical techniques (e.g., Melting Point, ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Troubleshooting
| Problem Observed | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Insufficient heating.2. Inactive sodium sulfide (degraded by air/moisture).3. Insufficient reaction time. | 1. Ensure a steady reflux is maintained.2. Use a fresh, high-quality batch of sodium sulfide.3. Extend the reaction time and continue monitoring by TLC. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup (precipitate is too fine).3. Side reactions. | 1. See above.2. Allow the precipitate to settle completely in the ice-water before filtering. Use a fine porosity filter paper.3. Ensure the temperature does not significantly exceed reflux. |
| Product is dark or discolored | 1. Presence of impurities or side products.2. Insufficient washing. | 1. Consider recrystallization from a suitable solvent (e.g., ethanol or toluene) for further purification.2. Ensure the product is washed thoroughly with water until the filtrate is colorless and neutral. |
Conclusion
The Zinin reduction is a highly effective and historically significant method for the synthesis of aromatic amines from their nitro precursors. The protocol described herein provides a reliable and scalable procedure for the preparation of 1-Amino-2-methylanthraquinone from this compound. By understanding the underlying mechanism and adhering strictly to the safety and handling precautions, researchers can successfully employ this method to generate high-purity material for applications in dye chemistry and beyond.
References
- Zinin reaction - Wikipedia. [Link]
- Nitro Reduction - Common Conditions. [Link]
- Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [Link]
- Is Sodium Sulfide Dangerous? Safety and First Aid Measures - Jam Group Co. [Link]
- Environmental Impact and Safety Considerations in Sodium Sulfide Handling. [Link]
- The Zinin Reduction of Nitroarenes - ResearchG
- The Zinin reduction of nitroarenes - Sciencemadness.org. [Link]
- The Zinin Reaction of Nitroarenes. [Link]
- Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide - Drexel University. [Link]
- The Zinin Reduction of Nitroarenes - Semantic Scholar. [Link]
- THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. [Link]
- Safety Data Sheet: sodium sulfide - Valudor Products. [Link]
- Nitro Reduction - Sodium Sulfide (Na2S) - Common Organic Chemistry. [Link]
- This compound | C15H9NO4 | CID 31426 - PubChem - NIH. [Link]
- THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. [Link]
- This compound (of uncertain purity) - OEHHA - CA.gov. [Link]
- Synthesis of 1-amino-2-methylanthraquinone - PrepChem.com. [Link]
Sources
- 1. Zinin reaction - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. drexel.edu [drexel.edu]
- 11. Is Sodium Sulfide Dangerous? Safety and First Aid Measures [jamgroupco.com]
- 12. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 13. coherentmarketinsights.com [coherentmarketinsights.com]
- 14. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
Application Notes and Protocols for Studying Electron Transfer Reactions Using 2-Methyl-1-nitroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Electron Transfer Pathways with a Versatile Anthraquinone Derivative
Electron transfer is a fundamental process in a vast array of chemical and biological systems, from cellular respiration and photosynthesis to the mechanisms of action for numerous pharmaceuticals. The study of these intricate processes requires molecular tools that can act as reliable electron acceptors or donors, allowing researchers to initiate, track, and characterize the movement of electrons. 2-Methyl-1-nitroanthraquinone, a derivative of the well-studied anthraquinone core, emerges as a potent and versatile probe for such investigations.
The strategic placement of an electron-withdrawing nitro group at the 1-position of the 2-methylanthraquinone scaffold significantly influences its electronic properties, making it an excellent electron acceptor. The anthraquinone moiety itself is a well-established redox-active system, capable of undergoing reversible one- and two-electron reduction. The presence of the nitro group further facilitates the acceptance of an electron, often leading to the formation of a stable radical anion that can be readily detected and characterized by various spectroscopic and electrochemical techniques. This property allows this compound to be employed in a range of experimental setups to probe the kinetics and mechanisms of electron transfer reactions.
These application notes provide a comprehensive guide for utilizing this compound in the study of electron transfer phenomena. We will delve into its key physicochemical properties, provide detailed, field-proven protocols for its application in photochemical and electrochemical studies, and discuss the underlying principles that make it a valuable tool for researchers in chemistry, biology, and pharmacology.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting experiments. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉NO₄ | [1] |
| Molecular Weight | 267.24 g/mol | [1] |
| Appearance | Pale yellow needles or light yellow solid | [2] |
| Melting Point | 270-271 °C | [2] |
| Solubility | Insoluble in water and hot ethanol; slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform; soluble in nitrobenzene. | [2] |
| Key Reactivity | The nitro group is easily reduced to an amino group. | [1] |
Experimental Protocols
Protocol 1: Probing Photoinduced Electron Transfer via Nanosecond Transient Absorption Spectroscopy
This protocol is based on the principles demonstrated in the study of the photoreduction of this compound by Gruen and Görner.[3] It allows for the direct observation of the transient species involved in a photoinduced electron transfer reaction.
Causality Behind Experimental Choices:
-
Laser Flash Photolysis: This technique is employed to generate a short-lived excited state of this compound (the triplet state) with a high-energy laser pulse.
-
Electron Donor: A sacrificial electron donor, such as 1-phenylethanol, is used to intercept the excited triplet state. The donor is chosen based on its oxidation potential, which should be suitable for reducing the excited state of the anthraquinone.
-
Transient Absorption Spectroscopy: This method allows for the detection and characterization of the transient radical anion of this compound formed after accepting an electron from the donor. The radical anion will have a distinct absorption spectrum from the ground state molecule.
-
Inert Solvent: Solvents like benzene or acetonitrile are used to dissolve the reactants without participating in the reaction. The choice of solvent can also influence the kinetics of the electron transfer process.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., benzene or acetonitrile) to a final concentration of approximately 0.1-0.5 mM.
-
Prepare a stock solution of the electron donor (e.g., 1-phenylethanol) in the same solvent.
-
In a quartz cuvette with a 1 cm path length, mix the this compound solution with the electron donor solution to achieve the desired donor concentration (e.g., 10 mM to 1 M).
-
Deoxygenate the sample by bubbling with high-purity nitrogen or argon for at least 20-30 minutes to prevent quenching of the excited state by molecular oxygen.
-
-
Instrumentation Setup (Nanosecond Laser Flash Photolysis System):
-
Utilize a nanosecond pulsed laser (e.g., Nd:YAG laser with a third harmonic at 355 nm) as the excitation source. The excitation wavelength should be chosen to excite this compound efficiently.
-
A high-intensity Xenon arc lamp is used as the probe light source.
-
The probe light is passed through the sample cuvette, perpendicular to the excitation laser beam.
-
The transmitted probe light is directed to a monochromator to select the desired wavelength for detection.
-
A fast photodetector (e.g., a photomultiplier tube) converts the light signal into an electrical signal.
-
The signal is recorded by a digital oscilloscope, which is triggered by the laser pulse.
-
-
Data Acquisition:
-
Record a baseline spectrum by pulsing the probe lamp without the excitation laser.
-
Excite the sample with a single laser pulse.
-
Record the change in absorbance (ΔA) at various wavelengths as a function of time after the laser flash. This will generate the transient absorption spectrum.
-
To study the kinetics, monitor the decay of the transient absorption signal at a specific wavelength (e.g., the absorption maximum of the radical anion) over time.
-
-
Data Analysis:
-
The transient absorption spectrum will reveal the formation of new species. The radical anion of this compound is expected to have a characteristic absorption in the visible region.
-
The decay kinetics of the transient species can be fitted to appropriate kinetic models (e.g., first-order or second-order decay) to determine the rate constants of the electron transfer and subsequent reactions.
-
Diagram of Photoreduction Workflow:
Caption: Workflow for studying photoinduced electron transfer.
Diagram of the Photoreduction Signaling Pathway:
Caption: Photoinduced electron transfer from a donor to this compound.
Protocol 2: Characterizing Redox Behavior Using Cyclic Voltammetry
This protocol provides a method to determine the reduction potential of this compound, a key parameter in understanding its electron-accepting capabilities. The procedure is adapted from general electrochemical methods for anthraquinone derivatives.
Causality Behind Experimental Choices:
-
Cyclic Voltammetry (CV): CV is a powerful electrochemical technique for studying redox-active species. It provides information on the reduction and oxidation potentials and the reversibility of the electron transfer process.
-
Three-Electrode System: A three-electrode setup (working, reference, and counter electrodes) is standard for electrochemical measurements, allowing for precise control and measurement of the potential at the working electrode.
-
Aprotic Solvent and Supporting Electrolyte: An aprotic solvent (e.g., acetonitrile or dimethylformamide) is used to dissolve the analyte and the supporting electrolyte. The supporting electrolyte (e.g., tetrabutylammonium perchlorate) is necessary to ensure the conductivity of the solution and minimize the iR drop.
-
Inert Atmosphere: Deoxygenation is crucial as dissolved oxygen can be electrochemically active and interfere with the measurement.
Step-by-Step Methodology:
-
Electrochemical Cell Preparation:
-
Clean the working electrode (e.g., glassy carbon or platinum) by polishing with alumina slurry, followed by sonication in deionized water and ethanol, and then drying.
-
Assemble the three-electrode cell with the working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
-
Solution Preparation:
-
Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in an aprotic solvent (e.g., dry acetonitrile).
-
Dissolve a known concentration of this compound (typically 1-5 mM) in the electrolyte solution.
-
Purge the solution with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to scan a range where the reduction of the nitroanthraquinone is expected. A typical starting point could be from 0 V to -1.5 V vs. the reference electrode.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
To check for reversibility, vary the scan rate (e.g., from 20 mV/s to 500 mV/s).
-
-
Data Analysis:
-
The resulting voltammogram will show a reduction peak (cathodic peak) on the forward scan and an oxidation peak (anodic peak) on the reverse scan if the process is reversible.
-
The half-wave potential (E₁/₂) can be estimated as the average of the cathodic and anodic peak potentials (Epc and Epa). This value is a good approximation of the standard reduction potential.
-
The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process should be close to 59 mV at room temperature.
-
The peak current will be proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
-
Diagram of Cyclic Voltammetry Workflow:
Caption: Workflow for cyclic voltammetry analysis.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. In the photoreduction experiment, the formation of the known final product, 1-amino-2-methylanthraquinone, can be confirmed by standard analytical techniques such as HPLC and mass spectrometry, thus validating the occurrence of the electron transfer reaction. In the cyclic voltammetry experiment, the reversibility of the redox process can be assessed by examining the peak separation and the dependence of the peak current on the scan rate. These internal checks ensure the reliability and reproducibility of the experimental results.
Conclusion
This compound is a valuable molecular tool for the elucidation of electron transfer mechanisms. Its well-defined physicochemical properties and predictable redox behavior make it an ideal candidate for a variety of experimental approaches. The protocols provided herein offer a solid foundation for researchers to employ this compound in their studies of photoinduced and electrochemical electron transfer reactions. By carefully designing and executing these experiments, scientists can gain deeper insights into the fundamental processes that govern a wide range of chemical and biological phenomena.
References
- Gruen, H., & Görner, H. (2008). Photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of 1-phenylethanol. Photochemical & Photobiological Sciences, 7(11), 1344-1352. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 31426, this compound.
- Ferapontova, E., Ruzgas, T., & Gorton, L. (2003). Synthesis and Electrochemical Studies of an Anthraquinone-Conjugated Nucleoside and Derived Oligonucleotides. Organic & Biomolecular Chemistry, 1, 1-19. [Link]
- Kobayashi, K. (2019). Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions. Chemical Reviews, 119(6), 4413-4462. [Link]
- Jones, G., II (n.d.). Photochemical and Photobiological Sciences.
Sources
Application Note & Protocols: 2-Methyl-1-nitroanthraquinone for the Inhibition of Microbial Sulfide Production
Abstract and Introduction
Hydrogen sulfide (H₂S), produced primarily by sulfate-reducing bacteria (SRB), is a pervasive challenge in numerous industrial and environmental settings. Its presence leads to significant problems including microbiologically influenced corrosion (MIC) of infrastructure, souring of oil and gas reserves, and environmental toxicity.[1] Effective control of SRB activity is therefore critical. While broad-spectrum biocides are often used, they can lack specificity and pose environmental risks.[2] 2-Methyl-1-nitroanthraquinone emerges as a potent and targeted inhibitor of sulfide production. Anthraquinone derivatives have been shown to be effective at low concentrations (0.5 to 10 µM) for inhibiting respiratory sulfate reduction.[3][4] This document provides a detailed technical guide on the proposed mechanism of action of this compound and delivers robust, validated protocols for its application and efficacy testing in a research environment.
Product Information and Handling
This section details the essential properties of this compound and critical safety information.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | 1-Nitro-2-methylanthraquinone | [5] |
| CAS Number | 129-15-7 | [6] |
| Molecular Formula | C₁₅H₉NO₄ | [5] |
| Molecular Weight | 267.24 g/mol | [5] |
| Appearance | Pale yellow needles or light yellow solid | [5] |
| Solubility | Insoluble in water | [7] |
| Storage | Store at room temperature, protected from light. | - |
Critical Safety and Handling Precautions
WARNING: this compound is suspected of causing cancer and is a known mutagen.[5] All handling should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Refer to the material safety data sheet (MSDS) for complete handling and disposal instructions. When heated to decomposition, this compound emits toxic fumes of nitrogen oxides.[5]
Proposed Mechanism of Action
The primary mechanism by which this compound inhibits sulfide production is believed to be its function as a competitive electron shuttle, effectively "short-circuiting" the bacterial respiratory process.
In SRB such as Desulfovibrio vulgaris, electrons from an electron donor (e.g., lactate or H₂) are passed through a series of membrane-bound and cytoplasmic carriers to ultimately reduce sulfate (SO₄²⁻) to sulfide (S²⁻).[8] Anthraquinones are redox-active molecules capable of accepting electrons.[9] Due to its electron-withdrawing nitro group, this compound can readily accept electrons from the SRB's electron transport chain. This diverts the flow of electrons away from the natural pathway involving key enzymes like APS reductase and sulfite reductase.[1][10] By outcompeting the natural electron acceptors, the inhibitor prevents the final step of sulfate respiration, thereby blocking H₂S production without necessarily causing immediate cell death, distinguishing its action from that of broad-spectrum biocides.[3][4]
Caption: Proposed mechanism of sulfide inhibition by this compound.
Experimental Protocols
These protocols provide a framework for evaluating the efficacy of this compound. All procedures involving bacterial cultures should be performed using sterile, anaerobic techniques.
Protocol 1: Preparation of Inhibitor Stock Solution
Rationale: this compound is insoluble in water, requiring an organic solvent to create a concentrated stock solution for accurate dilution into aqueous culture media.[7] Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and low toxicity at the final concentrations used in assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Sterile filter (0.22 µm, PTFE) and syringe
Procedure:
-
In a chemical fume hood, weigh out 2.67 mg of this compound powder and transfer it to a sterile amber vial.
-
Add 1.0 mL of anhydrous DMSO to the vial. This will create a 10 mM (2.67 mg/mL) stock solution.
-
Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter into a new sterile amber vial.
-
Store the stock solution at -20°C, protected from light.
Scientist's Note: A 10 mM stock is 1000x more concentrated than a typical high screening concentration of 10 µM. This ensures that the final concentration of DMSO in the culture medium is low (≤0.1%), minimizing any solvent-induced effects on bacterial growth.
Protocol 2: Quantitative Sulfide Inhibition Assay (96-Well Plate)
Rationale: This protocol uses a high-throughput 96-well plate format to assess the dose-dependent inhibition of sulfide production. Sulfide quantification is achieved via the rapid copper sulfide precipitation method, which is suitable for screening applications.[11]
Workflow Diagram:
Caption: Experimental workflow for the quantitative sulfide inhibition assay.
Materials:
-
Anaerobic growth medium for SRB (e.g., Postgate's Medium C)
-
Mid-log phase culture of an SRB strain (e.g., Desulfovibrio vulgaris, ATCC 29579)
-
Sterile, clear, flat-bottom 96-well plates
-
10 mM inhibitor stock solution (from Protocol 1)
-
Copper Reagent: 50 mM HCl with 5 mM CuSO₄[11]
-
Anaerobic chamber or glove box
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare Plate Layout: Design the plate to include a blank (medium only), a vehicle control (medium + SRB + DMSO), and a range of inhibitor concentrations (e.g., 0.1 µM to 50 µM). Perform all treatments in triplicate.
-
Inhibitor Dilution: Inside the anaerobic chamber, perform a serial dilution of the 10 mM stock in sterile anaerobic medium to prepare 2x working concentrations of the desired final concentrations.
-
Plate Preparation: Add 100 µL of the appropriate 2x inhibitor dilution, vehicle control, or blank medium to the designated wells of the 96-well plate.
-
Inoculation: Prepare the SRB inoculum by diluting the mid-log phase culture in fresh anaerobic medium to a starting OD₆₀₀ of ~0.05.
-
Add 100 µL of the SRB inoculum to all wells except the blank wells. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate with an anaerobic-compatible plate sealer. Incubate the plate inside the anaerobic chamber at the optimal growth temperature for the SRB strain (e.g., 30-37°C) for 24-48 hours, or until significant blackening (FeS precipitate) is visible in the vehicle control wells.
-
Sulfide Quantification: a. In a new 96-well plate, add 195 µL of the Copper Reagent to each well. b. Carefully remove 5 µL of culture supernatant from each well of the incubated plate and add it to the corresponding well of the reagent plate.[11] c. Mix immediately by pipetting. d. Measure the absorbance at 480 nm within 5 minutes.[11]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This protocol determines if this compound inhibits SRB growth, in addition to its specific effect on sulfide production.
Procedure:
-
Follow steps 1-5 of Protocol 4.2.
-
Incubation: Incubate the plate as described in step 6 of Protocol 4.2.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the inhibitor at which there is no visible sign of bacterial growth (i.e., no turbidity or black FeS precipitate compared to the negative control).[13] A microplate reader can also be used to measure OD₆₀₀ to quantify turbidity.
Scientist's Note: Comparing the results from the sulfide inhibition assay and the MIC assay is crucial. A compound that inhibits sulfide production at concentrations well below its MIC is considered a targeted inhibitor of sulfidogenesis rather than a general biocide.
Data Analysis and Expected Results
Sulfide Inhibition Calculation
The percentage of sulfide inhibition can be calculated using the absorbance readings from Protocol 4.2.
Formula: % Inhibition = (1 - (Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)) * 100
-
Abs_Sample: Absorbance of the well with SRB and inhibitor.
-
Abs_Vehicle: Absorbance of the well with SRB and DMSO (no inhibitor).
-
Abs_Blank: Absorbance of the well with medium only.
Example Data
The following table represents expected results based on patent data, which demonstrated high efficacy at parts-per-million (ppm) concentrations.[2] (Note: 10 ppm ≈ 37.4 µM).
| Inhibitor Conc. (µM) | % Sulfide Inhibition (Mean ± SD) | Visual Growth (MIC) |
| 0 (Vehicle Control) | 0 ± 5.2 | +++ |
| 1.0 | 35.4 ± 4.5 | +++ |
| 5.0 | 78.1 ± 6.1 | +++ |
| 10.0 | 95.2 ± 3.3 | ++ |
| 37.4 (10 ppm) | >98% | + |
| 50.0 | >99% | - |
| 100.0 | >99% | - |
Interpretation: In this example, significant sulfide inhibition (>95%) is observed at 10 µM. The MIC is determined to be 50 µM, the lowest concentration with no visible growth. The data indicates that this compound is a potent inhibitor of sulfide production at sub-lethal concentrations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Inhibitor precipitates in media | Solvent concentration too high; poor inhibitor solubility. | Ensure final DMSO concentration is ≤0.5%. Prepare fresh stock solution. Consider a different solvent if issues persist. |
| No/Poor SRB growth in vehicle control | Oxygen contamination; improper medium preparation; non-viable inoculum. | Verify the integrity of the anaerobic chamber. Use freshly prepared, reduced medium. Use a healthy, mid-log phase culture for inoculation. |
| High variability between replicates | Pipetting errors; inconsistent inoculation; edge effects in the 96-well plate. | Use calibrated pipettes. Mix inoculum thoroughly before dispensing. Avoid using the outermost wells of the plate or fill them with sterile medium to maintain humidity. |
| Sulfide assay background is high | Reagent contamination; interfering substances in the medium. | Use high-purity water for reagents. Run a control with medium components to identify any interfering substances. |
References
- Wierner, P. J., et al. (1991). Anthraquinones as inhibitors of sulfide production from sulfate-reducing bacteria.
- Cord-Ruwisch, R. (1985). A quick method for the determination of dissolved and precipitated sulfides in cultures of sulfate-reducing bacteria. Journal of Microbiological Methods, 4(1), 33-36. [Link]
- Nethe-Jaenchen, R., & Thauer, R. K. (1984). Inhibition of Sulfate Respiration by 1,8-Dihydroxyanthraquinone and Other Anthraquinone Derivatives. Archives of Microbiology, 137(3), 236-240. [Link]
- Microbe Online. (2020). Hydrogen Sulfide (H₂S) Production Test. [Link]
- Microbe Notes. (2022). Hydrogen Sulfide (H2S) Test: Principle, Procedure, Results. [Link]
- Van der Zee, F. P., et al. (2003). The role of quinonoid compounds in the anaerobic microbial transformation of chloroaromatic compounds. Chemosphere, 53(5), 441-450. [Link]
- Widdel, F., & Bak, F. (1992). Gram-Negative Mesophilic Sulfate-Reducing Bacteria. In The Prokaryotes (pp. 3352-3378). Springer, New York, NY. [Link]
- Emery Pharma. (2016).
- Rabus, R., et al. (2013). A new player in the game: Dissimilatory sulfite reductase—what are the rules? Environmental Microbiology, 15(3), 633-653. [Link]
- PubChem. (n.d.). This compound.
- Wuts, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO1991015954A1 - Anthraquinones as inhibitors of sulfide production from sulfate-reducing bacteria - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Sulfate Respiration by 1,8-Dihydroxyanthraquinone and Other Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 129-15-7 [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Screening and testing potential inhibitors of sulphide gas production by sulphate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 12. emerypharma.com [emerypharma.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Nitro-2-Anthraquinonecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Nitro-2-anthraquinonecarboxylic acid is a valuable intermediate in the synthesis of a variety of complex organic molecules, including vat dyes and pharmaceuticals. Its structure, featuring a carboxylic acid and a nitro group on the anthraquinone framework, offers multiple points for further functionalization. This document provides a detailed guide for the synthesis of 1-nitro-2-anthraquinonecarboxylic acid via the oxidation of 2-methyl-1-nitroanthraquinone. The protocol described herein is based on established procedures, with a focus on providing a comprehensive understanding of the experimental choices, safety considerations, and procedural nuances to ensure a successful and safe synthesis.[1]
The starting material, this compound, is a pale yellow solid that is soluble in nitrobenzene but insoluble in water and hot ethanol.[1] The synthesis involves the selective oxidation of the methyl group at the 2-position to a carboxylic acid. This transformation is achieved using nitric acid at elevated temperatures in an organic solvent. The presence of the electron-withdrawing nitro group and the extended aromatic system of the anthraquinone core influences the reactivity of the methyl group, making this a challenging but achievable transformation.
Reaction Scheme and Mechanism
The overall transformation is the oxidation of a methyl group to a carboxylic acid:
Caption: Oxidation of this compound to 1-nitro-2-anthraquinonecarboxylic acid.
The precise mechanism for the oxidation of an aromatic methyl group with nitric acid at high temperatures is complex and can proceed through a free-radical pathway. The reaction is initiated by the thermal decomposition of nitric acid to generate nitrogen dioxide (NO₂), a radical species.
Proposed Mechanistic Steps:
-
Initiation: Nitric acid undergoes homolytic cleavage at high temperatures to form hydroxyl and nitrogen dioxide radicals. HNO₃ → •OH + •NO₂
-
Hydrogen Abstraction: The highly reactive nitrogen dioxide radical abstracts a hydrogen atom from the methyl group of this compound, forming a resonance-stabilized benzylic radical. The stability of this radical is crucial for the reaction to proceed at the benzylic position.
-
Oxidation Cascade: The benzylic radical can then react with other oxidizing species present in the reaction mixture, such as nitrogen dioxide, in a series of steps to form an aldehyde intermediate.
-
Further Oxidation: The aldehyde is subsequently oxidized to the corresponding carboxylic acid. This step is generally faster than the initial oxidation of the methyl group.
The electron-withdrawing nature of the nitro group and the anthraquinone core deactivates the aromatic ring towards electrophilic attack, but the benzylic position of the methyl group remains susceptible to radical abstraction.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Molecular Formula | C₁₅H₉NO₄ | |
| Molecular Weight | 267.24 g/mol | |
| Melting Point | 270-271 °C | [1] |
| Product | 1-Nitro-2-anthraquinonecarboxylic acid | |
| Molecular Formula | C₁₅H₇NO₆ | [2] |
| Molecular Weight | 297.22 g/mol | [2] |
| Reaction Conditions | ||
| Oxidizing Agent | 65% Nitric Acid | [1] |
| Solvent | Nitrobenzene | [1] |
| Temperature | 190 °C | [1] |
| Reaction Time | 10 hours | [1] |
| Expected Conversion | ~70% | [1] |
Experimental Protocol
This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Materials:
-
This compound
-
Nitrobenzene
-
65% (w/w) Nitric Acid
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter flask.
-
Standard laboratory glassware.
Caption: Workflow for the synthesis of 1-nitro-2-anthraquinonecarboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, combine 1069 g (4.1 mol) of this compound and 4820 g of nitrobenzene.[1]
-
Heating: Heat the mixture to 190 °C with vigorous stirring.[1]
-
Reagent Addition: At 190 °C, begin the simultaneous and separate addition of 4200 g (3000 ml; 43.3 mol) of 65% (w/w) nitric acid and 2410 g (2000 ml) of nitrobenzene over a period of 10 hours.[1]
-
Distillation: Throughout the addition, continuously distill off approximately 3000 ml of 50% (w/w) nitric acid and 2000 ml of nitrobenzene. This helps to maintain the reaction concentration and remove water formed during the reaction.[1]
-
Reaction Completion: After the 10-hour addition is complete, continue stirring the reaction mixture at 190 °C for an additional 30 minutes.[1]
-
Cooling and Precipitation: Cool the reaction mixture to 110 °C. The product, 1-nitro-2-anthraquinonecarboxylic acid, will precipitate out of the solution.[1]
-
Filtration: Filter the hot mixture to isolate the precipitated product. The unreacted this compound will remain dissolved in the nitrobenzene mother liquor.[1]
-
Work-up of Mother Liquor (Optional): The mother liquor, containing unreacted starting material, can be recycled for subsequent batches.[1]
-
Purification: Wash the collected solid product thoroughly with hot water to remove any residual nitric acid and nitrobenzene.
-
Drying: Dry the purified 1-nitro-2-anthraquinonecarboxylic acid in a vacuum oven.
Safety Precautions
Hazard Identification and Mitigation:
-
Nitric Acid: A strong oxidizing agent and highly corrosive. It can cause severe burns to the skin and eyes and is toxic if inhaled.[3][4] All manipulations involving nitric acid must be conducted in a chemical fume hood.[3][5]
-
Nitrobenzene: A toxic organic solvent that can be absorbed through the skin. It is also combustible. Handle with appropriate chemical-resistant gloves and avoid inhalation of vapors.
-
High Temperatures: The reaction is carried out at a high temperature (190 °C), which poses a risk of thermal burns. Use appropriate heating controls and personal protective equipment.
-
Exothermic Reaction: The oxidation reaction is exothermic. The controlled addition of nitric acid is crucial to manage the reaction temperature and prevent a runaway reaction.
-
Gas Evolution: The reaction produces toxic nitrogen oxides (NOx). The entire apparatus must be contained within a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[5][6]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves offer little protection against concentrated nitric acid.[4]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. An apron may be advisable for added protection.[5]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.
-
Spills: For small spills, neutralize with sodium bicarbonate or another suitable absorbent material and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.
Conclusion
The synthesis of 1-nitro-2-anthraquinonecarboxylic acid from this compound is a robust process that provides a key intermediate for various applications. The use of nitric acid as an oxidant in a high-boiling organic solvent allows for the selective oxidation of the methyl group. Adherence to the detailed protocol and stringent safety measures is paramount for the successful and safe execution of this synthesis. The ability to recycle the unreacted starting material from the mother liquor makes this process more economical for larger-scale production. Further research could focus on developing greener oxidation methods to minimize the use of hazardous reagents and solvents.
References
- Process for the preparation of 1-nitroanthraquinone-2-carboxylic acid. EP0530559A2.
- 1-Nitroanthraquinone-2-carboxylic acid. PubChem. [Link]
- NITRIC ACID SAFETY. University of Washington Environmental Health & Safety. [Link]
- Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. American Chemical Society. [Link]
- Nitric Acid Standard Operating Procedure. Western Washington University Environmental Health and Safety. [Link]
- Nitric Acid Standard Operating Procedure Template. The University of New Mexico. [Link]
- Chemical Safety Guidelines - Nitric Acid. Duke University Occupational and Environmental Safety Office. [Link]
Sources
- 1. EP0530559A2 - Process for the preparation of 1-nitroanthraquinone-2-carboxylic acid - Google Patents [patents.google.com]
- 2. 1-Nitroanthraquinone-2-carboxylic acid | C15H7NO6 | CID 31413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. ehs.wwu.edu [ehs.wwu.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
Application Notes & Protocols for 2-Methyl-1-nitroanthraquinone
Preamble: A Directive on Handling 2-Methyl-1-nitroanthraquinone
This document serves as an essential laboratory manual for researchers, scientists, and drug development professionals engaged in work involving this compound (CAS No. 129-15-7). The nature of this compound—a suspected carcinogen with demonstrated carcinogenic effects in animal studies—necessitates a protocol that prioritizes safety through rigorous engineering controls, meticulous personal protection, and a deep understanding of its chemical properties.[1][2][3] This guide is structured not as a mere list of steps, but as a holistic operational directive. The causality behind each recommendation is explained to instill a culture of informed safety and scientific integrity. The protocols herein are designed to be self-validating, ensuring that risk is minimized at every stage of the experimental workflow, from procurement to disposal.
Section 1: Compound Profile and Hazard Analysis
This compound is a pale yellow, crystalline solid that is insoluble in water.[1][4] Historically, it was a key intermediate in the synthesis of anthraquinone-based dyes.[3] While its commercial production in the United States has ceased, its unique chemical structure, featuring a reactive nitro group, makes it a subject of interest in synthetic chemistry and toxicology research.[1][5] The nitro group can be readily reduced to an amino group, and the compound can also be oxidized, opening pathways for the synthesis of various derivatives.[1][5]
However, its utility is overshadowed by significant health hazards. It is classified as a suspected human carcinogen (GHS H351) and is listed under California's Proposition 65.[1][2] Bioassays conducted by the National Toxicology Program (NTP) found that orally administered this compound is carcinogenic in Fischer 344 rats, causing a range of tumors.[1][3] Therefore, all laboratory operations must be conducted with the assumption that this compound poses a carcinogenic risk to humans.
1.1: Core Chemical and Safety Data
The following table summarizes the essential properties and hazards of this compound.
| Property | Value | Source(s) |
| CAS Number | 129-15-7 | [4][6] |
| Molecular Formula | C₁₅H₉NO₄ | [5][7] |
| Molecular Weight | 267.24 g/mol | |
| Appearance | Pale yellow needles or light yellow solid | [1] |
| Melting Point | 270–271 °C (518–520 °F) | [1][4] |
| Solubility | Insoluble in water; Soluble in nitrobenzene; Slightly soluble in hot benzene, chloroform, and acetic acid. | [1][7] |
| Primary Hazard | Suspected of causing cancer (GHS: H351) | [1][2] |
| Acute Hazards | Causes serious eye irritation. May cause skin and respiratory tract irritation. Harmful if swallowed. Emits toxic NOx fumes upon decomposition. | [4][8] |
| Incompatibilities | Strong oxidizing agents. | [8] |
1.2: Risk Assessment and Foundational Safety Pillars
The primary risks associated with this compound are:
-
Inhalation: Airborne dust presents the most significant risk of exposure, particularly during weighing and transfers.
-
Dermal Contact: Direct skin contact can lead to irritation and potential systemic absorption.
-
Ingestion: Accidental ingestion is harmful and must be prevented through strict hygiene protocols.[8]
To mitigate these risks, the following three pillars of safety must be implemented without exception:
-
Engineering Controls (Primary Barrier): All handling of solid this compound and its concentrated solutions must occur within a certified chemical fume hood or a negative-pressure glove box.[5] The airflow of the hood must be verified before work begins. Horizontal laminar-flow hoods are strictly forbidden for this work, as they direct airflow towards the operator.[5]
-
Personal Protective Equipment (PPE) (Secondary Barrier): PPE is not a substitute for engineering controls but a critical secondary defense. The required PPE is detailed in the protocols below.
-
Standard Operating Procedures (SOPs) (Procedural Barrier): Adherence to the specific, detailed protocols in this manual is mandatory. No deviation is permitted without a formal risk assessment.
Section 2: Experimental Protocols
2.1: Protocol for Weighing and Aliquoting Solid Compound
Causality: This protocol is designed to prevent the generation and inhalation of aerosolized powder, the primary route of exposure. Every step is deliberate to minimize energy imparted to the solid material.
Step-by-Step Methodology:
-
Preparation:
-
Don appropriate PPE: NIOSH-approved half-face respirator with an organic vapor/HEPA combination cartridge, chemical splash goggles, a buttoned lab coat, and two pairs of nitrile gloves.[4]
-
Verify that the chemical fume hood is operational, with the sash at the lowest practical height.
-
Decontaminate the work surface within the hood.
-
Place a plastic-backed absorbent liner on the work surface to contain any potential minor spills.
-
Use an anti-static weigh boat and spatulas to prevent electrostatic dispersal of the powder.
-
-
Procedure:
-
Retrieve the sealed container of this compound from its designated carcinogen storage location.[6]
-
Place the container, a labeled receiving vial, and all necessary tools inside the fume hood.
-
Slowly and deliberately open the main container. Avoid any sudden movements.
-
Using a clean spatula, carefully transfer the desired amount of the pale yellow solid to the weigh boat on a tared balance. Do not scrape or tap the container.
-
Once the desired mass is obtained, carefully transfer the solid from the weigh boat to the labeled receiving vial.
-
Securely cap both the source container and the new vial.
-
Wipe the exterior of both containers with a damp cloth before removing them from the hood.
-
-
Post-Procedure Cleanup:
-
Treat the weigh boat, spatula, and absorbent liner as contaminated solid waste.
-
Wipe down the balance and the fume hood work surface with a suitable solvent (e.g., ethanol) followed by soap and water. All wipes are to be disposed of as hazardous waste.
-
2.2: Protocol for Preparation of Stock Solutions
Causality: This protocol ensures that the dissolution process is contained and that the resulting carcinogenic solution is stored and labeled correctly. The choice of solvent is critical and must be compatible with subsequent experimental steps.
Step-by-Step Methodology:
-
Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Ensure all necessary PPE from Protocol 2.1 is in use.
-
Select a suitable solvent based on experimental needs (e.g., nitrobenzene for high solubility, chloroform for moderate solubility).[1] Note: Benzene is also a carcinogen and its use should be minimized or replaced if possible.
-
Use a volumetric flask made of appropriate material (e.g., glass) with a secure cap or stopper.
-
-
Procedure:
-
Add the weighed solid of this compound to the volumetric flask.
-
Add a small amount of the chosen solvent to wet the solid.
-
Gently swirl the flask to begin dissolution. If necessary, use a sonicator bath placed inside the fume hood. Avoid vigorous shaking which can generate aerosols.
-
Once the solid is fully dissolved, carefully add the solvent up to the calibration mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
-
Storage and Labeling:
-
Transfer the solution to a clearly labeled, sealed storage bottle.
-
The label must include: "this compound," the concentration, the solvent, the date of preparation, and a clear "WARNING: SUSPECTED CARCINOGEN" hazard statement.
-
Store the solution in a designated, bunded (secondary containment) area for carcinogenic liquids.
-
Workflow for Solution Preparation
Caption: Waste segregation and disposal workflow for this compound.
Section 4: Emergency Response Protocols
Causality: Immediate and correct action during an emergency is critical to minimizing exposure and harm. These steps are based on authoritative first aid and spill response guidelines.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20-30 minutes while holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention. [4]* Skin Contact: Immediately remove all contaminated clothing and flood the affected skin with water. Gently wash the area thoroughly with soap and water. Seek medical attention if irritation develops. [4]* Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention. [5]* Ingestion: DO NOT induce vomiting. If the person is conscious and not convulsing, give one or two glasses of water to dilute the chemical. Seek immediate medical attention. [5]* Small Spill (Solid):
-
Alert others in the area and restrict access.
-
Wearing full PPE, gently dampen the spilled solid with water to prevent it from becoming airborne. [4] 3. Carefully transfer the dampened material and any contaminated soil/absorbent into a labeled, sealable waste container. [4] 4. Use absorbent paper dampened with water to clean the area, then wash the surface with a soap and water solution. [4] 5. All cleanup materials must be disposed of as carcinogenic waste.
-
References
- This compound - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration. URL: https://cameochemicals.noaa.gov/chemical/20658
- 129-15-7, this compound Formula - ECHEMI. ECHEMI. URL: https://www.echemi.com/products/129-15-7.html
- This compound - Safety Data Sheet - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ProductSafety.aspx?cas=129-15-7
- This compound | C15H9NO4 | CID 31426 - PubChem. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/31426
- safety data sheet - Spectrum Chemical. Spectrum Chemical. URL: https://www.spectrumchemical.com/media/ecommerce/sds/N1512.pdf
- This compound (of uncertain purity) - OEHHA - CA.gov. California Office of Environmental Health Hazard Assessment. URL: https://oehha.ca.gov/proposition-65/chemicals/2-methyl-1-nitroanthraquinone-uncertain-purity
- 2-Methyl-1-Bitroanthraquinone - ChemBK. ChemBK. URL: https://www.chembk.com/en/chem/2-Methyl-1-Bitroanthraquinone
- This compound | 129-15-7 - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9874918.htm
- A Comparative Analysis of 2- Nitroanthraquinone and 1 - Benchchem. Benchchem. URL: https://www.benchchem.
- This compound - CAMEO Chemicals - NOAA (Alternate View). National Oceanic and Atmospheric Administration. URL: https://cameochemicals.noaa.gov/chr/MNA.pdf
- Abstract for TR-29 - National Toxicology Program - NIH. National Institutes of Health. URL: https://ntp.niehs.nih.gov/results/pubs/longterm/reports/longterm/tr001500/abstract/tr029
Sources
- 1. echemi.com [echemi.com]
- 2. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 3. Abstract for TR-29 [ntp.niehs.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: 2-Methyl-1-nitroanthraquinone in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini AI, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential medicinal chemistry applications of 2-Methyl-1-nitroanthraquinone. While historical data indicates significant toxicity, including carcinogenicity, the anthraquinone core remains a valuable scaffold in drug discovery. These application notes, therefore, focus on utilizing this compound as a starting point for the development of safer, more effective therapeutic agents. We present detailed protocols for its synthesis and purification, alongside a strategic workflow for designing and evaluating new analogues with reduced toxicity and enhanced biological activity. This guide is intended for researchers in medicinal chemistry and drug development, offering a framework for navigating the challenges and opportunities presented by this compound class.
Introduction: The Double-Edged Sword of this compound
This compound is a synthetic derivative of anthraquinone, a core structure found in numerous compounds with a wide range of pharmacological properties, including established anticancer agents like doxorubicin and mitoxantrone.[1][2] Historically, this compound has been utilized as an intermediate in the synthesis of dyes.[3] However, its journey into medicinal chemistry is fraught with a significant challenge: established carcinogenicity. A bioassay conducted by the National Toxicology Program (NTP) concluded that this compound is carcinogenic in Fischer 344 rats, inducing various tumors.[4][5][6] This toxicity is likely linked to the metabolic reduction of the nitro group, a common mechanism for nitroaromatic compounds that can lead to the formation of reactive intermediates and subsequent DNA adducts.[7][8]
Despite this, the anthraquinone scaffold itself possesses inherent properties that make it an attractive starting point for drug design. Its planar structure allows for intercalation into DNA, and it can participate in redox cycling, generating reactive oxygen species (ROS) that can be cytotoxic to cancer cells.[3][9] The critical challenge, and the focus of these application notes, is to rationally design analogues of this compound that retain or enhance the desirable pharmacophore of the anthraquinone core while eliminating the toxicophoric nitro moiety.
This guide will provide the foundational protocols for working with this compound and then pivot to a strategic approach for its use as a scaffold for new, safer medicinal agents.
Synthesis and Characterization of this compound
A reliable supply of pure starting material is paramount for any medicinal chemistry program. The following section details the synthesis and purification of this compound.
Synthesis Protocol: Nitration of 2-Methylanthraquinone
The synthesis of this compound is typically achieved through the nitration of 2-methylanthraquinone using a mixture of nitric and sulfuric acids.[3]
Materials:
-
2-Methylanthraquinone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 2-methylanthraquinone to concentrated sulfuric acid while cooling in an ice bath. Stir until complete dissolution.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture via a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at a controlled temperature for a specified duration to ensure the completion of the reaction.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
Purification Protocol
Purification is crucial to remove unreacted starting material, isomeric byproducts, and dinitrated species. A common method involves treatment with sodium sulfite and a caustic solution.[10]
Procedure:
-
Suspend the crude this compound in water.
-
Add a solution of sodium sulfite and sodium hydroxide to the suspension.
-
Heat the mixture with stirring to a temperature of 90-95°C for several hours. This step helps to remove dinitrated and other alkali-soluble impurities.
-
Cool the mixture and filter the purified this compound.
-
Wash the product with hot water until the filtrate is neutral and then with methanol.
-
Dry the purified product under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 270-271 °C[4] |
| Appearance | Pale yellow needles or light yellow solid[3] |
| ¹H NMR | Confirm the presence of aromatic and methyl protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Confirm the presence of the correct number of carbon signals corresponding to the anthraquinone scaffold, methyl group, and nitro-substituted carbon. |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of C₁₅H₉NO₄ (267.24 g/mol ).[5] |
| FT-IR | Characteristic peaks for C=O (quinone), C-NO₂ (nitro group), and aromatic C-H stretching. |
A Strategic Workflow for Medicinal Chemistry Applications
Given the known carcinogenicity of this compound, a direct therapeutic application is not viable. Instead, it serves as a valuable starting point for the design of safer analogues. The following workflow outlines a rational approach to this process.
Caption: A strategic workflow for the medicinal chemistry development of this compound analogues.
Step 1: Baseline Toxicity Assessment
Before embarking on the synthesis of new analogues, it is crucial to establish a baseline toxicity profile for the parent compound, this compound, in your specific assay systems.
The Ames test is a widely used method to assess the mutagenic potential of a compound.[11][12]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
Top agar
-
Minimal glucose agar plates
-
S9 fraction (for metabolic activation)
-
This compound
-
Positive and negative controls
-
Solvent (e.g., DMSO)
Procedure:
-
Prepare a dilution series of this compound in a suitable solvent.
-
In separate tubes, mix the bacterial tester strain, the test compound dilution, and either S9 mix (for metabolic activation) or a buffer.
-
Add molten top agar to each tube, vortex briefly, and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates mutagenicity.
Step 2: Rational Drug Design - Bioisosteric Replacement of the Nitro Group
The primary strategy for detoxification is the bioisosteric replacement of the nitro group with functionalities that are less prone to metabolic activation into genotoxic species.[13][14][15]
Potential Bioisosteric Replacements for the Nitro Group:
| Bioisostere | Rationale |
| Amine (-NH₂) / Amide (-NHCOR) | Can participate in hydrogen bonding; less likely to form reactive metabolites. |
| Sulfonamide (-SO₂NHR) | Can act as a hydrogen bond donor/acceptor; generally metabolically stable. |
| Cyano (-CN) | Electron-withdrawing group, can mimic some electronic properties of the nitro group. |
| Trifluoromethyl (-CF₃) | Electron-withdrawing, metabolically stable, and can improve pharmacokinetic properties.[13] |
| Halogens (e.g., -Cl, -F) | Can modulate electronic properties and lipophilicity. |
The choice of bioisostere will depend on the desired electronic and steric properties of the final molecule and the synthetic feasibility.
Step 3: Synthesis of Analogues
The synthesized this compound can be a versatile intermediate for creating a library of analogues. The nitro group can be reduced to an amine, which can then be further functionalized.[3]
Caption: Synthetic pathways for generating analogues from this compound.
Step 4: In Vitro Screening of Analogues
The newly synthesized analogues should be subjected to a battery of in vitro assays to assess their cytotoxicity against cancer cell lines and their genotoxicity.
The MTT assay is a colorimetric assay for assessing cell viability.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal (non-cancerous) cell line (e.g., MCF-10A)
-
Cell culture medium and supplements
-
96-well plates
-
This compound and synthesized analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the parent compound. Replace the cell culture medium with medium containing the compounds at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on MCF-10A | Selectivity Index (SI) |
| This compound | Experimental Value | Experimental Value | IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell) |
| Analogue 1 (-NH₂) | Experimental Value | Experimental Value | Calculated Value |
| Analogue 2 (-NHCOCH₃) | Experimental Value | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.
Formulation Considerations for Poorly Soluble Compounds
Anthraquinone derivatives, including this compound, are often poorly soluble in aqueous media, which can pose a challenge for in vitro testing.[16][17]
Strategies for Solubilization:
-
Co-solvents: Use of Dimethyl sulfoxide (DMSO) is common, but the final concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium can enhance solubility.
It is crucial to perform solubility tests and to ensure that the chosen formulation does not interfere with the assay or exhibit its own cytotoxicity.
Conclusion and Future Directions
This compound, while historically significant as a dye intermediate, presents a clear case of the dual nature of chemical compounds in medicinal chemistry. Its inherent carcinogenicity precludes its direct use as a therapeutic agent. However, the protocols and strategic workflow outlined in these application notes demonstrate its potential as a valuable starting scaffold. By employing rational drug design principles, specifically the bioisosteric replacement of the toxicophoric nitro group, researchers can systematically develop novel anthraquinone derivatives. The subsequent evaluation of these analogues for reduced genotoxicity and selective anticancer activity provides a clear path forward for potentially unlocking the therapeutic promise of the anthraquinone core while mitigating the risks associated with the parent compound. Future work should focus on exploring a diverse range of bioisosteric replacements and elucidating the structure-activity relationships of the resulting analogues to guide the development of the next generation of anthraquinone-based therapeutics.
References
- National Toxicology Program. (1978). Bioassay of this compound for Possible Carcinogenicity. (NTP-TR-29). U.S.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31426, this compound.
- Li, W., et al. (2015). Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives as potential anticancer agents via a bioisostere approach. Molecules, 20(10), 18687-18704. [Link]
- U.S. Department of Health and Human Services. (1978). Bioassay of this compound for possible carcinogenicity. National Cancer Institute carcinogenesis technical report series, (29), 1-119. [Link]
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
- Ozenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]
- Chang, T., et al. (2014). Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs. European journal of medicinal chemistry, 79, 342–351. [Link]
- Microbe Notes. (2022).
- The President and Fellows of Harvard College. (n.d.). The Ames Test.
- Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(11), 5638–5651. [Link]
- ResearchGate. (n.d.). Bioisosteric replacement and reduction of NO2 to NH2 effects of test compounds. [Link]
- ResearchGate. (n.d.). Structures of anticancer drugs containing nitro group. [Link]
- California Office of Environmental Health Hazard Assessment. (1988). This compound (of uncertain purity). [Link]
- Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres. [Link]
- Tan, M. L., et al. (2019). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- Chen, H. J., & Chen, L. S. (2016). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Sensors (Basel, Switzerland), 16(10), 1677. [Link]
- Lin, T. S., Teicher, B. A., & Sartorelli, A. C. (1980). 2-Methylanthraquinone derivatives as potential bioreductive alkylating agents. Journal of medicinal chemistry, 23(11), 1237–1242. [Link]
- Pharmaceutical Technology. (2004).
- ResearchGate. (n.d.). Structures of tested anthraquinones. [Link]
- Möller, L., et al. (1998). Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes. Chemico-biological interactions, 115(2), 109–127. [Link]
- Ono, K., et al. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules (Basel, Switzerland), 23(10), 2461. [Link]
- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation research, 424(1-2), 127–142. [Link]
- Wang, Y., et al. (2013). Identification of an N'-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. Chemical research in toxicology, 26(6), 936–945. [Link]
- American Chemical Society. (1980). 2-Methylanthraquinone derivatives as potential bioreductive alkylating agents. Journal of Medicinal Chemistry, 23(11), 1237-1242. [Link]
- ChemInfo. (n.d.). 2-Methyl-1-nitroanthrachinon.
- Google Patents. (n.d.). US2293782A - Preparation of 1-nitro-2-methylanthraquinone.
- ResearchGate. (n.d.). Approaches to increase the in vitro production of anthraquinones. [Link]
- Butterworth, B. E., et al. (1998). The preparation of anthraquinone used in the National Toxicology Program cancer bioassay was contaminated with the mutagen 9-nitroanthracene. Mutagenesis, 13(4), 411–418. [Link]
- Thor, H., et al. (1982). The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells. The Journal of biological chemistry, 257(20), 12419–12425. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Abstract for TR-29 [ntp.niehs.nih.gov]
- 6. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives as potential anticancer agents via a bioisostere approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-nitroanthraquinone
Welcome to the technical support center for the synthesis of 2-Methyl-1-nitroanthraquinone. This resource is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and optimize your experimental outcomes.
Core Synthesis Overview: Electrophilic Aromatic Substitution
The industrial synthesis of this compound is achieved through the direct nitration of 2-methylanthraquinone. This reaction is a classic example of electrophilic aromatic substitution. The process, however, is susceptible to the formation of isomers and over-nitration byproducts, making yield and purity key challenges.
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2][3]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion then attacks the aromatic rings of the 2-methylanthraquinone molecule. The carbonyl groups of the anthraquinone core are deactivating, making the ring less susceptible to electrophilic attack than benzene. The methyl group is an activating group, directing substitution to the ortho and para positions. However, the directing effects in this polycyclic system are complex, leading to the formation of the desired 1-nitro isomer along with other unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: Low Yield of this compound and High Proportion of Unreacted 2-Methylanthraquinone
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Nitrating Agent | An inadequate molar ratio of the nitrating agent (mixed acid) to the 2-methylanthraquinone will result in incomplete conversion of the starting material. | Carefully verify and adjust the stoichiometry of your reactants. Ensure a slight excess of the nitrating agent is used, but be cautious as a large excess can lead to over-nitration. |
| Low Reaction Temperature | The nitration of the deactivated anthraquinone ring system requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish and incomplete. | Gradually increase the reaction temperature, monitoring the progress by thin-layer chromatography (TLC). A typical temperature range is between 20-60°C.[4] |
| Poor Mixing | Inefficient agitation can lead to a heterogeneous reaction mixture, especially if the 2-methylanthraquinone is not fully dissolved in the sulfuric acid. This results in localized areas of low reactant concentration and incomplete reaction. | Ensure vigorous and continuous stirring throughout the addition of the nitrating agent and for the duration of the reaction to maintain a homogeneous mixture. |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration to achieve complete conversion of the starting material. | Monitor the reaction progress using TLC. Continue the reaction until the spot corresponding to 2-methylanthraquinone has significantly diminished or disappeared. Reaction times can range from a few hours to over 12 hours.[4][5] |
Issue 2: High Yield of Dinitroanthraquinone Byproducts
| Probable Cause | Explanation | Recommended Solution |
| Excess Nitrating Agent | A large excess of the nitrating agent, particularly nitric acid, can promote a second nitration event on the already nitrated ring, leading to the formation of dinitro isomers.[6] | Carefully control the stoichiometry of the nitrating agent. Use a minimal excess necessary to drive the mono-nitration to completion. |
| High Reaction Temperature | Elevated temperatures increase the rate of all reactions, including the undesirable second nitration. | Maintain the reaction temperature within the optimal range for mono-nitration. Avoid excessive heating. |
| Concentrated Reaction Medium | A high concentration of reactants can increase the likelihood of multiple nitration events. | Experiment with adjusting the volume of sulfuric acid to find an optimal concentration that favors mono-nitration. |
Issue 3: Difficulty in Separating this compound from Isomeric Byproducts
| Probable Cause | Explanation | Recommended Solution |
| Similar Physical Properties of Isomers | The various mono-nitro isomers of 2-methylanthraquinone often have very similar polarities and solubilities, making separation by traditional methods like recrystallization challenging. | Employ a chemical separation method using sodium sulfite. This is a well-established technique where the crude product is treated with an aqueous solution of sodium sulfite.[6][7] The 2-nitro and 4-nitro isomers react to form water-soluble sulfonated adducts, while the desired 1-nitro isomer remains largely insoluble and can be separated by filtration.[6][8] |
| Inefficient Sulfite Treatment | The reaction with sodium sulfite requires specific conditions to be effective. | Optimize the sodium sulfite treatment by controlling the temperature (typically 90-95°C), reaction time (several hours), and pH (alkaline, pH > 9.5).[6] Ensure thorough mixing during the treatment. |
| Co-precipitation during Isolation | During the precipitation of the crude product by quenching the reaction mixture in water, impurities can become trapped within the precipitate of the desired product. | Ensure the reaction mixture is poured slowly into a vigorously stirred ice/water mixture to promote the formation of fine, easily washable crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving high regioselectivity for the 1-position. The nitration of 2-methylanthraquinone can lead to a mixture of mono-nitrated isomers, as well as dinitrated products.[6] This necessitates a robust purification strategy to isolate the desired this compound in high purity.
Q2: Why is sulfuric acid used in the nitrating mixture?
A2: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[2][9] Second, it serves as a solvent for the 2-methylanthraquinone.
Q3: How can I monitor the progress of the nitration reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (2-methylanthraquinone) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product(s). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.
Q4: What are the safety precautions I should take during this synthesis?
A4: The nitration of aromatic compounds is a highly exothermic reaction and should be conducted with extreme caution. The use of a mixture of concentrated nitric and sulfuric acids poses a significant hazard. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be performed in a well-ventilated fume hood. It is crucial to control the rate of addition of the nitrating agent and to have an ice bath readily available to manage the reaction temperature and prevent a runaway reaction. This compound itself is listed as a potential carcinogen and should be handled with care.[1]
Q5: Can the unwanted isomers from the sodium sulfite treatment be recovered?
A5: The water-soluble sulfonated adducts of the other nitro isomers can potentially be reverted to the nitro-isomers by acidification of the filtrate. However, the isolation and purification of these individual isomers can be complex and may not be economically viable unless there is a specific application for them.
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-methylanthraquinone to concentrated sulfuric acid. Stir until the starting material is completely dissolved.
-
Cooling: Cool the solution in an ice bath to a temperature between 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of 2-methylanthraquinone while maintaining the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a low temperature.
Protocol 2: Purification of this compound using Sodium Sulfite
-
Suspension: Suspend the crude nitrated product in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: Add sodium sulfite and an alkali such as sodium hydroxide to the suspension to maintain a pH above 9.5.[6]
-
Heating: Heat the mixture to 90-95°C with vigorous stirring for several hours.[6]
-
Filtration: Filter the hot mixture to separate the insoluble solid (primarily this compound) from the aqueous solution containing the sulfonated byproducts.
-
Washing: Wash the collected solid with hot water until the filtrate is neutral and colorless.
-
Drying: Dry the purified this compound in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Whelen, M. S. (1942). Preparation of 1-nitro-2-methylanthraquinone. U.S. Patent 2,293,782.
- Fierz, H. E. (1925). Manufacture of pure 1-nitro-2-methylanthraquinone. U.S. Patent 1,540,467.
- Gruen, H., & Görner, H. (2008). Photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of 1-phenylethanol. Photochemical & Photobiological Sciences, 7(11), 1344–1352.
- Deflorin, A. (1975). Process for the manufacture of nitro-hydroxy-anthraquinones. U.S. Patent 3,906,013.
- PubChem. (n.d.). 1-Amino-2-methylanthraquinone. National Center for Biotechnology Information.
- Sandoz Ltd. (1973). Process for the manufacture of 1-nitroanthraquinone. U.S. Patent 3,766,222.
- Graham, D. E., & Hort, E. V. (1959). Process for the preparation of 1-nitroanthraquinone. U.S. Patent 2,874,168.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Leonard, M. S. (2013, November 14). Electrophilic Aromatic Substitution: Nitration [Video]. YouTube.
- Bayer AG. (1976). Process for the purification of crude nitroanthraquinone. U.S. Patent 3,985,778.
- NIST. (n.d.). 9,10-Anthracenedione, 2-methyl-1-nitro-. NIST Chemistry WebBook.
- Park, S., & Kim, H. J. (2019). New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping. Journal of Korea TAPPI, 51(4), 5-12.
- Sandoz Ltd. (1976). Process for the nitration of anthraquinones. U.S. Patent 3,968,130.
- Choi, J., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Molecules, 28(11), 4349.
- Wikipedia. (n.d.). Nitration.
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3766222A - Manufacture of 1-nitroanthraquinone - Google Patents [patents.google.com]
- 5. US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents [patents.google.com]
- 6. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 7. US1540467A - Manufacture of pure 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 8. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Nitration of 2-Methylanthraquinone
Welcome to the technical support center for the nitration of 2-methylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 2-methylanthraquinone?
The major product from the electrophilic nitration of 2-methylanthraquinone is typically 1-nitro-2-methylanthraquinone. The substitution pattern is a result of the combined directing effects of the substituents on the anthraquinone core. The methyl group is an activating, ortho-, para-director, while the carbonyl groups are deactivating, meta-directors.[1] In this competitive scenario, the electrophilic attack of the nitronium ion (NO₂⁺) preferentially occurs at the more activated alpha-position (position 1) adjacent to the methyl group.
Q2: What are the common side products in this reaction?
Common side products include isomeric mononitro bodies, dinitro compounds, and various oxidation products.[2] The formation of these impurities can significantly impact the purity and yield of the desired 1-nitro-2-methylanthraquinone and complicate downstream applications.[2]
Q3: Why is a mixture of nitric acid and sulfuric acid typically used?
A mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid," is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3][4][5] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[3][4]
Q4: What are the primary applications of the nitrated products of 2-methylanthraquinone?
Nitrated 2-methylanthraquinone derivatives are valuable intermediates in the synthesis of dyes and pigments.[6][7] They also serve as precursors for various specialty chemicals and have been explored for applications in pharmaceuticals.[6][7]
Troubleshooting Guide: Side Reactions and Purification
This section addresses specific experimental challenges you may encounter during the nitration of 2-methylanthraquinone.
Issue 1: Low Yield of 1-nitro-2-methylanthraquinone and Formation of Isomeric Impurities
Q: My reaction is producing a mixture of mononitro isomers, with a lower than expected yield of the desired 1-nitro-2-methylanthraquinone. How can I improve the regioselectivity?
A: Understanding the Root Cause: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic compounds.[5] While the 1-nitro isomer is favored, nitration can also occur at other positions on the rings, influenced by reaction conditions.
Mitigation Protocol:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent. Higher temperatures can lead to decreased selectivity and an increase in side reactions.
-
Controlled Addition of Nitrating Agent: Add the mixed acid dropwise to the solution of 2-methylanthraquinone with vigorous stirring. This ensures a low localized concentration of the nitrating agent, which can help improve selectivity.
-
Solvent Selection: The choice of solvent can influence the regioselectivity of the reaction. While sulfuric acid is often used as the solvent, exploring other solvent systems may offer better control.[8]
-
Post-Reaction Purification: A robust purification strategy is essential to isolate the desired isomer. Treatment with an aqueous solution of sodium sulfite and caustic soda (pH > 9.5) can be employed to remove isomeric mononitro bodies and other impurities.[2]
Issue 2: Presence of Dinitro and Polynitro Compounds in the Product Mixture
Q: I am observing the formation of significant amounts of dinitro-2-methylanthraquinone. How can I prevent this over-nitration?
A: Understanding the Root Cause: Dinitration occurs when the initially formed mononitro-2-methylanthraquinone undergoes a second nitration. This is more likely to happen with an excess of the nitrating agent or at elevated temperatures.
Mitigation Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the 2-methylanthraquinone relative to the nitric acid to minimize the chances of dinitration.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
-
Purification: Dinitro compounds can be challenging to separate from the mononitro product. The solubility of dinitro bodies in a sulfite-caustic solution is limited, so if significant amounts are present, multiple purification treatments may be necessary.[2]
Issue 3: Formation of Oxidation Byproducts
Q: My final product is contaminated with colored impurities, suggesting the presence of oxidation products. What causes this and how can it be avoided?
A: Understanding the Root Cause: Nitric acid is a strong oxidizing agent. Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), it can oxidize the methyl group or the aromatic rings of 2-methylanthraquinone, leading to the formation of hydroxy or carboxy compounds.[2] These byproducts are often alkali-soluble.[2]
Mitigation Protocol:
-
Temperature Management: Strict temperature control is crucial to minimize oxidation.
-
Use of Milder Nitrating Agents: In some cases, alternative nitrating agents that are less oxidizing than mixed acid can be considered.
-
Alkaline Wash: During workup, washing the crude product with a relatively strong alkaline solution (e.g., sodium hydroxide with a pH of 9.5 or above) can effectively remove these acidic oxidation byproducts.[2]
Reaction and Side Reaction Pathways
The following diagram illustrates the desired reaction pathway to 1-nitro-2-methylanthraquinone and the competing side reactions.
Caption: Reaction pathways in the nitration of 2-methylanthraquinone.
Experimental Protocol: Purification of 1-Nitro-2-methylanthraquinone
This protocol is adapted from established methods for removing common side products.[2]
-
Initial Wash: Suspend the crude nitration product in water.
-
Sulfite-Caustic Treatment:
-
To the aqueous suspension, add sodium sulfite and a caustic alkali (e.g., sodium hydroxide) to achieve a pH of at least 9.5.
-
Heat the mixture to 90-95 °C with agitation for a specified period (e.g., 2-4 hours). Maintain the volume by adding water as needed.
-
-
Isolation of Purified Product:
-
Filter the hot slurry to separate the insoluble, purified 1-nitro-2-methylanthraquinone.
-
Wash the filter cake with hot water until it is free of alkali.
-
-
Drying: Dry the purified product under appropriate conditions.
Data Summary: Common Impurities and Their Removal
| Impurity Type | Common Cause | Recommended Removal Method |
| Isomeric Mononitro Bodies | Lack of complete regioselectivity | Aqueous sodium sulfite wash[2] |
| Dinitro Compounds | Excess nitrating agent, high temperature | Stoichiometric control, limited removal by sulfite-caustic treatment[2] |
| Oxidation Products (Hydroxy/Carboxy) | High temperature, prolonged reaction | Treatment with strong alkali (pH > 9.5)[2] |
Analytical Methods for Product Characterization
To effectively troubleshoot and optimize your reaction, it is essential to have reliable analytical methods to identify and quantify the main product and impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the different isomers of nitro-2-methylanthraquinone and other byproducts.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the various components in the product mixture by their mass-to-charge ratio.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the desired product and characterize impurities.
-
Melting Point Analysis: A sharp melting point range for the final product is an indicator of high purity. For instance, purified 1-nitro-2-methylanthraquinone has a reported melting range of 255.0 to 257.0 °C.[2]
References
- Waldron, W. R., & Ulich, L. H. (1942). U.S. Patent No. 2,293,782. Washington, DC: U.S.
- Zhang, W., et al. (2024). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. Chemical Science, 15(12), 4435-4442. [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
- The Organic Chemistry Tutor. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction [Video]. YouTube. [Link]
- Ridd, J. H. (1961). Nitration and aromatic reactivity. Chemical Reviews, 61(5), 509-548. [Link]
- Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Industrial Significance of 2-Methylanthraquinone. [Link]
- Kokatnur, V. R. (1947). U.S. Patent No. 2,430,421. Washington, DC: U.S.
- Lubs, H. A. (Ed.). (1955). The Chemistry of Synthetic Dyes and Pigments.
- Venkataraman, K. (1952). The Chemistry of Synthetic Dyes. Academic Press.
- Li, J., et al. (2014). Regioselective nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
- Reddy, K. S., et al. (2014). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. International Journal of Organic Chemistry, 4, 21-29. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of 2-Methyl-1-nitroanthraquinone
Welcome to the technical support center for the purification of 2-Methyl-1-nitroanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the principles behind each step for successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing logical steps to diagnose and resolve them.
Issue 1: Final Product has a Low or Broad Melting Point Range.
-
Possible Cause 1: Presence of Isomeric or Dinitro Impurities.
-
Explanation: The nitration of 2-methylanthraquinone can lead to the formation of various isomers and dinitroanthraquinones.[1] These structurally similar compounds can co-precipitate with your desired product, leading to a depression and broadening of the melting point.
-
Solution: A highly effective method for removing these byproducts is a treatment with an aqueous solution of sodium sulfite and a caustic alkali (e.g., sodium hydroxide) at a pH of at least 9.5.[1] Dinitro compounds and certain isomers react to form water-soluble derivatives that can be washed away, while this compound remains as an insoluble solid.[1][2] For persistent impurities, a second treatment or the use of a larger volume of the sulfite solution may be necessary.[1]
-
-
Possible Cause 2: Residual Alkali-Soluble Oxidation Products.
-
Explanation: The nitration reaction conditions can also cause the formation of oxidation products, such as hydroxy or carboxy derivatives of anthraquinone.[1] These acidic impurities will not be removed by a simple water wash.
-
Solution: The aforementioned treatment with a caustic alkali (pH ≥ 9.5) is crucial for removing these acidic, alkali-soluble impurities.[1] Ensure the pH of your wash solution is sufficiently high to deprotonate and solubilize these byproducts.
-
-
Possible Cause 3: Ineffective Recrystallization.
-
Explanation: An inappropriate solvent choice, cooling the solution too quickly, or using an insufficient amount of solvent can lead to the co-crystallization of impurities with your product.
-
Solution: For nitroanthraquinones, solvents such as dimethylformamide (DMF), chlorobenzene, and toluene have been used.[3] The ideal solvent will dissolve the this compound sparingly at room temperature but completely at an elevated temperature, while impurities should be either highly soluble or insoluble at all temperatures.[3] Slow cooling is paramount to allow for the formation of pure crystals.
-
Issue 2: Low Overall Yield After Purification.
-
Possible Cause 1: Product Loss During Sulfite/Alkali Wash.
-
Explanation: While this compound is largely insoluble in the aqueous sulfite/alkali solution, some mechanical loss can occur during filtration and washing. Overly aggressive washing or using an excessive volume of wash solution can contribute to lower yields.
-
Solution: Ensure a well-consolidated filter cake before washing. Wash with just enough fresh, cold water to displace the mother liquor and until the filtrate runs neutral, avoiding excessive volumes.
-
-
Possible Cause 2: Significant Product Remains in Recrystallization Mother Liquor.
-
Explanation: Using too much recrystallization solvent or not allowing for sufficient cooling time will result in a significant amount of your product remaining dissolved in the mother liquor.[3]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. After dissolution, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation before filtration.
-
-
Possible Cause 3: Incomplete Precipitation from the Reaction Mixture.
-
Explanation: After quenching the initial nitration reaction, insufficient time or inadequate cooling may lead to incomplete precipitation of the crude product.
-
Solution: Ensure the quenched reaction mixture is thoroughly cooled, preferably in an ice bath, and allowed to stand with occasional stirring to maximize the precipitation of the crude this compound before the initial filtration.
-
Frequently Asked Questions (FAQs)
Q1: Why is the sodium sulfite and caustic alkali wash so effective for purifying this compound?
A1: This is a selective chemical purification method. While this compound is stable under these conditions, many common impurities are not. Dinitroanthraquinones react with sodium sulfite to form water-soluble sulfonated derivatives.[1][2] Simultaneously, the high pH (≥ 9.5) environment deprotonates and solubilizes acidic impurities like oxidation byproducts (hydroxy or carboxy compounds), allowing them to be washed away in the aqueous phase.[1] This dual-action wash specifically targets and removes two major classes of impurities.
Q2: Can I use a weaker base, like sodium carbonate, instead of sodium hydroxide for the alkali wash?
A2: It is not recommended. A pH of at least 9.5 is necessary to effectively remove the detrimental alkali-soluble impurities.[1] Weaker bases such as sodium carbonate or sodium bicarbonate may not achieve a sufficiently high pH to deprotonate and solubilize all of the acidic byproducts, leading to a less pure final product.[1]
Q3: Is column chromatography a good alternative for purification?
A3: Yes, column chromatography can be a very effective technique for achieving high purity, especially on a laboratory scale or for separating very similar isomers.[3] However, for larger quantities, it is often less economical and more time-consuming than the chemical wash and recrystallization methods.[3] It is best employed when very high purity is required for analytical standards or sensitive downstream applications.
Q4: What are the expected purity and melting point of pure this compound?
A4: A purified product should appear as pale yellow needles.[4] The melting point for the pure compound is reported to be in the range of 270-272 °C (518-520 °F).[4] A sharp melting point within this range is a good indicator of high purity. Nitrogen content analysis can also be used for further characterization, with the theoretical nitrogen content being approximately 5.24%.[1]
Experimental Protocols
Protocol 1: Purification of Crude this compound using Sodium Sulfite and Caustic Soda
This protocol is based on the effective removal of dinitro and alkali-soluble impurities.[1]
Materials:
-
Crude this compound
-
Sodium Sulfite (anhydrous)
-
Sodium Hydroxide (Caustic Soda)
-
Deionized Water
-
pH indicator strips or pH meter
Procedure:
-
Suspension: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the crude this compound in water. A common ratio is approximately 1 part crude material to 10-15 parts water by weight.
-
Addition of Reagents: To the stirred suspension, add sodium sulfite (approximately 15-20% of the crude product weight) and sodium hydroxide to achieve a pH of at least 9.5.
-
Heating: Heat the mixture with vigorous agitation to 90-95 °C.
-
Reaction Time: Maintain this temperature for 3-5 hours. It is important to maintain the volume of the slurry by adding water if significant evaporation occurs.[1]
-
Isolation: Allow the mixture to cool slightly before filtering the hot slurry using a Buchner funnel.
-
Washing: Wash the filter cake with hot water until the filtrate is neutral and colorless.
-
Drying: Dry the purified this compound in a vacuum oven.
Self-Validation Checklist:
-
Is the pH of the slurry at least 9.5 before heating?
-
Is the final product a pale-yellow solid?
-
Does the melting point of the dried product fall within the expected range (270-272 °C)?
Protocol 2: Recrystallization of this compound
Procedure:
-
Solvent Selection: Choose a suitable solvent (e.g., DMF, chlorobenzene, toluene).[3]
-
Dissolution: Place the purified this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to promote the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Data and Workflow Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/Broad Melting Point | Isomeric/Dinitro Impurities | Perform/repeat sulfite/alkali wash.[1] |
| Alkali-Soluble Impurities | Ensure wash pH is ≥ 9.5.[1] | |
| Ineffective Recrystallization | Optimize solvent and cooling rate.[3] | |
| Low Yield | Product Loss During Wash | Minimize wash volumes. |
| Product in Mother Liquor | Use minimum hot solvent; cool thoroughly.[3] | |
| Incomplete Precipitation | Ensure adequate cooling of initial reaction quench. |
Diagram 1: Purification Workflow for this compound
Caption: Workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues.
References
- Lee, R. & Von Bramer, H. (1942). Preparation of 1-nitro-2-methylanthraquinone. U.S. Patent No. 2,293,782. Washington, DC: U.S.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31426, this compound.
- California Office of Environmental Health Hazard Assessment (OEHHA). This compound (of uncertain purity). Proposition 65. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1-nitroanthraquinone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Methyl-1-nitroanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental hurdle of this compound's poor solubility. Our goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my this compound not dissolving, especially in aqueous buffers?
Answer:
The solubility challenge with this compound is rooted in its fundamental chemical structure. The molecule is characterized by a large, rigid, and polycyclic aromatic anthraquinone core. This structure is predominantly nonpolar and hydrophobic.
According to the principle of "like dissolves like," polar solvents like water are very poor at dissolving nonpolar solutes.[1] Water molecules are highly attracted to each other through hydrogen bonds, and they cannot form effective interactions with the hydrophobic surface of the this compound molecule. This leads to the compound's very low aqueous solubility, which is documented to be less than 0.1 mg/mL.[2][3]
To effectively dissolve this compound, the solvent system must be modified to be less polar, thereby becoming more compatible with the solute.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₉NO₄ | [2][4] |
| Molecular Weight | 267.24 g/mol | [2][5] |
| Appearance | Pale yellow needles or light yellow solid | [2][6] |
| Melting Point | 270-271 °C (518-520 °F) | [2][3][5] |
| Aqueous Solubility | < 0.1 mg/mL | [2][3] |
Table 2: Reported Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Water | Insoluble | [2][3][6] |
| Hot Ethanol | Insoluble | [2][6] |
| Hot Diethyl Ether | Slightly Soluble | [6] |
| Hot Benzene | Slightly Soluble | [6] |
| Hot Acetic Acid | Slightly Soluble | [5][6] |
| Chloroform | Slightly Soluble | [5][6] |
| Nitrobenzene | Soluble | [5][6] |
| Dimethyl Formamide (DMF) | Used as a solvent | [7] |
FAQ 2: What is the recommended first step for preparing a solution for in vitro cell-based assays?
Answer:
The most reliable initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose due to its strong solubilizing power for nonpolar compounds and its miscibility with aqueous culture media.
Causality: Using a stock solution minimizes the final concentration of the organic solvent in your experiment, which is critical to avoid solvent-induced artifacts or cytotoxicity.
Experimental Protocol: Preparing a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use. If particulates remain, the concentration may be too high. Add more DMSO to dilute until a clear solution is achieved and recalculate the concentration.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed tubes to prevent water absorption and degradation.
FAQ 3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
Answer:
This is a common issue that occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit, even with a small percentage of DMSO. The following troubleshooting guide provides a systematic approach to address this.
Troubleshooting Workflow for Compound Precipitation
Caption: A workflow for troubleshooting compound precipitation.
Strategy 1: Cosolvency
Mechanism: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8][9] This "polarity reduction" makes the solvent more hospitable to nonpolar compounds like this compound, thereby increasing solubility.
Experimental Protocol: Screening for an Effective Cosolvent
-
Prepare Additive Stocks: Prepare 10% (v/v) aqueous solutions of potential cosolvents like Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400).
-
Test Dilutions: In separate tubes, prepare your final aqueous buffer containing 1%, 2%, and 5% (v/v) of each cosolvent.
-
Spike with Compound: Add your DMSO stock of this compound to each tube to achieve the desired final concentration.
-
Observe: Vortex immediately and observe for precipitation. Let the tubes sit at the experimental temperature (e.g., 37°C) for 15-30 minutes and check again for clarity. The lowest concentration of cosolvent that maintains a clear solution is preferred.
-
Control: Always run a parallel vehicle control containing the same final concentration of the chosen cosolvent and DMSO to ensure it does not affect your experimental outcome.
Strategy 2: Use of Surfactants (Micellar Solubilization)
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form microscopic spheres called micelles in water.[10] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar this compound can be encapsulated within the hydrophobic core, effectively "dissolving" it in the bulk aqueous phase.
Experimental Protocol: Using Surfactants
-
Prepare Surfactant Stocks: Prepare a 1% (w/v) stock solution of a non-ionic surfactant such as Tween® 80 or Cremophor® EL in your aqueous buffer.
-
Test Dilutions: Prepare serial dilutions of the surfactant stock to create final buffer solutions containing 0.01%, 0.05%, and 0.1% surfactant.
-
Spike with Compound: Add your DMSO stock to each surfactant-containing buffer.
-
Observe: Vortex and visually inspect for clarity as described in the cosolvency protocol. Surfactants can sometimes be more effective than cosolvents at lower concentrations.
-
Control: A vehicle control with the chosen surfactant is absolutely essential, as surfactants can have biological effects (e.g., on cell membranes).
Strategy 3: Complexation with Cyclodextrins
Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic internal cavity.[8] The nonpolar this compound can fit into this hydrophobic pocket, forming an "inclusion complex" that is water-soluble due to the cyclodextrin's hydrophilic outer surface. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its higher solubility and low toxicity.
Experimental Protocol: Using Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a concentrated solution (e.g., 10-20% w/v). This may require some warming.
-
Form the Complex: Add the DMSO stock of your compound directly to the HP-β-CD solution. Vortex or sonicate for 10-15 minutes to allow for complex formation.
-
Final Dilution: Dilute this complex-containing solution into your final experimental medium. This two-step process often yields better results than adding the compound to a pre-diluted cyclodextrin solution.
-
Observe and Control: Perform visual inspection for clarity and run the necessary vehicle controls.
Table 3: Recommended Starting Conditions for Common Solubilization Techniques
| Technique | Additive | Typical Starting Range | Key Consideration |
| Cosolvency | Ethanol, PEG 400 | 1 - 5% (v/v) | Easiest to implement, but may require higher percentages. |
| Surfactants | Tween® 80, Cremophor® EL | 0.01 - 0.1% (w/v) | Potentially more effective at lower concentrations; vehicle control is critical. |
| Complexation | HP-β-CD | 1 - 10% (w/v) | Can be very effective; may require pre-complexation step. |
FAQ 4: Are there advanced formulation strategies for in vivo studies or drug development?
Answer:
Yes. While the techniques above are excellent for laboratory and in vitro work, drug development often requires more advanced formulation strategies to improve oral bioavailability or prepare for parenteral administration. These include:
-
Solid Dispersions: The drug is molecularly dispersed within a hydrophilic polymer matrix.[10][11] When this solid dispersion is exposed to water, the polymer dissolves quickly, releasing the drug as very fine particles with a high surface area, which enhances the dissolution rate.
-
Nanosuspensions: The drug is milled into particles of sub-micron size, creating a colloidal dispersion.[9] This drastic increase in surface area can significantly improve the rate and extent of dissolution.
These methods typically require specialized equipment (e.g., spray dryers, high-pressure homogenizers) and are part of a more extensive formulation development process.
FAQ 5: What are the primary safety considerations for handling this compound?
Answer:
All laboratory work should be conducted with a thorough understanding of the potential hazards.
-
Potential Carcinogenicity: this compound is listed as possibly carcinogenic to humans (Group 2B) by IARC and has been shown to be carcinogenic in animal studies.[2][12]
-
Handling: Always handle the solid compound and its concentrated solutions in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Solvent Hazards: Be aware of the hazards associated with the solvents used. DMSO, for example, can increase the penetration of other chemicals through the skin.
-
SDS: Always consult the Safety Data Sheet (SDS) for this compound and any solvents or reagents before beginning your work.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31426, this compound.
- ChemBK (2024). 2-Methyl-1-Bitroanthraquinone.
- Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Soln Pharma (2022). Techniques of Solubilization.
- Ghanadzadeh, H., et al. (2013). Solubility of anthraquinone derivatives in supercritical carbon dioxide. ResearchGate.
- National Toxicology Program (1978). Bioassay of this compound for Possible Carcinogenicity. NIH.
- Google Patents (1977). US4012426A - Purification of 1-nitroanthraquinone.
- Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science.
- CORE (2012). Measurement and correlation of solubility of anthraquinone derivatives in supercritical carbon dioxide.
- ResearchGate (2015). Could any know tell me what's the best solvent for dissolving a bianthraquinone containing extract?.
- Google Patents (1981). US4289706A - Method for producing 1-nitroanthraquinone.
- Google Patents (1976). US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free.
- Al-kassimy, N., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- Google Patents (1959). US2874168A - Process for the preparation of 1-nitroanthraquinone.
- Google Patents (2014). CN104030927A - Method for preparing 1-nitroanthraquinone by using metal-modified molecular sieve as catalyst.
- OEHHA (1988). This compound (of uncertain purity). CA.gov.
- MDPI (2023). Green Extraction at Scale: Hydrodynamic Cavitation for Bioactive Recovery and Protein Functionalization—A Narrative Review.
- Journal of Medical Pharmaceutical and Allied Sciences (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- Wikipedia (2024). Solvent.
Sources
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. US4012426A - Purification of 1-nitroanthraquinone - Google Patents [patents.google.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jmpas.com [jmpas.com]
- 11. Techniques of Solubilization [solnpharma.com]
- 12. Abstract for TR-29 [ntp.niehs.nih.gov]
Technical Support Center: Stabilizing 2-Methyl-1-nitroanthraquinone in Research Applications
Welcome to the technical support center for 2-Methyl-1-nitroanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. Adherence to these protocols is critical for ensuring the integrity, reproducibility, and accuracy of your results.
Introduction: The Challenge of Stability
This guide provides a comprehensive overview of the degradation pathways of this compound and offers practical, field-proven strategies for its long-term stabilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be aware of?
A1: The two most common degradation pathways for this compound are the reduction of the nitro group and the oxidation of the methyl group.[4]
-
Reductive Degradation: The nitro group can be readily reduced to an amino group, forming 1-amino-2-methylanthraquinone .[4][5] This is a common degradation route, especially in the presence of reducing agents or certain metals.
-
Oxidative Degradation: The methyl group is susceptible to oxidation, which can yield 1-nitroanthraquinone-2-carboxylic acid . This pathway is often accelerated by exposure to strong oxidizing agents, high temperatures, and UV light.
Q2: What is the visual appearance of pure this compound, and what do color changes indicate?
A2: Pure this compound typically appears as pale yellow needles or a light yellow solid.[1][2] A noticeable change in color, such as a shift towards orange or red, may indicate the formation of 1-amino-2-methylanthraquinone, which is a red powder.[4] Any significant deviation from the initial pale yellow appearance warrants a purity check.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: To maintain the integrity of this compound, the following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage.[6] Room temperature (15-25°C) is acceptable for short-term use.[7] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation. |
| Light | Store in an amber glass vial or a light-blocking container. | Protects the compound from photolytic degradation, which can catalyze both oxidative and reductive pathways. |
| Moisture | Store in a desiccator or a tightly sealed container in a dry environment. | Prevents hydrolysis and potential moisture-mediated degradation. |
Q4: Which solvents are recommended for dissolving this compound, and which should be avoided?
A4: this compound is practically insoluble in water and hot ethanol. It is slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform. It is more readily soluble in nitrobenzene.[2] For analytical purposes, HPLC-grade acetonitrile or methanol are commonly used. Avoid using solvents containing reactive impurities or those that have not been properly dried.
Troubleshooting Guide: Experimental & Storage Issues
This section addresses specific problems that researchers may encounter, providing a logical workflow for diagnosis and resolution.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
You've been using the same batch of this compound, but your latest results are inconsistent with previous findings.
Possible Cause: Degradation of the compound after the container was opened.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Protocol: Purity Assessment by HPLC-UV
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in acetonitrile.
-
Prepare a solution of your working stock at the same concentration.
-
Inject both solutions into the HPLC system.
-
Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in your working sample indicates degradation.
-
Issue 2: Visible Color Change in Stored Solid
Your pale-yellow this compound has developed a reddish or orange hue.
Possible Cause: Reductive degradation to 1-amino-2-methylanthraquinone.
Underlying Chemistry: The nitro group (-NO₂) is an electron-withdrawing group that can be reduced to an amino group (-NH₂). This transformation results in a significant color change due to the alteration of the compound's chromophore.
Preventative Measures:
-
Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen to displace oxygen, which can participate in redox cycling.
-
Avoid Contamination: Ensure that spatulas and other handling equipment are clean and dry. Avoid introducing any potential reducing agents into the storage container.
-
Proper Sealing: Use containers with tight-fitting seals to prevent the ingress of atmospheric moisture and oxygen.
Issue 3: Poor Solubility or Presence of Particulates in Solution
You are having difficulty dissolving the compound in a previously suitable solvent, or you observe a precipitate forming over time.
Possible Cause: Formation of the less soluble oxidation product, 1-nitroanthraquinone-2-carboxylic acid, or other polymeric degradation products.
Degradation Pathway Visualization:
Caption: Primary degradation pathways of this compound.
Recommended Action:
-
Confirm Degradation: Use the HPLC method described in "Issue 1" to confirm the presence of impurities. The carboxylic acid derivative will likely have a different retention time.
-
Purification (if necessary): If degradation is minor, recrystallization from an appropriate solvent system may be possible. However, it is generally recommended to use a fresh, pure batch of the compound for critical experiments.
-
Review Storage: Re-evaluate your storage conditions, paying close attention to temperature, light exposure, and the integrity of the container seal.
Conducting a Forced Degradation Study
To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[8] This involves subjecting the compound to various stress conditions and analyzing the resulting degradation.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriately labeled vials for each stress condition.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. | To assess stability in acidic environments. |
| Base Hydrolysis | Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. | To assess stability in basic environments. |
| Oxidative Degradation | Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. | To simulate oxidative stress. |
| Thermal Degradation | Store a vial of the stock solution at 80°C for 48 hours. | To evaluate the impact of elevated temperatures. |
| Photolytic Degradation | Expose a vial of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period. | To determine light sensitivity. |
-
Neutralization and Analysis:
-
For the acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analyze all samples, including a control (unstressed) sample, using the stability-indicating HPLC method.
-
-
Data Interpretation:
-
Identify and quantify the degradation products formed under each condition.
-
This data will inform you about the specific vulnerabilities of the molecule and help you design more robust experimental and storage protocols.
-
By understanding the inherent stability of this compound and implementing these preventative and troubleshooting measures, researchers can ensure the quality and reliability of their work.
References
- PubChem. (n.d.). 1-Amino-2-methylanthraquinone. National Center for Biotechnology Information.
- LookChem. (n.d.). What is the preparation and application of 1-AMINO-2-METHYLANTHRAQUINONE?
- Google Patents. (1993). EP0530559A2 - Process for the preparation of 1-nitroanthraquinone-2-carboxylic acid.
- Google Patents. (1977). US4016182A - Process for the production of aminoanthraquinone compounds.
- Indian Journal of Chemistry. (1999). Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and.
- Google Patents. (1942). US2293782A - Preparation of 1-nitro-2-methylanthraquinone.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone.
- Harvard DASH. (2020). Extremely Stable Anthraquinone Negolytes Synthesized from Common Precursors.
- MedCrave. (2016). Forced Degradation Studies.
- ChemBK. (n.d.). 2-Methyl-1-Bitroanthraquinone.
- SIELC Technologies. (n.d.). Separation of 2-Amino-1-nitroanthraquinone on Newcrom R1 HPLC column.
- International Journal of Pharmaceutical Sciences and Medicine. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
- OEHHA. (1988). This compound (of uncertain purity).
- PubMed. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions.
- ResearchGate. (2010). Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone.
- PubChem. (n.d.). 1-Nitroanthraquinone-2-carboxylic acid. National Center for Biotechnology Information.
- Google Patents. (2002). US20020058826A1 - Process for the synthesis of 2-carboxyanthraquinone by oxidation of 2-ethylanthraquinone with nitric acid.
- Google Patents. (1976). US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free....
- NJ.gov. (n.d.). HAZARD SUMMARY.
- ResearchGate. (2018). High-Density and Robust Charge Storage with Poly(anthraquinone-substituted norbornene) for Organic Electrode-Active Materials in Polymer–Air Secondary Batteries.
- ResearchGate. (2023). Flow chart of photolytic degradation.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realab.ua [realab.ua]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Photoreduction of 2-Methyl-1-nitroanthraquinone
Welcome to the technical support guide for the photoreduction of 2-Methyl-1-nitroanthraquinone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and optimize your experimental outcomes.
Fundamentals: The Photoreduction Mechanism
Understanding the underlying mechanism is critical for effective troubleshooting. The conversion of this compound (MNAQ) to 1-amino-2-methylanthraquinone (AMAQ) is a multi-step photochemical process.
-
Photoexcitation: MNAQ absorbs light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³MNAQ*).[1][2]
-
Hydrogen Abstraction: The excited triplet state, ³MNAQ*, is a powerful oxidizing agent. It abstracts a hydrogen atom from a suitable donor molecule (e.g., an alcohol), generating a monohydro radical of MNAQ and a donor-derived radical.[1][3]
-
Radical Cascade and Reduction: A series of radical decay and further reduction steps occur, proceeding through a nitroso intermediate.[1][4]
-
Final Reduction Step: The final conversion to the amino group (AMAQ) involves the participation of the anthraquinone's own carbonyl groups, highlighting a unique intramolecular aspect of the reaction.[1][4]
This pathway underscores the importance of the light source, hydrogen donor, and the exclusion of interfering species like oxygen.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the experimental setup.
Q1: What is the primary product of the photoreduction of this compound?
The expected final product is 1-amino-2-methyl-9,10-anthraquinone (AMAQ).[1] The reaction selectively reduces the nitro group to an amine.
Q2: What is a typical quantum yield for this reaction?
The quantum yield (Φ), which measures the efficiency of a photochemical reaction, is highly dependent on the concentration of the hydrogen donor. In inert solvents with low donor concentration, the yield is small. However, as the donor concentration increases, the quantum yield for the conversion to AMAQ can approach a value as high as 0.2.[1][4]
Q3: Why is an inert atmosphere crucial for this reaction?
Molecular oxygen (O₂) is an efficient quencher of triplet excited states. If present in the reaction mixture, it can deactivate the excited ³MNAQ* before it has a chance to react with the hydrogen donor, thereby inhibiting the entire photoreduction process. Performing the reaction under an inert atmosphere (e.g., by purging with nitrogen or argon) is essential to maximize the yield.[5]
Q4: What type of light source is required?
The reaction is initiated by the absorption of light by the MNAQ molecule. This typically requires ultraviolet (UV) or visible light.[6][7] The specific wavelength should correspond to an absorption band of the MNAQ. A high-pressure mercury lamp or specialized LED arrays are common choices.
Q5: Can this reaction be catalyzed?
While this specific reaction is often performed without an external catalyst, photocatalysis is a broad field. Various semiconductor or metal-organic framework (MOF) photocatalysts are used for the reduction of other nitroaromatic compounds.[8][9][10] However, for the direct photoreduction of MNAQ, the molecule itself acts as the primary light-absorbing species.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Conversion to Product
Q: My reaction shows very low conversion of the starting material, even after prolonged irradiation. What are the likely causes?
Low conversion is a common issue that can typically be traced back to one of three key areas: photon flux, the hydrogen donor system, or the presence of quenchers.
Troubleshooting Workflow: Low Conversion
Sources
- 1. Photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of 1-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of 1-phenylethanol - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Highly Efficient Composite Catalyst Constructed From NH2-MIL-125(Ti) and Reduced Graphene Oxide for CO2 Photoreduction [frontiersin.org]
Technical Support Center: HPLC Separation of Anthraquinone Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of anthraquinone isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, chemically-reasoned solutions to common and advanced chromatographic challenges.
Part 1: Troubleshooting Guide
The separation of anthraquinone isomers is often challenging due to their similar hydrophobicity and polarity. Success lies in the systematic optimization of chromatographic parameters. This section addresses the most frequently encountered problems in a structured, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or complete co-elution of my anthraquinone isomers?
A1: This is the most common issue. Anthraquinone isomers, such as emodin and aloe-emodin, or positional isomers of glycosides, often have very subtle differences in their physicochemical properties, leading to insufficient differential partitioning between the stationary and mobile phases.
-
Causality: The root cause is a lack of selectivity (α) in your current method. Selectivity is the ability of the chromatographic system to "tell the difference" between two analytes. For closely related isomers, standard C18 columns may not provide enough unique interaction points.
-
Solutions:
-
Mobile Phase Optimization: Systematically adjust the organic modifier (acetonitrile vs. methanol) and the pH. Acetonitrile often provides different selectivity compared to methanol due to its different dipole-dipole interactions. The pH of the mobile phase can alter the ionization state of hydroxyl groups on the anthraquinone skeleton, which can be exploited to improve separation. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) is a common and effective strategy.[1][2][3]
-
Stationary Phase Selection: Not all C18 columns are created equal.[4] Consider a C18 phase with a high carbon load for increased hydrophobic interactions or one that is end-capped to minimize silanol interactions. For very difficult separations, switching to a different stationary phase chemistry is highly recommended. Phenyl-hexyl phases, for instance, can offer alternative π-π interactions with the aromatic rings of the anthraquinones, which can be highly effective for separating isomers.[5][6]
-
Temperature Control: Increasing the column temperature can improve efficiency and sometimes alter selectivity. However, be mindful of the thermal stability of your analytes. A good starting point is to test temperatures between 30-40°C.[7]
-
Gradient Optimization: If you are using a gradient, make the slope shallower in the region where your isomers are eluting. This will give more time for the subtle differences to manifest as a separation.
-
Q2: My anthraquinone peaks are tailing significantly. What is causing this and how can I fix it?
A2: Peak tailing is typically a sign of undesirable secondary interactions between your analyte and the stationary phase, or issues with the column itself.
-
Causality: For anthraquinones, which often contain phenolic hydroxyl groups, a primary cause of tailing is the interaction of these acidic groups with active silanol groups (Si-OH) on the surface of the silica-based stationary phase.[8] This is a common issue with less-pure silica columns. Column overload can also lead to tailing.
-
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to address silanol interactions is to suppress the ionization of the silanol groups. This is achieved by lowering the pH of the mobile phase with an acidic additive like formic acid, acetic acid, or phosphoric acid to a pH between 2.5 and 3.5.[1][8][9]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of active silanol groups. Furthermore, end-capping (reacting the residual silanols with a small silylating agent) makes the surface more inert.
-
Reduce Sample Load: Inject a smaller amount of your sample to rule out column overloading as the cause.[8]
-
Check for Column Voids: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and flushing it at a low flow rate. If the pressure is significantly lower, a void may be present, and the column likely needs to be replaced.[10]
-
Q3: My retention times are drifting from one injection to the next. What should I investigate?
A3: Retention time drift points to a lack of stability in your HPLC system or a column that is not fully equilibrated.
-
Causality: The most common causes are changes in mobile phase composition, temperature fluctuations, or insufficient column equilibration time between injections, especially when running a gradient.[7][11]
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: Premix your mobile phase to avoid errors from the online mixer. If you must use an online mixer, ensure it is functioning correctly. Degas the mobile phase thoroughly to prevent bubble formation in the pump heads, which can cause flow rate inconsistencies.[7]
-
Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. Even small fluctuations in ambient temperature can affect retention times.[7]
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before injecting.[7][11]
-
Part 2: Systematic Troubleshooting Workflow
When faced with a separation problem, a systematic approach is more effective than random adjustments. The following workflow and diagram provide a logical path to diagnosing and solving issues with anthraquinone isomer separations.
Experimental Protocol: Systematic Mobile Phase Optimization
This protocol outlines a structured approach to optimizing the mobile phase for the separation of two or more closely eluting anthraquinone isomers.
-
Step 1: Initial Conditions & Baseline
-
Column: High-purity, end-capped C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B in 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Run this initial gradient to determine the approximate elution time of your isomers.
-
-
Step 2: Isocratic Hold & Organic Modifier Evaluation
-
Based on the initial run, determine the percentage of B at which the isomers elute. Let's say this is 40%.
-
Set up an isocratic run at 40% B. This will likely result in a long run time but will give you a clear picture of the current resolution.
-
Prepare a second Mobile Phase B using Methanol.
-
Run an isocratic method with Methanol at a concentration that gives a similar retention time to the 40% Acetonitrile run (you may need to adjust the percentage, e.g., to 50% Methanol).
-
Compare the resolution (Rs) between the Acetonitrile and Methanol runs. Choose the organic modifier that provides better selectivity.
-
-
Step 3: pH and Additive Evaluation
-
Using the better organic modifier from Step 2, prepare mobile phases with different acidic additives.
-
Test 0.1% Acetic Acid and 0.05% Phosphoric Acid.
-
Run the isocratic method with each new mobile phase and compare the resolution and peak shape. Phosphoric acid often provides sharper peaks for acidic compounds.
-
-
Step 4: Re-optimize Gradient
-
Once the best mobile phase composition (organic modifier and additive) is selected, return to a gradient method.
-
Design a new gradient that is very shallow around the elution point of your isomers. For example, if they elute at 40% B, you might run a gradient of 35-45% B over 15 minutes. This will maximize the separation of the critical pair.
-
Troubleshooting Logic Diagram
This diagram illustrates the decision-making process for troubleshooting poor separation of anthraquinone isomers.
Caption: Troubleshooting workflow for poor anthraquinone isomer separation.
Part 3: Advanced Topics & Data Summary
Separating Chiral Anthraquinone Isomers
For chiral isomers (enantiomers), a standard reversed-phase system will not work as enantiomers have identical physicochemical properties in an achiral environment.
-
Strategy: You must introduce a chiral selector into the system. There are three primary approaches:
-
Chiral Stationary Phase (CSP): This is the most common and direct method. Columns with immobilized chiral selectors (e.g., polysaccharide-based phases like cellulose or amylose derivatives) create a chiral environment where the enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times.
-
Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which then interacts with the analytes to form diastereomers in solution that can be separated on a standard achiral column.[12]
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form covalent diastereomers, which can then be separated on a standard achiral column.[12] This method can be complex and requires that the analyte has a suitable functional group for derivatization.[12]
-
Data Summary: Typical Starting Conditions
The table below summarizes common starting parameters for developing a separation method for anthraquinone isomers based on literature.[1][3][9][13]
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Stationary Phase | C18, high-purity silica, end-capped (e.g., 150 x 4.6 mm, 5 µm) | The most common starting point. Provides good hydrophobic retention for the anthraquinone core.[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid (or Acetic Acid) | Acidifier suppresses silanol interactions, improving peak shape.[1][2][9] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile and Methanol offer different selectivities. It's often worthwhile to screen both. |
| Detection | UV-Vis, typically around 254 nm or 280 nm | Most anthraquinones have strong absorbance in this range.[1][9] A photodiode array (PDA) detector is recommended to check for peak purity. |
| Column Temp. | 30 - 35°C | Provides better efficiency and reproducibility than ambient temperature. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. Can be adjusted to optimize run time vs. resolution. |
| Gradient | Start with a broad scouting gradient (e.g., 10-90% B over 20 min) | Allows for quick determination of the elution window, which can then be optimized with a shallower gradient. |
References
- Babu, B. et al. (2012). An HPLC method development for the assessment of degradation products of anthraquinone dye. Journal of Basic Microbiology.
- Özdemir, F. A. et al. (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. Acta Chromatographica.
- Phaechamud, T. & Tuntarawongsa, S. (2008). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Chromatographic Science.
- Damayanti, S. et al. (2018). Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid Chromatography. Pharmacognosy Journal.
- Bonose, M. et al. (2011). Separation of 9,10-anthraquinone derivatives: evaluation of C18 stationary phases. Journal of Chromatography A.
- Gaikwad, S.B. et al. (2012). A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Research Journal of Pharmacy and Technology.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Wang, J. et al. (2017). Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. Molecules.
- Nowik, W. et al. (2011). Separation of 9,10-anthraquinone derivatives: Evaluation of functionalised stationary phases in reversed phase mode. Journal of Chromatography A.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Bonose, M. et al. (2011). Separation of 9,10-Anthraquinone Derivatives: Evaluation of C18 Stationary Phases. ResearchGate.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Chromedia. (n.d.). HPLC Troubleshooting Guide.
- Magbool, F.F. et al. (2020). IMPROVED HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY/MASS SPECTROSCOPY (HPLC/MS) METHOD FOR DETECTION OF ANTHRAQUINONES AND ANTIOXIDA. Universal Journal of Pharmaceutical Research.
- Liu, R. et al. (2017). Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and High-speed counter-current chromatography from Rheum tanguticum Maxim. Journal of Separation Science.
- Grienke, U. et al. (2019). A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography. Phytochemical Analysis.
- ElSohly, M.A. et al. (2007). Determination of the anthraquinones aloe-emodin and aloin-A by liquid chromatography with mass spectrometric and diode array detection. Journal of AOAC International.
- Singh, P. et al. (2012). HPLC Separation of Anthraquinones from Rhubarbs. International Journal of Medicinal and Aromatic Plants.
- Yoshikawa, K. et al. (2017). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules.
- SIELC Technologies. (n.d.). Separation of Anthraquinone on Newcrom R1 HPLC column.
- Cheng, F-C. et al. (2001). Separation of Anthraquinones by Capillary Electrophoresis and High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society.
- Phaechamud, T. & Tuntarawongsa, S. (2008). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Chromatographic Science.
- Matuszewska, A. et al. (2019). HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects. TrAC Trends in Analytical Chemistry.
- Singh, P. et al. (2012). HPLC separation of anthraquinones from Rhubarbs. Semantic Scholar.
- Grienke, U. et al. (2023). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Analytical and Bioanalytical Chemistry.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Watanabe, S. et al. (2016). Chiral Separation Using SFC and HPLC. Shimadzu.
Sources
- 1. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Separation of 9,10-anthraquinone derivatives: evaluation of C18 stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 9,10-anthraquinone derivatives: evaluation of functionalised stationary phases in reversed phase mode. | Sigma-Aldrich [merckmillipore.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. hplc.eu [hplc.eu]
- 9. scispace.com [scispace.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: Managing Carcinogenic Risks of 2-Methyl-1-nitroanthraquinone
A Guide for Researchers, Scientists, and Drug Development Professionals
This document serves as a critical technical and safety resource for all laboratory personnel working with 2-Methyl-1-nitroanthraquinone (2-MNA). Given its classification as a potential human carcinogen, rigorous adherence to safety protocols is not merely procedural—it is essential for ensuring long-term health and maintaining a safe research environment. This guide is structured to provide both foundational knowledge and actionable troubleshooting for specific situations you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard
This section addresses fundamental questions about the nature of 2-MNA and its associated risks. Understanding the "why" behind safety protocols is the first step toward a robust safety culture.
Q1: What is this compound (2-MNA) and why is it a significant health concern?
A1: this compound (CAS No. 129-15-7) is a pale yellow, solid chemical intermediate historically used in the synthesis of some anthraquinone dyes.[1] Its primary health concern is its carcinogenicity. The International Agency for Research on Cancer (IARC) has classified 2-MNA as a Group 2B agent, meaning it is "possibly carcinogenic to humans" based on sufficient evidence of carcinogenicity in animal studies.[2] Specifically, bioassays conducted by the National Toxicology Program (NTP) found that oral administration of 2-MNA is carcinogenic in rats, causing liver carcinomas and subcutaneous fibromas.[1][3][4]
Q2: What are the primary routes of exposure to 2-MNA in a laboratory setting?
A2: As 2-MNA is a solid powder, the most significant routes of exposure in a laboratory are:
-
Inhalation: Aerosolization of the fine powder during weighing, transferring, or mixing can lead to inhalation, which is a primary concern for systemic exposure.[5]
-
Dermal Contact: The powder can settle on surfaces, gloves, or lab coats, leading to skin contact. While less is known about the rate of dermal absorption, it is a potential route of exposure that must be managed.
-
Ingestion: Accidental ingestion can occur through hand-to-mouth contact after handling the compound or contaminated equipment.[5]
Q3: Are there established Occupational Exposure Limits (OELs) for 2-MNA?
A3: Currently, there are no specific OELs, such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for 2-MNA.[6] In the absence of a specific OEL, the guiding principle is ALARA (As Low As Reasonably Achievable). All handling of 2-MNA should be performed using engineering controls and personal protective equipment to minimize any potential for exposure.
Q4: What are the immediate health effects of acute exposure to 2-MNA?
A4: While the primary concern is its long-term carcinogenic effect, acute exposure may cause irritation.[2][7] If heated to decomposition, it can emit toxic fumes of nitrogen oxides.[8] Any suspected exposure, particularly through inhalation or ingestion, should be treated as a serious medical event requiring immediate attention.[8]
Section 2: Proactive Risk Management & Standard Operating Procedures (SOPs)
Effective management of carcinogenic risk is proactive, not reactive. The following protocols are designed to prevent exposure before it happens.
The Hierarchy of Controls
The most effective way to manage a hazard is to eliminate it. When that is not possible, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls over personal protective equipment (PPE).
Mandatory Experimental Protocols
A. Designated Area Protocol:
-
All work with 2-MNA must be conducted in a "Designated Area."[9][10] This can be a specific chemical fume hood, a glove box, or an entire lab room if access is restricted.
-
Clearly mark the area with a warning sign: "DANGER: this compound WORK AREA. POTENTIAL CARCINOGEN. AUTHORIZED PERSONNEL ONLY." [10][11]
-
No eating, drinking, or application of cosmetics is permitted within the designated area.[12]
B. Weighing and Handling Protocol:
-
Never weigh 2-MNA on an open bench. Use a ventilated containment device such as a chemical fume hood or a ducted balance enclosure.[9][10]
-
Alternatively, use the tare method: pre-weigh a sealed container, add the 2-MNA inside the fume hood, seal the container again, and re-weigh it outside the hood.[5]
-
Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.[9]
-
When handling, use tools (spatulas, scoops) that minimize dust generation. Avoid pouring the dry powder where possible.
C. Required Personal Protective Equipment (PPE):
-
Gloves: Use double-gloving with nitrile gloves.[13] Dispose of the outer gloves immediately after handling the compound and before leaving the designated area. Change inner gloves if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing or aerosol generation.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, must be worn and fully fastened.[13] This coat must not be worn outside the designated work area.
-
Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator (e.g., N95 or higher) may be required for certain procedures like cleaning up large spills or if engineering controls are insufficient.[8][13]
Section 3: Troubleshooting Guide & Emergency Response
This section provides clear, step-by-step instructions for specific emergency scenarios.
Q: I've spilled 2-MNA powder on the benchtop inside the fume hood. What is the immediate procedure?
A:
-
Do not panic. Keep the fume hood sash as low as possible to contain the powder.
-
Alert others in the immediate vicinity and restrict access to the area.
-
Don the appropriate PPE, including double gloves, goggles, a lab coat, and if necessary, a respirator.
-
Gently dampen the spilled material with water to prevent it from becoming airborne.[8] Do not use solvents that could increase its volatility or reactivity.
-
Use absorbent pads (dampened with water) to carefully wipe up the spill, moving from the outside of the spill inward.[8]
-
Place all contaminated materials (absorbent pads, disposable equipment, outer gloves) into a dedicated, sealable hazardous waste bag or container.[8]
-
Decontaminate the surface by washing it thoroughly with soap and water.[8]
-
Label the waste container clearly as "Hazardous Waste: this compound" and arrange for disposal according to your institution's hazardous waste procedures.[14]
Q: I think I got 2-MNA powder on my skin or clothing. What should I do?
A:
-
IMMEDIATELY remove the contaminated clothing while under an emergency safety shower.[2]
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.[10]
-
Gently wash the affected area with soap and water.[2]
-
Seek immediate medical attention. Inform the medical personnel about the chemical you were exposed to (this compound, CAS 129-15-7). Provide them with the Safety Data Sheet (SDS) if possible.
-
Report the incident to your Principal Investigator and your institution's Environmental Health & Safety (EHS) department.[15]
Q: How do I safely decontaminate my balance and glassware after using 2-MNA?
A:
-
All decontamination should be performed within the designated area (e.g., a fume hood).[9]
-
Carefully wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder.
-
For glassware, rinse thoroughly with a suitable organic solvent (in which 2-MNA is soluble, such as chloroform or nitrobenzene) to remove the compound.[16] Collect this solvent rinse as hazardous waste.
-
After the solvent rinse, wash the glassware with soap and water as you normally would.
-
All wipes and solvent rinses must be disposed of as hazardous waste.[9]
Q: My experiment is complete. How do I dispose of 2-MNA waste and contaminated consumables?
A:
-
Never dispose of 2-MNA in the regular trash or down the drain. [17][18] It is considered hazardous chemical waste.
-
Solid Waste: All contaminated solid materials (gloves, wipes, disposable lab coats, weigh boats, etc.) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[14] The label must read: "Hazardous Waste: this compound".
-
Liquid Waste: Unused solutions or solvent rinses containing 2-MNA must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[19][20]
Section 4: Data Summary Table
For quick reference, the key identification and hazard information for 2-MNA is summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 129-15-7 | [2] |
| Molecular Formula | C15H9NO4 | [2] |
| Appearance | Pale yellow needles or light yellow solid | [2][8] |
| IARC Classification | Group 2B: Possibly carcinogenic to humans | [2] |
| Primary Hazards | Carcinogenicity, potential irritant | [2][3][7] |
| Solubility | Insoluble in water; soluble in nitrobenzene | [2][16] |
| Storage | Store under ambient temperatures in a dry, designated area | [6][8] |
References
- This compound | C15H9NO4 | CID 31426 - PubChem.
- This compound: Target Organs and Levels of Evidence for TR-029.
- General Use SOP for Carcinogens.
- Safe handling of carcinogens. Source: Wikipedia. [Link]
- NTP Technical Reports Index.
- General Use SOP - Carcinogens. Source: Stanford Environmental Health & Safety. [Link]
- Chemical Carcinogens. Source: University of Delaware Environmental Health & Safety. [Link]
- Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Source: Thomas Jefferson University. [Link]
- Guidelines for the laboratory use of chemical carcinogens.
- Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Source: Washington University in St. Louis. [Link]
- Abstract for TR-29.
- Hazardous Waste and Disposal Considerations. Source: American Chemical Society. [Link]
- This compound (of uncertain purity). Source: OEHHA, CA.gov. [Link]
- Draft Screening Assessment Anthraquinones Group. Source: Canada.ca. [Link]
- Safe Healthcare Waste Management: Chemical and Cytotoxic Waste.
- Procedures for working safely with carcinogens and mutagens. Source: PuntoSicuro. [Link]
- Defining Hazardous Waste. Source: California Department of Toxic Substances Control. [Link]
- Proposition 65 List of Carcinogens or Reproductive Toxicants.
- MITOTOX. Source: Mitotox.org. [Link]
- 2-Methyl-1-nitroanthrachinon - ChemInfo Public. Source: ChemInfo. [Link]
- Household Hazardous Waste (HHW). Source: US EPA. [Link]
- Bioassay of this compound for possible carcinogenicity. Source: PubMed. [Link]
Sources
- 1. Abstract for TR-29 [ntp.niehs.nih.gov]
- 2. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Target Organs and Levels of Evidence for TR-029 [ntp.niehs.nih.gov]
- 4. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 6. aaronchem.com [aaronchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdx.edu [pdx.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. jefferson.edu [jefferson.edu]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 16. echemi.com [echemi.com]
- 17. acs.org [acs.org]
- 18. epa.gov [epa.gov]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
Technical Support Center: Optimizing 2-Methyl-1-nitroanthraquinone Synthesis
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of 2-Methyl-1-nitroanthraquinone. As a critical intermediate in the manufacturing of various dyes and potentially in pharmaceutical development, achieving high purity is paramount.[1][2] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and validated protocols to help you minimize byproduct formation and streamline your purification process.
Part 1: Frequently Asked Questions - Understanding Byproduct Formation
This section addresses the fundamental "what" and "why" of common impurities encountered during the synthesis of this compound.
Q1: What are the primary byproducts formed during the nitration of 2-methylanthraquinone?
During the electrophilic nitration of 2-methylanthraquinone, several byproducts can arise, complicating purification and reducing the yield of the desired this compound. The main classes of impurities include:
-
Isomeric Mononitro-Byproducts: Nitration can occur at other positions on the aromatic ring, leading to isomers.
-
Dinitroanthraquinones: Over-nitration of the starting material or the desired product results in the formation of dinitrated species.[3]
-
Oxidation Products: The harsh, oxidizing conditions of the nitration reaction can generate hydroxy and/or carboxy derivatives of anthraquinone, which may also be nitrated.[3]
-
Unreacted 2-Methylanthraquinone: Incomplete conversion will leave residual starting material in the crude product mixture.[3]
Q2: What mechanistic factors lead to the formation of these byproducts?
The formation of these byproducts is governed by the principles of electrophilic aromatic substitution. The nitronium ion (NO₂⁺) is the active electrophile that attacks the aromatic ring.[4]
-
Regioselectivity: The anthraquinone core contains two types of directing groups. The methyl group is an activating, ortho, para-director, while the two carbonyl groups are deactivating, meta-directors. Nitration preferentially occurs on the methyl-substituted ring. The 1-position is favored due to a combination of electronic activation from the methyl group and steric factors. However, nitration at other positions can still occur, leading to isomeric impurities.
-
Over-nitration: The presence of a large excess of the nitrating agent, prolonged reaction times, or elevated temperatures can lead to a second nitration event, producing dinitro byproducts.[3]
-
Oxidation: Nitric acid is a strong oxidizing agent. At higher temperatures, it can oxidize the methyl group or the aromatic ring itself, leading to the formation of carboxylic acid or phenolic byproducts.[3]
Part 2: Troubleshooting Guide - Reaction & Purification
This section provides direct answers and actionable solutions to common problems encountered during synthesis and workup.
Reaction Optimization
Q3: My reaction is producing a high percentage of dinitroanthraquinones. How can I prevent this?
The formation of dinitro compounds is a classic sign of over-nitration. To control this, you must carefully manage the reaction conditions.
-
Control Stoichiometry: Avoid using a large excess of nitric acid. While a slight excess is needed to drive the reaction to completion, a large excess promotes dinitration.
-
Temperature Management: Maintain a consistent and controlled temperature. The nitration of 2-methylanthraquinone is exothermic. Runaway temperatures will significantly increase the rate of dinitration and oxidation.
-
Monitor Reaction Progress: Do not run the reaction for a fixed time without validation. Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction once optimal conversion is achieved to prevent subsequent nitration.
Q4: The crude product appears dark and contains acidic impurities. What causes this and how can it be minimized?
A dark-colored crude product often indicates the presence of oxidation byproducts, which are typically acidic (phenolic or carboxylic).[3]
-
Cause: This is primarily caused by excessive reaction temperatures or the use of overly harsh nitrating conditions.
-
Minimization: The most effective preventative measure is strict temperature control. Running the reaction at the lowest practical temperature will suppress these oxidative side reactions. Ensuring the purity of the starting 2-methylanthraquinone is also important, as impurities can catalyze degradation.
Purification Strategies
Q5: What is the most effective method for removing dinitro and oxidation byproducts from my crude this compound?
A highly effective and industrially relevant method involves a sequential chemical wash using sodium sulfite and a caustic alkali.[3]
-
Mechanism: This treatment selectively removes key impurities. Dinitrobodies and certain oxidation products are rendered soluble in the aqueous alkaline sulfite solution, while the desired 1-nitro-2-methylanthraquinone remains as an insoluble solid.[3]
-
Critical Parameter: The process requires a sufficiently alkaline environment. A pH of 9.5 or higher is necessary to effectively remove the detrimental alkali-soluble impurities.[3] Weaker bases like sodium carbonate are not as effective.
Q6: My purified product still shows isomeric impurities after the sulfite wash. What's the next step?
If isomeric impurities persist, recrystallization is the recommended subsequent step.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the this compound and its isomers poorly at room temperature but well at an elevated temperature. The impurities should ideally remain in the mother liquor upon cooling. Solvents such as dimethylformamide (DMF), chlorobenzene, and nitrobenzene have been reported for the recrystallization of nitroanthraquinones.[5][6]
-
For High Purity: For achieving very high purity on a laboratory scale, column chromatography can be employed. However, this method is often less economical for large-scale production.[5]
Q7: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the identity and purity of your final product.
-
Melting Point: A sharp melting point in the range of 270-271°C is a strong indicator of high purity.[7]
-
Nitrogen Analysis: As described in historical patents, elemental analysis for nitrogen content can confirm the correct degree of nitration.[3]
-
Chromatography (HPLC/GC-MS): High-performance liquid chromatography is the preferred method for quantifying the percentage of the desired product and separating it from any remaining isomers or byproducts.
-
Spectroscopy (NMR/IR): ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure of the final compound.
Part 3: Protocols and Data
Experimental Protocols
Protocol 1: Purification of Crude this compound via Sulfite-Caustic Treatment This protocol is adapted from methodologies described in the literature for purifying crude nitroanthraquinone products.[3]
-
Slurry Preparation: Prepare a slurry of the crude this compound press cake in water.
-
Reagent Addition: To the agitated slurry, add sodium sulfite and a sufficient amount of sodium hydroxide (caustic soda) to raise the pH of the mixture to 9.5 or above.
-
Heating: Heat the mixture with agitation to 90-95°C and maintain this temperature for several hours (e.g., 5 hours). Ensure the volume is kept constant by adding water as needed to compensate for evaporation.
-
Isolation: Allow the mixture to cool. Isolate the purified solid product by filtration.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral (alkali-free).
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition | Effect on 1-Nitro Yield | Effect on Dinitration | Effect on Oxidation | Recommendation |
| Temperature | Too Low | Low reaction rate, incomplete conversion | Minimal | Minimal | May require extended reaction times. |
| Optimal | High | Minimal | Minimal | Maintain strict temperature control. | |
| Too High | Decreased (due to degradation) | Significant Increase | Significant Increase | Avoid; leads to complex mixtures and low purity. | |
| Reaction Time | Too Short | Incomplete conversion, high residual starting material | Minimal | Minimal | Monitor reaction progress to determine endpoint. |
| Optimal | High | Minimal | Minimal | Quench reaction upon completion. | |
| Too Long | Potential decrease | Significant Increase | Increased | Avoid; primary cause of over-reaction. | |
| HNO₃ Molar Ratio | Too Low | Incomplete conversion | Minimal | Minimal | Ensure at least stoichiometric amounts are used. |
| Optimal | High | Minimal | Minimal | Use a slight excess to ensure full conversion. | |
| Too High | High | Significant Increase | Increased | Avoid; promotes byproduct formation. |
Part 4: Visualized Workflows and Mechanisms
Diagrams
Caption: Reaction mechanism for the nitration of 2-methylanthraquinone.
Sources
- 1. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4012426A - Purification of 1-nitroanthraquinone - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
Navigating the Stability of 2-Methyl-1-nitroanthraquinone: A Technical Support Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for 2-Methyl-1-nitroanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Recognizing the nuances of its stability is critical for reproducible and reliable results. This document will delve into the known and potential stability challenges of this compound in various solvent systems and under different stress conditions, offering both theoretical understanding and practical, field-proven protocols.
General Stability Profile of this compound
This compound is a pale yellow crystalline solid with poor aqueous solubility.[1][2] Its core structure, an anthraquinone ring substituted with a methyl and a nitro group, dictates its chemical reactivity and stability. The electron-withdrawing nature of the nitro group and the quinone system makes the molecule susceptible to certain degradation pathways, particularly reduction and photodegradation.
Key Structural Features Influencing Stability:
-
Nitro Group: Prone to reduction, forming nitroso and ultimately amino derivatives. This is a primary and well-documented transformation.[1]
-
Anthraquinone Core: A conjugated system that can absorb light, leading to photochemical reactions.
-
Methyl Group: Can be susceptible to oxidation under harsh conditions.
-
Poor Solubility: Presents challenges in formulation and can impact reaction kinetics and degradation profiles. The compound is insoluble in water and hot ethanol, and only slightly soluble in solvents like hot diethyl ether, hot benzene, hot acetic acid, and chloroform. It is more soluble in nitrobenzene.[2][3]
Troubleshooting Common Experimental Issues
This section addresses specific problems that researchers may encounter during their work with this compound in a question-and-answer format.
FAQ 1: My solution of this compound changed color upon storage or exposure to light. What is happening?
Answer: A color change, typically to a reddish or brownish hue, is a strong indicator of degradation. The most probable cause is the reduction of the nitro group to form 1-amino-2-methylanthraquinone, which is a red powder, or intermediate nitroso compounds.[1] This process is particularly accelerated by light.
Troubleshooting Steps:
-
Protect from Light: Immediately protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Analyze for Degradants: Use a stability-indicating HPLC method (see Experimental Protocol 1) to analyze a sample of the colored solution. Compare the chromatogram to a freshly prepared standard to identify and quantify the degradation products.
-
Solvent Purity: Ensure the purity of your solvents. Contaminants can sometimes catalyze degradation.
FAQ 2: I'm observing poor recovery of my compound after storing it in a solution. What are the potential causes?
Answer: Poor recovery can be due to either degradation or precipitation. Given the low solubility of this compound, it's crucial to distinguish between these two possibilities.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your solution for any precipitate. If the solution is stored at a lower temperature than when it was prepared, precipitation is highly likely.
-
Solubility Assessment: Determine the solubility of this compound in your chosen solvent system at the intended storage temperature. You may need to switch to a solvent with higher solubilizing power or work with lower concentrations.
-
Forced Degradation Study: If precipitation is ruled out, degradation is the likely cause. Perform a forced degradation study under hydrolytic, oxidative, and photolytic conditions to understand the compound's stability in your specific solvent system.
FAQ 3: I need to perform a reaction in an aqueous buffer, but the compound is insoluble. How can I proceed?
Answer: The poor aqueous solubility of this compound is a significant challenge.
Recommended Approaches:
-
Co-solvents: Use a water-miscible organic co-solvent such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) to increase solubility. However, be mindful that the co-solvent can influence the compound's stability. It is advisable to conduct a preliminary stability study in the chosen co-solvent/buffer mixture.
-
Surfactants: The use of surfactants like sodium lauryl sulfate (SLS) can enhance solubility in aqueous media.[4] However, ensure the surfactant is compatible with your downstream analytical methods.
-
pH Adjustment: While this compound itself is not ionizable, extreme pH values can catalyze hydrolysis of the nitro group or other parts of the molecule. The effect of pH on solubility should be minimal, but its impact on stability must be considered.
In-Depth Stability Analysis: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions harsher than accelerated stability testing.
Photostability
This compound is known to be sensitive to light. Photoreduction is a key degradation pathway.
Mechanism: Upon exposure to light, especially in the presence of a hydrogen donor, the nitro group can be reduced. This proceeds through a nitroso intermediate to form the corresponding aminoanthraquinone.
Expected Degradation Product:
-
1-Amino-2-methylanthraquinone
Hypothesized Degradation Pathways under Other Stress Conditions
While direct studies are limited, we can infer potential degradation pathways based on the chemical nature of the molecule.
-
Acidic and Basic Hydrolysis: Aromatic nitro groups are generally stable to hydrolysis. However, under forcing acidic or basic conditions, nucleophilic substitution of the nitro group or hydrolysis of other parts of the molecule could theoretically occur, though this is considered a minor pathway for this compound.
-
Oxidative Degradation: The methyl group on the anthraquinone ring is a potential site for oxidation. Under strong oxidative conditions (e.g., using hydrogen peroxide), it could be oxidized to a carboxylic acid. The anthraquinone ring itself is relatively stable to oxidation.
Potential Degradation Products:
-
Oxidation: 1-Nitroanthraquinone-2-carboxylic acid
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating this compound from its potential degradation products.
Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A good starting point is 70% A to 30% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation:
-
Specificity: Spike the sample with expected degradation products (if available) to ensure they are well-separated from the parent peak.
-
Forced Degradation: Analyze samples from forced degradation studies to demonstrate that the method can separate the degradation products from the main peak. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the steps to assess the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently if no degradation is observed.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photostability: Expose the solution in a quartz cuvette to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5] A dark control should be run in parallel.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Characterization: If significant unknown degradation peaks are observed, use LC-MS to identify their structures.
Summary of Potential Degradation Products and Influencing Factors
| Stress Condition | Potential Degradation Product(s) | Key Influencing Factors |
| Photolysis | 1-Amino-2-methylanthraquinone, Nitroso intermediate | Presence of a hydrogen donor solvent, intensity and wavelength of light |
| Oxidation | 1-Nitroanthraquinone-2-carboxylic acid | Concentration of oxidizing agent, temperature |
| Acid/Base Hydrolysis | Generally stable, but potential for minor degradation | pH, temperature, presence of co-solvents |
| Thermal | Generally stable, but degradation may occur at high temperatures | Temperature, duration of exposure |
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under photolytic and oxidative stress.
This technical support guide provides a comprehensive overview of the stability of this compound. By understanding its potential degradation pathways and employing robust analytical methods, researchers can ensure the integrity of their experiments and the quality of their results. For further assistance, please consult the references provided.
References
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31426, this compound.
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224.
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Kumar, A., & Rao, D. N. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3745-3753.
- Ahad, A., et al. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Analytical Science and Technology, 9(1), 1-10.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
- University of Toronto. (n.d.). Hydrolysis.
- Bal, R., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9086-9092.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Padial, A. G., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
- Markovich, R. J., & Kauffman, J. F. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 281.
- OEHHA. (1988). This compound (of uncertain purity).
- Organic Chemistry Portal. (n.d.). Hydrogen peroxide.
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
- Biswas, T. (2022, January 4). MCQ-147 on oxidation by H2O2. YouTube.
- Bäckvall, J. E., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry, 86(19), 13485-13494.
- Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube.
- Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions.
- ChemBK. (n.d.). 2-Methyl-1-Bitroanthraquinone.
- SIELC Technologies. (n.d.). Separation of 1-Nitroanthraquinone on Newcrom R1 HPLC column.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
Sources
Technical Support Center: Optimizing Catalyst Selection for 2-Methyl-1-nitroanthraquinone Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing catalyst selection in reactions involving 2-Methyl-1-nitroanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of the corresponding amine, 1-amino-2-methylanthraquinone.
The reduction of the nitro group in this compound is a critical transformation, as the resulting amine is a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1][2] The choice of catalyst and reaction conditions is paramount to achieving high yield, selectivity, and purity. This guide will walk you through common challenges and provide a systematic approach to overcoming them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the catalytic reduction of this compound.
Issue 1: Low or No Conversion of this compound
Q: My reaction shows very little or no consumption of the starting material. What are the potential causes and how can I fix this?
A: Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Let's break down the possible culprits and their solutions.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst:
-
Explanation: The catalyst may have lost its activity due to improper storage, handling, or previous use. Catalysts, especially pyrophoric ones like Raney Nickel, require careful handling to maintain their activity.[3][4] Spent catalysts from previous reactions can also be a source of contamination if not handled properly.[5]
-
Solution:
-
Always use fresh, high-quality catalyst from a reputable supplier.
-
For pyrophoric catalysts, ensure they are handled under an inert atmosphere.
-
If reusing a catalyst, ensure it has been properly regenerated and stored. However, for consistent results, using a fresh catalyst for each reaction is recommended.
-
-
-
Insufficient Catalyst Loading:
-
Explanation: The amount of catalyst may be too low to effectively drive the reaction to completion in a reasonable timeframe.
-
Solution:
-
Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
-
Consult literature for typical catalyst loadings for similar nitroarene reductions.[6]
-
-
-
Poor Mixing/Agitation:
-
Explanation: In heterogeneous catalysis, efficient mixing is crucial for ensuring good contact between the substrate, catalyst, and (if applicable) hydrogen gas.[1]
-
Solution:
-
Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.
-
Use a properly sized stir bar or mechanical stirrer for the reaction vessel.
-
-
-
Inadequate Hydrogen Pressure (for Catalytic Hydrogenation):
-
Explanation: The hydrogen pressure may be too low for the reaction to proceed efficiently.
-
Solution:
-
-
Presence of Catalyst Poisons:
-
Explanation: Impurities in the starting material, solvent, or from the reaction setup (e.g., sulfur compounds) can poison the catalyst, rendering it inactive.[3]
-
Solution:
-
Ensure the purity of your this compound and solvent. Recrystallization of the starting material may be necessary.
-
Use high-purity hydrogen gas.
-
Thoroughly clean all glassware and reaction equipment.
-
-
Issue 2: Formation of Undesired Byproducts (Low Selectivity)
Q: I am observing significant amounts of byproducts in my reaction mixture. How can I improve the selectivity towards 1-amino-2-methylanthraquinone?
A: The formation of byproducts is often a result of over-reduction or side reactions. The choice of catalyst and careful control of reaction conditions are key to achieving high selectivity.
Potential Byproducts and Solutions:
-
Azo and Azoxy Compounds:
-
Explanation: These are common byproducts in the reduction of aromatic nitro compounds, particularly when using strong reducing agents like LiAlH4 or under certain catalytic hydrogenation conditions.[9][10] They arise from the condensation of partially reduced intermediates.
-
Solution:
-
Catalyst Choice: Noble metal catalysts like Pd/C and Pt/C generally favor the formation of the amine.[6]
-
Reaction Conditions: Ensure complete reduction to the amine by providing sufficient reaction time and/or hydrogen pressure.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider using reducing agents known for their high selectivity, such as tin(II) chloride (SnCl2) or iron in acidic media.[9][11]
-
-
-
Hydroxylamine Intermediate:
-
Explanation: The reduction of a nitro group proceeds through a hydroxylamine intermediate. Incomplete reduction can lead to the accumulation of this species.[8]
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it goes to completion.[12]
-
Increase Temperature or Hydrogen Pressure: This can help drive the reaction from the hydroxylamine to the amine. However, be cautious as this may also lead to other side reactions.
-
-
-
Dehalogenation (if applicable):
-
Explanation: If your substrate contains halogen substituents, catalytic hydrogenation with Pd/C can lead to dehalogenation.[9]
-
Solution:
-
Issue 3: Incomplete Reaction
Q: My reaction stalls and does not go to completion, leaving a mixture of starting material and product. What should I do?
A: An incomplete reaction can be due to several factors, often related to the catalyst's longevity or the reaction equilibrium.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation:
-
Explanation: The catalyst may become deactivated over the course of the reaction due to poisoning or physical degradation.
-
Solution:
-
Add Fresh Catalyst: If the reaction has stalled, carefully add a fresh portion of the catalyst.
-
Investigate Poisons: If this is a recurring problem, refer to the "Presence of Catalyst Poisons" section above.
-
-
-
Insufficient Reducing Agent:
-
Explanation: In cases of transfer hydrogenation or chemical reduction, the stoichiometric amount of the reducing agent may be insufficient.
-
Solution:
-
Ensure you are using a sufficient excess of the reducing agent (e.g., sodium sulfide, tin(II) chloride).[12]
-
-
-
Product Inhibition:
-
Explanation: The product, 1-amino-2-methylanthraquinone, may adsorb onto the catalyst surface, inhibiting the reaction.[3]
-
Solution:
-
Optimize Catalyst Loading: A higher catalyst loading may help overcome this inhibition.
-
Consider a Different Catalyst: Some catalysts may be less prone to product inhibition than others.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best starting point for the reduction of this compound?
A1: For general-purpose reduction of aromatic nitro compounds, 5% or 10% Palladium on carbon (Pd/C) is an excellent and often preferred starting point.[6][9] It is highly active and typically provides high yields of the corresponding amine under mild conditions (e.g., atmospheric pressure of H2 at room temperature).[7]
Q2: When should I consider using a catalyst other than Pd/C?
A2: You should consider alternatives to Pd/C in the following situations:
-
Presence of Halogens: If your molecule contains iodine, bromine, or chlorine substituents that you wish to preserve, Pd/C can cause dehalogenation. In this case, Raney Nickel is a suitable alternative.[9]
-
Cost Concerns for Large-Scale Synthesis: Noble metal catalysts can be expensive. For larger-scale reactions, non-noble metal catalysts like iron (Fe) or zinc (Zn) in acidic media can be more economical.[11]
-
Chemoselectivity Issues: If your molecule has other reducible functional groups (e.g., alkenes, alkynes, carbonyls) that you want to keep intact, milder and more chemoselective reagents like tin(II) chloride (SnCl2) or sodium sulfide (Na2S) may be more appropriate.[9]
Q3: What are the main differences between catalytic hydrogenation and other reduction methods?
A3: The primary differences lie in the reaction conditions, selectivity, and workup procedures.
| Feature | Catalytic Hydrogenation (e.g., H2/Pd/C) | Metal/Acid Reduction (e.g., Fe/HCl) | Transfer Hydrogenation |
| Reductant | Hydrogen gas (H2) | Active metal (Fe, Zn, Sn) | Hydrogen donor (e.g., triethylsilane)[7] |
| Conditions | Mild to moderate temperature and pressure | Often requires heating and acidic conditions | Typically mild conditions |
| Selectivity | Highly effective for nitro groups, but can reduce other functional groups | Can be more chemoselective for the nitro group | Can be highly chemoselective[7] |
| Workup | Filtration to remove the catalyst | Neutralization and filtration of metal salts | Varies, often simple filtration and solvent removal |
| Safety | Requires handling of flammable hydrogen gas | Involves strong acids | Generally safer than using hydrogen gas |
Q4: How can I monitor the progress of my reaction?
A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[12] You can spot the reaction mixture alongside the starting material to track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[13][14]
Q5: What are the key safety precautions when working with these reactions?
A5: Safety should always be the top priority.
-
Handling Nitro Compounds: this compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]
-
Handling Catalysts: Some catalysts, like Raney Nickel, are pyrophoric and can ignite spontaneously in the air.[4] Always handle them under an inert atmosphere or wetted with a solvent. Spent catalysts may also retain pyrophoric properties.[5]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly set up and leak-tested. Work in a well-ventilated area away from ignition sources.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals and catalysts used in your experiment.[4][17][18]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound using Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol (reagent grade)
-
Hydrogen gas supply (balloon or cylinder)
-
Round-bottom flask
-
Stir bar
-
Septum
-
Needles for gas inlet and outlet
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution.
-
Seal the flask with a septum.
-
Purge the flask with nitrogen or argon to remove air.
-
Introduce hydrogen gas into the flask via a balloon or from a cylinder through a needle. Maintain a slight positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-amino-2-methylanthraquinone.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Catalyst Screening for the Reduction of this compound
Objective: To identify the most effective catalyst for the reduction under specific laboratory conditions.
Procedure:
-
Set up a parallel reaction array with identical small-scale reaction vessels.
-
In each vessel, place a solution of this compound in the chosen solvent.
-
To each vessel, add a different catalyst (e.g., Pd/C, Pt/C, Raney Nickel, Fe powder with acetic acid, SnCl2). Ensure the molar ratio of the catalytic metal or reducing agent to the substrate is consistent across the experiments.
-
Subject each reaction to the appropriate conditions (e.g., hydrogen atmosphere for catalytic hydrogenation, heating for metal/acid reductions).
-
Monitor all reactions simultaneously by TLC at regular time intervals (e.g., 1 hour, 2 hours, 4 hours).
-
After a set period, quench the reactions and analyze the product distribution by GC or LC-MS to determine the conversion and selectivity for each catalyst.
-
Based on the results, select the catalyst that provides the best combination of conversion, selectivity, and reaction time for further optimization.
Visualizations
Decision Tree for Catalyst Selection
Caption: A decision tree to guide catalyst selection.
Reaction Pathway and Potential Side Products
Caption: Reaction pathway for nitro reduction and potential side products.
References
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). Pd/C-Catalyzed Nitro Group Reductions at Ultralow Catalyst Loadings in Nanomicelles in Water. Organic Letters, 23(20), 8114–8118.
- PubChem. (n.d.). 1-Amino-2-methylanthraquinone.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
- ResearchGate. (n.d.). Reaction network for the catalytic hydrogenation of nitroaromatics.
- Jag-adeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2569–2574.
- Zhumanova, A. A., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
- Google Patents. (n.d.). US2293782A - Preparation of 1-nitro-2-methylanthraquinone.
- HollyFrontier Refining & Marketing LLC. (2017, December 14). SAFETY DATA SHEET - Spent Catalyst (Various).
- Suncor. (n.d.). Catalyst Handling Activities - Exposure, Health Effects and Control.
- PrepChem.com. (n.d.). Synthesis of 1-amino-2-methylanthraquinone.
- Google Patents. (n.d.). US4016182A - Process for the production of aminoanthraquinone compounds.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.
- ResearchGate. (n.d.). Optimisation of the hydrogenation of 2-methylquinoline.
- Indian Journal of Chemistry. (n.d.). Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and their derivatives.
- Phenova. (n.d.). GC Troubleshooting Guide.
- Sulphuric Acid on the Web. (n.d.). Catalyst Safety.
- MDPI. (n.d.). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.
- Royal Society of Chemistry. (n.d.). New intermediates and dyes. Part IX. Reactions of 2-methyl-1-nitro- and 1-amino-2-methyl-anthraquinone; derived dyes for cellulose acetate rayon.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US2874168A - Process for the preparation of 1-nitroanthraquinone.
- ResearchGate. (2025, August 10). New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. fishersci.com [fishersci.com]
- 5. s29.q4cdn.com [s29.q4cdn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. sulphuric-acid.com [sulphuric-acid.com]
Technical Support Center: Safe Disposal of 2-Methyl-1-nitroanthraquinone Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2-Methyl-1-nitroanthraquinone. As a suspected carcinogen with persistent environmental characteristics, proper management of this compound from cradle-to-grave is not only a regulatory necessity but a cornerstone of laboratory safety and corporate responsibility. This document is structured to provide immediate, actionable answers to common questions and troubleshooting scenarios encountered during laboratory operations.
Compound Profile: this compound
A summary of the key characteristics and hazards of this compound is provided below to inform appropriate handling and disposal decisions.
| Property | Value | Source(s) |
| CAS Number | 129-15-7 | [1][2] |
| Appearance | Pale yellow needles or light yellow solid | [1][3][4] |
| Molecular Formula | C₁₅H₉NO₄ | [1] |
| Hazards | Suspected of causing cancer.[1][2][3][5] | [1][2][3][5] |
| Emits toxic fumes of nitrogen oxides upon decomposition by heating.[3][4] | [3][4] | |
| May cause skin and eye irritation.[6] | [6] | |
| Solubility | Insoluble in water. Slightly soluble in hot diethyl ether, hot benzene, hot acetic acid, and chloroform. Soluble in nitrobenzene. | [3][7] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the classification, storage, and disposal of this compound waste.
Q1: What is this compound and why is its waste classified as hazardous?
A1: this compound is a synthetic organic compound, often used as an intermediate in dye manufacturing.[1][2] Its waste is classified as hazardous primarily due to its toxicological profile. It is suspected of causing cancer.[1][2][5] Furthermore, as a nitroaromatic compound, it poses environmental risks and can release toxic nitrogen oxides if improperly incinerated or heated.[3][4] Therefore, it falls under regulations governing chemical carcinogens and must be managed as hazardous waste.
Q2: What are the primary approved disposal methods for this compound waste?
A2: The two primary disposal routes for this type of chemical waste are high-temperature incineration and disposal in a permitted hazardous waste landfill.
-
Incineration: This is often the preferred and most feasible method for complete destruction, especially for laboratory waste contaminated with carcinogens.[1][3][8] A specialized, high-temperature, gas-fired incinerator with a two-stage combustion process is considered the most effective type to ensure complete destruction of the compound and its hazardous byproducts.[1][3]
-
Hazardous Waste Landfill: Disposal in a specially engineered and permitted hazardous waste landfill is another option.[9] However, under the U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions (LDR) program, wastes must often be treated to meet specific standards before they can be landfilled to reduce the potential for leaching into groundwater.[10][11]
The choice between these methods will be determined by your institution's licensed hazardous waste disposal contractor and local regulations.
Q3: Can I dispose of trace amounts of this compound waste down the drain?
A3: Absolutely not. It is a violation of standard laboratory practice and likely regulations to sewer any amount of this chemical. The compound is insoluble in water, meaning it will not dissolve and can persist in plumbing and aquatic environments.[3][4][7] Furthermore, the EPA and local authorities strictly prohibit the sewering of hazardous waste pharmaceuticals and other hazardous chemicals.[12][13]
Q4: What are the key regulations I need to be aware of when handling this waste?
A4: In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from its generation to its final disposal.[10] Key components of RCRA that you must comply with include:
-
Hazardous Waste Determination: You must correctly identify that your this compound waste is hazardous.
-
Container Management: Waste must be stored in containers that are in good condition, compatible with the waste, and properly labeled.[14]
-
Land Disposal Restrictions (LDRs): You must ensure the waste is properly treated before being land disposed, a task typically handled by your disposal vendor.[10][11]
-
Recordkeeping: Generators of hazardous waste are required to keep detailed records of waste analysis, notifications, and shipments for a minimum of three years.[10][11]
Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance, as state and local regulations can be more stringent than federal rules.
Q5: How should I properly store this compound waste prior to disposal?
A5: Proper storage is critical to prevent accidental release and ensure safe handling.
-
Segregation: Store waste containing this compound separately from other chemical waste streams to avoid dangerous reactions. It is incompatible with strong oxidizing agents.[15] Use a chemical compatibility chart to guide segregation.[16][17]
-
Containers: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the waste (e.g., for contaminated solvents, use a glass or polyethylene container). The outside of the container must be kept clean and free of contamination.[14]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Carcinogen").[14]
-
Accumulation Area: Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area that is secure and under the control of laboratory personnel.
Troubleshooting Guide: Experimental Scenarios
This section provides step-by-step guidance for specific issues you may encounter during your experiments.
Scenario 1: Accidental Spill Q: I've spilled a small amount (<5 grams) of solid this compound powder in a certified chemical fume hood. What is the correct cleanup and disposal procedure?
A: For small spills of solid material, follow this protocol. For larger spills or spills outside of a containment hood, evacuate the area and contact your institution's EHS emergency response team immediately.
Protocol: Small Spill Cleanup and Decontamination
-
Ensure Safety: Keep the fume hood sash at the lowest practical height. Ensure you are wearing appropriate Personal Protective Equipment (PPE): a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Restrict Access: Prevent others from entering the immediate area of the spill.
-
Dampen the Material: Gently dampen the solid spill material with a small amount of water using a spray bottle.[4]
-
Causality Explained: Dampening the powder prevents it from becoming airborne, which is a primary inhalation risk for carcinogenic dusts.
-
-
Collect the Material: Carefully wipe up the dampened material using absorbent pads or paper towels.[4] Place the used absorbent materials directly into a designated hazardous waste bag (e.g., a tough, sealable polyethylene bag).
-
Decontaminate Surfaces: Wash the spill area thoroughly with a soap and water solution.[4] Rinse with a small amount of water, followed by a solvent rinse (e.g., 70% ethanol), if appropriate for the surface.
-
Dispose of Contaminated Materials: Place all used cleaning materials, including gloves and any disposable PPE, into the same hazardous waste bag.
-
Final Packaging: Seal the bag and place it inside your designated solid hazardous waste container for this compound.
-
Notification: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Scenario 2: Contaminated Solvents Q: My experiment generated a waste stream of chloroform contaminated with this compound. How do I dispose of this liquid waste?
A: This is a mixed hazardous waste stream (halogenated organic solvent and a toxic solute) and must be handled with care.
-
Designate a Waste Container: Use a dedicated, properly vented, and sealed container appropriate for chlorinated solvents (e.g., a glass bottle with a screw cap). Do not use metal containers.
-
Label Correctly: Immediately label the container "Hazardous Waste." List all constituents by their full name and estimate the percentage of each: "Chloroform (~99%), this compound (~1%)."
-
Collect Waste: Pour the waste into the container using a funnel. Perform this transfer inside a chemical fume hood.
-
Do Not Overfill: Fill the container to no more than 75% of its capacity to allow for vapor expansion.[14]
-
Store Safely: Secure the cap tightly and store the container in a designated satellite accumulation area, segregated from incompatible chemicals like strong bases or acids.[16][17] Arrange for pickup by your EHS department or licensed waste contractor.
Scenario 3: Contaminated Labware Q: How do I decontaminate and dispose of gloves, serological pipettes, and other solid lab materials that have come into contact with this compound?
A: All disposable items grossly contaminated with this compound must be disposed of as solid hazardous waste.
-
Segregate Solid Waste: Establish a dedicated solid waste container (e.g., a labeled, lined cardboard box or a plastic drum) specifically for this waste stream in your work area.
-
Collect Contaminated Items: Place all contaminated disposable items—gloves, absorbent pads, weigh boats, plastic pipettes, etc.—directly into this container.
-
Decontaminating Glassware: For reusable glassware, perform a triple rinse.
-
Rinse 1: Use a small amount of a solvent in which the compound is soluble (e.g., chloroform, if appropriate for your subsequent work). Dispose of this solvent rinse as hazardous liquid waste as described in Scenario 2.
-
Rinse 2 & 3: Use a standard laboratory detergent and water.
-
Self-Validation Check: The triple rinse procedure is a standard practice to ensure that glassware is decontaminated to a level where it can be washed normally. The key is using a solvent in the first rinse that effectively removes the hazardous residue.
-
-
Seal and Dispose: Once the solid waste container is full, seal the liner and the container. Arrange for disposal through your institution's hazardous waste program.
Waste Management Workflow
The following diagram illustrates the decision-making process for properly segregating and disposing of waste generated from experiments involving this compound.
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chembk.com [chembk.com]
- 8. 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. actenviro.com [actenviro.com]
- 10. epa.gov [epa.gov]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 12. ashp.org [ashp.org]
- 13. epa.gov [epa.gov]
- 14. nipissingu.ca [nipissingu.ca]
- 15. fishersci.com [fishersci.com]
- 16. vumc.org [vumc.org]
- 17. case.edu [case.edu]
Validation & Comparative
A Comparative Guide to 2-Methyl-1-nitroanthraquinone and Other Nitroanthraquinones for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitroanthraquinones in Medicinal Chemistry
Anthraquinones are a class of aromatic compounds based on the anthracene skeleton, long recognized for their diverse pharmacological properties.[1] The introduction of a nitro group onto the anthraquinone scaffold can significantly modulate its biological activity, a strategy that has been explored in the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group can influence the molecule's electrochemical properties, its ability to interact with biological macromolecules, and its metabolic fate.[2]
This guide focuses on 2-Methyl-1-nitroanthraquinone, a derivative whose biological profile, particularly in comparison to other nitroanthraquinones, is not extensively documented in publicly available literature. Understanding the subtle yet significant impact of the position of the nitro group and the presence of other substituents, such as a methyl group, is crucial for elucidating structure-activity relationships (SAR) and designing more potent and selective drug candidates.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. For nitroanthraquinones, properties such as solubility, melting point, and lipophilicity are influenced by the substitution pattern on the anthraquinone core.
| Property | This compound | 1-Nitroanthraquinone | 2-Nitroanthraquinone |
| Molecular Formula | C₁₅H₉NO₄[3] | C₁₄H₇NO₄ | C₁₄H₇NO₄ |
| Molecular Weight | 267.24 g/mol [3] | 253.21 g/mol | 253.21 g/mol |
| Appearance | Pale yellow needles or light yellow solid[3] | Yellow needles | Yellow solid |
| Melting Point | 270-271 °C[1] | ~230 °C | ~185-188 °C |
| Water Solubility | Insoluble[1] | Insoluble | Insoluble |
| LogP (calculated) | 3.67[1] | ~3.2 | ~3.2 |
Note: Some of the data for 1-Nitroanthraquinone and 2-Nitroanthraquinone are typical values and may vary depending on the source.
The addition of a methyl group to the anthraquinone backbone, as in this compound, increases its molecular weight and is expected to slightly increase its lipophilicity (LogP) compared to the unsubstituted nitroanthraquinones. These subtle differences can have a significant impact on the compound's absorption, distribution, and ability to cross cellular membranes.
Synthesis of Nitroanthraquinones: A General Protocol
The synthesis of nitroanthraquinones, including this compound, is typically achieved through the nitration of the corresponding anthraquinone precursor.[4] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to manage the regioselectivity and the extent of nitration.
Experimental Protocol: Nitration of 2-Methylanthraquinone
This protocol describes the synthesis of this compound.
Materials:
-
2-Methylanthraquinone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Stirring apparatus
-
Thermometer
-
Dropping funnel
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a flask equipped with a stirrer and a thermometer, carefully add 2-methylanthraquinone to concentrated sulfuric acid while stirring in an ice bath to maintain a low temperature.
-
Once the 2-methylanthraquinone is completely dissolved, slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise from a dropping funnel. The temperature should be carefully monitored and maintained below 10°C to prevent over-nitration and side reactions.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The precipitated crude product is then collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as acetic acid or ethanol.
Comparative Biological Evaluation: A Framework for Discovery
Direct comparative studies on the biological activities of this compound and its isomers are scarce. Therefore, this section provides a framework of essential experimental protocols for researchers to conduct these critical comparisons.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7] This assay is a fundamental first step in evaluating the potential anticancer activity of a compound.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and other nitroanthraquinone analogs against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound and other nitroanthraquinone test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, count them, and adjust the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
-
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
Many anthraquinone derivatives exert their anticancer effects by intercalating into DNA and inhibiting the activity of topoisomerases, enzymes that are crucial for DNA replication and repair.[8]
This assay determines if a compound can unwind supercoiled plasmid DNA, which is a characteristic of DNA intercalators.[9]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Test compounds
-
Agarose
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the supercoiled plasmid DNA with the 10x reaction buffer and the test compound at various concentrations.
-
-
Enzyme Addition:
-
Add Topoisomerase I to the reaction mixture and incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Intercalating agents will cause the relaxed DNA to become supercoiled again, resulting in a faster migration on the gel compared to the relaxed DNA control.
-
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II
-
10x Topoisomerase II assay buffer
-
ATP
-
Test compounds
-
Agarose
-
TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine kDNA, 10x assay buffer, ATP, and the test compound.
-
-
Enzyme Addition:
-
Initiate the reaction by adding Topoisomerase II and incubate at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction with a stop solution.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the catenated and decatenated DNA.
-
-
Visualization:
-
Stain and visualize the gel. Inhibitors of Topoisomerase II will prevent the decatenation of kDNA, which will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR studies for nitroanthraquinones are limited, some general principles can be extrapolated from the broader class of anthraquinones and other nitroaromatic compounds.
-
Position of the Nitro Group: The position of the electron-withdrawing nitro group is expected to significantly influence the electronic distribution of the anthraquinone core, thereby affecting its reactivity and interaction with biological targets.[10] For instance, the reactivity towards nucleophilic substitution can differ between the 1- and 2-positions.[10]
-
Role of the Methyl Group: The methyl group in this compound can influence the compound's lipophilicity and steric profile. This may affect its ability to bind to target proteins or intercalate into DNA.
-
Potential for Bioactivation: Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that can cause cellular damage.[1] Understanding the metabolic fate of different nitroanthraquinones is crucial for assessing their safety profile.
Future research should focus on the systematic synthesis and biological evaluation of a series of nitroanthraquinone derivatives to establish clear SAR. This would involve varying the position and number of nitro groups, as well as introducing other substituents to probe their effects on activity and selectivity.
Pharmacokinetics and ADME Considerations
For any compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[11] In vitro assays can provide valuable early insights into a compound's pharmacokinetic profile.
In Vitro Permeability: The Caco-2 Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[4][12] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters found in the small intestine.
Objective: To assess the intestinal permeability and potential for active efflux of nitroanthraquinone derivatives.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the receiver compartment.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Metabolic Stability Assessment
In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are used to estimate the rate at which a compound is metabolized by drug-metabolizing enzymes.[11][13][14] This information is critical for predicting the in vivo half-life and potential for drug-drug interactions.
Conclusion and Future Perspectives
This compound and its analogs represent a chemical space with underexplored therapeutic potential. While historical data has focused on the carcinogenicity of some of these compounds, a systematic and comparative evaluation of their biological activities is warranted.[1][15][16] The experimental frameworks provided in this guide offer a robust starting point for researchers to elucidate the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of this intriguing class of molecules. By applying these methodologies, the scientific community can better assess the potential of nitroanthraquinones in the development of novel therapeutics for cancer and other diseases.
References
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Haciosmanoglu, E., Ozkok, F., Onsu, A. K., Bektas, M., Varol, B., & Pehlivan, S. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.
- Teng, M., et al. (2016). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 6(106), 104653-104683.
- Tu, C. H., et al. (2020). Design, synthesis and antitumour evaluation of novel anthraquinone derivatives. Bioorganic Chemistry, 104, 104395.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Gour-Salin, B. J., et al. (2013). Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes. Molecules, 18(11), 13863-13883.
- National Toxicology Program. (1978). Bioassay of this compound for Possible Carcinogenicity (CAS No. 129-15-7).
- Inspiralis. (n.d.). DNA Unwinding Assay. Inspiralis.
- Marković, V., et al. (2021). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic Chemistry, 115, 105228.
- Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.
- ECHEMI. (n.d.). 129-15-7, this compound Formula. ECHEMI.
- Sygnature Discovery. (n.d.). Caco-2 Permeability.
- PubChem. (n.d.). This compound.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 62(1), 3.3.1-3.3.26.
- Valderrama, J. A., et al. (2012). Anthraquinone anticancer drugs. Current Medicinal Chemistry, 19(23), 3892-3911.
- Mirgayazova, R., et al. (2019). The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA. Carcinogenesis, 8(8), 1071-1075.
- Easton, C. J., & Kelly, P. N. (2001). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Journal of Pharmacological and Toxicological Methods, 45(2), 115-121.
- Prabha, T., Kaviarasan, L., & Sivakumar, T. (2015). Quantitative Structure Activity Relationship Study of Naphthoquinone Analogs as Possible DNA Topoisomerase Inhibitors. Der Pharma Chemica, 7(1), 164-172.
- PubChem. (n.d.). This compound.
- National Toxicology Program. (1978). Bioassay of this compound for Possible Carcinogenicity.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- Oikawa, S., & Kawanishi, S. (2001). Sequence-specific DNA damage induced by carcinogenic danthron and anthraquinone in the presence of Cu(II), cytochrome P450 reductase and NADPH. Carcinogenesis, 22(11), 1839-1846.
- BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT.
- Obach, R. S. (2008). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism and Disposition, 36(7), 1385-1392.
- Shen, L. L. (2001). DNA-unwinding test using eukaryotic DNA topoisomerase I. Methods in Molecular Biology, 95, 149-160.
- Nitiss, J. L., et al. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 62(1), 3.3.1-3.3.26.
- Park, J. G., et al. (2015). Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- Long, B. H., et al. (1989). Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners. National Cancer Institute Monographs, (4), 123-127.
- BenchChem. (2025). A Comparative Analysis of 2-Nitroanthraquinone and 1-Nitroanthraquinone. BenchChem.
- Ma, Y., et al. (2022). Effects of ambient PM2.
- Zanardi, I., et al. (2022). Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment. International Journal of Molecular Sciences, 23(6), 3121.
- Chiang, J. H., et al. (2011). Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways. Chemical Research in Toxicology, 24(1), 38-47.
- Xeno-Tech. (2023, May 29). How to Conduct an In Vitro Metabolic Stability Study. Xeno-Tech.
- Ito, K., et al. (2006). Near-UV Induced Interstrand Cross-Links in anthraquinone-DNA Duplexes. Journal of the American Chemical Society, 128(46), 14868-14869.
- Thapa, P., et al. (2013). Structure-activity relationship study. European Journal of Medicinal Chemistry, 69, 547-557.
- Westendorf, J., et al. (1990). Formation of genotoxic metabolites from anthraquinone glycosides, present in Rubia tinctorum L. Carcinogenesis, 11(11), 1939-1943.
- BenchChem. (2025). A Comparative Analysis of Alizarin 1-Methyl Ether and Other Anthraquinones in Oncology Research. BenchChem.
- Cheng, Y. L., et al. (2007). Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracene derivatives in human leucocytes. Journal of Pharmacy and Pharmacology, 59(12), 1689-1695.
- Park, J. G., et al. (2015). Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid.
- Orellana, E. A., & Kasinski, A. L. (2016). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Methods in Molecular Biology, 1470, 149-158.
Sources
- 1. echemi.com [echemi.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. inspiralis.com [inspiralis.com]
- 10. Effects of ambient PM2.5 and 9-nitroanthracene on DNA damage and repair, oxidative stress and metabolic enzymes in the lungs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. if-pan.krakow.pl [if-pan.krakow.pl]
- 14. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 15. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Abstract for TR-29 [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Methyl-1-nitroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methyl-1-nitroanthraquinone
This compound is a key intermediate in the synthesis of a variety of dyes and pigments.[1][2] Its anthraquinone core is a structural motif found in numerous biologically active compounds, making its derivatives of interest in medicinal chemistry and drug development research.[3] The precise and efficient synthesis of this compound is therefore of considerable importance.
This guide provides a comparative analysis of established synthesis methods for this compound, with a focus on the underlying chemical principles, experimental protocols, and validation techniques. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind procedural choices, ensuring a deep and practical understanding for researchers in the field.
The Core Chemistry: Electrophilic Aromatic Substitution
The synthesis of this compound is fundamentally an electrophilic aromatic substitution (EAS) reaction.[4][5] The starting material, 2-methylanthraquinone, is treated with a nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich aromatic ring of the 2-methylanthraquinone to form a nitro-substituted product.
The regioselectivity of this reaction—that is, the position at which the nitro group attaches—is directed by the existing substituents on the anthraquinone core. The methyl group is an activating, ortho-, para-directing group, while the quinone carbonyls are deactivating, meta-directing groups. The interplay of these electronic effects primarily directs the incoming nitro group to the 1-position.
Comparative Analysis of Synthesis Methods
The most common method for the synthesis of this compound is the direct nitration of 2-methylanthraquinone using a mixed acid solution of nitric acid and sulfuric acid.[1] Variations in the reaction conditions, such as the composition of the mixed acid, temperature, and reaction time, can significantly impact the yield, purity, and byproduct profile of the final product.
Method 1: Classical Mixed Acid Nitration
This method is the most widely employed due to its simplicity and cost-effectiveness. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-methylanthraquinone to concentrated sulfuric acid while cooling in an ice bath.
-
Once the 2-methylanthraquinone is fully dissolved or well-suspended, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the 2-methylanthraquinone solution, maintaining the reaction temperature between 0-10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period (e.g., 2-8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
Filter the precipitated crude product, wash it thoroughly with cold water until the filtrate is neutral, and dry.
-
Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (the formation of dinitro- and trinitro- byproducts) and to minimize side reactions.
-
Order of Addition: Adding the nitrating agent to the substrate solution ensures that the concentration of the highly reactive nitronium ion is kept low at any given time, which helps to control the reaction rate and reduce the formation of byproducts.
-
Sulfuric Acid: The presence of a strong acid like sulfuric acid is essential to generate a sufficient concentration of the nitronium ion for the reaction to proceed at a reasonable rate.
Method 2: Nitration in an Organic Solvent
To improve the homogeneity of the reaction and potentially enhance selectivity, the nitration can be carried out in the presence of an inert organic solvent.
-
Dissolve 2-methylanthraquinone in a suitable halogenated solvent (e.g., dichloromethane or chlorobenzene) in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution while maintaining a low temperature (e.g., 0-5°C).
-
Stir the reaction mixture for a designated time (e.g., 4-12 hours), monitoring by TLC.
-
After the reaction, carefully add water to the mixture and separate the organic layer.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Improved Solubility: The use of an organic solvent can improve the solubility of the starting material, leading to a more homogeneous reaction mixture and potentially better control over the reaction.
-
Milder Conditions: In some cases, the use of a solvent may allow for milder reaction conditions.
-
Solvent Waste: A significant drawback is the generation of halogenated organic waste, which requires special disposal procedures.
Byproduct Formation and Purification
A common challenge in the nitration of 2-methylanthraquinone is the formation of unwanted byproducts, including:
-
Isomeric Products: While the 1-nitro isomer is the major product, small amounts of other isomers can be formed.
-
Dinitro and Polysubstituted Products: Over-nitration can lead to the formation of dinitro- and other polysubstituted anthraquinones.[6]
-
Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of oxidation byproducts.[6]
A crucial step in obtaining high-purity this compound is the purification of the crude product. A patented method describes a purification process involving treatment with an aqueous solution of sodium sulfite and caustic soda.[6] This treatment helps to remove dinitro bodies and other alkali-soluble impurities.[6]
-
Suspend the crude this compound in water.
-
Add sodium sulfite and a solution of sodium hydroxide to achieve a pH of 9.5 or higher.
-
Heat the mixture to 90-95°C and agitate for several hours.
-
Filter the hot mixture to isolate the purified, insoluble this compound.
-
Wash the product with hot water until the filtrate is neutral and then dry.
Validation of this compound
The identity and purity of the synthesized this compound must be rigorously confirmed using a combination of analytical techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the this compound structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The PubChem database provides reference spectra for this compound.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the carbonyl groups of the anthraquinone core (around 1670 cm⁻¹). Reference IR spectra are available in public databases.[1]
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the preferred technique for assessing the purity of this compound and for detecting and quantifying any isomeric or other impurities. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[7][8][9]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated for linearity, accuracy, precision, and sensitivity according to standard guidelines.
Data Summary and Comparison
| Synthesis Method | Key Parameters | Advantages | Disadvantages | Reported Yield/Purity |
| Mixed Acid Nitration | HNO₃/H₂SO₄, 0-10°C, 2-8 h | Simple, cost-effective | Highly exothermic, potential for byproducts | Yields can be high after purification, but crude product may contain significant impurities. |
| Nitration in Solvent | HNO₃/H₂SO₄ in CH₂Cl₂ or C₆H₅Cl, 0-5°C, 4-12 h | Improved homogeneity, potentially milder conditions | Generates organic solvent waste | Data on specific yields for this method are less commonly reported in readily available literature but are expected to be comparable to the mixed acid method. |
Visualizing the Workflow
Caption: Workflow for the synthesis, purification, and validation of this compound.
Safety and Environmental Considerations
Aromatic nitration reactions are inherently hazardous and require strict safety protocols.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Proper temperature control is critical to prevent runaway reactions, which can lead to explosions.
-
Waste Disposal: The reaction generates acidic waste, which must be neutralized before disposal. If organic solvents are used, they must be disposed of as hazardous organic waste.
-
Toxicity: Nitroaromatic compounds are often toxic and may be carcinogenic.[10] Handle this compound with care, avoiding inhalation of dust and skin contact.
From an environmental perspective, the use of mixed acids contributes to the generation of acidic wastewater.[11] The development of greener nitration methods using solid acid catalysts or alternative nitrating agents is an active area of research.[12]
Conclusion
The synthesis of this compound via electrophilic nitration of 2-methylanthraquinone is a well-established but nuanced process. While the mixed acid method remains the most common, careful control of reaction conditions and effective purification are paramount to achieving high purity and yield. This guide has provided a framework for understanding the critical parameters of this synthesis, from the underlying mechanistic principles to the essential validation techniques. By approaching this synthesis with a thorough understanding of the "why" behind each step, researchers can confidently and safely produce high-quality this compound for their research and development needs.
References
- Notes on Environmental Concerns of Nitr
- Separation of 1-Nitroanthraquinone on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
- This compound | C15H9NO4 | CID 31426 - PubChem. (URL: [Link])
- Environmental nitration processes enhance the mutagenic potency of aromatic compounds - Environmental Toxicology. (URL: [Link])
- Aromatic nitration under various conditions.
- Nitration: An Overview of Recent Developments and Processes - American Chemical Society. (URL: [Link])
- US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google P
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (URL: [Link])
- This compound (CHEBI:82345) - EMBL-EBI. (URL: [Link])
- 9,10-Anthracenedione, 2-methyl-1-nitro- - the NIST WebBook. (URL: [Link])
- Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Publishing. (URL: [Link])
- Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid - ResearchG
- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts - Scirp.org. (URL: [Link])
- HPLC Separation of Anthraquinones from Rhubarbs - CABI Digital Library. (URL: [Link])
- HPLC Separation of Haloaromatics and Quinones on Newcrom B Column - SIELC Technologies. (URL: [Link])
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (URL: [Link])
- Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - NIH. (URL: [Link])
- 2-Methylanthraquinone derivatives as potential bioreductive alkyl
- Nitration of Arom
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (URL: [Link])
- Nitration (video) | Aromatic compounds - Khan Academy. (URL: [Link])
- Nitr
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-Methylanthraquinone derivatives as potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]
- 7. Separation of 1-Nitroanthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmental nitration processes enhance the mutagenic potency of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Notes on Environmental Concerns of Nitration [unacademy.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to Anthraquinone-Based Dyes
This guide offers an in-depth comparative analysis of anthraquinone-based dyes, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple product overview, this document provides a technical exploration of the performance, applications, and underlying chemistry of these vital compounds, juxtaposed with common alternatives. We will delve into the experimental data that underpins their selection in various fields, from textile manufacturing to pioneering cancer therapeutics.
The Anthraquinone Chromophore: A Foundation of Stability and Vibrancy
Anthraquinone dyes are organic colorants built upon the core structure of anthraquinone, a tricyclic aromatic ketone.[1] This fundamental scaffold is inherently stable, conferring exceptional resistance to light and heat. The color of these dyes, which can range from vibrant reds and blues to greens, is determined by the strategic placement of electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, at specific positions on the anthraquinone nucleus.[1] This structural integrity is a key differentiator when compared to other classes of dyes, notably azo dyes, which are characterized by the -N=N- linkage.
Anthraquinone dyes are broadly classified based on their application method, which is dictated by their solubility and affinity for different substrates.[2] The primary classifications include:
-
Acid Dyes: Possessing sulfonic acid groups, these dyes are water-soluble and are primarily used for dyeing protein fibers like wool and silk.[2]
-
Disperse Dyes: Lacking water-solubilizing groups, these are applied to hydrophobic fibers such as polyester from a dispersion.[2]
-
Vat Dyes: Insoluble in water, they are applied in a reduced, soluble "leuco" form and then re-oxidized on the fiber, resulting in excellent fastness properties.[2]
-
Reactive Dyes: These dyes form a covalent bond with the fiber, typically cellulose, leading to exceptional wash fastness.[3]
Performance in Practice: A Comparative Analysis with Azo Dyes in Textiles
The textile industry is the largest consumer of anthraquinone dyes, where they are prized for their brightness and durability.[1] Azo dyes represent the largest class of synthetic dyes and are often the primary alternative. The choice between these two classes is a critical decision in textile manufacturing, driven by a trade-off between performance, cost, and environmental impact.
Anthraquinone dyes are particularly valued for their superior lightfastness, a measure of a dye's resistance to fading upon exposure to light.[4] This is a direct consequence of the stable anthraquinone core. Conversely, while offering a wide gamut of colors and generally being more cost-effective, azo dyes can exhibit lower lightfastness.[5] However, anthraquinone dyes often have a lower molar absorption coefficient, meaning they have a lower color strength compared to some azo dyes.[4]
To illustrate these differences, let's compare two widely used reactive dyes: C.I. Reactive Blue 19, an anthraquinone dye, and C.I. Reactive Black 5, a diazo reactive dye.
Comparative Performance Data: Anthraquinone vs. Azo Reactive Dyes
| Performance Metric | C.I. Reactive Blue 19 (Anthraquinone) | C.I. Reactive Black 5 (Azo) | Test Standard |
| Lightfastness | Good (Grade 4-5)[6] | Generally Good (Grade 4)[7] | ISO 105-B02 |
| Wash Fastness | Excellent (Grade 4-5) | Excellent (Grade 4-5)[7] | ISO 105-C06 |
| Molar Extinction Coefficient (λmax) | ~7,270 L mol⁻¹ cm⁻¹ (at 593 nm)[8] | Data not readily available for direct comparison | Spectrophotometry |
| Aquatic Toxicity (EC50 for Daphnia similis) | 178.44 mg/L (Relatively nontoxic)[9] | 36 mg/L (Moderately toxic)[9] | OECD 202 |
Analysis of Performance:
The data highlights the characteristic strengths of anthraquinone dyes. C.I. Reactive Blue 19 exhibits excellent light and wash fastness.[6][7] While C.I. Reactive Black 5 also has good fastness properties, the potential for lower lightfastness in azo dyes is a known trade-off.[5][7] The higher EC50 value for C.I. Reactive Blue 19 suggests a lower acute toxicity to aquatic organisms compared to C.I. Reactive Black 5, a significant consideration in the context of environmental regulations.[9]
Experimental Protocols for Performance Evaluation
To ensure the validity of comparative data, standardized testing methodologies are paramount. The International Organization for Standardization (ISO) provides a suite of protocols for assessing the fastness properties of textiles.
Experimental Protocol: ISO 105-C06 Colour Fastness to Washing
This protocol determines the resistance of the color of textiles to domestic or commercial laundering procedures.
Objective: To assess the color change of the dyed fabric and the degree of staining on adjacent undyed fabrics after a standardized washing process.
Materials:
-
Launder-Ometer or similar apparatus capable of maintaining a constant temperature and providing constant agitation.[10]
-
Stainless steel balls (6 mm diameter).[10]
-
Multifiber adjacent fabric (containing strips of common textile fibers like cotton, wool, polyester, etc.).
-
ECE (European Colorfastness Establishment) reference detergent.
-
Sodium perborate.
-
Grey Scale for assessing color change.[11]
-
Grey Scale for assessing staining.[11]
-
Spectrophotometer (for objective color measurement, optional).
-
Sewing machine.
-
Drying oven.
Workflow Diagram:
Caption: Workflow for ISO 105-C06 wash fastness testing.
Step-by-Step Methodology:
-
Sample Preparation: A 10 cm x 4 cm specimen of the dyed fabric is cut. A piece of multifiber adjacent fabric of the same dimensions is placed on top of the dyed specimen and sewn together along one of the shorter sides.[12]
-
Solution Preparation: A standard washing solution is prepared by dissolving ECE detergent (4 g/L) and sodium perborate (1 g/L) in deionized water.[13]
-
Washing: The Launder-Ometer is preheated to the specified test temperature (e.g., 60°C for cotton). The composite sample, the prepared washing solution (at a specified liquor ratio), and the required number of stainless steel balls are placed into a stainless steel container.[4][13] The container is sealed and agitated in the Launder-Ometer for the specified duration (e.g., 30 minutes).[13]
-
Rinsing and Drying: After the washing cycle, the composite sample is removed and rinsed twice in deionized water.[10] The excess water is squeezed out, and the stitching between the specimen and the multifiber fabric is removed, leaving them attached along one edge. The sample is then dried in an oven at a temperature not exceeding 60°C.[10]
-
Assessment: The dried specimen is compared to an untreated sample of the original fabric to assess the change in color using the Grey Scale for Color Change. The staining on each of the fiber strips of the multifiber fabric is assessed using the Grey Scale for Staining.[11] The results are reported as grades from 1 (poor) to 5 (excellent).[11]
Beyond Textiles: Anthraquinones in Drug Development
The rigid, planar structure of the anthraquinone core allows it to intercalate between the base pairs of DNA, a mechanism that is central to the activity of several anticancer drugs.[10] This has led to the development of a number of clinically important anthraquinone-based chemotherapeutic agents, including doxorubicin and mitoxantrone.[2]
The anticancer activity of anthraquinone derivatives is often multifaceted, involving several mechanisms:
-
DNA Intercalation: The planar aromatic system inserts itself into the DNA double helix, disrupting DNA replication and transcription.[10]
-
Topoisomerase Inhibition: Many anthraquinone-based drugs inhibit topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to DNA strand breaks and apoptosis.[10]
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinone derivatives can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress and trigger apoptotic cell death.[11]
Signaling Pathway Diagram:
Caption: Simplified signaling pathways of anthraquinone anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for screening the anticancer potential of new compounds.
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
Test compound (anthraquinone derivative).
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[14]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the anthraquinone derivative. A vehicle control (medium with the solvent used to dissolve the compound) and an untreated control are also included. The plate is then incubated for a period of 24 to 72 hours.[14]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.
Anthraquinone Dyes in Food: A Shift Towards Natural Alternatives
Certain anthraquinone derivatives, such as carminic acid (E120) derived from cochineal insects, have been used as food colorants.[10] However, concerns over the safety of some synthetic food dyes and a growing consumer demand for "clean label" products are driving a shift towards natural alternatives.[15]
Natural Alternatives to Anthraquinone and Other Synthetic Food Dyes:
-
Anthocyanins: These pigments are responsible for the red, purple, and blue colors of many fruits and vegetables, such as berries, red cabbage, and grapes.[1] They are a promising natural alternative, offering a vibrant color palette. However, their stability can be influenced by pH, temperature, and light.[1]
-
Betalains: Found in beets, betalains provide intense red-violet and yellow-orange colors. They are highly water-soluble but can be sensitive to heat and light.[7]
-
Carotenoids: This group of pigments, which includes beta-carotene from carrots and lycopene from tomatoes, provides a range of yellow, orange, and red hues. They are generally stable to heat and pH changes.
The primary challenge in replacing synthetic dyes with natural alternatives lies in achieving the same color vibrancy, stability, and cost-effectiveness.[16] Research is ongoing to improve the stability of natural colorants through techniques like microencapsulation.
Environmental and Toxicological Considerations
While prized for their stability, this very property can make synthetic anthraquinone dyes persistent in the environment if not properly treated in wastewater. The manufacturing process for some synthetic dyes can also involve harsh chemicals.
The toxicology of anthraquinone derivatives is highly structure-dependent. While the basic anthraquinone molecule is considered to have low toxicity, the addition of certain functional groups, such as amino groups, can increase their toxic potential. Some anthraquinone dyes have been classified as potential skin sensitizers. It is crucial to consult the Safety Data Sheet (SDS) for specific dyes to understand their handling requirements and potential hazards.
Conclusion: A Versatile Scaffold with Diverse Applications
Anthraquinone-based dyes represent a cornerstone of colorant chemistry, offering a unique combination of vibrant colors and exceptional stability. Their superior fastness properties make them indispensable in the textile industry for applications demanding high performance. In the realm of drug discovery, the anthraquinone scaffold continues to be a fertile ground for the development of novel anticancer agents, with its ability to interact with DNA and key cellular enzymes.
However, the selection of an anthraquinone-based dye, or any colorant, requires a holistic assessment that extends beyond its primary function. A thorough understanding of its performance characteristics relative to alternatives, backed by standardized experimental data, is essential. Furthermore, careful consideration of the environmental and toxicological profile of these compounds is paramount for responsible innovation and application. This guide has provided a framework for such a comparative study, equipping researchers and professionals with the knowledge to make informed decisions in their respective fields.
References
- Anthraquinone dyes. (n.d.). In Wikipedia.
- Britannica, T. Editors of Encyclopaedia (2023, December 1). anthraquinone dye. Encyclopedia Britannica. [Link]
- What are anthraquinone dyes. (n.d.). Colorants-news.
- Anthraquinone dyes. (n.d.). Grok.
- Anthraquinone Dye Chemistry. (n.d.). Area of Interest.
- Havens, J. R., Williams, L. R., Sarlis, N. J., & Rando, R. J. (2022). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. Science of The Total Environment, 806(Pt 2), 150536. [Link]
- Rando, R. J., Poovey, H. G., & Wong, J. P. (1995). Toxicity of an anthraquinone violet dye mixture following inhalation exposure, intratracheal instillation, or gavage. Toxicological Sciences, 26(2), 205–213. [Link]
- Rîmbu, C., Tănase, C., Roşu, D., & Butnaru, R. (2018). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability.
- Rando, R. J., Poovey, H. G., & Wong, J. P. (1995). Toxicity of an Anthraquinone Violet Dye Mixture Following Inhalation Exposure, Intratracheal Instillation, or Gavage. Toxicological Sciences, 26(2), 205–213. [Link]
- Anthraquinone Dyes. (2025, April 9). Dyeing-pedia. [Link]
- Colour Fastness to Washing Procedure (ISO 105 C06). (2021, December 20). Textile Learner. [Link]
- Working Procedure of Color Fastness to Wash (ISO 105 C06). (n.d.). Textile Education Blogs.
- Natural Colorants: Eco Friendly Alternatves to Synthetic Colorants. (2024, June 1). International Journal of Pharmaceutical Science Invention. [Link]
- Rîmbu, C., Tănase, C., Roşu, D., & Butnaru, R. (2018). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability.
- Blue Wool Scale. (n.d.). In Wikipedia.
- Molar extinction coefficients 3 max and absorption maximum l max of dyes. (n.d.). ResearchGate.
- Grey Scales. (n.d.). James Heal.
- de Souza, A. C. C., da Silva, A. C., da Silva, A. F. M., Paiva, T. C. B., & de Oliveira, R. (2019). Effective Concentration (EC50) of the Textile Dyes Reactive Blue 19 and Reactive Red 120 on Daphnia similis. Bulletin of Environmental Contamination and Toxicology, 103(3), 428–432. [Link]
- Blue Wool Scale - The Gold Standard for Assessing Color Fastness in Industry. (2025, August 20). VICHEM. [Link]
- The Blue Wool Scale. (n.d.). Materials Technology Limited.
- Linear range data of the absorbance-concentration relationships and molar extinction coefficients of different dye solutions. (n.d.). ResearchGate.
- Blue Wool & Grey Scale. (n.d.). UV Weathering.
- Grey Change & Grey Stain Scales For Durable Textile Colors. (2024, November 6). HunterLab. [Link]
- Anthraquinone and Azo Dyes in Dyeing Processes of PET Films and PET Knitted Fabrics Using Supercritical CO2 Medium. (2025, August 6).
- Gray Scale for Color Change and Color Staining. (2021, December 15). Textile Learner. [Link]
- Grey Scales for Measuring the Colour Fastness. (n.d.). ResearchGate.
- The Blue Wool Scale and the light-fastness of ink. (n.d.). Hibiscus Plc.
- Color Fastness: The Ultimate Guide. (2022, May 12). Testex. [Link]
- Safety Data Sheet for a Reactive Black Dye. (2015, September 29).
- Reactive Blue 19. (n.d.). PubChem.
- Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. (n.d.). MDPI.
- The evaluation of reactive textile dyes regarding their potential to cause organ-specific cyto- and geno-toxicity. (2022, January 5). ecotox brasil. [Link]
- ISO 105 C06 Color Fastness to Washing Test Method. (2024, August 20). Textile Tester. [Link]
- Ohio State scientist unlocks natural food color alternatives to Red No. 3. (2025, January 29).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Factors Affecting The Light Fastness Of Reactive Dyed Fabrics. (2018, October 15). Sinoever. [Link]
Sources
- 1. Ohio State scientist unlocks natural food color alternatives to Red No. 3 [news.osu.edu]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. youtube.com [youtube.com]
- 5. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Food Colorants and Preservatives: A Review, a Demand, and a Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. jamesheal.com [jamesheal.com]
- 11. textilelearner.net [textilelearner.net]
- 12. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. apnews.com [apnews.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Spectroscopic Guide to 2-Methyl-1-nitroanthraquinone and its Derivatives: Unveiling Structure-Property Relationships
In the landscape of drug discovery and materials science, anthraquinone derivatives stand out for their diverse biological activities and tunable physicochemical properties.[1] Among these, 2-Methyl-1-nitroanthraquinone serves as a crucial intermediate in the synthesis of various dyes and potentially bioactive molecules.[2] Understanding the nuanced structural features of its derivatives is paramount for predicting their function and optimizing their applications. This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap for their characterization. We will delve into the core principles of key spectroscopic techniques, present comparative data, and provide field-proven experimental protocols to ensure robust and reproducible results.
The Anthraquinone Core: A Spectroscopic Canvas
The fundamental structure of anthraquinone, a rigid and planar aromatic system, gives rise to distinct spectroscopic features.[3] The presence of a conjugated system of double bonds and two carbonyl groups forms the basis of its electronic and vibrational properties. Introducing substituents, such as the methyl and nitro groups in this compound, and further derivatization, leads to predictable and informative shifts in their spectroscopic signatures. This guide will focus on a comparative analysis using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful tool for examining the electronic transitions within anthraquinone derivatives.[3] The absorption of UV or visible light promotes electrons from their ground state to higher energy orbitals. The wavelength of maximum absorption (λmax) is highly sensitive to the electronic nature and position of substituents on the anthraquinone core.[3]
Typically, anthraquinones exhibit two primary types of absorption bands:
-
π → π* transitions: These are high-intensity bands, usually appearing in the UV region, resulting from the excitation of electrons within the aromatic π-system.[3]
-
n → π* transitions: These lower-intensity bands can extend into the visible region and arise from the excitation of non-bonding electrons on the carbonyl oxygen atoms.[3]
The introduction of electron-donating groups (e.g., -OH, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN) can induce a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively.[3]
Comparative Analysis of UV-Vis Spectra
Let's consider the parent molecule, this compound, and predict the shifts upon introducing different functional groups at a hypothetical position (e.g., the 4-position) for a comparative discussion.
| Compound | Substituent at Position 4 | Expected λmax Shift | Rationale |
| A | -H (this compound) | Baseline | The methyl group is weakly electron-donating, and the nitro group is strongly electron-withdrawing. |
| B | -OH | Bathochromic (Red Shift) | The hydroxyl group is a strong electron-donating group, increasing conjugation and lowering the energy of the π → π* transition. |
| C | -NH2 | Significant Bathochromic Shift | The amino group is a stronger electron-donating group than the hydroxyl group, leading to a more pronounced red shift. |
| D | -Cl | Minimal Shift | Halogens have a dual effect (inductive withdrawal and resonance donation) that often results in a minor overall shift. |
| E | -CHO | Hypsochromic (Blue Shift) | The aldehyde group is an additional electron-withdrawing group, which can decrease the overall electron density of the π-system, increasing the energy required for the π → π* transition. |
Note: This table presents expected trends based on fundamental principles of electronic spectroscopy.
Experimental Protocol for UV-Vis Spectroscopy
A generalized procedure for acquiring the UV-Vis spectrum of an anthraquinone derivative is as follows:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) to prepare a stock solution of known concentration. Further dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 for the main absorption bands.
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize.
-
Select a scanning wavelength range, typically from 200 to 800 nm.[3]
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the blank solvent and place it in the reference beam path.
-
Fill the second cuvette with the sample solution and place it in the sample beam path.
-
Perform a baseline correction with the blank solvent.
-
Acquire the absorption spectrum of the sample.[3]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each significant peak.
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an indispensable technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Comparative Analysis of FTIR Spectra
The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The table below outlines the expected characteristic absorption bands and how they might change with the introduction of other functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments and Comparison with Derivatives |
| Aromatic C-H | Stretch | 3100 - 3000 | This band is generally weak to medium in intensity and is present in all derivatives.[4] |
| Aliphatic C-H (Methyl) | Stretch | 2960 - 2850 | Present due to the methyl group. The intensity may vary slightly in different derivatives. |
| Carbonyl (C=O) | Stretch | 1680 - 1660 | A strong, sharp peak characteristic of the anthraquinone core. The position can be slightly influenced by the electronic effects of other substituents. Electron-donating groups may shift it to a lower wavenumber, while electron-withdrawing groups may shift it to a higher wavenumber. |
| Nitro (N-O) | Asymmetric Stretch | 1550 - 1475 | A strong and characteristic absorption for the nitro group.[5] Its position is sensitive to the electronic environment. |
| Nitro (N-O) | Symmetric Stretch | 1360 - 1290 | Another strong and characteristic absorption for the nitro group.[5] |
| Aromatic C=C | Stretch | 1600 - 1450 | Multiple bands of varying intensity, characteristic of the aromatic rings. |
| -OH (Phenolic) | Stretch | 3600 - 3200 (Broad) | A broad and strong band would appear in hydroxylated derivatives (Compound B). |
| -NH2 (Amino) | N-H Stretch | 3500 - 3300 (Two bands) | Two distinct sharp peaks would be present in aminated derivatives (Compound C). |
| -C-Cl (Chloro) | Stretch | 800 - 600 | A strong band would appear in chlorinated derivatives (Compound D). |
| -CHO (Aldehyde C=O) | Stretch | 1740 - 1720 | A strong, sharp peak would appear at a higher wavenumber than the quinone carbonyls in aldehydic derivatives (Compound E). |
Experimental Protocol for FTIR Spectroscopy
Here is a standard procedure for obtaining an FTIR spectrum of a solid anthraquinone derivative:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation and Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.[4]
-
-
Data Analysis:
-
Identify the wavenumbers of the key absorption bands.
-
Compare the obtained spectrum with reference spectra or the predicted values to confirm the presence of expected functional groups.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For organic molecules like anthraquinone derivatives, ¹H and ¹³C NMR are crucial for confirming the molecular skeleton and the position of substituents.
Comparative Analysis of NMR Spectra
The chemical shifts (δ) in NMR are highly dependent on the electronic environment of the nuclei.
¹H NMR:
-
Aromatic Protons (6.5-8.5 ppm): The protons on the anthraquinone core will appear in this region. The exact chemical shifts and coupling patterns will be highly informative about the substitution pattern. For instance, in this compound, the protons on the substituted ring will be shifted downfield due to the electron-withdrawing effect of the nitro and carbonyl groups.
-
Methyl Protons (~2.5 ppm): A singlet corresponding to the three protons of the methyl group will be observed.
-
Substituent Protons: Additional signals will appear depending on the derivative. For example, a hydroxyl derivative (-OH) would show a broad singlet, while an amino derivative (-NH2) would also exhibit a characteristic signal.
¹³C NMR:
-
Carbonyl Carbons (~180-190 ppm): Two distinct signals for the two non-equivalent carbonyl carbons are expected.
-
Aromatic Carbons (120-150 ppm): The carbons of the aromatic rings will resonate in this region. The carbon attached to the nitro group will be significantly deshielded (shifted downfield).
-
Methyl Carbon (~20 ppm): A signal for the methyl carbon will be observed in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Instrumentation and Measurement:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard parameters. For quantitative analysis, a longer relaxation delay may be necessary.[6]
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction, and integration).
-
Assign the signals to the corresponding protons and carbons based on their chemical shifts, integration values (for ¹H), and coupling patterns.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[3] It also provides valuable structural information through the analysis of fragmentation patterns.
Comparative Analysis of Mass Spectra
In a typical electron ionization (EI) mass spectrum of an anthraquinone, the molecular ion peak (M⁺) is usually prominent.[1] Common fragmentation pathways involve the sequential loss of carbon monoxide (CO) molecules from the quinone ring.[1]
-
This compound (C₁₅H₉NO₄, MW: 267.24 g/mol ): The mass spectrum would be expected to show a molecular ion peak at m/z = 267. Subsequent fragmentation may involve the loss of NO₂, CO, and other neutral fragments.
-
Derivatives: The molecular ion peak will shift according to the mass of the substituent. The fragmentation pattern will also be influenced by the nature of the substituent, providing clues to its identity and position. For example, a hydroxylated derivative would have a molecular weight of 283.24 g/mol , and its fragmentation might involve the loss of a hydroxyl radical.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]
-
-
Instrumentation and Measurement:
-
Choose an appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).[3]
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range.
-
-
Data Analysis:
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: A generalized workflow for the spectroscopic analysis of this compound derivatives.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that provides a wealth of structural information. By systematically applying UV-Vis, FTIR, NMR, and Mass Spectrometry, researchers can confidently identify and compare these compounds. The interplay between chemical structure and spectroscopic properties, as outlined in this guide, provides a predictive framework for understanding the behavior of novel derivatives. The provided protocols serve as a starting point for developing robust analytical methods, ensuring the integrity and reproducibility of experimental data, which is crucial for advancing research in medicinal chemistry and materials science.
References
- Analytical Methods. (2015). Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples. RSC Publishing.
- SpringerLink. (2011). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies.
- PubMed Central. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches.
- PJSIR. (n.d.). fragmentation pattern of polyfunction anthraquinones under electron impact.
- Semantic Scholar. (n.d.). Spectral studies of some hydroxy-derivatives of anthraquinones.
- SciSpace. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents.
- MDPI. (n.d.). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties.
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- University of Calgary. (n.d.). IR: nitro groups.
- ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive dye in different media.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate.
- PubChem. (n.d.). This compound.
- MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes.
Sources
- 1. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mdpi.com [mdpi.com]
A Comparative Performance Analysis of 2-Methyl-1-nitroanthraquinone as a Dye Intermediate
Executive Summary
Anthraquinone derivatives are foundational to the synthesis of a vast array of high-performance dyes, valued for their brilliant hues and exceptional stability. This guide provides an in-depth comparative analysis of 2-Methyl-1-nitroanthraquinone, a historical dye intermediate, against a contemporary alternative derived from 1-aminoanthraquinone. Through an examination of synthetic pathways for representative red dyes—C.I. Vat Red 39 from the former and C.I. Disperse Red 60 from the latter—we will explore critical performance metrics, including reaction yields, product purity, and the underlying chemical principles that govern their efficacy. This document serves as a technical resource for researchers and professionals in dye chemistry, offering insights into the selection of intermediates for the development of robust and efficient dyeing systems. We will also address the significant toxicological concerns that have led to the decline in the use of this compound in many regions.
Introduction: The Role of Intermediates in Anthraquinone Dye Synthesis
The chromophore of anthraquinone dyes, the anthracene-9,10-dione system, is itself colorless. The vibrant and varied colors associated with this class of dyes are achieved through the introduction of auxochromic (color-enhancing) and chromophoric (color-bearing) substituents onto the aromatic core. The nature and positioning of these substituents are paramount, influencing not only the final color but also the dye's fastness properties, solubility, and affinity for different textile fibers.
Dye intermediates are the molecular building blocks that carry these critical substituents. The choice of intermediate is a pivotal decision in the synthetic process, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the dye manufacturing process. An ideal intermediate should be readily synthesized, highly reactive in a controlled manner, and lead to the final dye product in high yield and purity.
This guide focuses on this compound, an intermediate historically used in the production of certain vat dyes.[1] We will compare its performance in a representative synthesis with that of an alternative pathway starting from 1-aminoanthraquinone, a widely used and well-characterized intermediate.
Chemical Overview of the Compared Intermediates
The two synthetic pathways we will compare originate from structurally distinct anthraquinone derivatives.
Pathway 1: this compound
-
Structure:
-
IUPAC Name: 2-methyl-1-nitroanthracene-9,10-dione
-
CAS Number: 129-15-7
-
-
Key Reactive Sites: The nitro group (-NO₂) at the 1-position is a strong electron-withdrawing group, activating the molecule for nucleophilic substitution. It can also be readily reduced to an amino group (-NH₂), providing a route to further functionalization.[1][2] The methyl group (-CH₃) at the 2-position can be oxidized to a carboxylic acid, offering another point for chemical modification.[1]
Pathway 2: 1-Aminoanthraquinone (leading to a brominated intermediate)
-
Structure:
-
IUPAC Name: 1-aminoanthracene-9,10-dione
-
CAS Number: 82-45-1
-
-
Key Reactive Sites: The amino group (-NH₂) at the 1-position is a strong electron-donating group that directs electrophilic substitution to the 2- and 4-positions. This allows for the introduction of halogens, such as bromine, which can then be displaced in subsequent nucleophilic substitution reactions.
Comparative Performance in Dye Synthesis
To provide a concrete basis for comparison, we will examine the synthesis of two commercially significant red anthraquinone dyes: C.I. Vat Red 39, derived from this compound, and C.I. Disperse Red 60, synthesized via an intermediate derived from 1-aminoanthraquinone.
| Performance Metric | Pathway 1: this compound to C.I. Vat Red 39 | Pathway 2: 1-Aminoanthraquinone to C.I. Disperse Red 60 |
| Key Intermediate | This compound | 1-Amino-2-bromo-4-hydroxyanthraquinone |
| Intermediate Yield | Data not readily available in public literature. | 92-93.7%[3][4] |
| Final Dye | C.I. Vat Red 39 | C.I. Disperse Red 60 |
| Final Dye Yield | Data not readily available in public literature. | Up to 93%[5] |
| Final Dye Purity | Data not readily available in public literature. | > 99.5%[5] |
| Number of Key Steps | Multiple steps from intermediate to final dye.[6] | Two main steps from key intermediate to final dye.[5] |
| Safety Concerns | Carcinogenic potential reported.[1][4] | No major reported carcinogenicity for the key intermediate. |
Note: The lack of publicly available, quantitative performance data for the synthesis of C.I. Vat Red 39 from this compound is a significant finding of this review. This is likely due to its long history and subsequent decline in production in many regions due to safety concerns.
Experimental Protocols
Protocol 1: Synthesis of C.I. Vat Red 39 via this compound (Generalized Pathway)
The synthesis of C.I. Vat Red 39 from this compound is a multi-step process. While specific, high-yield protocols are not readily found in recent literature, the general synthetic route is understood to be as follows:[6][7]
-
Oxidation: The methyl group of this compound is oxidized to a carboxylic acid to form 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.
-
Reduction: The nitro group is then reduced to an amino group to yield 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.
-
Condensation: The resulting amino acid is condensed with aniline.
-
Cyclization and Chlorination: The product from the condensation step undergoes cyclization and subsequent chlorination to yield the final C.I. Vat Red 39 dye.
Protocol 2: High-Yield Synthesis of C.I. Disperse Red 60 from 1-Amino-2-bromo-4-hydroxyanthraquinone
This synthesis is well-documented and proceeds in high yield and purity.[5]
Part A: Synthesis of the Intermediate, 1-Amino-2-bromo-4-hydroxyanthraquinone [4]
-
Bromination: 1-aminoanthraquinone is brominated in the 2- and 4-positions using bromine in concentrated sulfuric acid.
-
Hydrolysis: The resulting 1-amino-2,4-dibromoanthraquinone is hydrolyzed in the presence of an aldehyde at an elevated temperature to replace the bromine at the 4-position with a hydroxyl group.
-
Isolation: The product, 1-amino-2-bromo-4-hydroxyanthraquinone, is isolated by filtration, washed, and dried. A yield of 92% has been reported for this process.[4]
Part B: Synthesis of C.I. Disperse Red 60 [5]
-
Dehydration: In a reaction vessel, phenol and potassium carbonate are heated to 130-155°C under normal or reduced pressure to remove any residual water.
-
Condensation: The dried 1-amino-2-bromo-4-hydroxyanthraquinone is added to the anhydrous mixture. The temperature is raised to 150-158°C and maintained for 2-3 hours.
-
Isolation: The reaction mixture is cooled and the product, C.I. Disperse Red 60, is isolated. This optimized, two-step process has been reported to achieve a yield of up to 93% with a purity of over 99.5%.[5]
Mechanistic Insights and Rationale
The performance differences between these two pathways can be understood by examining the reactivity of the key intermediates.
The Role of Substituents
-
This compound: The nitro group at the 1-position is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 1-position. The subsequent reduction of the nitro group to an amine is a common and efficient transformation. The methyl group, while offering a handle for oxidation, is less reactive than the nitro group.
-
1-Aminoanthraquinone: The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the controlled introduction of bromine at the 2- and 4-positions. The bromine atom at the 4-position is then susceptible to nucleophilic substitution by a hydroxyl group, and the bromine at the 2-position can be displaced in a subsequent Ullmann condensation reaction.
Reaction Pathways and Efficiency
The synthesis of Disperse Red 60 from 1-aminoanthraquinone is a well-optimized and high-yielding process. The steps are sequential and lead to a highly pure product. In contrast, the synthesis of Vat Red 39 from this compound appears to be a more complex, multi-step process with less available public data on its efficiency.
The Ullmann condensation, a key step in many anthraquinone dye syntheses, involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol.[8] In the synthesis of Disperse Red 60, this reaction is used to couple 1-amino-2-bromo-4-hydroxyanthraquinone with phenol. The efficiency of this step is critical to the overall yield of the process.
Caption: Comparative synthetic workflows for anthraquinone red dyes.
Conclusion and Future Outlook
This comparative guide demonstrates that while this compound has historically served as an intermediate in the synthesis of vat dyes like C.I. Vat Red 39, its use is associated with significant safety concerns and a lack of readily available, high-performance synthetic protocols in modern literature.
In contrast, the synthesis of C.I. Disperse Red 60, utilizing an intermediate derived from 1-aminoanthraquinone, represents a well-characterized, high-yield, and high-purity pathway. This alternative route exemplifies the advancements in dye chemistry towards more efficient and safer manufacturing processes.
For researchers and professionals in the field, the choice of dye intermediate should be guided by a comprehensive assessment of performance, safety, and environmental impact. The evidence presented in this guide strongly suggests that for the synthesis of red anthraquinone dyes, intermediates derived from 1-aminoanthraquinone offer a more robust and scientifically sound foundation compared to the historical use of this compound. Future research and development in anthraquinone dye chemistry should continue to focus on the discovery and optimization of sustainable and high-performance intermediates and synthetic methodologies.
References
- A Comparative Study of Anthraquinone Isomers in Dye Synthesis: Performance and Protocols. (n.d.). Benchchem.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Vat Red 39. (2012, August 16). World dye variety.
- Anthraquinone Dyes and Intermediates. (n.d.). Scribd.
- Preparation of 1-amino-2-bromo-4-hydroxyanthraquinone. (1980).
- Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone. (n.d.). PrepChem.com.
- 2-Methyl-1-Bitroanthraquinone. (n.d.). ChemBK.
- Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone. (1987).
- Preparation method for disperse red 60. (2012).
- A Comparative Study of Anthraquinone Isomers in Dye Synthesis: Performance and Protocols. (n.d.). Benchchem.
- Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023). Molecules, 28(11), 4335.
- Anthraquinone dyes. (n.d.). In Wikipedia.
- Synthesis of 1-amino-anthraquinone-2-carboxylic acid. (n.d.). PrepChem.com.
- Wood, G. D., & Peters, A. T. (1962). New intermediates and dyes. Part IX. Reactions of 2-methyl-1-nitro- and 1-amino-2-methyl-anthraquinone; derived dyes for cellulose acetate rayon. Journal of the Chemical Society (Resumed), 3373.
- Ullmann condensation. (n.d.). In Wikipedia.
- The synthetic potential and the biological action of 1(2)-amino-9,10-anthracenediones and their functional derivatives. (2017). Organic and Pharmaceutical Chemistry Journal, 15(2), 4-22.
- 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid. (n.d.). ChemSynthesis.
- Preparation method of vat brilliant red RB. (2012).
- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. (2013, June 25). World dye variety.
Sources
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. prepchem.com [prepchem.com]
- 4. US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone - Google Patents [patents.google.com]
- 5. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid [dyestuffintermediates.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
Navigating the Predictive Landscape: A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2-Methyl-1-nitroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and chemical safety assessment, understanding the relationship between a molecule's structure and its biological activity is paramount. The Quantitative Structure-Activity Relationship (QSAR) serves as a powerful computational tool in this endeavor, enabling the prediction of a compound's activity from its molecular features. This guide provides a comprehensive exploration of the QSAR of 2-Methyl-1-nitroanthraquinone, a compound of interest due to its use as a dye intermediate and its noted carcinogenicity.[1]
While specific, in-depth QSAR models for this compound are not extensively documented in publicly available literature, this guide will provide a comparative framework. By examining established QSAR studies on structurally related nitroaromatic and anthraquinone derivatives, we will delineate a robust workflow for developing and validating a predictive QSAR model for this compound. This guide is designed to be a practical resource, offering both the theoretical underpinnings and the step-by-step methodologies required to embark on such a study.
The Significance of QSAR in Chemical Assessment
QSAR models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their biological activities.[2] These models are instrumental in:
-
Prioritizing drug candidates: By predicting the activity of novel compounds, QSAR helps in selecting the most promising candidates for synthesis and further testing.
-
Toxicity prediction: QSAR is widely used to forecast the potential toxicity of chemicals, reducing the need for extensive animal testing.[2][3]
-
Understanding mechanisms of action: By identifying the key molecular features that influence activity, QSAR can provide insights into how a compound exerts its biological effect.
For a compound like this compound, which has known carcinogenic properties, a validated QSAR model could be invaluable in predicting the carcinogenicity of related, untested compounds and in designing safer alternatives.
A Comparative Look: QSAR of Structurally Related Compounds
To build a hypothetical QSAR model for this compound, we can draw valuable insights from existing studies on similar chemical classes. Nitroaromatic compounds and anthraquinone derivatives have been the subject of numerous QSAR investigations, primarily focusing on their mutagenicity and toxicity.
Table 1: Comparative Overview of QSAR Studies on Related Compound Classes
| Compound Class | Biological Activity | Key Molecular Descriptors | Statistical Method | Reference |
| Nitroaromatic Compounds | Mutagenicity (Ames Test) | Quantum-chemical descriptors (E-LUMO, E-HOMO), Topological indices | Multiple Linear Regression (MLR) | [4][5] |
| Nitroaromatic Compounds | Toxicity to Tetrahymena pyriformis | Topological and quantum-chemical parameters | Partial Least Squares (PLS) | |
| Anthraquinone Derivatives | Inhibition of PGAM1 | Steric and electrostatic fields (CoMFA/CoMSIA) | 3D-QSAR | [6][7] |
| Nitro-PAHs | Mutagenicity | Topological molecular descriptors | Multiple Linear Regression (MLR) | [8] |
These studies highlight a recurring theme: the biological activity of nitroaromatic compounds is often linked to their electronic properties, particularly the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), which reflects their electrophilicity and potential for nitroreduction—a key step in the metabolic activation of many nitroaromatics to mutagenic species.[5] For anthraquinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have proven effective, emphasizing the importance of the three-dimensional shape and electrostatic potential of the molecules.[6][7][9]
Designing a QSAR Study for this compound: A Step-by-Step Workflow
The following sections outline a detailed workflow for establishing a robust QSAR model for this compound, integrating experimental data generation and computational modeling.
Part 1: Experimental Data Generation – Quantifying Biological Activity
A reliable QSAR model is built upon high-quality biological data. Given the known carcinogenicity of this compound, two relevant endpoints for investigation would be its mutagenicity and its cytotoxicity.
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10][11][12]
Objective: To determine the mutagenic activity of this compound and a series of structurally related analogues.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[12]
-
Metabolic activation system (S9 fraction from rat liver)[12]
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test compounds (this compound and analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls[12]
Procedure:
-
Preparation: Prepare stock solutions of the test compounds.
-
Incubation: In a test tube, combine the Salmonella tester strain, the test compound at various concentrations, and the S9 metabolic activation mix (or a buffer for experiments without metabolic activation).
-
Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control. The mutagenic potency can be expressed as the number of revertants per nanomole of the compound.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogues on a relevant cancer cell line (e.g., HepG2, a human liver cancer cell line).
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include untreated and solvent controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Computational Workflow – Building the QSAR Model
With a robust dataset of biological activities for a series of compounds, the next step is to develop the QSAR model.
Caption: General workflow for building a QSAR model.
-
Data Preparation and Curation:
-
Compile the chemical structures of this compound and its analogues in a standardized format (e.g., SDF or SMILES).
-
Pair each structure with its experimentally determined biological activity (e.g., log(1/IC50) or mutagenic potency).
-
Carefully curate the dataset to remove any duplicates, errors, and outliers.
-
-
Molecular Descriptor Calculation:
-
Molecular descriptors are numerical values that represent the chemical information of a molecule.[17]
-
Utilize publicly available software such as PaDEL-Descriptor or RDKit to calculate a wide range of descriptors.[6] These can be categorized as:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, connectivity indices.
-
3D descriptors: Molecular shape, volume, surface area.
-
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.[18]
-
-
For a comparative study, it is crucial to calculate the same set of descriptors for both the target compound and the alternative compounds.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
-
The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.
-
-
Variable Selection:
-
From the large pool of calculated descriptors, select a subset that is most relevant to the biological activity. This helps to avoid overfitting and improves the interpretability of the model.
-
Techniques include stepwise regression, genetic algorithms, or removing highly inter-correlated descriptors.
-
-
Model Building:
-
Use a statistical method to establish a mathematical relationship between the selected descriptors (independent variables) and the biological activity (dependent variable).
-
Commonly used methods include:
-
Multiple Linear Regression (MLR): For linear relationships.
-
Partial Least Squares (PLS): Suitable for datasets with many, potentially correlated descriptors.
-
Machine Learning Algorithms: Support Vector Machines (SVM), Random Forest, etc., for non-linear relationships.
-
-
-
Model Validation:
-
Rigorous validation is essential to ensure the robustness and predictive power of the QSAR model.[19][20][21][22]
-
Internal Validation: Performed on the training set using techniques like:
-
Leave-one-out cross-validation (q²): A model is built on all but one compound, and the activity of the excluded compound is predicted. This is repeated for all compounds.
-
-
External Validation: The model built with the training set is used to predict the activity of the compounds in the test set. The predictive ability is assessed by the squared correlation coefficient (R²pred).
-
Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms that the original model is not due to chance correlation.
-
Comparative QSAR Analysis in Practice
To illustrate the comparative approach, let's consider a hypothetical QSAR model for the mutagenicity of this compound and compare it to a known model for other nitroaromatic compounds.
Table 2: Hypothetical vs. Existing QSAR Model Comparison for Mutagenicity
| Feature | Hypothetical Model for this compound & Analogues | Existing Model for Nitro-PAHs[8] |
| Biological Activity | log(revertants/nmol) in Ames test | logTA100 |
| Key Descriptors | E-LUMO, Molecular Shape Index, LogP | Topological indices, Shape indices |
| Statistical Model | Multiple Linear Regression (MLR) | Multiple Linear Regression (MLR) |
| Validation (q²) | > 0.6 (Target) | 0.75 |
| Validation (R²pred) | > 0.6 (Target) | 0.82 |
This comparison would allow a researcher to assess whether the structural features driving the mutagenicity of this compound are similar to or different from those of other nitroaromatic compounds. For instance, a strong dependence on E-LUMO would suggest a similar mechanism of action involving nitroreduction.
Visualizing Structure-Activity Relationships
Graphviz diagrams can be used to visualize the logical relationships in a QSAR study.
Caption: Relationship between molecular structure, descriptors, and biological activity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a QSAR study on this compound through a comparative lens. By leveraging existing knowledge on related compounds and following a rigorous experimental and computational workflow, researchers can develop predictive models to better understand the structure-activity landscape of this important chemical.
The development of a validated QSAR model for this compound would be a significant step towards the in silico prediction of the carcinogenicity of related anthraquinone dyes. This would not only contribute to a more efficient and ethical chemical safety assessment but also guide the rational design of safer alternatives in the future. The methodologies and principles outlined herein provide a solid foundation for researchers to undertake this important work.
References
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
- Gramatica, P. (2007). Principles of QSAR models validation: internal and external.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Gramatica, P., Papa, E., & Battaini, F. (2004). Approaches for Externally Validated QSAR Modelling of Nitrated Polycyclic Aromatic Hydrocarbon Mutagenicity. SAR and QSAR in Environmental Research, 15(3-4), 237-250.
- Chirico, N., & Gramatica, P. (2011). Real external predictivity of QSAR models: how to evaluate it? Comparison of different validation criteria and proposal of using the concordance correlation coefficient.
- Roy, K., & Mitra, I. (2011). On various metrics for validation of QSAR models. Mini reviews in medicinal chemistry, 11(11), 971-987.
- Puzyn, T., Leszczynski, J., & Cronin, M. T. (2009). QSAR analysis of the toxicity of nitroaromatics in Tetrahymena pyriformis: structural factors and possible modes of action.
- Li, X., et al. (2021). 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. Frontiers in Pharmacology, 12, 764351.
- Toxtree. (n.d.). Toxtree v3.1.0.
- KNIME. (n.d.). KNIME Analytics Platform.
- Organisation for Economic Co-operation and Development. (n.d.). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models.
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- DrugBank. (n.d.). DrugBank Online.
- GitHub. (n.d.). An automated framework for QSAR model building.
- Journal of Chemical Information and Modeling. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models.
- PubMed. (2005). A comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of anthranilamide derivatives that are multidrug resistance modulators.
- PubMed. (2019). Prediction on the mutagenicity of nitroaromatic compounds using quantum chemistry descriptors based QSAR and machine learning derived classification methods.
- ACS Publications. (2002). Comparative Molecular Surface Analysis (CoMSA) for Modeling Dye−Fiber Affinities of the Azo and Anthraquinone Dyes.
- QsarDB. (n.d.). QSAR DataBase.
- ResearchGate. (n.d.). List of molecular descriptors involved in QSAR equations.
- Lawrence University. (n.d.). The Ames Test.
- National Institutes of Health. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test.
- OECD QSAR Toolbox. (n.d.). About QSAR Toolbox.
- OECD. (n.d.). OECD QSAR Toolbox.
- National Institutes of Health. (2018). An automated framework for QSAR model building.
- PubMed Central. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters.
- ProtoQSAR. (n.d.). Molecular Descriptors: Building Accurate Models.
- MDPI. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
- HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR.
- YouTube. (2023). Cleaning and selecting the best molecular descriptors for QSAR study (part 1).
- National Institutes of Health. (2011). High-Dimensional Descriptor Selection and Computational QSAR Modeling for Antitumor Activity of ARC-111 Analogues Based on Support Vector Regression (SVR).
- SpringerLink. (2015). Understanding the comparative molecular field analysis (CoMFA) in terms of molecular quantum similarity and DFT-based reactivity descriptors.
- PubMed. (2019). Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project.
- ResearchGate. (2023). (PDF) Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Comparative Molecular Field Analysis (CoMFA): A Modern Approach Towards Drug Design.
- National Institutes of Health. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
- PubMed. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
- ResearchGate. (2021). (PDF) Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.
- MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.
- National Center for Biotechnology Information. (n.d.). Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1).
- PubMed. (2021). QSAR modeling without descriptors using graph convolutional neural networks: the case of mutagenicity prediction.
- National Institutes of Health. (2015). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa.
Sources
- 1. An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction on the mutagenicity of nitroaromatic compounds using quantum chemistry descriptors based QSAR and machine learning derived classification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors [frontiersin.org]
- 7. A comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of anthranilamide derivatives that are multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 18. hufocw.org [hufocw.org]
- 19. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 20. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-1-nitroanthraquinone
Introduction: The Analytical Imperative for 2-Methyl-1-nitroanthraquinone
This compound (MNAQ) is an anthraquinone derivative recognized for its role as a chemical intermediate, particularly in the synthesis of dyes.[1][2] Its presence, whether as a starting material, intermediate, or impurity, requires precise and accurate quantification to ensure the safety, efficacy, and quality of pharmaceutical products.[3][4] The potential for MNAQ to be a process-related impurity or a degradation product means that robust analytical methods are not just a matter of quality control, but a critical component of regulatory compliance.[5]
This guide provides an in-depth comparison of two primary analytical techniques for the quantification of MNAQ: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . More importantly, it establishes a framework for the cross-validation of these methods. Cross-validation is the formal process of verifying that two distinct analytical methods produce consistent and reliable results, which is paramount when transferring methods between laboratories or employing different technologies within a single drug development program.[6] This process ensures data integrity and strengthens the foundation for critical decision-making.[7]
Core Principles: The Rationale for Cross-Validation
Analytical method cross-validation is not merely a procedural formality; it is a scientific necessity to ensure the interchangeability of analytical data. The need for cross-validation arises in several common scenarios during drug development, such as comparing a newly developed method against a reference method, or ensuring consistency between data generated at a research facility and a quality control laboratory.[6]
Caption: Logical flow illustrating key scenarios that necessitate analytical method cross-validation.
Comparative Performance of Candidate Analytical Methods
The choice between RP-HPLC-UV and GC-MS depends on factors like required sensitivity, sample matrix complexity, and the need for structural confirmation. While both are powerful techniques, they offer different advantages. HPLC is often the workhorse for routine QC due to its robustness, while GC-MS provides superior specificity and is invaluable for impurity identification.
Table 1: Comparative Performance Characteristics for MNAQ Analysis
| Parameter | RP-HPLC-UV | GC-MS | Rationale & Causality |
| Specificity | Good to Excellent | Excellent | HPLC specificity relies on chromatographic separation and UV absorbance, which can be susceptible to co-eluting impurities with similar chromophores. GC-MS achieves superior specificity through both chromatographic separation and unique mass fragmentation patterns, providing definitive identification.[8] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity. HPLC detectors (UV) typically have a wider linear dynamic range compared to MS detectors under standard operating conditions. |
| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | GC-MS, particularly in selected ion monitoring (SIM) mode, can often achieve lower detection limits by filtering out chemical noise and focusing only on ions specific to MNAQ. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods, when properly validated, provide high accuracy. The slightly wider range for GC-MS can be attributed to potential variability in sample preparation steps like extraction. |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC systems with modern autosamplers and pumps typically offer higher injection precision, leading to lower relative standard deviation (RSD) for replicate measurements. |
| Throughput | Higher | Lower | A typical HPLC run time might be 10-15 minutes. GC methods often require longer temperature program ramps and cooling times, resulting in a lower sample throughput. |
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound. They are grounded in established methodologies for similar nitro-aromatic and anthraquinone compounds.[8][9]
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method leverages the strong UV absorbance of the anthraquinone structure for sensitive quantification. The use of a C18 column is standard for retaining moderately nonpolar molecules like MNAQ from a polar mobile phase.
1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Methanol, HPLC Grade (for sample dissolution)
-
This compound Reference Standard
2. Standard & Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of MNAQ Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Anthraquinones typically have strong absorbance near this wavelength)
-
Run Time: ~15 minutes
4. System Suitability:
-
Inject the 5 µg/mL standard six times.
-
Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor ≤ 2.0.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high specificity, making it ideal for confirming the identity of MNAQ and for analyzing complex matrices. A temperature program is used to ensure that MNAQ elutes as a sharp peak without thermal degradation.
1. Reagents and Materials:
-
Dichloromethane (DCM), GC Grade
-
Helium (Carrier Gas), Ultra High Purity
-
This compound Reference Standard
2. Standard & Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of MNAQ Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) by serial dilution of the stock solution with DCM.
-
Sample Solution: Prepare the sample by dissolving or extracting it into DCM to achieve a theoretical concentration within the calibration range.
3. GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless, 1 µL
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temp: 290 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 267 (M+), 221, and 165.[1]
The Cross-Validation Workflow: A Step-by-Step Guide
The objective is to demonstrate that the comparator method (e.g., GC-MS) yields results that are equivalent to the reference method (e.g., RP-HPLC-UV). This requires analyzing the same set of samples with both methods and statistically comparing the outcomes.
Caption: Experimental workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Sample Selection: Choose at least 10 representative samples. These should include drug substance batches, stability samples, or spiked placebo samples that cover the expected concentration range of MNAQ.
-
Analysis: Analyze each sample in triplicate using both the fully validated RP-HPLC-UV method and the fully validated GC-MS method as described above.
-
Data Collation: Record the mean quantitative result for each sample from both analytical procedures.
Data Interpretation and Acceptance Criteria
The core of cross-validation lies in the statistical comparison of the data sets.
Table 2: Hypothetical Cross-Validation Data for MNAQ
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference* |
| Batch-001 | 5.12 | 5.05 | -1.38% |
| Batch-002 | 4.98 | 5.09 | +2.19% |
| Batch-003 | 10.34 | 10.11 | -2.27% |
| Spiked-Low | 1.05 | 1.15 | +9.09% |
| Spiked-High | 19.88 | 18.95 | -4.88% |
| ... | ... | ... | ... |
% Difference = [(GCMS - HPLC) / HPLC] * 100
Acceptance Criteria:
-
Correlation: The correlation coefficient (R²) between the two data sets should be ≥ 0.98.
-
Individual Agreement: At least two-thirds (67%) of the samples must show agreement within ±15.0% of each other.[7]
-
Overall Bias: The mean difference between the two methods should not be statistically significant (evaluated by a paired t-test, p > 0.05).
Conclusion and Expert Recommendations
The successful cross-validation between an RP-HPLC-UV and a GC-MS method for this compound provides a high degree of confidence in the analytical data generated for this compound. It demonstrates that the methods are interchangeable within defined limits, allowing for flexibility in laboratory operations and technology application.
-
Recommendation for Routine QC: The RP-HPLC-UV method is recommended for routine quality control and release testing due to its higher throughput, excellent precision, and operational simplicity.
-
Recommendation for Confirmatory Analysis: The GC-MS method should be employed as the reference technique for identity confirmation and for investigational purposes, such as analyzing out-of-spec results or characterizing unknown impurities, owing to its superior specificity.
Ultimately, investing in a rigorous cross-validation study is a critical step in building a robust and defensible analytical control strategy, ensuring data integrity throughout the lifecycle of a pharmaceutical product.
References
- PubChem.this compound.
- SpectraBase.this compound. Wiley-VCH GmbH. [Link]
- Min, J., Lu, Y., Hu, X., & Zhou, N. Y. (2016).Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.
- Green, R. (2017).Cross and Partial Validation. European Bioanalysis Forum. [Link]
- PubChem.1-Amino-2-methylanthraquinone.
- PharmaGuru.
- Calafat, A. M., et al. (2021).Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine. PubMed Central. [Link]
- Kumar, V., et al. (2013).Impurity Profile: A Review. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Swain, W. A. (1942).Preparation of 1-nitro-2-methylanthraquinone.
- Analytical Methods.Advances in PAHs/nitro-PAHs fractioning. Royal Society of Chemistry. [Link]
- Kalidindi, S., et al. (2024).Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
- Wang, Y., et al. (2024).The Critical Role of Impurity Analysis in Quality Control During Drug Testing and Its Optimization Paths.
- California Office of Environmental Health Hazard Assessment.this compound (of uncertain purity). OEHHA. [Link]
- Khodke, A.S., et al. (2012).A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Research Journal of Pharmacy and Technology. [Link]
- Derksen, G.C.H., et al. (2004).Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars. PubMed. [Link]
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-2-methylanthraquinone | C15H11NO2 | CID 6702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. ijpras.com [ijpras.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. e-b-f.eu [e-b-f.eu]
- 8. researchgate.net [researchgate.net]
- 9. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Nitro vs. 2-Nitroanthraquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and material science, the subtle art of molecular design often hinges on the nuanced reactivity of isomeric compounds. Anthraquinone derivatives, a cornerstone in the development of therapeutics and industrial dyes, present a fascinating case study in how the seemingly minor shift of a functional group can profoundly alter chemical behavior. This guide offers an in-depth, objective comparison of the reactivity of 1-nitroanthraquinone and 2-nitroanthraquinone derivatives, supported by theoretical principles and experimental observations, to empower researchers in their synthetic strategies.
Unveiling the Electronic Dichotomy: Why Positional Isomerism Matters
The reactivity of the anthraquinone scaffold is fundamentally governed by the electronic influence of its substituents. The nitro group (-NO2), a potent electron-withdrawing group, deactivates the aromatic rings towards electrophilic attack while simultaneously activating them for nucleophilic aromatic substitution (SNAr).[1] However, the regiochemical placement of this nitro group—at the C1 (α) or C2 (β) position—creates a significant divergence in the electronic landscape of the molecule, thereby dictating its reactivity profile.[1][2]
The carbonyl groups of the anthraquinone core exert a deactivating effect on the aromatic rings. This deactivation is more pronounced at the β-positions (2, 3, 6, and 7) compared to the α-positions (1, 4, 5, and 8).[2] Consequently, electrophilic substitution on the parent anthraquinone molecule preferentially occurs at the α-position.[2] When a nitro group is introduced, it further deactivates the ring, making electrophilic substitution challenging for both isomers.[1] The primary battlefield for comparing their reactivity, therefore, lies in nucleophilic aromatic substitution and reduction reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Intermediates
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of nitroanthraquinones, often employed in the synthesis of dyes and biologically active molecules.[3][4] The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][5] The stability of this intermediate is the lynchpin of the reaction's feasibility and rate.[1]
1-Nitroanthraquinone: The More Reactive Isomer
In the case of 1-nitroanthraquinone, a nucleophile can attack the C1 position, leading to the formation of a Meisenheimer complex. The negative charge of this intermediate can be effectively delocalized through resonance, not only across the aromatic ring but also onto the adjacent carbonyl group and the nitro group itself.[1] This extensive resonance stabilization renders the intermediate relatively stable, thereby lowering the activation energy for its formation and accelerating the overall reaction rate.[1]
2-Nitroanthraquinone: A Less Favorable Path
Conversely, when a nucleophile attacks the C2 position of 2-nitroanthraquinone, the resulting Meisenheimer complex has a more limited capacity for resonance stabilization. While the nitro group and the aromatic ring still participate in delocalizing the negative charge, the stabilizing influence of the peri-carbonyl group is absent. This results in a less stable intermediate compared to that of the 1-isomer, leading to a higher activation energy and a consequently slower reaction rate.[1]
This fundamental difference in the stability of the Meisenheimer complex is the primary reason why 1-nitroanthraquinone is generally more reactive towards nucleophilic aromatic substitution at the nitro-bearing carbon than 2-nitroanthraquinone .[1]
Caption: Comparative SNAr mechanism for 1- and 2-nitroanthraquinone.
Reduction to Aminoanthraquinones: A More Level Playing Field
The reduction of the nitro group to an amine is a pivotal transformation, as the resulting aminoanthraquinones are crucial intermediates in the synthesis of a vast array of dyes and pharmaceuticals.[3][6][7][8] Both 1-nitro- and 2-nitroanthraquinone are readily reduced to their corresponding amino derivatives.[1]
The ease of reduction is related to the electron deficiency of the nitro group; a more electron-deficient nitro group will have a lower reduction potential and be more readily reduced.[1] While direct comparative electrochemical data is not abundant in the literature, it is plausible that the electronic environment surrounding the C1 position in 1-nitroanthraquinone renders its nitro group slightly more electron-deficient and thus, potentially easier to reduce than the nitro group in the 2-isomer.[1] However, for practical synthetic purposes, both isomers are considered readily reducible under various conditions.
Common reducing agents for this transformation include sodium sulfide, sodium hydrosulfide, and catalytic hydrogenation.[9][10]
Table 1: Summary of Reactivity
| Feature | 1-Nitroanthraquinone | 2-Nitroanthraquinone | Rationale for Difference |
| Nucleophilic Aromatic Substitution (SNAr) | Generally more reactive at the C1 position.[1] | Less reactive at the C2 position compared to the 1-isomer.[1] | The Meisenheimer complex intermediate is more effectively stabilized by resonance in the 1-isomer.[1] |
| Reduction to Amine | Readily reduced to 1-aminoanthraquinone.[1] | Readily reduced to 2-aminoanthraquinone.[1] | Both nitro groups are activated for reduction, with potentially minor differences in reduction potential.[1] |
| Electrophilic Substitution | Highly deactivated towards electrophilic substitution.[1] | Highly deactivated towards electrophilic substitution.[1] | The strong electron-withdrawing nature of the nitro and carbonyl groups deactivates the aromatic rings.[1] |
Experimental Protocols
The following are generalized protocols for key reactions involving nitroanthraquinones. Researchers should adapt and optimize these procedures for their specific substrates and laboratory conditions.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general method for the substitution of the nitro group with an amine, a common reaction in the synthesis of anthraquinone dyes.
Materials:
-
1-Nitroanthraquinone or 2-Nitroanthraquinone
-
Aprotic polar solvent (e.g., N-methylpyrrolidone, DMF)
-
Base (optional, e.g., K2CO3)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitroanthraquinone isomer in the chosen aprotic polar solvent.
-
Add the amine to the solution. A stoichiometric excess of the amine is often employed.
-
If necessary, add a base to facilitate the reaction.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene).
Caption: General workflow for the amination of nitroanthraquinones.
Protocol 2: General Procedure for the Reduction of a Nitroanthraquinone to an Aminoanthraquinone
This protocol is based on a common method using sodium sulfide as the reducing agent.[10]
Materials:
-
1-Nitroanthraquinone or 2-Nitroanthraquinone
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Ethanol or other suitable solvent
-
Water
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitroanthraquinone isomer in a suitable solvent mixture (e.g., ethanol/water).
-
Prepare a solution of sodium sulfide in water.
-
Add the sodium sulfide solution portion-wise to the stirred nitroanthraquinone solution. A stoichiometric excess of the reducing agent is typically used.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, carefully acidify the mixture with hydrochloric acid to precipitate the aminoanthraquinone.
-
Collect the solid product by filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude aminoanthraquinone can be purified by recrystallization from an appropriate solvent (e.g., ethanol, toluene).
Caption: General workflow for the reduction of nitroanthraquinones.
Conclusion
The positional isomerism of the nitro group on the anthraquinone scaffold imparts a distinct and predictable difference in reactivity. 1-Nitroanthraquinone's heightened susceptibility to nucleophilic aromatic substitution, a direct consequence of superior resonance stabilization of the reaction intermediate, makes it the preferred isomer for reactions where the nitro group is to be displaced.[1] While both isomers are readily reduced to their corresponding amines, this subtle yet significant difference in SNAr reactivity is a critical consideration for synthetic chemists. A thorough understanding of these electronic effects empowers researchers to make informed decisions in the design and execution of synthetic routes, ultimately enabling greater control over regioselectivity and reaction efficiency in the development of novel pharmaceuticals and functional materials.
References
- A Comparative Analysis of 2-Nitroanthraquinone and 1-Nitroanthraquinone Reactivity. (2025). BenchChem Technical Support Team.
- Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023). MDPI. [Link]
- Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2017). MDPI. [Link]
- Mechanistic studies on nucleophilic aromatic substitution reactions on... - ResearchGate. (n.d.).
- Synthesis of 1-aminoanthraquinone. (1992).
- Synthesis of 1-amino-anthraquinone. (1992).
- A Green and Scalable Synthesis of 1-Amino Anthraquinone. (2019). Asian Journal of Applied Chemistry Research. [Link]
- Reduction method of aromatic nitro-compound for replacing sodium sulfide. (2012).
- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. [Link]
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health (NIH). [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.). CHIMIA. [Link]
- 1-Nitroanthraquinone | C14H7NO4 | CID 6704. (n.d.). PubChem @ NIH. [Link]
- Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. (2016). RSC Publishing. [Link]
- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (2023). PubMed Central (PMC). [Link]
- Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. (2015). Organic Chemistry Portal. [Link]
- Reactivity–selectivity relationship and kinetic solvent isotope effects in nucleophilic substitution reactions. (2000). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Process for the preparation of 1-nitroanthraquinone. (1959).
- Purification of 1-nitroanthraquinone. (1977).
- 2-Nitroanthraquinone | C14H7NO4 | CID 3928593. (n.d.). PubChem @ NIH. [Link]
- A Computational Study of the Interactions among the Nitro Groups in Octanitrocubane | Request PDF. (n.d.).
- THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. (n.d.).
- The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. (1953). Digital Commons @ NJIT. [Link]
- Theoretical studies on cycloaddition reactions. (2014). PubMed Central (PMC). [Link]
- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (2022). PubMed Central (PMC). [Link]
- Photochemical substitution of methoxyanthraquinones with amines and other nucleophiles. (1972). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. (2016). Environmental Science: Processes & Impacts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0499450A1 - Synthesis of 1-aminoanthraquinone - Google Patents [patents.google.com]
- 7. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 8. journalajacr.com [journalajacr.com]
- 9. CN102267849A - Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents [patents.google.com]
- 10. US2874168A - Process for the preparation of 1-nitroanthraquinone - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Structural Validation of 2-Methyl-1-nitroanthraquinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the adage "structure dictates function" is paramount. For potent and often complex molecules like 2-methyl-1-nitroanthraquinone derivatives, which serve as crucial intermediates in the synthesis of dyes and pharmaceuticals, an unambiguous confirmation of their chemical structure is not merely a procedural step but the bedrock of reliable and reproducible research.[1][2] Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety profiles.
This guide eschews a simple recitation of analytical techniques. Instead, it presents a holistic, self-validating methodology for the structural elucidation of this compound and its analogues. As a senior application scientist, my objective is to illuminate the causality behind our experimental choices, demonstrating how a multi-faceted analytical approach provides a system of checks and balances, leading to an unassailable structural assignment. We will explore how data from orthogonal techniques—each probing a different molecular attribute—are woven together to build a conclusive and trustworthy structural narrative.
The Analytical Gauntlet: A Comparative Overview of Core Techniques
The first step in any structural validation is selecting the right tools. For substituted anthraquinones, a combination of spectroscopic and crystallographic methods is essential. Each technique provides a unique piece of the puzzle, and their collective power lies in this synergy. The choice is not arbitrary; it is a strategic decision to gather orthogonal data that, when combined, leave no room for ambiguity.
| Technique | Principle | Information Yielded | Advantages for Anthraquinones | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei | Provides a detailed map of the carbon skeleton and proton environments, crucial for distinguishing isomers. | Requires soluble sample; complex spectra for highly substituted derivatives may require 2D techniques. |
| Mass Spectrometry (MS) | Ionization of molecules and separation by mass-to-charge ratio | Precise molecular weight, elemental composition (HRMS), fragmentation patterns | Unambiguously determines the molecular formula and provides structural clues from fragmentation.[3] | Does not provide information on atomic connectivity or stereochemistry; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Absorption of IR radiation by molecular vibrations | Presence of specific functional groups | Quickly confirms the presence of key moieties like quinone carbonyls (C=O) and nitro groups (NO₂).[3] | Provides limited information on the overall molecular skeleton; spectra can be complex. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice | Absolute 3D atomic arrangement, bond lengths, and bond angles | The "gold standard" for unambiguous structure determination in the solid state.[4] | Requires a high-quality single crystal, which can be challenging to grow. |
The Integrated Validation Workflow
Caption: Integrated workflow for structural validation.
Deep Dive 1: Spectroscopic Characterization
Spectroscopy provides the foundational data for our structural hypothesis. Let's examine the expected data for the parent compound, this compound, and the rationale behind the interpretation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: Mass spectrometry is our first checkpoint. Its primary role is to confirm the molecular weight and, with high resolution (HRMS), the elemental formula. This is a critical go/no-go experiment. If the observed mass does not match the expected mass of C₁₅H₉NO₄, our synthesis or starting materials are flawed. The electron ionization (EI) technique is often used for these robust aromatic systems, and the resulting fragmentation pattern can provide clues about the stability of the anthraquinone core.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the purified sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method: Inject 1 µL of the sample. Use a suitable capillary column (e.g., DB-5ms). Program the oven with an initial temperature of 150°C, ramped to 300°C at 15°C/min.
-
MS Data Acquisition: Scan over a mass range of m/z 50-500. The ionization energy is typically set to 70 eV.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragmentation ions. For high-resolution analysis, a technique like ESI-TOF would be used.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region. For a this compound derivative, we have three critical signposts: the two carbonyl groups of the quinone system and the nitro group. The C=O stretches typically appear as very strong, sharp bands, while the NO₂ group has characteristic symmetric and asymmetric stretching frequencies. Their presence provides direct evidence that the core functionalities have been correctly installed.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
Expertise & Causality: NMR is the most powerful spectroscopic technique for elucidating the precise connectivity of a molecule in solution.
-
¹H NMR tells us about the number of different types of protons and their neighboring protons. For our target molecule, we expect to see distinct signals for the aromatic protons and a singlet for the methyl group protons. The electron-withdrawing nitro group will deshield adjacent protons, causing their signals to appear further downfield (at a higher ppm value).
-
¹³C NMR provides a count of the unique carbon atoms in the molecule. The carbonyl carbons of the quinone are highly characteristic and appear significantly downfield (~180 ppm). The presence of the correct number of aromatic and aliphatic carbons is a crucial validation checkpoint.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR , use a proton-decoupled pulse sequence (like zgpg30) to obtain a spectrum with singlets for each carbon.
-
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts (δ), and coupling patterns (J-coupling) to assemble structural fragments. Correlate the ¹H and ¹³C data.
Comparative Spectroscopic Data Summary
The table below summarizes the expected spectroscopic data for the parent compound, this compound, providing a baseline for comparison with newly synthesized derivatives.
| Analysis | Parameter | Expected Data for this compound (C₁₅H₉NO₄) |
| MS (EI) | Molecular Ion (M⁺) | m/z = 267[1] |
| Key Fragments | m/z = 221 (-NO₂), 193 (-NO₂, -CO), 165 (-NO₂, -2CO) | |
| IR (ATR) | C=O stretch (quinone) | ~1675 cm⁻¹ (strong, sharp) |
| C-NO₂ asymm. stretch | ~1530 cm⁻¹ (strong) | |
| C-NO₂ symm. stretch | ~1350 cm⁻¹ (strong) | |
| Aromatic C=C stretch | ~1600-1450 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | δ ~ 7.5 - 8.5 ppm (multiplets) |
| (400 MHz, CDCl₃) | Methyl Protons | δ ~ 2.5 ppm (singlet) |
| ¹³C NMR | Carbonyl Carbons | δ ~ 181, 183 ppm |
| (100 MHz, CDCl₃) | Aromatic Carbons | δ ~ 125 - 150 ppm |
| Methyl Carbon | δ ~ 22 ppm |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Deep Dive 2: X-ray Crystallography - The Final Arbiter
Expertise & Causality: While spectroscopy provides a robust and detailed picture of the molecular structure, it is ultimately an interpretation of indirect evidence. Single-crystal X-ray crystallography is a direct method.[4] It maps the electron density within a crystal, allowing for the precise determination of atomic positions in three-dimensional space. For a novel derivative, especially one destined for biological testing, obtaining a crystal structure is the ultimate validation. It confirms not only the connectivity that we inferred from NMR but also the molecule's conformation and packing in the solid state.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or slow cooling techniques are employed to encourage the formation of single, diffraction-quality crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then "refined" using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final model is validated using metrics such as the R-factor (a measure of agreement) and by checking for physical reasonability (e.g., bond lengths and angles). The final output is a definitive 3D model of the molecule.
By systematically applying this integrated workflow, researchers can move forward with absolute confidence in the structure of their this compound derivatives, ensuring the integrity and value of all subsequent research.
References
- BenchChem. (n.d.). Performance comparison of different analytical techniques for Anthrarufin detection.
- Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta.
- Basak, A., & Das, S. (2024). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. [Source Not Available].
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Locatelli, M., et al. (2025). Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. ResearchGate.
- Shahid, M., et al. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles. CORE.
- Al-Hourani, B. J., et al. (n.d.). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science.
- Sathishkumar, R., et al. (2013). Spectroscopic and In Silico Evaluation of Interaction of DNA with Six Anthraquinone Derivatives. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 1-Nitroanthraquinone. PubChem.
- ChemicalBook. (n.d.). 2-Methyl anthraquinone(84-54-8) 1H NMR spectrum.
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to 1-Chloroanthraquinone and Its Derivatives.
- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
- OEHHA. (1988). This compound (of uncertain purity).
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 3. Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives - Journal of King Saud University - Science [jksus.org]
- 4. mkuniversity.ac.in [mkuniversity.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-nitroanthraquinone
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-1-nitroanthraquinone (CAS No. 129-15-7). As a compound suspected of carcinogenicity and a member of the reactive nitro-organic family, adherence to stringent disposal protocols is paramount to ensure the safety of laboratory personnel and environmental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is critical. This compound is a pale yellow, solid substance that is insoluble in water.[1][2] Key hazards include:
-
Carcinogenicity: this compound is suspected of causing cancer.[2][3] The California Office of Environmental Health Hazard Assessment (OEHHA) has it listed as a carcinogen.[4]
-
Toxicity upon Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][2]
-
Reactivity: It is easily reduced and oxidized.[1][2] As an organic nitro compound, it has the potential for incompatibility with certain other chemicals.
These hazards necessitate that all handling and disposal operations are conducted with the utmost care, utilizing appropriate personal protective equipment and engineering controls.
Immediate Actions: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Protocol for Small Spills:
-
Area Evacuation and Ventilation: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[5]
-
Don Personal Protective Equipment (PPE): Before re-entering the area, at a minimum, wear a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gas, and high-efficiency particulates, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[1][6]
-
Dampen the Spill: Gently dampen the solid spill material with water to prevent the generation of airborne dust.[1]
-
Containment and Collection: Transfer the dampened material into a suitable, labeled container for hazardous waste.[1]
-
Final Cleanup: Use absorbent paper dampened with water to pick up any remaining residue.[1]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[1]
-
Waste Segregation: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for eventual disposal as hazardous waste.[1]
-
Area Clearance: Do not re-enter the contaminated area without proper PPE until a safety officer has verified that the area has been properly cleaned.[1]
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA).[7][8] The following workflow provides a systematic approach to ensure compliance and safety.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Due to its carcinogenicity and reactivity, any waste containing this compound must be managed as hazardous waste.[3][7]
-
Segregation from Incompatible Materials: This compound must be stored separately from incompatible materials, particularly oxidizing agents.[6] A physical barrier should be used to separate it from other chemical waste streams to prevent accidental mixing.[7]
Step 2: Proper Containerization and Labeling
-
Container Selection: Use a chemically compatible container that is in good condition and has a secure, leak-proof closure.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[9] The label should also include the date when waste was first added to the container and any relevant hazard pictograms.
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Point of Generation: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][9]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste, which this is not) can be stored in an SAA.[10]
-
Storage Conditions: The SAA should be in a well-ventilated area, and the waste container should be kept closed when not in use.[7][10]
Step 4: Arranging for Final Disposal
-
Engage a Licensed Disposal Company: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[11] These companies have the expertise and facilities to manage such waste safely and in compliance with regulations.
-
Incineration as the Preferred Method: High-temperature incineration is the recommended disposal method for chemical carcinogens like this compound to ensure complete destruction.[2]
-
Documentation: Maintain meticulous records of all waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.[7]
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| CAS Number | 129-15-7 | [1][4] |
| Physical State | Pale yellow needles or light yellow solid | [1][2] |
| Water Solubility | Insoluble | [1][2] |
| Primary Hazards | Suspected Carcinogen, Combustible, Emits toxic fumes upon decomposition | [1][2][3] |
| Incompatible Materials | Oxidizing agents | [6] |
| Recommended Disposal | High-temperature incineration | [2] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [7][8] |
| SAA Quantity Limit | 55 gallons | [9][10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- This compound. CAMEO Chemicals - NOAA.
- 129-15-7, this compound Formula. ECHEMI.
- This compound | C15H9NO4 | CID 31426. PubChem - NIH.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Waste Management: The New Regulations.
- This compound - Safety D
- safety data sheet - 1-Nitroanthraquinone. Spectrum Chemical.
- Standard Guide for Disposal of Laboratory Chemicals and Samples.
- This compound (of uncertain purity). OEHHA - CA.gov.
- Nitrocellulose Drum Removal Work Plan. US EPA.
Sources
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. danielshealth.com [danielshealth.com]
- 8. store.astm.org [store.astm.org]
- 9. medlabmag.com [medlabmag.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
A Researcher's Guide to the Safe Handling of 2-Methyl-1-nitroanthraquinone
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 2-Methyl-1-nitroanthraquinone (CAS No. 129-15-7). The procedural recommendations herein are grounded in established safety protocols and an understanding of the compound's specific hazard profile. The primary objective is to empower you with the knowledge to work safely, mitigating risks of exposure and ensuring the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is a pale yellow, solid organic compound.[1][2] While a valuable intermediate in dye synthesis, it presents significant health risks that necessitate stringent handling protocols.[3][4] A thorough understanding of these hazards is the foundation of a robust safety plan.
-
Carcinogenicity: The most critical hazard is its classification as a suspected human carcinogen.[5] A National Toxicology Program bioassay concluded that orally administered this compound is carcinogenic in male Fischer 344 rats, causing hepatocellular carcinomas.[3] The state of California lists it as a chemical known to cause cancer under Proposition 65.[4][6] Due to this risk, all contact should be minimized to the lowest possible level, as there may be no safe exposure threshold.[7]
-
Acute Toxicity: The compound is harmful if swallowed.[8] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), posing a significant inhalation hazard.[2][5]
-
Irritant Properties: It is known to cause serious eye irritation and may cause skin and respiratory tract irritation.[8]
Given its insolubility in water, decontamination procedures require specific considerations to be effective.[2][5] These hazards collectively demand a multi-layered approach to personal protection, focusing on preventing inhalation, ingestion, and dermal contact.
Core Directive: Personal Protective Equipment (PPE) Ensemble
A complete PPE ensemble is mandatory when handling this compound in any form. The selection of specific equipment is dictated by the compound's physical state (solid powder) and its toxicological profile.
| Task | Eye & Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Weighing/Transfer of Neat Solid | Chemical safety goggles and full-face shield | NIOSH-approved half-face or full-face respirator with combination P100 (HEPA) and organic vapor cartridges | 2 pairs of chemically resistant nitrile gloves (double-gloving) | Disposable, solid-particulate protective lab coat or coveralls; closed-toe shoes |
| Handling Solutions | Chemical safety goggles | In a certified chemical fume hood, respiratory protection may not be required. Assess risk based on solvent volatility and concentration. | Chemically resistant gloves (select based on solvent) | Chemically resistant lab coat or apron over personal clothing; closed-toe shoes |
| Spill Cleanup | Chemical safety goggles and full-face shield | NIOSH-approved half-face or full-face respirator with combination P100 (HEPA) and organic vapor cartridges | Heavy-duty, chemically resistant gloves over nitrile gloves | Disposable, chemical-resistant coveralls (e.g., Tyvek®) |
Rationale for Selections:
-
Eye and Face Protection: The use of both goggles and a face shield during solid transfers is critical.[9] This provides a dual barrier against airborne particulates and potential splash-back.
-
Respiratory Protection: Because this compound is a fine powder, a high-efficiency particulate arrestor (HEPA/P100) filter is essential to prevent inhalation of carcinogenic dust.[5][10] The addition of an organic vapor cartridge is a prudent measure to protect against any volatile impurities or if used with solvents.[2]
-
Hand Protection: Double-gloving provides an extra layer of security. If the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Always dispose of gloves after use in accordance with laboratory practices.[11]
-
Body Protection: Disposable lab coats or coveralls are preferred to prevent the contamination of personal clothing.[7] These should be promptly removed and disposed of if contamination is suspected.
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and handling solid this compound. The entire process must be conducted within a certified chemical fume hood or a ventilated containment enclosure to minimize exposure.
Workflow for Handling Solid this compound
Sources
- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Abstract for TR-29 [ntp.niehs.nih.gov]
- 4. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]
- 5. echemi.com [echemi.com]
- 6. This compound (of uncertain purity) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 7. nj.gov [nj.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
